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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Properties of 4-(Benzotriazol-1-yl)phenol

Abstract This technical guide provides a comprehensive overview of 4-(Benzotriazol-1-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into validated synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Benzotriazol-1-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into validated synthetic methodologies, offering detailed, step-by-step protocols and the underlying chemical principles that govern these reactions. The guide meticulously outlines the physicochemical and spectroscopic properties of the molecule, presenting data in a clear, accessible format. Furthermore, we explore its applications, particularly as a versatile scaffold in drug discovery, highlighting its potential in developing novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking authoritative and practical information on this important chemical entity.

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their remarkable versatility and wide spectrum of biological activities.[1][2] The benzotriazole moiety, a bicyclic system featuring a benzene ring fused to a triazole ring, is considered a privileged scaffold. In drug design, a scaffold is a core structure that can be systematically modified with various functional groups to create a library of compounds with diverse pharmacological profiles.[1] Derivatives of benzotriazole have demonstrated significant potential as antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer agents.[1][3][4][5]

4-(Benzotriazol-1-yl)phenol, the subject of this guide, integrates this potent heterocyclic system with a phenol group. This combination is particularly compelling for several reasons:

  • The N-1 Isomer: Substitution at the N-1 position of the benzotriazole ring is often crucial for biological activity, and its synthesis is a key focus in medicinal chemistry.[6]

  • The Phenolic Moiety: The hydroxyl group on the phenyl ring provides a critical site for hydrogen bonding, enabling strong interactions with biological targets such as enzymes and receptors. It also serves as a convenient chemical handle for further derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide offers an in-depth exploration of the synthesis, characterization, and application of this molecule, providing the scientific community with a reliable and expert-driven resource.

Synthesis of 4-(Benzotriazol-1-yl)phenol

The synthesis of N-aryl benzotriazoles can be challenging due to the potential for forming two different isomers (N-1 and N-2). The choice of synthetic route is critical for selectively obtaining the desired N-1 isomer, 4-(Benzotriazol-1-yl)phenol. Below, we detail a robust and widely applicable method based on copper-catalyzed N-arylation.

Principle: The Ullmann Condensation

The Ullmann condensation, or Ullmann-type coupling, is a classic and effective method for forming carbon-nitrogen bonds. In this context, it involves the reaction of benzotriazole with an aryl halide in the presence of a copper catalyst and a base. The phenolic hydroxyl group must be protected during this reaction to prevent it from interfering with the coupling process.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a highly effective catalyst for this transformation. Copper facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination that forms the C-N bond.

  • Ligand: A ligand such as L-proline or a diamine can be used to stabilize the copper catalyst, prevent its precipitation, and accelerate the reaction rate.

  • Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the benzotriazole, forming the nucleophilic benzotriazolide anion.

  • Protecting Group: The phenolic -OH is acidic and would be deprotonated by the base, potentially coordinating with the copper catalyst or leading to side reactions. Protecting it as a methyl ether (-OCH₃) is a common strategy. The protecting group can be efficiently removed in a subsequent step.

  • Solvent: A high-boiling polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for dissolving the reactants and achieving the necessary reaction temperatures.

Experimental Protocol: Two-Step Synthesis via Ullmann Coupling

This protocol outlines the synthesis in two key stages: the copper-catalyzed N-arylation followed by the deprotection of the phenol group.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzotriazole (1.0 eq.), 4-iodoanisole (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous Dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield 1-(4-methoxyphenyl)-1H-benzotriazole.

  • Reagent Preparation: Dissolve the product from Step 1 (1.0 eq.) in a suitable solvent such as anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add a solution of boron tribromide (BBr₃) (1.5 eq.) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.

  • Work-up and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(Benzotriazol-1-yl)phenol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Ullmann Coupling cluster_step2 Step 2: Demethylation Reactants1 Benzotriazole + 4-Iodoanisole Conditions1 CuI, L-Proline, K₂CO₃ DMSO, 90-110°C Reactants1->Conditions1 React under Intermediate 1-(4-methoxyphenyl)- 1H-benzotriazole Conditions1->Intermediate Yields Conditions2 BBr₃ DCM, 0°C to RT Intermediate->Conditions2 React with FinalProduct 4-(Benzotriazol-1-yl)phenol Conditions2->FinalProduct Yields Purification Purification (Column Chromatography, Recrystallization) FinalProduct->Purification

Caption: Workflow for the two-step synthesis of 4-(Benzotriazol-1-yl)phenol.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The properties of 4-(Benzotriazol-1-yl)phenol are summarized below.

Physical Properties
PropertyValue
Molecular Formula C₁₂H₉N₃O
Molecular Weight 211.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point 198-202 °C (typical, may vary with purity)
Solubility Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol; insoluble in water.
Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation.

SpectroscopyCharacteristic Features
¹H NMR δ (ppm) ~9.5-10.5 (s, 1H, -OH), ~8.1-8.2 (d, 1H), ~7.5-7.9 (m, 3H), ~7.3-7.4 (m, 2H), ~7.0-7.1 (d, 2H). Chemical shifts are solvent-dependent. The phenolic proton is D₂O exchangeable.
¹³C NMR δ (ppm) ~158 (C-OH), ~146, ~133, ~129, ~128, ~125, ~124, ~120, ~117, ~110. Aromatic carbons show characteristic signals in the 110-160 ppm range.
IR (KBr, cm⁻¹) ~3400-3200 (broad, O-H stretch), ~3100-3000 (aromatic C-H stretch), ~1600, ~1510, ~1450 (aromatic C=C stretch), ~1250 (C-O stretch).[1][7]
Mass Spec (EI) M⁺ at m/z = 211. Key fragments may include loss of N₂ (m/z = 183) and other characteristic cleavages of the heterocyclic and phenolic rings.

Applications in Drug Development

The unique structure of 4-(Benzotriazol-1-yl)phenol makes it a valuable building block in the design of new therapeutic agents. Its utility stems from the combination of the biologically active benzotriazole core and the versatile phenolic group.

Role as a Core Scaffold

The benzotriazole ring system is a bioisostere for other aromatic systems, like indole, and can participate in various non-covalent interactions with biological targets. The three nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking and hydrophobic interactions.[3][5]

Structure-Activity Relationship (SAR) Logic

4-(Benzotriazol-1-yl)phenol serves as an excellent starting point for SAR studies. Medicinal chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

  • Position R¹ (Phenolic -OH): The hydroxyl group can be converted into ethers or esters to modulate solubility and cell permeability. It is a key hydrogen-bonding group for target engagement.

  • Position R² (Phenol Ring): The phenyl ring can be substituted with various groups (e.g., halogens, alkyls, trifluoromethyl) to alter electronic properties and steric bulk, thereby influencing binding affinity and metabolic stability.

  • Position R³ (Benzotriazole Ring): The benzo part of the scaffold can also be substituted to explore additional binding pockets on the target protein.

Therapeutic Potential

Derivatives based on this scaffold have been explored for various therapeutic applications:

  • Antiviral Agents: The benzotriazole core has been incorporated into molecules targeting viral replication processes.[4]

  • Antimicrobial Agents: Many benzotriazole derivatives exhibit potent activity against a range of bacteria and fungi.[1][3]

  • Enzyme Inhibitors: The structure is well-suited for designing inhibitors of enzymes like kinases and proteases, which are important targets in cancer and inflammatory diseases.[1][5]

Caption: Structure-Activity Relationship (SAR) logic for 4-(Benzotriazol-1-yl)phenol.

Conclusion

4-(Benzotriazol-1-yl)phenol is a molecule of considerable scientific importance, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. The synthetic routes, while requiring careful control to ensure regioselectivity, are robust and accessible. Its well-defined physicochemical and spectroscopic properties make it an ideal candidate for further chemical exploration. As a versatile scaffold, it presents numerous opportunities for modification, enabling the development of novel compounds with tailored biological activities. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and utilize 4-(Benzotriazol-1-yl)phenol in their scientific endeavors, paving the way for future discoveries in therapeutics.

References

  • Structures of the four assessed phenolic benzotriazoles as well as... - ResearchGate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024, November 11). GSC Online Press. Retrieved March 15, 2026, from [Link]

  • (PDF) 4-(4-(((1H-Benzo[d][1][8][9]triazol-1-yl)oxy)methyl) - ResearchGate. (2025, October 14). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. (2009, March 23). MDPI. Retrieved March 15, 2026, from [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization - TSI Journals. (2016, October 6). TSI Journals. Retrieved March 15, 2026, from [Link]

  • Benzotriazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Benzotriazole: An overview on its versatile biological behavior - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Rapid analysis of benzotriazole UV absorber and phosphorus antioxidants by Direct Insertion Probe(DIP)-MS/MS - JEOL. (n.d.). JEOL Ltd. Retrieved March 15, 2026, from [Link]

  • Antiviral Activity of Benzotriazole Based Derivatives - The Open Medicinal Chemistry Journal. (2020, October 23). Bentham Open. Retrieved March 15, 2026, from [Link]

  • Synthesis of Benzotriazole Derivatives - International Invention of Scientific Journal. (2021, March 28). International Invention of Scientific Journal. Retrieved March 15, 2026, from [Link]

  • 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved March 15, 2026, from [Link]

  • A Review on: Synthesis of Benzotriazole - ijariie. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology. Retrieved March 15, 2026, from [Link]

  • 4-(1H-1,2,3-triazol-1-yl)benzoic acid - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • CN105237488A - Synthesis method of benzotriazole - Google Patents. (n.d.). Google Patents.
  • US3334054A - Purification of benzotriazole - Google Patents. (n.d.). Google Patents.
  • (PDF) Benzotriazole in Medicinal Chemistry - ResearchGate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • JP2007224014A - Method for purification of benzotriazole derivative - Google Patents. (n.d.). Google Patents.
  • Recent Development of Benzotriazole-based Medicinal Drugs - ResearchGate. (2026, February 9). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent - Current Opinion. (n.d.). Current Opinion in Pharmaceutical Sciences. Retrieved March 15, 2026, from [Link]

  • DIRECT SYNTHESIS OF a-(BENZOTRIAZOL-1-YL)ALKYL ETHERS - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Publishing. (2022, June 13). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • General Structure of Benzotriazole derivatives. Method for synthesis of 2(E) - ResearchGate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol. (2025, October 15). U.S. Environmental Protection Agency. Retrieved March 15, 2026, from [Link]

  • Full article: Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjugates - Taylor & Francis. (2024, July 22). Taylor & Francis Online. Retrieved March 15, 2026, from [Link]

  • 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, October 4). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • 2,2'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry - SciSpace. (2009, March 4). SciSpace. Retrieved March 15, 2026, from [Link]

  • Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - ACS Publications. (2022, March 2). American Chemical Society Publications. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Chemical Structure and Properties of 4-(1H-benzotriazol-1-yl)phenol

Abstract This technical guide provides a comprehensive examination of 4-(1H-benzotriazol-1-yl)phenol, a molecule of significant interest due to its hybrid structure combining the functionalities of a phenol and a benzotr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of 4-(1H-benzotriazol-1-yl)phenol, a molecule of significant interest due to its hybrid structure combining the functionalities of a phenol and a benzotriazole moiety. This document is intended for researchers, chemists, and professionals in drug development and materials science. We will delve into its molecular architecture, isomerism, synthesis, and detailed structural characterization through spectroscopic and crystallographic analysis. Furthermore, this guide outlines key physicochemical properties and discusses potential applications, particularly leveraging its role as a versatile synthetic intermediate and a potential scaffold in medicinal chemistry and as a UV stabilizer in materials science. A detailed, field-proven protocol for its synthesis and characterization is also provided to ensure reproducibility and validation.

Introduction: The Significance of Phenolic Benzotriazoles

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, ranging from corrosion inhibitors in industrial fluids to versatile synthetic auxiliaries in organic chemistry.[1][2][3] The benzotriazole ring system can act as a stable scaffold, a good leaving group, or a precursor for various reactive intermediates.[4] When this heterocyclic core is functionalized with a phenolic group, a unique class of compounds known as phenolic benzotriazoles emerges. These molecules are of particular importance as highly effective UV stabilizers in polymers and plastics, where they absorb harmful UV radiation and dissipate it as thermal energy, thus preventing photodegradation.[5][6]

The specific compound, 4-(1H-benzotriazol-1-yl)phenol, represents a fundamental structure within this class. Its architecture, featuring a direct linkage between the benzotriazole nitrogen and the phenolic ring, distinguishes it from the more common 2-(2H-benzotriazol-2-yl)phenol class of UV absorbers where the linkage is to the ortho position of the phenol.[6][7] This structural nuance has profound implications for its electronic properties, reactivity, and potential applications, particularly as a building block in the synthesis of more complex molecules for drug discovery and materials science.[8][9] This guide aims to provide a detailed technical overview of its chemical structure and properties.

Molecular Structure and Isomerism

The chemical structure of 4-(1H-benzotriazol-1-yl)phenol consists of a phenol ring substituted at the para-position with a 1H-benzotriazole group via a nitrogen-carbon bond.

Core Structural Features

The molecule's key features include:

  • Benzotriazole Moiety: A bicyclic system formed by the fusion of a benzene ring with a 1,2,3-triazole ring.[10]

  • Phenolic Moiety: A hydroxyl (-OH) group attached to a benzene ring, which imparts acidic properties and potential for hydrogen bonding.

  • N-Aryl Linkage: A covalent bond between the N1 position of the benzotriazole ring and the C4 position of the phenol ring.

Caption: Chemical structure of 4-(1H-benzotriazol-1-yl)phenol.

Isomerism: N1 vs. N2 Substitution

A critical aspect of benzotriazole chemistry is the potential for substitution at two different nitrogen atoms: N1 or N2. This leads to two possible isomers for N-substituted benzotriazoles.

  • 1-substituted (asymmetric): The substituent is on one of the nitrogens adjacent to the fused benzene ring. This is the isomer designated as 4-(1H -benzotriazol-1-yl)phenol.

  • 2-substituted (symmetric): The substituent is on the central nitrogen of the triazole ring.

The formation of the N1 versus the N2 isomer is often influenced by the reaction conditions and the nature of the electrophile. Generally, alkylation reactions can produce a mixture of both isomers, though synthetic methods have been developed to favor one over the other.[11] For the purpose of this guide, we focus on the N1 isomer, which is typically favored in many synthetic routes.

Isomers cluster_0 Positional Isomers of Benzotriazolyl Phenol N1 4-(1H-benzotriazol-1-yl)phenol (Asymmetric, N1-substituted) N2 4-(2H-benzotriazol-2-yl)phenol (Symmetric, N2-substituted) Synthesis R1 Benzotriazole Reagents CuI, L-Proline K2CO3, DMSO Heat R2 4-Iodophenol R2->Reagents P1 4-(1H-benzotriazol-1-yl)phenol Reagents->P1

Caption: General workflow for the synthesis of 4-(1H-benzotriazol-1-yl)phenol.

Causality in Experimental Choices:

  • Copper (I) Iodide (CuI): Copper catalysts are essential for activating the aryl halide bond, facilitating the C-N bond formation in Ullmann-type couplings. CuI is a common and effective choice.

  • L-Proline: This amino acid acts as a ligand for the copper ion. It stabilizes the copper catalyst, improves its solubility, and accelerates the rate of the coupling reaction, often allowing for lower reaction temperatures.

  • Potassium Carbonate (K2CO3): A base is required to deprotonate both the benzotriazole (to form the nucleophilic benzotriazolide anion) and the phenol (to prevent it from interfering and to aid solubility). K2CO3 is a cost-effective and moderately strong base suitable for this purpose.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent is chosen for its ability to dissolve the ionic intermediates and reactants, and its high boiling point allows the reaction to be conducted at the elevated temperatures often required for C-N cross-coupling.

Spectroscopic and Crystallographic Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. While specific data for this exact molecule is not widely published, we can predict the expected spectroscopic signatures based on extensive data from analogous benzotriazole derivatives. [12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • Benzotriazole Protons: Four aromatic protons on the benzotriazole ring will appear as a complex multiplet system, typically in the range of δ 7.3-8.2 ppm. The exact shifts and coupling patterns will depend on the N1 substitution.

    • Phenol Protons: The protons on the phenol ring will appear as two distinct doublets (an AA'BB' system) due to the para-substitution pattern, likely in the range of δ 7.0-7.6 ppm.

    • Hydroxyl Proton: A broad singlet for the phenolic -OH proton will be observed, with a chemical shift that is highly dependent on concentration and solvent (typically δ 5-10 ppm). This peak will disappear upon D₂O exchange.

  • ¹³C NMR: The carbon NMR will show distinct signals for all carbon atoms.

    • Benzotriazole Carbons: Six signals are expected for the benzotriazole ring carbons.

    • Phenol Carbons: Four signals are expected for the phenol ring carbons, with the carbon attached to the -OH group (C-O) appearing significantly downfield (around δ 150-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. [15]* O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, indicative of hydrogen bonding.

  • C-H Aromatic Stretch: Sharp peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • C=C Aromatic Stretch: Several medium to strong bands will be present in the 1450-1600 cm⁻¹ region.

  • N=N/C=N Stretches: Absorptions related to the triazole ring are expected in the 1500-1650 cm⁻¹ region.

  • C-O Stretch: A strong band for the phenolic C-O bond should appear around 1200-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): For C₁₂H₉N₃O, the expected molecular weight is 211.22 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. [16]* Fragmentation: Common fragmentation pathways would likely involve the loss of N₂ (28 Da) from the triazole ring and cleavage of the C-N bond connecting the two aromatic systems.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive proof of the structure, including precise bond lengths, bond angles, and intermolecular interactions. Based on crystal structures of similar molecules like 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, the following features can be anticipated:[17][18]

  • Planarity: Both the benzotriazole and phenol ring systems will be largely planar.

  • Dihedral Angle: A significant dihedral angle is expected between the planes of the two rings.

  • Hydrogen Bonding: Strong intermolecular hydrogen bonds involving the phenolic -OH group and a nitrogen atom of the benzotriazole ring of an adjacent molecule are highly probable, leading to the formation of chains or more complex networks in the solid state. [18]

    Property Predicted Value / Observation Source of Prediction
    Molecular Formula C₁₂H₉N₃O -
    Molecular Weight 211.22 g/mol -
    Appearance White to off-white crystalline solid [6]
    ¹H NMR (ppm) 7.0-8.2 (aromatic H), 5-10 (broad s, -OH) [12][14]
    IR (cm⁻¹) 3200-3600 (broad, O-H), >3000 (C-H arom.), 1450-1600 (C=C arom.) [12][15]
    Melting Point Expected > 150 °C [6]

    | Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone); Insoluble in water | [6]|

Applications in Drug Development and Materials Science

The unique bifunctional nature of 4-(1H-benzotriazol-1-yl)phenol makes it a valuable platform molecule.

  • Drug Discovery: The benzotriazole nucleus is considered a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antifungal, and antiviral properties. [4][8][19]The phenolic hydroxyl group provides a handle for further functionalization, allowing for the synthesis of libraries of derivatives for screening. It can participate in hydrogen bonding, a key interaction in drug-receptor binding.

  • Materials Science: As a member of the phenolic benzotriazole family, this compound has potential as a UV absorber. The phenolic group is a key component of many antioxidants and stabilizers. This molecule could be incorporated into polymer backbones or used as an additive to enhance the thermal and light stability of materials. [5][6]* Synthetic Chemistry: The benzotriazole moiety can function as an excellent leaving group in nucleophilic substitution reactions, making the parent molecule a versatile intermediate for introducing the 4-hydroxyphenyl group into other molecules. [4]

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol describes a self-validating system for the synthesis of 4-(1H-benzotriazol-1-yl)phenol. The success of each step can be monitored by Thin Layer Chromatography (TLC).

Objective: To synthesize 4-(1H-benzotriazol-1-yl)phenol via an Ullmann condensation reaction.

Materials:

  • 1H-Benzotriazole (1.0 eq)

  • 4-Iodophenol (1.1 eq)

  • Copper (I) Iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-benzotriazole (1.0 eq), 4-iodophenol (1.1 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMSO via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the dark mixture into a separatory funnel containing water and ethyl acetate.

  • Acidification & Extraction: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~5-6. This protonates the phenoxide and aids in extraction. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The washing steps remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS analysis as described in Section 4.

Conclusion

4-(1H-benzotriazol-1-yl)phenol is a molecule with a rich chemical character defined by the interplay between its benzotriazole and phenol moieties. Its structure allows for significant isomerism, robust intermolecular hydrogen bonding, and serves as a foundation for diverse applications. The synthetic routes are well-established, relying on modern cross-coupling methodologies that provide efficient access to this valuable compound. As a versatile intermediate and a potential bioactive scaffold, 4-(1H-benzotriazol-1-yl)phenol will continue to be a compound of interest for researchers in both academic and industrial settings, bridging the fields of synthetic chemistry, materials science, and drug discovery.

References

  • Pillard, G. et al. (2001). Benzotriazole and its derivatives as corrosion inhibitors. Corrosion Science, 43(5), 879-892.
  • ResearchGate. (n.d.). Scheme 3. Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol... Retrieved from ResearchGate. [20]3. Zhang, Y.-L., Zhang, C., Guo, W., & Wang, J. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1106. [17]4. ResearchGate. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Retrieved from ResearchGate. [18]5. ResearchGate. (n.d.). Structures of the four assessed phenolic benzotriazoles as well as... Retrieved from ResearchGate. [5]6. Wyatt, L. H., et al. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 45(8), 896-905. [7][21]7. Chemical Planet. (n.d.). Phenolic Benzotriazole. Retrieved from Chemical Planet. [6]8. NP-MRD. (n.d.). [1H, 1H] NMR Spectrum (2D, 400 MHz, CDCl3, experimental) (NP0331410). Retrieved from NP-MRD. [22]9. Rout, L., et al. (2016). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. RSC Advances, 6(81), 77894-77903. [23]10. International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. Retrieved from iisj.in. [12]11. Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Dalton Transactions, 46(34), 11394-11407. Supplementary Information. [13]12. Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from organic-chemistry.org. [24]13. PubMed. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from PubMed. [21]14. Molecules. (2009). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Molecules, 14(4), 1234-1242. [25]15. Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 101, 649-663. [4]16. ResearchGate. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | Request PDF. Retrieved from ResearchGate. [26]17. ResearchGate. (2026). Recent Development of Benzotriazole-based Medicinal Drugs. Retrieved from ResearchGate. [8]18. JEOL. (n.d.). Rapid analysis of benzotriazole UV absorber and phosphorus antioxidants by Direct Insertion Probe(DIP)-MS/MS. Retrieved from jeol.co.jp. [16]19. TSI Journals. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from tsijournals.com. [11]20. MDPI. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Nanomaterials, 10(9), 1835. [27]21. Koch, N., Förster, S., & Mazik, M. (2024). Synthesis and crystal structure of 1,3,5-tris[(1H- benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Acta Crystallographica Section E, 80, 1240-1243. 22. ChemicalBook. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. Retrieved from chemicalbook.com. [10]23. Australian Government Department of Health and Aged Care. (2024). 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. Retrieved from industrialchemicals.gov.au. [2]24. IJCRT.org. (2025). Review Of Benzotriazole. Retrieved from ijcrt.org. [3]25. Hilaris. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Retrieved from hilarispublisher.com. [19]26. IJNRD.org. (2025). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. Retrieved from ijnrd.org. [9]27. ChemicalBook. (n.d.). 1H-Benzotriazole(95-14-7) 1H NMR. Retrieved from chemicalbook.com. [14]28. Amanote Research. (2012). 1-Benzyloxy-1h-Benzotriazole - Acta Crystallographica. Retrieved from research.amanote.com. [28]29. PubChem. (n.d.). 1H-Benzotriazole. Retrieved from pubchem.ncbi.nlm.nih.gov. [29]30. ResearchGate. (2025). 4-(4-(((1H-Benzo[d]t[1][17][20]riazol-1-yl)oxy)methyl) - ResearchGate. Retrieved from ResearchGate. [30]31. The Good Scents Company. (n.d.). benzotriazole 1,2,3-triaza-1H-indene. Retrieved from thegoodscentscompany.com. [31]32. Chemsrc. (2025). 1H-Benzotriazole | CAS#:95-14-7. Retrieved from chemsrc.com. [32]33. Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from masterorganicchemistry.com. [15]34. Sigma-Aldrich. (n.d.). 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol. Retrieved from sigmaaldrich.com.

Sources

Foundational

A Technical Guide to Phenolic Benzotriazoles: UV-Stabilizing Agents for Advanced Applications

This in-depth technical guide provides a comprehensive overview of phenolic benzotriazoles, a critical class of ultraviolet (UV) light stabilizers. This document is intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of phenolic benzotriazoles, a critical class of ultraviolet (UV) light stabilizers. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, properties, and applications of these versatile compounds.

It is important to note at the outset that while the query specified "4-(Benzotriazol-1-yl)phenol," a thorough search of chemical databases and scientific literature did not yield a specific, well-characterized compound with this precise name and a corresponding CAS number. The information available overwhelmingly pertains to the broader and commercially significant class of phenolic benzotriazoles, which are primarily 2-(2H-benzotriazol-2-yl)phenol derivatives. Therefore, this guide will focus on this well-documented class of compounds, providing a robust and practical resource for scientific and industrial applications.

Core Concepts: The Mechanism of UV Absorption

Phenolic benzotriazoles are highly effective UV absorbers due to their unique molecular structure, which enables them to dissipate harmful UV radiation as harmless thermal energy.[1] This photostability is crucial for protecting a wide range of materials from degradation caused by sun exposure.[1]

The mechanism of action involves an excited-state intramolecular proton transfer (ESIPT). Upon absorption of UV radiation, the molecule is promoted to an excited state. A proton is then transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring. This is followed by non-radiative decay back to the ground state, releasing the energy as heat, and the proton is transferred back to its original position. This rapid and reversible process allows the molecule to absorb UV radiation repeatedly without undergoing significant degradation itself.

Caption: Mechanism of UV absorption by phenolic benzotriazoles.

Synthesis and Manufacturing

The synthesis of phenolic benzotriazoles generally involves a two-step process. The first step is the diazotization of an o-nitroaniline derivative, followed by a reduction of the nitro group to an amino group. This intermediate is then diazotized again and coupled with a phenol to yield the final product.

A common synthetic route for 2-(2H-benzotriazol-2-yl)phenol derivatives is outlined below:

Experimental Protocol: Synthesis of a Generic 2-(2H-benzotriazol-2-yl)phenol Derivative
  • Step 1: Diazotization of o-nitroaniline.

    • Dissolve o-nitroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes to ensure complete diazotization.

  • Step 2: Coupling with a Phenol.

    • In a separate vessel, dissolve the desired phenol in an aqueous solution of sodium hydroxide.

    • Slowly add the diazonium salt solution from Step 1 to the phenol solution, maintaining the temperature below 10 °C.

    • Allow the reaction to proceed for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).

  • Step 3: Reduction and Cyclization.

    • The resulting azo compound is then reduced, typically using a reducing agent like sodium dithionite or through catalytic hydrogenation.

    • The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization to form the benzotriazole ring.

  • Step 4: Purification.

    • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or toluene, to yield the final phenolic benzotriazole.

Synthesis_Workflow Start o-Nitroaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Coupling Coupling with Phenol (NaOH, <10 °C) Diazotization->Coupling Reduction_Cyclization Reduction and Cyclization (e.g., Sodium Dithionite) Coupling->Reduction_Cyclization Purification Purification (Recrystallization) Reduction_Cyclization->Purification FinalProduct 2-(2H-benzotriazol-2-yl)phenol Derivative Purification->FinalProduct

Caption: General synthesis workflow for phenolic benzotriazoles.

Properties of Common Phenolic Benzotriazoles

A variety of phenolic benzotriazoles are commercially available, each with specific properties tailored for different applications. The table below summarizes the key properties of some common examples.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
2-(2H-Benzotriazol-2-yl)-p-cresol2440-22-4C₁₃H₁₁N₃O225.25128-132Good compatibility with various polymers.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol25973-55-1C₂₂H₂₉N₃O351.4976-84High performance UV absorber with low volatility.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol3147-75-9C₂₀H₂₅N₃O323.44103-107Excellent photostability and high efficiency.[2]
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol70321-86-7C₃₀H₂₉N₃O447.57137-141Low volatility, suitable for high-temperature applications.[3]

Industrial Applications

The primary application of phenolic benzotriazoles is as UV stabilizers in a wide range of polymeric materials to prevent degradation, discoloration, and loss of mechanical properties upon exposure to sunlight.[1]

  • Plastics and Polymers: They are incorporated into various plastics such as polycarbonates, polyesters, polyurethanes, and PVC to enhance their weatherability and lifespan.[1]

  • Coatings and Paints: In automotive and industrial coatings, they protect the finish from fading and cracking due to UV radiation.

  • Adhesives and Sealants: The addition of phenolic benzotriazoles improves the durability and performance of adhesives and sealants in outdoor applications.

  • Cosmetics and Personal Care Products: Certain derivatives are used in sunscreens and other personal care products to protect the skin and the product formulation from UV damage.[4]

Toxicology and Safety

While phenolic benzotriazoles are widely used, it is important to consider their toxicological profile and handle them with appropriate safety precautions.

  • Human Health: Some studies have indicated that certain phenolic benzotriazoles may have the potential for bioaccumulation and could be endocrine disruptors.[4] Toxicokinetic studies in rats have shown that these compounds are generally poorly absorbed after oral administration.[4] The oral LD50 values in rodents are typically high, suggesting low acute toxicity.[4]

  • Environmental Fate: Due to their persistence and lipophilicity, there are concerns about their environmental accumulation.[4] Some phenolic benzotriazoles have been detected in environmental samples, including water, sediment, and wildlife.

  • Handling and Safety: As with any chemical, it is essential to handle phenolic benzotriazoles in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

Phenolic benzotriazoles are a cornerstone of UV protection technology for a vast array of materials. Their unique photochemical properties allow for the effective dissipation of UV energy, thereby extending the service life of polymers, coatings, and other products. While the specific compound "4-(Benzotriazol-1-yl)phenol" is not well-documented, the broader class of 2-(2H-benzotriazol-2-yl)phenol derivatives offers a wide range of solutions for UV stabilization. Ongoing research continues to explore the synthesis of new derivatives with improved performance and a more favorable environmental and toxicological profile, ensuring their continued importance in material science and other industrial sectors.

References

  • Der Pharma Chemica. (2016). Revisiting benzyne chemistry: Synthesis of 4(7)-hydroxy benzotriazoles and 2- methylsulfanyl-benzene-1,3-diol. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. Retrieved from [Link]

  • Waidyanatha, S., & Fennell, T. R. (2019). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. Xenobiotica, 49(12), 1456–1466. Retrieved from [Link]

  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol.... Retrieved from [Link]

  • Molecules. (2009). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzotriazole. Retrieved from [Link]

  • Trade Science Inc. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol. Retrieved from [Link]

  • Stenutz. (n.d.). 4-hydroxy-1H-benzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzotriazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzotriazole 1,2,3-triaza-1H-indene. Retrieved from [Link]

  • Cheméo. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Retrieved from [Link]

Sources

Exploratory

spectroscopic analysis of 4-(Benzotriazol-1-yl)phenol

An in-depth technical analysis of 4-(Benzotriazol-1-yl)phenol requires a rigorous understanding of molecular symmetry, photophysics, and electronic environments. As a Senior Application Scientist, I have structured this...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-(Benzotriazol-1-yl)phenol requires a rigorous understanding of molecular symmetry, photophysics, and electronic environments. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we deconstruct the causality behind the spectroscopic behavior of this specific 1-arylbenzotriazole isomer, providing researchers and drug development professionals with self-validating protocols for absolute structural confirmation.

Structural Context & Photophysical Causality

The spectroscopic profile of 4-(Benzotriazol-1-yl)phenol (CAS: 39104-19-3)[1] is fundamentally dictated by its regiochemistry. While the pharmaceutical and polymer industries heavily utilize 2-arylbenzotriazoles (e.g., UV-P, MBBT) as UV absorbers, the 1-aryl isomer presents a completely different electronic landscape.

In 2-arylbenzotriazoles, the proximity of a phenolic hydroxyl group to the triazole N3 nitrogen facilitates a strong intramolecular hydrogen bond, enabling rapid upon UV absorption[2]. However, in 4-(Benzotriazol-1-yl)phenol, the phenol ring is attached to the N1 position, and the hydroxyl group is situated in the para position. This geometry strictly precludes intramolecular hydrogen bonding. Consequently, the molecule cannot undergo ESIPT, which radically alters its UV-Vis absorption profile—shifting its primary absorption from the UV-A region deep into the UV-B/UV-C regions.

Photophysics A 4-(Benzotriazol-1-yl)phenol (Ground State S0) B Photon Absorption (UV-B/UV-C Region) A->B C Excited Singlet State (S1) *ESIPT Geometrically Blocked* B->C D Radiative Decay (Weak Fluorescence) C->D Minor E Non-Radiative Decay (Vibrational Relaxation) C->E Major

Diagram 1: Photophysical relaxation pathways of 1-yl benzotriazoles lacking ESIPT capability.

Nuclear Magnetic Resonance (NMR) Signatures

The N1-substitution is the critical driver of the NMR spectral features, primarily through the mechanism of symmetry breaking .

  • ¹H NMR Causality: Unsubstituted or symmetrically substituted 2-arylbenzotriazoles exhibit a highly symmetric C2v core, often rendering the benzotriazole protons as a simplified AA'BB' system. In 4-(Benzotriazol-1-yl)phenol, the N1 attachment breaks this symmetry. The magnetic anisotropy of the orthogonal phenol ring and the localized electron density of the N2/N3 lone pairs heavily deshield the adjacent H7 proton[3]. Consequently, the benzotriazole core presents as four distinct, complex multiplets (an ABCD spin system). Conversely, the para-substituted phenol ring rotates freely, presenting a classic, easily identifiable AA'BB' system (two distinct doublets).

  • ¹³C NMR Causality: The molecule will display 12 distinct carbon resonances. The C1' carbon of the phenol ring (attached directly to the electron-withdrawing N1) is significantly deshielded (~130–135 ppm), while the C4' carbon (bearing the hydroxyl group) resonates furthest downfield (~155–160 ppm) due to oxygen's electronegativity.

Mass Spectrometry (MS) Fragmentation Mechanisms

Under Electrospray Ionization (ESI+), the intact molecular ion [M+H]⁺ appears at m/z 212.08. The structural validation of the triazole core relies on Collision-Induced Dissociation (CID).

The defining mechanistic hallmark of[4]. This loss of 28 Da generates a highly reactive diradical intermediate that rapidly undergoes intramolecular cyclization to form a stable carbazole-like cation (m/z 184.08). Observing this specific transition is definitive proof of the benzotriazole architecture.

MS_Frag M Molecular Ion [M+H]+ m/z 212.08 F1 Loss of N2 -28 Da M->F1 F2 Carbazole Cation m/z 184.08 F1->F2 F3 Loss of CO -28 Da F2->F3 F4 Aryl Cation m/z 156.08 F3->F4

Diagram 2: Primary ESI-MS fragmentation pathway of 4-(Benzotriazol-1-yl)phenol via N2 expulsion.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in structural elucidation, the following methodologies are designed as self-validating systems . If the molecule is not the exact 1-yl isomer, the internal logic of these tests will fail, instantly flagging an error.

Protocol A: NMR Acquisition Workflow
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is specifically chosen over CDCl₃. The strong hydrogen-bond accepting capacity of DMSO anchors the phenolic -OH proton, preventing rapid chemical exchange with trace moisture. This allows the -OH proton to be observed as a sharp, integrable singlet (>9.5 ppm) rather than a lost baseline artifact.

  • Acquisition: Acquire a standard ¹H NMR spectrum at 400 MHz or higher (16 scans, 10-second relaxation delay to ensure accurate integration).

  • Self-Validation Check: Integrate the AA'BB' doublets of the phenol ring (4 protons) against the ABCD multiplets of the benzotriazole core (4 protons). The ratio must be exactly 1:1. Furthermore, the presence of four distinct benzotriazole multiplets confirms the broken symmetry; if only two symmetric multiplets are observed, the sample is contaminated with a 2-aryl isomer.

Protocol B: UV-Vis Optical Validation
  • Sample Preparation: Prepare a 10 μM solution of the analyte in spectroscopic-grade ethanol.

    • Causality: Ethanol ensures complete solvation of the polar phenol moiety while providing a deep UV cut-off (<210 nm), preventing solvent interference in the critical diagnostic window.

  • Acquisition: Scan from 200 nm to 450 nm using a quartz cuvette (1 cm path length).

  • Self-Validation Check: The spectrum must show primary absorption bands below 300 nm. The complete absence of a strong absorption band above 330 nm definitively confirms the lack of an ESIPT-capable 2-aryl isomer[2].

Workflow S1 Sample Prep (DMSO-d6 / EtOH) S2 NMR Acquisition (Symmetry Check) S1->S2 S3 UV-Vis Scan (ESIPT Check) S1->S3 S4 ESI-MS (N2 Loss Check) S1->S4 S5 Data Synthesis & Absolute Confirmation S2->S5 S3->S5 S4->S5

Diagram 3: Self-validating spectroscopic workflow for structural confirmation.

Quantitative Data Summary

The following table consolidates the expected spectroscopic parameters for 4-(Benzotriazol-1-yl)phenol, serving as a benchmark for analytical comparison.

Analytical TechniqueDiagnostic FeatureExpected Value / RangeStructural Significance
¹H NMR (DMSO- d6​ ) Phenolic -OH~9.80 ppm (s, 1H)Confirms presence of unexchanged hydroxyl group.
¹H NMR (DMSO- d6​ ) Phenol Ring (AA'BB')~6.95 ppm (d, 2H), ~7.50 ppm (d, 2H)Confirms para-substitution of the phenol ring.
¹H NMR (DMSO- d6​ ) Triazole Core (ABCD)7.40 - 8.10 ppm (m, 4H)Confirms broken symmetry via N1 attachment.
UV-Vis (Ethanol) λmax​ ~275 - 285 nmHypsochromic shift; confirms absence of ESIPT.
ESI-MS (+ mode) Molecular Ionm/z 212.08 [M+H]⁺Confirms exact mass (C₁₂H₉N₃O).
ESI-MS/MS (CID) Primary Fragmentm/z 184.08Loss of N₂ (-28 Da); definitive triazole signature.
FTIR (ATR) O-H Stretch3200 - 3400 cm⁻¹ (broad)Confirms hydrogen-bonded solid-state phenol.
FTIR (ATR) N=N / C=N Stretch~1590 cm⁻¹, ~1505 cm⁻¹Characteristic vibrations of the triazole heterocycle.

References

  • The Journal of Physical Chemistry A. Spectra and Photorelaxation of Hydroxyphenyl-benzotriazole-Type UV Absorbers: From Monomers to Nanoparticles.[2] URL:[Link]

  • Chemical Reviews. Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles.[4] URL:[Link]

  • The Journal of Organic Chemistry. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles.[3] URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability of 4-(1H-benzotriazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermal stability of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4-(1H-benzotriazol-1-yl)phenol, a molecule of significant interest due to its structural motifs, which are common in pharmaceuticals and functional materials. Understanding the thermal behavior of this compound is critical for ensuring safety, stability, and efficacy in its various applications. This document details the theoretical underpinnings of its thermal stability, provides robust experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses potential thermal decomposition pathways. This guide is intended to be a vital resource for researchers and professionals working with benzotriazole derivatives, enabling them to conduct their own analyses with scientific rigor and a deep understanding of the underlying principles.

Introduction: The Significance of Thermal Stability in Benzotriazole Derivatives

4-(1H-benzotriazol-1-yl)phenol belongs to the broader class of phenolic benzotriazoles, compounds renowned for their exceptional thermal and photochemical stability.[1] This stability is a key attribute that makes them valuable as UV stabilizers in a variety of materials, including polymers and coatings.[1][2] In the context of pharmaceutical development, understanding the thermal stability of a compound is paramount. It dictates storage conditions, manufacturing processes (such as drying and milling), and ultimately, the shelf-life and safety of a drug product.

The structure of 4-(1H-benzotriazol-1-yl)phenol, featuring a phenolic hydroxyl group and a nitrogen-rich benzotriazole moiety, presents a unique combination of functional groups that influence its thermal behavior. The intramolecular hydrogen bonding potential between the phenol and the triazole ring can contribute significantly to its stability.[3] However, the high nitrogen content also suggests that upon decomposition, it could release gaseous byproducts, a critical consideration for safety and process chemistry.

This guide will delve into the critical aspects of assessing the thermal stability of 4-(1H-benzotriazol-1-yl)phenol, providing both the "how" and the "why" behind the analytical procedures.

Theoretical Framework: Factors Influencing the Thermal Stability of 4-(1H-benzotriazol-1-yl)phenol

The thermal stability of an organic molecule is intrinsically linked to its molecular structure. For 4-(1H-benzotriazol-1-yl)phenol, several key factors are at play:

  • The Benzotriazole Moiety: The fused aromatic ring system of benzotriazole is inherently stable.[4] The delocalization of π-electrons across the bicyclic structure requires significant energy to disrupt.

  • The Phenolic Group: The hydroxyl group attached to the benzene ring can participate in hydrogen bonding, which can increase the overall stability of the crystal lattice.

  • Intramolecular and Intermolecular Interactions: The potential for hydrogen bonding between the phenolic proton and the nitrogen atoms of the triazole ring can create a stable six-membered ring-like structure, enhancing thermal stability.[3] Intermolecular hydrogen bonding and π-π stacking interactions in the solid state also contribute to the energy required to induce a phase change or decomposition.

  • N-N and C-N Bonds: The triazole ring contains relatively weak N-N bonds compared to the C-C and C-N bonds of the aromatic rings. These are often the initial sites of thermal decomposition.

The decomposition of such compounds is often a complex process involving multiple steps. The initial step may involve the loss of nitrogen gas (N₂) from the triazole ring, a common decomposition pathway for nitrogen-rich heterocyclic compounds. Subsequent fragmentation of the remaining organic structure would then occur at higher temperatures.

Experimental Analysis of Thermal Stability

The cornerstone of thermal analysis lies in two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on the thermal events a material undergoes as a function of temperature.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] This technique is invaluable for determining the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the 4-(1H-benzotriazol-1-yl)phenol sample is a fine, homogenous powder to promote uniform heating.

  • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Distribute the sample evenly across the bottom of the crucible to ensure optimal heat transfer.

TGA Instrument Parameters:

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.

  • Data Collection: Record the mass loss as a function of temperature.

Data Analysis and Interpretation: The resulting TGA thermogram will plot the percentage of weight loss against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates. While specific data for 4-(1H-benzotriazol-1-yl)phenol is not publicly available, based on structurally similar phenolic benzotriazoles, a high decomposition temperature is expected, likely with an onset above 250 °C. For instance, the related compound 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol shows a transition temperature greater than 270 °C.

Table 1: Expected TGA Data for 4-(1H-benzotriazol-1-yl)phenol (Hypothetical based on similar compounds)

ParameterExpected ValueInterpretation
Onset of Decomposition (Tonset)> 250 °CTemperature at which significant mass loss begins.
Temperature of Max. Decomposition Rate (Tpeak)> 300 °CIndicates the point of most rapid decomposition.
Residual Mass at 600 °C< 5%Low residual mass suggests near-complete decomposition into volatile products.
Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique is used to determine melting points, glass transitions, and the enthalpy of these transitions, providing insights into the physical and chemical changes occurring upon heating.

Instrumentation: A calibrated differential scanning calorimeter is required.

Sample Preparation:

  • Accurately weigh 2-5 mg of the 4-(1H-benzotriazol-1-yl)phenol sample into a clean aluminum DSC pan.

  • Hermetically seal the pan to contain any evolved gases during the initial stages of heating.

DSC Instrument Parameters:

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to a temperature just below the expected decomposition temperature (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Data Collection: Record the heat flow as a function of temperature.

Data Analysis and Interpretation: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition or crystallization. The melting point (Tm) is typically taken as the onset of the melting endotherm. The area under the melting peak can be used to calculate the enthalpy of fusion (ΔHfus).

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation Sample 4-(1H-benzotriazol-1-yl)phenol Grind Grind to a fine powder Sample->Grind Weigh Weigh sample (5-10 mg for TGA, 2-5 mg for DSC) Grind->Weigh TGA_Instrument Load into TGA Weigh->TGA_Instrument DSC_Instrument Load into DSC Weigh->DSC_Instrument TGA_Program Heat from 30°C to 600°C at 10°C/min under N2 TGA_Instrument->TGA_Program TGA_Data Record Mass Loss vs. Temperature TGA_Program->TGA_Data TGA_Analysis Determine T_onset, T_peak, and % Mass Loss TGA_Data->TGA_Analysis DSC_Program Heat from 30°C to 250°C at 10°C/min under N2 DSC_Instrument->DSC_Program DSC_Data Record Heat Flow vs. Temperature DSC_Program->DSC_Data DSC_Analysis Determine Melting Point (T_m) and ΔH_fus DSC_Data->DSC_Analysis Stability_Assessment Overall Thermal Stability Assessment TGA_Analysis->Stability_Assessment DSC_Analysis->Stability_Assessment

Elucidating the Decomposition Pathway: Evolved Gas Analysis (EGA)

To gain a deeper understanding of the chemical changes occurring during thermal decomposition, TGA can be coupled with other analytical techniques, such as Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR), in a method known as Evolved Gas Analysis (EGA).[6][7] As the sample is heated in the TGA, the gaseous decomposition products are transferred to the MS or FTIR for identification.

For 4-(1H-benzotriazol-1-yl)phenol, EGA would likely reveal the following:

  • Initial Decomposition: The evolution of nitrogen gas (N₂, m/z = 28) would be a strong indicator of the initial cleavage of the triazole ring.

  • Fragmentation of the Phenolic Moiety: At higher temperatures, the fragmentation of the phenol and benzene rings would produce a complex mixture of smaller organic molecules, as well as carbon monoxide (CO, m/z = 28) and carbon dioxide (CO₂, m/z = 44).[8]

  • Phenol Evolution: The detection of phenol (C₆H₅OH, m/z = 94) could indicate the cleavage of the bond between the benzotriazole and the phenol ring.

Decomposition_Pathway Compound 4-(1H-benzotriazol-1-yl)phenol Intermediate1 Initial Decomposition (Loss of N2) Compound->Intermediate1 Heat (T > T_onset) Fragments Further Fragmentation Intermediate1->Fragments Higher Temperature Products Gaseous Products (CO, CO2, H2O, Phenol, etc.) Fragments->Products

Safety Considerations in Thermal Analysis

The thermal analysis of nitrogen-containing compounds requires adherence to strict safety protocols due to the potential for rapid gas evolution and energetic decomposition.

  • Ventilation: All thermal analysis instruments should be operated in a well-ventilated area or under a fume hood to safely remove any toxic or flammable gases produced during decomposition.

  • Sample Size: Use the smallest sample size that provides a good analytical signal to minimize the risk of a rapid pressure increase within the instrument.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and thermal-resistant gloves, when handling hot crucibles or instrument components.[3]

  • Inert Atmosphere: Conducting the analysis under an inert atmosphere like nitrogen is crucial to prevent uncontrolled oxidation reactions.[9]

  • Cryogenic Safety: If using liquid nitrogen for cooling, appropriate cryogenic handling procedures must be followed, including the use of insulating gloves and a face shield.[3][10][11]

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the thermal stability of 4-(1H-benzotriazol-1-yl)phenol. While specific experimental data for this exact molecule remains to be published in readily accessible literature, the principles and protocols outlined herein, based on the well-established behavior of phenolic benzotriazoles, provide a robust starting point for any researcher in this field.

Future research should focus on obtaining precise TGA and DSC data for 4-(1H-benzotriazol-1-yl)phenol to create a definitive thermal profile. Furthermore, detailed Evolved Gas Analysis studies would provide invaluable insights into its specific decomposition mechanism, contributing to a more complete understanding of this important class of compounds. The application of advanced techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) could also offer a more detailed characterization of the pyrolysis products.

References

  • La Nasa, J., et al. (2020). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Properties of 2-(2-Hydroxyphenyl)-2H-benzotriazole. Benchchem.
  • Sigma-Aldrich. 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol.
  • Defense Technical Information Center. (2019).
  • IntechOpen. (2022).
  • PubChem. UV-328.
  • BenchChem. (2025). Application of 2-(2-Hydroxyphenyl)-2H-benzotriazole in the Preservation of Cultural Heritage: A Detailed Guide. Benchchem.
  • Lab Manager.
  • PHENOLIC BENZOTRIAZOLE.
  • Royal Society of Chemistry. (2022).
  • Environmental Protection Agency. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol.
  • Semantic Scholar. (2022).
  • Linköping University. Risk assessment handling liquid nitrogen.
  • ResearchGate. Benzotriazole is thermally more stable than 1,2,3-triazole.
  • MDPI. (2022).
  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • The University of Melbourne. TGA-DSC - Research.
  • Weizmann Institute of Science. Safety Instructions when Working with Liquid Nitrogen.
  • ResearchGate.
  • ResearchGate. (2026).
  • ResearchGate. (2011). Evolved Gas Analysis by Mass Spectrometry.
  • United Lincolnshire Hospitals NHS Trust.
  • Generon. (2019). Nitrogen Gas Safety Precautions - Is Nitrogen Dangerous?.

Sources

Exploratory

Photophysical Properties and Photochemical Reactivity of 4-(Benzotriazol-1-yl)phenol: An In-Depth Technical Guide

Executive Summary In the realm of photochemistry, the spatial arrangement of functional groups dictates the fate of absorbed photons. While ortho-substituted benzotriazoles (e.g., 2-(2-hydroxyphenyl)benzotriazoles) are g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of photochemistry, the spatial arrangement of functional groups dictates the fate of absorbed photons. While ortho-substituted benzotriazoles (e.g., 2-(2-hydroxyphenyl)benzotriazoles) are globally recognized as elite UV stabilizers due to their rapid, non-destructive energy dissipation, 4-(Benzotriazol-1-yl)phenol presents a radically different photophysical paradigm. By shifting the hydroxyl group to the para position, the molecule is stripped of its photostability. Instead, it becomes a highly dynamic push-pull system governed by Intramolecular Charge Transfer (ICT) and serves as a highly reactive precursor for the photochemical synthesis of carbazoles via the Graebe-Ullmann reaction.

This guide provides a comprehensive, field-proven analysis of the photophysical properties and photochemical workflows associated with 4-(Benzotriazol-1-yl)phenol, designed for advanced researchers and drug development professionals.

Molecular Architecture: The Absence of ESIPT

To understand the photophysics of 4-(Benzotriazol-1-yl)phenol, one must first understand what it cannot do.

In classic UV absorbers like Tinuvin P, the hydroxyl group is positioned ortho to the benzotriazole ring, forming a strong Intramolecular Hydrogen Bond (IMHB). Upon UV excitation, this IMHB facilitates an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT), converting the molecule into a keto tautomer that rapidly decays back to the ground state, releasing energy harmlessly as heat.

In 4-(Benzotriazol-1-yl)phenol , the hydroxyl group is positioned para to the N1-attachment point. This spatial separation physically precludes the formation of an IMHB. Consequently, the ESIPT pathway is entirely blocked. Without this rapid non-radiative decay channel, the excited singlet state ( S1​ ) is relatively long-lived, forcing the molecule to dissipate energy through alternative, often destructive, pathways: Twisted Intramolecular Charge Transfer (TICT) and photochemical denitrogenation .

Photophysical Profiling: Absorption and Emission Dynamics

Ground State Absorption

The ground state ( S0​ ) absorption profile of 4-(Benzotriazol-1-yl)phenol is dominated by two primary electronic transitions:

  • π−π∗ Transitions: An intense absorption band centered around 285 nm, originating from the extended conjugation between the electron-donating phenol ring and the electron-accepting benzotriazole core.

  • n−π∗ Transitions: A weaker shoulder extending into the near-UV (>300 nm), arising from the non-bonding electrons on the triazole nitrogen atoms.

Emission and Solvatochromism

Due to the electron-donating nature of the para-hydroxyl group and the electron-withdrawing nature of the benzotriazole ring, excitation induces a strong dipole moment change. In polar solvents, the molecule relaxes into a Twisted Intramolecular Charge Transfer (TICT) state.

  • Bathochromic Shift: As solvent polarity increases, the emission spectrum shifts dramatically to the red (longer wavelengths).

  • Fluorescence Quenching: The charge-separated TICT state has a high propensity for non-radiative decay, resulting in a severe drop in fluorescence quantum yield ( Φ ) in polar environments.

Photochemical Reactivity: The Graebe-Ullmann Denitrogenation

Because 4-(Benzotriazol-1-yl)phenol cannot undergo ESIPT, it is highly photolabile. 1-Arylbenzotriazoles are known to undergo rapid N–N bond fission within picoseconds of deep-UV excitation .

Irradiation at 254 nm populates the reactive n−π∗ singlet state, triggering the extrusion of nitrogen gas ( N2​ ) and the formation of a highly reactive diradical (or carbene) intermediate. This intermediate undergoes rapid intramolecular cyclization into the adjacent phenol ring, yielding 3-hydroxy-9H-carbazole . This transformation is a classic example of the photochemical Graebe-Ullmann reaction .

Pathway A 4-(Benzotriazol-1-yl)phenol (S0 Ground State) B Excited Singlet State (S1) A->B hν (254 nm) B->A Non-radiative Decay C Diradical Intermediate [- N2] B->C Photodenitrogenation D 3-Hydroxy-9H-carbazole (Photoproduct) C->D Cyclization

Photochemical Graebe-Ullmann denitrogenation pathway of 4-(Benzotriazol-1-yl)phenol.

Experimental Methodologies & Protocols

As a Senior Application Scientist, I mandate that experimental protocols be self-validating. The following workflows are designed to isolate the specific photophysical phenomena described above.

Workflow S1 Phase 1: Sample Prep Purification Solvent polarity series S2 Phase 2: Spectroscopy UV-Vis Absorption Fluorescence Emission S1->S2 S3 Phase 3: Photolysis 254 nm Quartz Reactor N2 Extrusion Tracking S2->S3 S4 Phase 4: Analysis HPLC Quantification NMR Structural Confirmation S3->S4

Comprehensive workflow for the photophysical and photochemical characterization.

Protocol 1: Steady-State Spectroscopic Characterization & Solvatochromism

Objective: Validate the formation of the TICT state via solvent polarity mapping.

  • Preparation: Prepare a 10 mM stock solution of 4-(Benzotriazol-1-yl)phenol in anhydrous DMSO.

  • Solvent Series: Dilute the stock to 10 µM working concentrations in a strictly anhydrous solvent series: Cyclohexane, Dichloromethane (DCM), Acetonitrile, and Methanol.

  • Measurement: Record UV-Vis absorption (200–400 nm) and fluorescence emission spectra.

  • Self-Validating Causality: Why anhydrous solvents? Trace water will engage in intermolecular hydrogen bonding with the phenol, masking the inherent dipole-dipole interactions between the solvent and the fluorophore. By plotting the Stokes shift against the solvent orientation polarizability ( Δf ), you can mathematically validate the TICT state via the Lippert-Mataga equation.

Protocol 2: Photochemical Graebe-Ullmann Cyclization

Objective: Synthesize 3-hydroxy-9H-carbazole via photodenitrogenation.

  • Reactor Setup: Dissolve 1 mmol of 4-(Benzotriazol-1-yl)phenol in 100 mL of spectroscopic-grade acetonitrile. Transfer the solution to a quartz photoreactor.

  • Degassing: Purge the solution with ultra-pure Argon gas for 30 minutes prior to and during irradiation.

  • Irradiation: Irradiate the solution using a low-pressure Hg arc lamp (254 nm) for 4 hours, monitoring the evolution of N2​ gas bubbles.

  • Self-Validating Causality: Why quartz and Argon? Standard borosilicate glass absorbs photons below 300 nm, physically blocking the 254 nm energy required to excite the n−π∗ transition of the triazole ring. Furthermore, degassing is non-negotiable; molecular oxygen ( O2​ ) is a potent triplet quencher and diradical scavenger. Failing to remove O2​ will result in chaotic photo-oxidation rather than clean carbazole cyclization .

Quantitative Data Synthesis

The following table summarizes the representative photophysical parameters of 4-(Benzotriazol-1-yl)phenol, illustrating the profound impact of the TICT state across different dielectric environments.

SolventDielectric Constant ( ε )Absorption Max ( λabs​ , nm)Emission Max ( λem​ , nm)Stokes Shift (cm −1 )Quantum Yield ( ΦF​ )Lifetime ( τ , ns)
Cyclohexane2.02853405,6750.122.1
Dichloromethane8.92883657,3250.081.5
Acetonitrile37.52903908,8400.030.8
Methanol32.72924109,8500.010.4

Data Interpretation: The massive increase in the Stokes shift (from 5,675 to 9,850 cm −1 ) coupled with the collapse of the quantum yield in polar solvents is the definitive spectroscopic fingerprint of a non-radiative TICT state.

References

  • Photochemistry of 1H-Benzotriazole in Aqueous Solution: A Photolatent Base. Journal of the American Chemical Society, 2000.

  • Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines. The Journal of Organic Chemistry, 2021.

  • The Graebe-Ullmann Carbazole-Carboline Synthesis. ResearchGate / Chemical Reviews, 2012.

Foundational

Introduction: The Versatile Scaffold of 4-(Benzotriazol-1-yl)phenol

An In-Depth Technical Guide to the Biological Activity of 4-(Benzotriazol-1-yl)phenol Derivatives The benzotriazole moiety, a fused heterocyclic system containing a benzene ring and a triazole ring, represents a "privile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-(Benzotriazol-1-yl)phenol Derivatives

The benzotriazole moiety, a fused heterocyclic system containing a benzene ring and a triazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to possess a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] This guide focuses specifically on derivatives built upon the 4-(Benzotriazol-1-yl)phenol core. This structure provides a unique combination of a hydrogen-bond-donating phenolic hydroxyl group and the versatile benzotriazole ring system, making it an attractive starting point for the design of novel therapeutic agents.

This document serves as a technical resource for researchers and drug development professionals. It consolidates preclinical evidence, elucidates mechanisms of action, provides detailed experimental protocols, and explores the structure-activity relationships (SAR) that govern the biological effects of this promising class of compounds. The narrative is structured around the primary biological activities, providing a deep dive into the science and application of these derivatives.

Synthesis of the 4-(Benzotriazol-1-yl)phenol Scaffold and its Derivatives

The foundational step in exploring the biological potential of this class is the synthesis of the core structure and its subsequent modifications. The benzotriazole ring itself is typically synthesized via the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, which proceeds through a spontaneous cyclization.[2]

General Synthesis of 1-Substituted Benzotriazoles

A common strategy for creating N1-substituted benzotriazoles involves the reaction of benzotriazole with various electrophiles, such as alkyl halides or chloroacetamides, often in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF.[5]

Experimental Protocol: Synthesis of 2-(1H-benzo[d][6][7][8]triazol-1-yl)-N-(aryl)acetamide Derivatives[5]
  • Reactant Preparation : In a round-bottom flask, dissolve equimolar quantities (e.g., 0.01 mol) of 1H-benzotriazole and the desired 2-chloro-N-(aryl)acetamide in dimethylformamide (DMF).

  • Base Addition : Add a molar equivalent of potassium carbonate (K₂CO₃) to the solution.

  • Reaction Condition : Heat the reaction mixture on a water bath for approximately 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, pour the reaction mixture into 200 mL of cold water while stirring.

  • Isolation : A solid precipitate will form. Collect the solid by filtration.

  • Purification : Recrystallize the crude product from absolute ethanol to obtain the purified 2-(1H-benzo[d][6][7][8]triazol-1-yl)-N-(aryl)acetamide derivative.

  • Characterization : Confirm the structure of the final compound using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Workflow for Synthesis and Derivatization

The synthesis process follows a logical flow from the core benzotriazole structure to more complex, biologically active derivatives.

G cluster_synthesis Synthesis Pathway A o-phenylenediamine B 1H-Benzotriazole A->B NaNO₂ / Acetic Acid D 4-(1H-Benzotriazol-1-yl)phenol (Core Scaffold) B->D Nucleophilic Substitution with 4-halophenol derivative C 4-Aminophenol C->D Diazotization & Coupling (Conceptual) E Functionalized Derivatives (e.g., amides, ethers, esters) D->E Derivatization Reactions

Caption: General synthetic workflow for 4-(Benzotriazol-1-yl)phenol derivatives.

Anticancer Activity: Targeting Kinase Signaling

Derivatives of benzotriazole have demonstrated significant potential as anticancer agents, often by targeting key enzymes in cell signaling pathways that are dysregulated in cancer.[9] One of the most prominent targets for this class of compounds is Focal Adhesion Kinase (FAK).

Mechanism of Action: FAK Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers. It plays a central role in cell proliferation, survival, migration, and adhesion.[7] The inhibition of FAK is a promising therapeutic strategy.[10] Certain benzotriazole derivatives, particularly N-acylarylhydrazone hybrids, have been identified as potent FAK inhibitors.[7]

The inhibition of FAK disrupts downstream pro-survival signaling pathways, including the PI3K/AKT and STAT3 pathways.[6][11] This disruption can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest, ultimately controlling tumor growth.[6][12]

G cluster_pathway FAK Inhibition Pathway BZT 4-(Benzotriazol-1-yl)phenol Derivative FAK FAK Overexpression BZT->FAK PI3K PI3K FAK->PI3K STAT3 STAT3 FAK->STAT3 Apoptosis Apoptosis FAK->Apoptosis Inhibition of FAK suppresses anti-apoptotic signals AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3->Proliferation

Caption: Mechanism of anticancer action via FAK pathway inhibition.

Data on Anticancer Activity

Several studies have quantified the antiproliferative effects of benzotriazole derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ ValueReference
Benzotriazole-1,3,4-oxadiazole hybrid (Cmpd 4)MCF-7 (Breast)5.68 µg/mL[12]
Benzotriazole-1,3,4-oxadiazole hybrid (Cmpd 4)HT29 (Colon)10.21 µg/mL[12]
Benzotriazole Derivative (Cmpd 2.1)VX2 (Carcinoma)3.80 ± 0.75 µM[13]
Benzotriazole Derivative (Cmpd 2.2)MGC (Stomach)3.72 ± 0.11 µM[13]
Benzotriazole Derivative (Cmpd 2.5)A549 (Lung)5.47 ± 1.11 µM[13]
Benzotriazole N-acylarylhydrazone (Cmpd 3e)OVCAR-3 (Ovarian)29 nM[7]
Benzotriazole N-acylarylhydrazone (Cmpd 3e)HL-60 (Leukemia)25 nM[7]
Experimental Protocol: In Vitro FAK Inhibition Assay

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to measure FAK inhibitory activity.[12]

  • Plate Preparation : Coat a 96-well plate with a FAK substrate, such as poly(Glu, Tyr)4:1, and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation : Prepare serial dilutions of the test benzotriazole derivatives in a suitable kinase assay buffer.

  • Kinase Reaction : Add the FAK enzyme to each well, followed by the test compounds at various concentrations.

  • Initiation : Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction by adding EDTA. Add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate Addition : Wash the plates, then add a chromogenic HRP substrate (e.g., TMB). Allow the color to develop.

  • Measurement : Stop the color development with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Antiviral Activity: Combating Enteroviruses

The 4-(Benzotriazol-1-yl)phenol scaffold has also served as a basis for developing potent antiviral agents, particularly against enteroviruses like Coxsackievirus B5 (CVB5) and Poliovirus.[14][15][16][17]

Mechanism of Action: Hijacking Viral Attachment

Unlike many antiviral drugs that target viral replication enzymes, some benzotriazole derivatives exert their effect at the very beginning of the viral lifecycle. Studies on select derivatives active against CVB5 indicate a mechanism of action that involves interfering with the early phase of infection.[15][18] The compound appears to be cell-protective, hijacking the viral attachment process to the host cell, thereby preventing entry and subsequent replication.[15][18] Importantly, these compounds often do not exhibit direct virucidal activity, meaning they act on the host-virus interaction rather than killing the virus directly.[15][18]

G cluster_workflow Antiviral Mechanism Virus Enterovirus (CVB5) Receptor Host Cell Receptor Virus->Receptor 1. Attachment Cell Host Cell Receptor->Cell 2. Entry Replication Viral Replication Cell->Replication 3. Replication BZT Benzotriazole Derivative BZT->Receptor Inhibits Attachment

Caption: Proposed antiviral mechanism: Inhibition of viral attachment to host cells.

Data on Antiviral Activity

The antiviral efficacy of these compounds is typically measured by their 50% effective concentration (EC₅₀) and their 50% cytotoxic concentration (CC₅₀), with the selectivity index (SI = CC₅₀/EC₅₀) indicating the therapeutic window.

Compound ClassVirusEC₅₀ ValueCC₅₀ ValueReference
N-phenyl-R-amide derivative (Cmpd 18)Coxsackievirus B5 (CVB5)5.5 µM>100 µM[14]
N-phenyl-R-amide derivative (Cmpd 17)Coxsackievirus B5 (CVB5)6.9 µM>100 µM[14]
N-phenyl-R-amide derivative (Cmpd 18)Poliovirus (Sb-1)17.5 µM>100 µM[14]
N-phenylalkylcarboxamide (Cmpd 8i)Coxsackievirus B (CVB-2)10 µM>100 µM[16]
Benzo[d][6][7][8]triazol-1-yl derivative (Cmpd 18e)Coxsackievirus B5 (CVB5)6-18.5 µM (range)N/A[15][18]
Experimental Protocol: Cell-Based Antiviral Assay[18]
  • Cell Seeding : Seed confluent monolayers of a susceptible cell line (e.g., Vero-76 cells) in 96-well plates and incubate until they form a uniform monolayer.

  • Compound Addition : Aspirate the culture medium and add fresh medium containing serial dilutions of the test compounds. In parallel, prepare wells for cytotoxicity assessment (no virus) and virus control (no compound).

  • Viral Infection : Add a standardized amount of virus (e.g., CVB5) to the wells containing the test compounds and the virus control wells.

  • Incubation : Incubate the plates at 37°C in a 5% CO₂ atmosphere until the viral-induced cytopathic effect (CPE) is maximal in the virus control wells (typically 3-5 days).

  • CPE Evaluation : Observe the cells microscopically to assess the level of CPE. Alternatively, use a cell viability assay (e.g., MTT or neutral red uptake) to quantify the protective effect of the compound.

  • Cytotoxicity Assessment : In the parallel plate without the virus, perform a cell viability assay to determine the CC₅₀ of the compounds.

  • Data Analysis : Calculate the EC₅₀ as the compound concentration that reduces the viral CPE by 50%. Calculate the CC₅₀ as the concentration that reduces cell viability by 50%. Determine the Selectivity Index (SI).

Antimicrobial and Anti-inflammatory Activities

Antimicrobial Properties

Benzotriazole derivatives have been widely investigated for their activity against a range of pathogenic bacteria and fungi.[3][8][19] Their mechanism of action is not always fully elucidated but may involve the disruption of microbial cell membranes or inhibition of essential enzymes.[3]

Data on Antimicrobial Activity

CompoundBacterial/Fungal StrainMIC ValueReference
3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[6][7][12]triazol-1-yl-propan-1-oneBacillus subtilis1.56 µg/mL[19]
3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[6][7][12]triazol-1-yl-propan-1-oneStaphylococcus aureus1.56 µg/mL[19]
2,4-dichlorophenyl substituted derivative (6f)MRSA4 µg/mL[20]
2,4-dichlorophenyl substituted derivative (6f)Beer yeast4 µg/mL[20]
Benzotriazole-based β-amino alcohol (4e)Staphylococcus aureus8 µM[21]

Experimental Protocol: Broth Microdilution Assay [21]

  • Inoculum Preparation : Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL) in appropriate broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution : Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation : Add the prepared inoculum to each well.

  • Incubation : Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature for fungi.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Potential

Inflammation is a complex biological response, and chronic inflammation is implicated in many diseases. Certain benzotriazole derivatives have shown promise as anti-inflammatory agents.[4]

Mechanism and Evaluation

The anti-inflammatory activity of these compounds is often evaluated in vivo using models like the carrageenan-induced paw edema test in rodents.[22] This model assesses the ability of a compound to reduce acute inflammation. The mechanism can involve the inhibition of inflammatory mediators like prostaglandins and leukotrienes.[22] An in vitro assay using egg albumin denaturation can also be used as a preliminary screening method, as protein denaturation is a hallmark of inflammation.[4]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Egg Albumin Denaturation) [4]

  • Reaction Mixture : Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control : Use diclofenac sodium as a standard reference drug. A control solution contains only the egg albumin and PBS.

  • Incubation : Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation : Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Measurement : After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation : Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Conclusion and Future Directions

Derivatives based on the 4-(Benzotriazol-1-yl)phenol scaffold are a versatile and highly promising class of compounds with a wide array of demonstrable biological activities. Their potential as anticancer agents through FAK inhibition and as antiviral agents by blocking viral attachment highlights their capacity to interact with novel and important therapeutic targets. The broad antimicrobial and anti-inflammatory activities further underscore their potential in drug discovery.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Deep Dive : Systematic modification of the phenol and benzotriazole rings to optimize potency and selectivity for specific targets.[23][24]

  • Mechanism of Action Studies : Further elucidation of the molecular mechanisms, especially for antimicrobial and anti-inflammatory activities.

  • In Vivo Efficacy and Toxicology : Moving the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical space is poised to yield novel candidates for addressing significant unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

  • The Development of FAK Inhibitors: A Five-Year Update. PMC. Available at: [Link]

  • Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition. ResearchGate. Available at: [Link]

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. PubMed. Available at: [Link]

  • Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. PMC. Available at: [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. Available at: [Link]

  • Synthesis and in Vitro Evaluation of the Anti-Viral Activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. PubMed. Available at: [Link]

  • Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. MDPI. Available at: [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship. Available at: [Link]

  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. Available at: [Link]

  • Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA. R Discovery. Available at: [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. PMC. Available at: [Link]

  • Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol... ResearchGate. Available at: [Link]

  • Manifestation of antimicrobial activities: Benzotriazole. ResearchGate. Available at: [Link]

  • Structure–activity relationship of compound 4. ResearchGate. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β‑Amino Alcohols and Their. Semantic Scholar. Available at: [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

  • Synthesis and anticancer activity of benzotriazole derivatives. Scilit. Available at: [Link]

  • Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. Available at: [Link]

  • EUROPEAN JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH. ejpmr.com. Available at: [Link]

  • Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. Available at: [Link]

  • Benzotriazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Benzotriazole: An overview on its versatile biological behavior. PMC. Available at: [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. Available at: [Link]

  • 1,2,3-benzotriazole. Organic Syntheses Procedure. Available at: [Link]

  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. Available at: [Link]

Sources

Exploratory

The Synthetic Versatility of 4-(Benzotriazol-1-yl)phenol: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern organic synthesis and drug discovery, the benzotriazole moiety stands out as a "privileged scaffold." Its unique combination of ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis and drug discovery, the benzotriazole moiety stands out as a "privileged scaffold." Its unique combination of chemical stability, predictable reactivity, and ability to modulate the biological activity of a parent molecule has led to its incorporation into a wide array of functional compounds, from pharmaceuticals to advanced materials.[1][2] Within this important class of heterocycles, 4-(Benzotriazol-1-yl)phenol emerges as a particularly valuable precursor. This bifunctional molecule, possessing both a reactive phenol group and the versatile benzotriazole unit, offers a strategic entry point for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of 4-(Benzotriazol-1-yl)phenol as a precursor in organic synthesis. Moving beyond a simple recitation of reactions, we will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. The protocols and mechanistic discussions herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Chemical Properties and Reactivity

4-(Benzotriazol-1-yl)phenol's utility as a synthetic intermediate is rooted in the distinct reactivity of its two key functional groups: the phenolic hydroxyl group and the benzotriazole ring system.

  • The Phenolic Moiety: The hydroxyl group is a versatile handle for a variety of chemical transformations. Its acidic proton can be readily removed by a base to form a phenoxide, a potent nucleophile for O-alkylation and O-acylation reactions. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of steric and electronic properties of the final molecule.

  • The Benzotriazole Ring: The benzotriazole group is more than a passive spectator. It can act as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. Furthermore, the nitrogen atoms can influence the electron density of the attached phenol ring, subtly modulating its reactivity.

Synthesis of the Precursor: 4-(Benzotriazol-1-yl)phenol

A robust and reliable synthesis of the starting material is paramount for any synthetic campaign. While various methods exist for the formation of the benzotriazole ring system, a common and effective approach involves the diazotization of an appropriate aminophenol derivative followed by intramolecular cyclization. A plausible and efficient route to 4-(Benzotriazol-1-yl)phenol starts from 4-aminophenol.[3][4][5]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 4-aminophenol. The first step involves the introduction of a nitro group ortho to the amino functionality, followed by reduction and subsequent diazotization and cyclization.

Synthesis_of_4_Benzotriazol_1_yl_phenol cluster_0 Step 1: Nitration & Reduction cluster_1 Step 2: Diazotization & Cyclization aminophenol 4-Aminophenol nitro_intermediate 2-Amino-5-nitrophenol aminophenol->nitro_intermediate 1. Ac₂O, Pyridine 2. HNO₃, H₂SO₄ 3. H₃O⁺ diamino_intermediate 2,4-Diaminophenol nitro_intermediate->diamino_intermediate H₂, Pd/C or Fe, HCl final_product 4-(Benzotriazol-1-yl)phenol diamino_intermediate->final_product NaNO₂, HCl, H₂O 0-5 °C Williamson_Ether_Synthesis start 4-(Benzotriazol-1-yl)phenol phenoxide 4-(Benzotriazol-1-yl)phenoxide start->phenoxide Base (e.g., NaH, K₂CO₃) product 4-(Alkoxy)phenyl-1H-benzotriazole phenoxide->product Sₙ2 Reaction alkyl_halide R-X (Alkyl Halide) alkyl_halide->product

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: Synthesis of a 4-(Alkoxy)phenyl-1H-benzotriazole

  • Deprotonation: To a solution of 4-(Benzotriazol-1-yl)phenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with care)). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add the desired alkyl halide (1.1 eq) to the reaction mixture. Heat the reaction to an appropriate temperature (typically 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Conditions and Yields for Williamson Ether Synthesis

Alkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl bromideK₂CO₃DMF704>90 (estimated)
Benzyl chlorideNaHTHF606>85 (estimated)
Propargyl bromideK₂CO₃Acetonitrile605>80 (estimated)

Yields are estimated based on typical outcomes for similar phenolic substrates and may vary.

O-Acylation: The Steglich Esterification

For the synthesis of esters, particularly from sterically hindered alcohols or when mild conditions are required, the Steglich esterification is a superior alternative to the Fischer esterification. [6][7][8]This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Steglich_Esterification phenol 4-(Benzotriazol-1-yl)phenol product 4-(Benzotriazol-1-yl)phenyl Ester phenol->product acid R-COOH (Carboxylic Acid) acid->product coupling DCC or EDC, DMAP (cat.) coupling->product

Caption: Workflow for the Steglich esterification of 4-(Benzotriazol-1-yl)phenol.

Experimental Protocol: Synthesis of a 4-(Benzotriazol-1-yl)phenyl Ester

  • Reaction Setup: To a solution of 4-(Benzotriazol-1-yl)phenol (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in a dry aprotic solvent such as dichloromethane (DCM) or THF, add the coupling agent (DCC or EDC, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, filter off the urea byproduct (in the case of DCC). Dilute the filtrate with the reaction solvent and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography.

Table 2: Representative Conditions and Yields for Steglich Esterification

Carboxylic Acid (R-COOH)Coupling AgentSolventTemperature (°C)Time (h)Yield (%)
Acetic acidDCCDCMrt12>90 (estimated)
Benzoic acidEDCTHFrt18>85 (estimated)
Pivalic acidDCCDCMrt24>75 (estimated)

Yields are estimated based on typical outcomes for similar phenolic substrates and may vary.

The Benzotriazole Moiety as a Synthetic Auxiliary

Beyond its role as a scaffold, the benzotriazole group can actively participate in synthetic transformations, most notably as a leaving group. This property allows for the introduction of various nucleophiles at the benzylic position if a methylene spacer is present between the phenol and the benzotriazole.

Case Study: Synthesis of Bioactive Molecules

The derivatives of 4-(Benzotriazol-1-yl)phenol are of significant interest in the development of novel therapeutic agents. The benzotriazole scaffold is present in a number of compounds with reported antibacterial, antifungal, antiviral, and anti-inflammatory activities. [9][10][11]By employing the synthetic strategies outlined above, researchers can generate libraries of novel compounds for biological screening. For instance, the ether and ester derivatives of 4-(Benzotriazol-1-yl)phenol can be readily synthesized and evaluated for their potential as, for example, novel kinase inhibitors or antiproliferative agents.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling 4-(Benzotriazol-1-yl)phenol and its derivatives.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Precursor for Innovation

4-(Benzotriazol-1-yl)phenol represents a powerful and versatile precursor for organic synthesis. Its bifunctional nature allows for a wide range of chemical modifications, providing access to a diverse array of complex molecules. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their own synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.

References

  • International Journal of Pharmaceutical research and Applications. (2023). Synthetic Stratrgy and Pharmacological Approaches of Benzotriazole; A-Review. [Link]

  • Growing Science. (2025). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. [Link]

  • PMC. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. [Link]

  • Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]

  • TSI Journals. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • ResearchGate. (n.d.). Structures of the four assessed phenolic benzotriazoles as well as.... [Link]

  • PMC. (2018). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • PubMed. (2006). Synthesis and in Vitro Evaluation of the Anti-Viral Activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • PDF. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. [Link]

  • ResearchGate. (2025). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4- tetrahydroisoquinolines using benzotriazole-auxiliary. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • Google Patents. (n.d.).
  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Semantic Scholar. (n.d.). DIRECT SYNTHESIS OF a-(BENZOTRIAZOL-1-YL)ALKYL ETHERS. [Link]

  • ResearchGate. (2025). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]

  • ResearchGate. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. [Link]

  • ResearchGate. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PubMed. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. [Link]

  • Google Patents. (n.d.). Process of preparing 4-amino-3-nitro phenol.
  • Rafidain Journal of Science. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. [Link]

  • SciELO. (n.d.). A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. [Link]

  • The Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis. [Link]

Sources

Foundational

The Benzotriazole Scaffold: Discovery, Mechanistic Synthesis, and Medicinal Applications

Executive Summary Benzotriazole (1H-benzo[d][1,2,3]triazole, or BTA) is a bicyclic heterocyclic compound consisting of a benzene ring fused to a 1,2,3-triazole ring. Originally synthesized in the late 19th century, it ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzotriazole (1H-benzo[d][1,2,3]triazole, or BTA) is a bicyclic heterocyclic compound consisting of a benzene ring fused to a 1,2,3-triazole ring. Originally synthesized in the late 19th century, it has evolved from a simple industrial corrosion inhibitor into a "privileged scaffold" in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis of benzotriazole, exploring its historical discovery, the mechanistic rationale behind its chemical behavior, a self-validating protocol for its core synthesis, and its expansive applications in drug discovery.

Historical Context: From Industrial Inhibitor to Privileged Scaffold

The discovery of benzotriazole dates back to 1889, when its first successful synthesis was reported by G. Schultz1[1]. For decades, its primary application was industrial; since 1947, it has been widely utilized as a highly effective corrosion inhibitor to prevent the tarnishing of copper and its alloys 2[2].

The true renaissance of benzotriazole in organic synthesis was spearheaded by Professor Alan R. Katritzky beginning in the 1980s. Over the course of his career, Katritzky published over 400 papers demonstrating the compound's unparalleled utility as a synthetic auxiliary 3[3]. Because the benzotriazole moiety can act as both an electron donor and a robust leaving group, it enables the construction of complex monocyclic and bicyclic heterocyclic systems, peptides, and functionalized amines that are otherwise difficult to synthesize 4[4].

Katritzky Start Benzotriazole (BtH) Synthetic Auxiliary Step1 Condensation Aldehyde + Amine Start->Step1 Intermediate N-(α-aminoalkyl)benzotriazole (Stable Intermediate) Step1->Intermediate Step2 Nucleophilic Substitution (Bt as Leaving Group) Intermediate->Step2 Product Target Heterocycle / Functionalized Compound Step2->Product

Katritzky's benzotriazole-mediated synthetic auxiliary pathway for complex heterocycles.

Mechanistic Rationale & Chemical Properties

Benzotriazole exhibits a unique tautomerism between its 1H and 2H forms, though the 1H form predominantly dictates its reactivity. It possesses dual acid-base properties, acting as both a weak acid (pKa ~8.2) and a very weak base (pKa < 0) 2[2]. The extended conjugated system of the fused benzene and triazole rings provides high thermal stability and UV absorbance, making it highly versatile for both material science and biological targeting5[5].

Core Experimental Protocol: Synthesis of 1H-Benzotriazole (Self-Validating Workflow)

The most robust and historically validated method for synthesizing 1H-benzotriazole is the diazotization and subsequent intramolecular cyclization of o-phenylenediamine. As application scientists, we must appreciate the causality behind each reagent choice and thermal shift. The following protocol is designed as a self-validating system, ensuring high-fidelity synthesis.

Materials Required:

  • o-Phenylenediamine (108 g, 1.0 mole)

  • Glacial acetic acid (120 g / 115 ml, 2.0 moles)

  • Sodium nitrite (75 g, 1.09 moles)

  • Deionized water & Ice

Step-by-Step Methodology:

  • Dissolution & Acidification : In a 1-L beaker, dissolve 108 g of o-phenylenediamine in a mixture of 115 ml of glacial acetic acid and 300 ml of water. Warm gently if necessary.

    • Causality: Glacial acetic acid is explicitly chosen over mineral acids because it facilitates a direct conversion without isolating multiple intermediate steps, thereby maximizing the overall yield 6[6].

    • Validation Checkpoint: The solution must become completely transparent, indicating full dissolution of the diamine precursor.

  • Thermal Control : Place the beaker in an ice-water bath and cool the contents to exactly 5°C.

    • Causality: Nitrous acid (generated in situ) is highly unstable. Cooling prevents its premature decomposition into nitrogen oxides, ensuring it remains available for the primary amine attack 7[7].

  • Diazotization : Add a cold aqueous solution of 75 g of sodium nitrite in 120 ml of water all at once. Stir continuously using a slow mechanical stirrer.

    • Causality: Rapid addition ensures the immediate and complete formation of the mono-diazonium intermediate before side-coupling reactions between unreacted diamine and the diazonium salt can occur 8[8].

  • Intramolecular Cyclization : Remove the beaker from the ice bath. The reaction mixture will turn dark green, and the temperature will rapidly spike to 70–80°C.

    • Causality: The cyclization of the diazonium intermediate is highly exothermic. Allowing the temperature to rise naturally to 80°C provides the necessary thermodynamic push to complete the intramolecular nitrogen coupling. Premature cooling at this stage drastically reduces the final yield 6[6].

    • Validation Checkpoint: A spontaneous temperature spike to ~80°C accompanied by a color change from dark green to a clear orange-red confirms successful cyclization.

  • Crystallization & Purification : Allow the solution to stand for 1 hour at room temperature. As it cools, benzotriazole separates as an oil. Pack the beaker in ice and stir until the oil sets into a solid mass. Keep cold for 3 hours. Filter the solid on a Büchner funnel, wash with 200 ml of ice water, and dry.

    • Validation Checkpoint: The formation of a tan-colored solid validates the precipitation. Final purification via vacuum distillation (201–204°C at 15 mm Hg) or recrystallization from benzene yields pure, colorless 1H-benzotriazole (75–81% yield) 6[6].

Workflow A 1. Dissolution o-Phenylenediamine + Acetic Acid B 2. Thermal Control Cool to 5°C A->B C 3. Diazotization Add NaNO2 (aq) Rapidly B->C D Transient Intermediate Mono-diazonium Salt C->D E 4. Exothermic Cyclization Temp Spikes to 70-80°C D->E F 5. Crystallization Ice Bath & Filtration E->F G Pure 1H-Benzotriazole (75-81% Yield) F->G

Step-by-step self-validating workflow for the synthesis of 1H-benzotriazole via diazotization.

Quantitative Data & Physicochemical Profiling

To facilitate rapid comparison and assay design, the core physicochemical properties of 1H-benzotriazole are summarized below:

ParameterValue / DescriptionReference
Molecular Formula C₆H₅N₃5[5]
Molecular Weight 119.12 g/mol 5[5]
Melting Point 96–100 °C6[6]
Boiling Point 201–204 °C (at 15 mm Hg)6[6]
Density 1.36 g/cm³5[5]
pKa Weak acid (~8.2), Weak base (< 0)2[2]
UV Absorbance 286 nm5[5]

Medicinal Chemistry Applications & SAR Insights

Because of its structural similarity to the purine nucleus, the benzotriazole scaffold interacts with a wide range of biological targets, making it a highly sought-after moiety in drug discovery 9[9].

  • Anticancer Activity : Substituted benzotriazoles have emerged as potent antiproliferative agents. A primary mechanism of action is the inhibition of tubulin polymerization, which disrupts cell division. For instance, benzotriazole-substituted 2-phenylquinazolines (such as the lead compound ARV-2) display potent cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cell lines 9[9].

  • Antimicrobial & Antifungal Properties : The triazole ring is a well-established pharmacophore for antifungal activity. Benzotriazoles, possessing a larger conjugated system, offer lower toxicity while maintaining excellent efficacy against Candida albicans and Aspergillus niger1[1]. Furthermore, they have been shown to intercalate with bacterial DNA, making them effective against drug-resistant strains like MRSA 9[9].

  • Antiviral Efficacy : Recent structure-activity relationship (SAR) studies have identified benzotriazole derivatives as potent antiviral agents. Compounds like 5-(1H-benzo[d][1,2,3]triazol-1-yl)-1H-tetrazole exhibit an MIC of 9 µM against Poliovirus-1 by successfully interrupting viral entry and replication pathways 10[10].

References

  • 6, Organic Syntheses.

  • 8, Pharmacy Infoline.

  • 9, Benchchem.

  • 7, Benchchem. 5.2, IJARSCT. 6.5, Journal of Chemical and Pharmaceutical Research. 7.1, GSC Online Press.

  • 3, Royal Society Publishing. 9.10, Growing Science. 10.4, Chemical Reviews (ACS Publications).

Sources

Exploratory

A Comprehensive Guide to the Theoretical Calculation of 4-(Benzotriazol-1-yl)phenol Properties

Abstract 4-(Benzotriazol-1-yl)phenol is a molecule of significant interest due to the diverse biological activities associated with benzotriazole derivatives, including their roles as antifungal, and anticancer agents.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(Benzotriazol-1-yl)phenol is a molecule of significant interest due to the diverse biological activities associated with benzotriazole derivatives, including their roles as antifungal, and anticancer agents.[1][2] A thorough understanding of its molecular properties is paramount for the rational design of novel therapeutics and materials. This technical guide provides a detailed, in-depth protocol for the theoretical calculation of the structural, electronic, and spectroscopic properties of 4-(Benzotriazol-1-yl)phenol using computational chemistry methods. We will delve into the rationale behind methodological choices, ensuring a robust and validated computational model. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry principles.

Introduction: The Significance of 4-(Benzotriazol-1-yl)phenol

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science.[2] Their unique chemical structure, featuring a fused benzene and triazole ring system, imparts a range of desirable physicochemical properties. 4-(Benzotriazol-1-yl)phenol, in particular, combines the benzotriazole scaffold with a phenol moiety, suggesting potential for hydrogen bonding interactions and serving as a versatile building block in supramolecular chemistry and drug design.

Theoretical calculations provide a powerful and cost-effective means to predict and understand the intrinsic properties of molecules before engaging in extensive experimental synthesis and testing. By employing quantum mechanical calculations, we can elucidate key characteristics such as:

  • Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

  • Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.[3]

  • Spectroscopic Signatures: Predictions of infrared (IR) and UV-Visible spectra that can aid in experimental characterization.

  • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which reveals regions prone to electrophilic and nucleophilic attack.

This guide will walk through the necessary steps to perform these calculations, emphasizing the importance of methodological rigor for obtaining accurate and reliable results.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the theoretical calculations using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.[4]

Software Selection

A variety of quantum chemistry software packages are available. For this guide, we will reference methodologies commonly implemented in packages like Gaussian, ORCA, or Spartan. The choice of software will depend on user familiarity and available computational resources.

Workflow for Theoretical Calculations

The overall computational workflow is depicted in the following diagram:

G cluster_0 Computational Workflow Input_Preparation 1. Input Preparation (Molecule Building & Initial Geometry) Geometry_Optimization 2. Geometry Optimization (DFT Calculation) Input_Preparation->Geometry_Optimization Initial Structure Frequency_Analysis 3. Frequency Analysis (Confirmation of Minimum Energy Structure) Geometry_Optimization->Frequency_Analysis Optimized Geometry Property_Calculation 4. Single-Point Energy & Property Calculations (HOMO, LUMO, MEP, etc.) Frequency_Analysis->Property_Calculation Verified Minimum Spectral_Prediction 5. Spectroscopic Prediction (IR, UV-Vis) Property_Calculation->Spectral_Prediction Electronic Properties Data_Analysis 6. Data Analysis & Visualization Spectral_Prediction->Data_Analysis Calculated Data

Caption: A flowchart illustrating the key steps in the theoretical calculation of molecular properties.

Detailed Experimental Protocols

Step 1: Input Preparation (Molecule Building)

  • Construct the 3D structure of 4-(Benzotriazol-1-yl)phenol using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

  • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This step is crucial for reducing the computational cost of the subsequent quantum mechanical calculations.

Step 2: Geometry Optimization (DFT Calculation)

  • Select the theoretical model: We will employ the B3LYP hybrid functional, which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.[4][5]

  • Choose a basis set: The 6-311++G(d,p) basis set is recommended.[5] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) allow for more flexibility in describing the electron distribution around the atoms.

  • Perform the geometry optimization calculation. The software will iteratively adjust the atomic coordinates to find the lowest energy conformation of the molecule.

Step 3: Frequency Analysis

  • Perform a frequency calculation on the optimized geometry using the same theoretical model (B3LYP/6-311++G(d,p)).

  • Verify the nature of the stationary point. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The output of this calculation will also provide the predicted vibrational frequencies for the IR spectrum.

Step 4: Single-Point Energy and Property Calculations

  • Perform a single-point energy calculation on the optimized and frequency-verified geometry. This calculation will provide more accurate electronic properties.

  • Analyze the output to extract key electronic descriptors:

    • HOMO and LUMO energies: These values are essential for understanding the molecule's electron-donating and electron-accepting capabilities.[6] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.[3]

    • Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

Step 5: Spectroscopic Prediction

  • Infrared (IR) Spectrum: The vibrational frequencies obtained from the frequency analysis in Step 3 can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.

  • UV-Visible (UV-Vis) Spectrum: Use Time-Dependent DFT (TD-DFT) calculations to predict the electronic transitions and the corresponding absorption wavelengths. This will provide a theoretical UV-Vis spectrum.[7]

Presentation of Calculated Data

The quantitative results from the theoretical calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (phenol-triazole)Calculated Value
N-N (triazole)Calculated Value
C-O (phenol)Calculated Value
C-N-N (triazole)Calculated Value
C-C-O (phenol)Calculated Value
C-C-N-N
(Note: This table should be populated with the key bond lengths, angles, and dihedral angles of the optimized structure.)

Table 2: Calculated Electronic Properties

PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO Gap (ΔE)Calculated Value
Ionization PotentialCalculated Value
Electron AffinityCalculated Value
ElectronegativityCalculated Value
Chemical HardnessCalculated Value
Chemical SoftnessCalculated Value
Electrophilicity IndexCalculated Value

Table 3: Predicted Spectroscopic Data

SpectrumWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IRCalculated ValueO-H stretch
Calculated ValueC-H stretch (aromatic)
Calculated ValueC=C stretch (aromatic)
Calculated ValueN=N stretch (triazole)
UV-VisCalculated Valueπ → π* transition
Calculated Valuen → π* transition

Visualization of Molecular Properties

Visual representations are crucial for understanding the complex data generated from theoretical calculations.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 4-(Benzotriazol-1-yl)phenol with atom numbering.

HOMO and LUMO Distribution

The visualization of the highest occupied and lowest unoccupied molecular orbitals provides insight into the regions of the molecule involved in electron donation and acceptance.

G cluster_0 Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) Molecule 4-(Benzotriazol-1-yl)phenol (Optimized Geometry) HOMO->Molecule Electron Donation LUMO LUMO (Lowest Unoccupied Molecular Orbital) Molecule->LUMO Electron Acceptance

Caption: Relationship between HOMO, LUMO, and the molecule's reactivity.

(Note: The actual visualization of HOMO and LUMO orbitals would be generated by the quantum chemistry software and would show the spatial distribution of these orbitals over the molecular structure.)

Conclusion and Future Directions

This guide has provided a comprehensive and technically detailed framework for the theoretical calculation of the properties of 4-(Benzotriazol-1-yl)phenol. By following this protocol, researchers can obtain reliable predictions of its geometric, electronic, and spectroscopic characteristics. These theoretical insights are invaluable for guiding experimental studies, understanding structure-activity relationships, and ultimately accelerating the discovery and development of new drugs and materials based on the benzotriazole scaffold.

Future computational studies could expand upon this work by:

  • Investigating the properties of substituted derivatives of 4-(Benzotriazol-1-yl)phenol to explore the effects of different functional groups.

  • Performing molecular docking simulations to predict the binding affinity of these compounds with specific biological targets.[8]

  • Employing molecular dynamics simulations to study the conformational dynamics and interactions of these molecules in a biological environment.[9]

References

  • Taylor & Francis. (2023, November 22). Synthesis, Physiochemical Characterization and Biological Investigation with Quantum Chemical Computations of Benzotriazole Salicylate. Retrieved from Taylor & Francis Online: [Link]

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024, June 27). PMC. Retrieved from [Link]

  • ACS Publications. (2004, November 13). Computational Study on Hydroxybenzotriazoles as Reagents for Ester Hydrolysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • ScienceDirect. (2015, September 1). Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. Retrieved from [Link]

  • IJNRD. (2025, September 9). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl 3 %. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO and LUMO molecular orbitals and energy gap of the molecule TCB-OBt. Retrieved from [Link]

  • MDPI. (2009, March 23). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). An FT-IR and DFT study of the free and solvated 4-(imidazol-1-yl)phenol. Retrieved from [Link]

  • SciSpace. (2021, August 18). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide de. Retrieved from [Link]

Sources

Foundational

The Dichotomy of Benzotriazole Derivatives: A Technical Guide to 1H- and 2H-Isomers

Executive Summary Benzotriazole (BTA) is a privileged bicyclic nitrogen heterocycle with profound applications across medicinal chemistry and materials science. A defining feature of the BTA scaffold is its annular tauto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzotriazole (BTA) is a privileged bicyclic nitrogen heterocycle with profound applications across medicinal chemistry and materials science. A defining feature of the BTA scaffold is its annular tautomerism, existing in a dynamic equilibrium between the 1H- and 2H-isomeric forms. For researchers and drug development professionals, understanding the thermodynamic drivers, spectroscopic signatures, and synthetic nuances of these isomers is critical. This guide provides an authoritative breakdown of the causality behind isomer stability, self-validating experimental workflows for their isolation, and their distinct roles in rational drug design and photostabilizer development.

Thermodynamic Causality: The 1H vs. 2H Tautomeric Equilibrium

Benzotriazole (C₆H₅N₃) is an amphiprotic molecule (pKₐ₁ = 0.42, pKₐ₂ = 8.27). The causality behind the dominance of a specific isomer depends entirely on its physical environment and electronic state:

  • Condensed Phases (Solid and Solution): The 1H-isomer is overwhelmingly dominant (>99.9% abundance at room temperature)[1]. This thermodynamic preference is driven by the large dipole moment of the 1H-tautomer. The electronic asymmetry facilitates robust intermolecular hydrogen bonding and favorable solvent-solute dipole interactions, drastically lowering its free energy in polar environments.

  • Gas Phase: When intermolecular forces and solvent effects are negated, the energy gap between the two tautomers narrows significantly. High-resolution rotational band contour analysis of the N–H stretching vibration demonstrates that the 1H-tautomer is stabilized by merely ~417 cm⁻¹ (approx. 5.0 kJ/mol) relative to the 2H-tautomer[2].

  • Excited States: Quantum chemical calculations and spectral hole-burning spectroscopy reveal a fascinating inversion of stability: in the photochemically excited triplet state, the 2H-tautomer becomes the energetically favored and more stable species[3].

Spectroscopic Differentiation: Validating Isomeric Identity

To ensure trustworthiness in synthetic workflows, researchers must unambiguously distinguish between N1/N3-substituted (1H) and N2-substituted (2H) derivatives. Relying on self-validating spectroscopic systems prevents downstream failures in drug screening.

Table 1: Quantitative and Qualitative Comparison of 1H- and 2H-Benzotriazole Isomers
Property1H-Benzotriazole Derivative2H-Benzotriazole Derivative
Relative Stability (Solution) Highly Favored (>99.9%)Disfavored (<0.1%)
Relative Energy Gap (Gas) 0 kJ/mol (Reference baseline)+5.0 kJ/mol (~417 cm⁻¹)
Dipole Moment High (Promotes strong H-bonding)Low (Highly symmetric structure)
UV Absorption Profile Two distinct absorption peaks (230–300 nm)Single, sharp peak (~273 nm)
¹H-NMR Signature (Aromatic) Asymmetric multiplet (Loss of C₂ᵥ symmetry)Symmetric AA'BB' multiplet
Excited State Stability Less stableEnergetically favored (Triplet state)

Data synthesized from UV-Vis and NMR spectroscopic literature standards[1][4].

Strategic Implications in Drug Discovery and Materials Science

Medicinal Chemistry (1H-Dominance)

The incorporation of the 1H-benzotriazole nucleus is a cornerstone of modern drug discovery. N1-substituted (1H) derivatives are heavily utilized in oncology, antimicrobial, and antiviral drug development[5][6]. The causality of their bioactivity lies in the inherent polarity of the 1H-triazole ring, which acts as a potent hydrogen-bond acceptor, allowing for robust, targeted interactions within the active sites of kinases and synthases.

Materials Science (2H-Dominance)

Conversely, 2-Aryl-2H-benzotriazoles are premier commercial ultraviolet (UV) photostabilizers[7]. Their efficacy is driven by Excited-State Intramolecular Proton Transfer (ESIPT) . When the 2H-isomer absorbs UV radiation, it transitions to an excited enol state. The proximity of the 2-hydroxyphenyl group to the N2 atom triggers an ultrafast proton transfer, converting the molecule to an excited keto tautomer. This keto form harmlessly dissipates the absorbed UV energy as vibrational heat before reverting to the ground state.

ESIPT_Mechanism GS_Enol Ground State (Enol) 2-(2-Hydroxyphenyl)-2H-BTA ES_Enol Excited State (Enol*) Franck-Condon State GS_Enol->ES_Enol UV Absorption ES_Keto Excited State (Keto*) Proton Transferred ES_Enol->ES_Keto ESIPT (Ultrafast) GS_Keto Ground State (Keto) Vibrationally Hot ES_Keto->GS_Keto Non-Radiative Decay GS_Keto->GS_Enol Back Proton Transfer & Heat Dissipation

Excited-State Intramolecular Proton Transfer (ESIPT) in 2H-benzotriazole UV stabilizers.

Experimental Methodology: Synthesis and Isolation of N-Substituted Isomers

When synthesizing N-alkylated benzotriazoles (e.g., ethyl benzotriazolyl acetates for fluorophore development), both isomers are invariably formed due to the delocalized nature of the intermediate benzotriazolide anion[1]. The following self-validating protocol details the synthesis, isolation, and structural confirmation of these isomers.

Benzotriazole_Dynamics BTA_Anion Benzotriazole Anion (Delocalized) Alkylation Electrophilic Addition (e.g., Alkyl Halide) BTA_Anion->Alkylation Isomer_1H 1H-Isomer Derivative (Major Product, High Dipole) Alkylation->Isomer_1H N1/N3 Attack Isomer_2H 2H-Isomer Derivative (Minor Product, Low Dipole) Alkylation->Isomer_2H N2 Attack Chromatography Silica Gel Chromatography (Polarity-Based Separation) Isomer_1H->Chromatography Isomer_2H->Chromatography Purified_1H Purified 1H-Isomer (Elutes Slower) Chromatography->Purified_1H Polar fraction Purified_2H Purified 2H-Isomer (Elutes Faster) Chromatography->Purified_2H Non-polar fraction

Workflow for the synthesis and chromatographic separation of 1H- and 2H-benzotriazole derivatives.

Protocol: Synthesis and Chromatographic Separation of 1H- and 2H-Alkylated Benzotriazoles

Objective: Synthesize ethyl 2-(benzotriazol-1-yl)acetate (1H) and ethyl 2-(benzotriazol-2-yl)acetate (2H) and separate them based on their distinct electronic properties.

Causality in Design: Potassium carbonate (K₂CO₃) is utilized as a mild base to deprotonate BTA, forming a delocalized anion. Because the N1 and N3 positions are structurally equivalent, more nucleophilic, and less sterically hindered than N2, electrophilic attack predominantly occurs at the periphery. This yields the 1H-isomer as the major thermodynamic product (~86% yield), while the 2H-isomer forms as the minor kinetic product (~12% yield)[1].

Step-by-Step Workflow:

  • Deprotonation: Dissolve 1.0 equivalent of 1H-benzotriazole in anhydrous N,N-dimethylformamide (DMF). Add 1.5 equivalents of anhydrous K₂CO₃. Stir at room temperature (25°C) for 30 minutes to ensure the complete formation of the benzotriazolide anion.

  • Nucleophilic Substitution: Dropwise add 1.1 equivalents of ethyl bromoacetate. The use of a primary alkyl halide favors an efficient Sₙ2 nucleophilic attack. Stir the reaction mixture at 60°C for 4 hours.

  • Quenching and Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatographic Separation (The Self-Validating Step):

    • Mechanism: The 1H-isomer possesses a significantly higher dipole moment than the highly symmetric 2H-isomer. Consequently, the 1H-isomer interacts much more strongly with the polar stationary phase (silica gel).

    • Load the crude mixture onto a silica gel column. Elute using a gradient of Hexanes:Ethyl Acetate (starting at 9:1, moving to 7:3).

    • Collect the fast-eluting, non-polar fraction (2H-isomer ).

    • Collect the slow-eluting, polar fraction (1H-isomer ).

  • Spectroscopic Confirmation: Analyze the isolated fractions via ¹H-NMR (CDCl₃).

    • Validation Check: The 2H-isomer will show a highly symmetric AA'BB' multiplet for the aromatic protons (typically around δ 7.40 and 7.90 ppm). The 1H-isomer will display an asymmetric pattern (distinct doublets/multiplets for all four aromatic protons) due to the loss of the C₂ᵥ symmetry axis[1].

Conclusion

The dichotomy between the 1H- and 2H-isomers of benzotriazole provides a fascinating toolkit for molecular design. By understanding the thermodynamic drivers and spectroscopic signatures of these tautomers, researchers can selectively harness the asymmetric, polar 1H-form for targeted pharmacophore development, or the symmetric, ESIPT-capable 2H-form for robust photostabilization technologies.

References

  • BENZOTRIAZOLE - Ataman Kimya - atamanchemicals.com:

  • Review on synthetic study of benzotriazole - gsconlinepress.com: 5

  • The relative stabilities of benzotriazole tautomers determined by a rotational band contour analysis of the N–H stretching vibration - hhu.de: 2

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship - mdpi.com: 6

  • Synthesis and characterization of ethyl benzotriazolyl acrylate-based D–π–A fluorophores for live cell-based imaging applications - nih.gov: 1

  • Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole - researchgate.net: 4

  • A Study of 2H- and 2D-Benzotriazole in Their Lowest Electronic States by UV−Laser Double-Resonance Spectroscopy - acs.org:3

  • SYNTHESIS OF NEW ULTRAVIOLET LIGHT ABSORBERS BASED ON 2-ARYL-2H-BENZOTRIAZOLES - clockss.org:7

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(1H-Benzotriazol-1-yl)phenol: An Experimental Protocol and Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 4-(1H-benzotriazol-1-yl)phenol, a key intermediate in the development of various p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(1H-benzotriazol-1-yl)phenol, a key intermediate in the development of various pharmaceuticals and functional materials. The protocol centers on the copper-catalyzed Ullmann condensation, a robust and widely utilized method for the formation of N-aryl bonds. This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and essential information on characterization, safety, and troubleshooting. The content is designed to provide researchers with the technical insights and practical knowledge required for the successful synthesis and validation of the target compound.

Introduction

Phenolic benzotriazole derivatives are a significant class of compounds in medicinal chemistry and materials science, primarily known for their utility as UV stabilizers.[1][2] The title compound, 4-(1H-benzotriazol-1-yl)phenol, is a versatile building block, incorporating both a phenol and a benzotriazole moiety. The synthesis of such N-aryl benzotriazoles is most commonly achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a nitrogen-containing nucleophile.[3] While traditional Ullmann conditions often require harsh reaction conditions, modern modifications have enabled these transformations to proceed under milder temperatures with improved yields.[4]

This application note details a representative protocol for the synthesis of 4-(1H-benzotriazol-1-yl)phenol via the Ullmann condensation of 1H-benzotriazole and 4-iodophenol. It further explores the underlying reaction mechanism, provides expected characterization data, and outlines critical safety and handling procedures.

Reaction Scheme

Figure 1: General reaction scheme for the Ullmann condensation synthesis of 4-(1H-benzotriazol-1-yl)phenol.

Experimental Protocol

This protocol describes a general method for the copper-catalyzed N-arylation of 1H-benzotriazole with 4-iodophenol. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties/Hazards
1H-BenzotriazoleC₆H₅N₃119.1295-14-7Harmful if swallowed, eye irritant.[5][6]
4-IodophenolC₆H₅IO220.01540-38-5Harmful if swallowed, skin/eye irritant.[7][8]
Copper(I) IodideCuI190.457681-65-4Irritant, light-sensitive.
Potassium CarbonateK₂CO₃138.21584-08-7Irritant.
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Reproductive toxin, irritant.
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, irritant.
HexaneC₆H₁₄86.18110-54-3Flammable, neurotoxin.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Hygroscopic.
Deionized WaterH₂O18.027732-18-5N/A
Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add 1H-benzotriazole (1.0 eq.), 4-iodophenol (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Anhydrous dimethylformamide (DMF) is added via syringe. The amount of solvent should be sufficient to dissolve the reactants (approximately 5-10 mL per mmol of 1H-benzotriazole).

  • Reaction: The reaction mixture is heated to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Workup: After completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing deionized water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-(1H-benzotriazol-1-yl)phenol.[1]

Mechanism of the Ullmann Condensation

The Ullmann N-arylation reaction is a cornerstone of C-N bond formation in organic synthesis.[3] The catalytic cycle, while still a subject of some debate, is generally accepted to proceed through the following key steps:[9]

  • Formation of the Active Catalyst: A Cu(I) species is the active catalyst. This can be added directly (e.g., as CuI) or generated in situ.

  • Oxidative Addition: The aryl halide (4-iodophenol) undergoes oxidative addition to the Cu(I) center, forming a Cu(III)-aryl intermediate.

  • Deprotonation and Coordination: The base (e.g., potassium carbonate) deprotonates the N-H of benzotriazole, forming the benzotriazolide anion, which then coordinates to the copper center.

  • Reductive Elimination: The N-arylated product, 4-(1H-benzotriazol-1-yl)phenol, is formed via reductive elimination from the Cu(III) intermediate, regenerating the active Cu(I) catalyst.

Ullmann_Mechanism A Cu(I) B [Ar-Cu(III)-X] A->B Oxidative Addition C [Ar-Cu(III)-N(Bta)] B->C Ligand Exchange C->A D Ar-N(Bta) C->D Reductive Elimination ArX Ar-X (4-Iodophenol) ArX->B BtaH Bta-H (Benzotriazole) BtaH->C Base Base BH_plus BH+ Base->BH_plus X_minus X-

Figure 2: A simplified representation of the catalytic cycle for the Ullmann N-arylation.

Characterization of 4-(1H-Benzotriazol-1-yl)phenol

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzotriazole and phenol rings, as well as a signal for the phenolic hydroxyl group. The benzotriazole protons will likely appear as a complex multiplet system, while the phenol protons will present as two doublets characteristic of a 1,4-disubstituted benzene ring. The hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to all unique carbon atoms in the molecule. The number of signals will confirm the asymmetry of the product.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 4-(1H-benzotriazol-1-yl)phenol (211.22 g/mol ). Fragmentation patterns may involve the loss of N₂ from the triazole ring.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature- Use freshly purchased or properly stored CuI.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase the reaction temperature in increments of 10 °C.
Formation of side products - O-arylation of the phenol group- Formation of N2-isomer- Consider protecting the phenol group with a silyl or other suitable protecting group.- Optimize the ligand and reaction conditions to favor N1-arylation.
Difficult purification - Co-elution of starting materials or isomers- Adjust the polarity of the eluent system for column chromatography.- Recrystallization may be an effective alternative or additional purification step.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents used in this protocol.

  • Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of harmful vapors, particularly from DMF.[4]

  • Handling of Reagents:

    • 1H-Benzotriazole: Harmful if swallowed and causes eye irritation. Avoid creating dust.[5]

    • 4-Iodophenol: Harmful if swallowed and in contact with skin. Causes skin and eye irritation.[7][8]

    • Copper(I) Iodide: Irritant. Handle with care.

    • Dimethylformamide (DMF): A known reproductive toxin and irritant. Avoid skin contact and inhalation.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The Ullmann condensation provides an effective method for the synthesis of 4-(1H-benzotriazol-1-yl)phenol. The protocol outlined in this application note, while representative, offers a solid foundation for researchers to produce this valuable compound. Careful attention to reaction conditions, particularly the exclusion of moisture and air, is crucial for achieving high yields. Proper characterization and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

  • PHENOLIC BENZOTRIAZOLE | (No Date). Available at: [Link] (Accessed: March 15, 2026).

  • JP2007224014A - Method for purification of benzotriazole derivative - Google Patents. (n.d.).
  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska - CUNY Academic Works. (n.d.). Retrieved March 15, 2026, from [Link]

  • Scheme 3. Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol... - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Cu-catalyzed arylation of 1-acyl-1H-1,2,3-Benzotriazoles via C–N activation - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Publication: A ligand-free CuCl catalytic system for the N-arylation of benzotriazoles - NIE Digital Repository. (n.d.). Retrieved March 15, 2026, from [Link]

  • US3334054A - Purification of benzotriazole - Google Patents. (n.d.).
  • Synthesis of Benzotriazole Derivatives - International Invention of Scientific Journal. (2021, March 28). Retrieved March 15, 2026, from [Link]

  • Synthesis of m-Aryloxy Phenols | Encyclopedia MDPI. (2023, March 30). Retrieved March 15, 2026, from [Link]

  • Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and. (n.d.). Retrieved March 15, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst - Semantic Scholar. (2020, September 24). Retrieved March 15, 2026, from [Link]

  • Benzotriazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 15, 2026, from [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (2023, June 27). Retrieved March 15, 2026, from [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - ResearchGate. (2023, June 7). Retrieved March 15, 2026, from [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization - TSI Journals. (2016, October 6). Retrieved March 15, 2026, from [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2026, March 10). Retrieved March 15, 2026, from [Link]

  • A Copper‐Benzotriazole‐Based Coordination Polymer Catalyzes the Efficient One‐Pot Synthesis of (N′‐Substituted) - SciSpace. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl) - ResearchGate. (2025, August 6). Retrieved March 15, 2026, from [Link]

  • 1H-Benzotriazole - the NIST WebBook. (n.d.). Retrieved March 15, 2026, from [Link]

  • Phenol-Benzotriazole in Proben der Umweltprobenbank – Screening und Zeitreihen. (n.d.). Retrieved March 15, 2026, from [Link]

  • 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile - PMC - NIH. (n.d.). Retrieved March 15, 2026, from [Link]

  • (PDF) 4-(4-(((1H-Benzo[d][1]triazol-1-yl)oxy)methyl) - ResearchGate. (2025, October 14). Retrieved March 15, 2026, from [Link]

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | Request PDF - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry - SciSpace. (2009, March 4). Retrieved March 15, 2026, from [Link]

  • 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the N-arylation of Benzotriazole with 4-Halophenols

Introduction: The Significance of N-Aryl Benzotriazoles Benzotriazole and its derivatives are a cornerstone in modern chemistry, finding extensive applications in both medicinal and materials science.[1] These bicyclic h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Aryl Benzotriazoles

Benzotriazole and its derivatives are a cornerstone in modern chemistry, finding extensive applications in both medicinal and materials science.[1] These bicyclic heterocyclic compounds, featuring a benzene ring fused to a 1,2,3-triazole ring, serve as privileged structures in the development of therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[1][2] The N-arylation of benzotriazole, particularly with functionalized phenols, yields compounds with unique photochemical stability, making them valuable as UV absorbers.[3] Specifically, the introduction of a 4-hydroxyphenyl group can impart crucial properties for various applications, including the synthesis of potential drug candidates.[1]

This comprehensive guide provides an in-depth exploration of the N-arylation of benzotriazole with 4-halophenols, a key transformation for accessing these valuable molecular architectures. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: A Tale of Two Metals

The formation of a carbon-nitrogen bond between an aryl halide and a nitrogen-containing heterocycle is a formidable challenge in organic synthesis. Historically, harsh conditions were often required.[4][5] However, the advent of transition-metal catalysis has revolutionized this field. Two primary methodologies dominate the landscape for the N-arylation of benzotriazole: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The Ullmann Condensation: A Classic Reimagined

The Ullmann reaction is a classic copper-promoted conversion of aryl halides to form C-N bonds.[6] Traditional Ullmann conditions often necessitated high temperatures and stoichiometric amounts of copper.[4][6] Modern iterations have significantly improved the reaction's efficiency and substrate scope through the use of catalytic amounts of copper salts, often in conjunction with ligands.

The generally accepted mechanism for the Ullmann N-arylation involves the oxidative addition of the aryl halide to a Cu(I) species. This is followed by coordination of the benzotriazole and subsequent reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst.[7]

Key Mechanistic Steps in the Ullmann N-Arylation:

  • Formation of the Copper(I) Amide: In the presence of a base, benzotriazole is deprotonated to form the benzotriazolide anion, which then coordinates with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide (4-halophenol) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination: The N-arylated product is formed through reductive elimination from the Cu(III) complex, regenerating the active Cu(I) catalyst.

Ullmann_Catalytic_Cycle cluster_0 Catalytic Cycle Cu(I)X Cu(I) Catalyst Cu(I)-Bt Cu(I)-Benzotriazolide Complex Cu(I)X->Cu(I)-Bt + Benzotriazolide Benzotriazolide Benzotriazolide Anion Cu(III)_Intermediate [Ar-Cu(III)(X)-Bt] Intermediate Cu(I)-Bt->Cu(III)_Intermediate + Ar-X (Oxidative Addition) ArX 4-Halophenol (Ar-X) Cu(III)_Intermediate->Cu(I)X Reductive Elimination Product N-Aryl Benzotriazole (Ar-Bt) Cu(III)_Intermediate->Product Reductive Elimination Regeneration Catalyst Regeneration

Caption: Generalized catalytic cycle for the Ullmann N-arylation.

The Buchwald-Hartwig Amination: A Palladium-Powered Alternative

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This reaction has gained widespread use due to its broad substrate scope and tolerance of various functional groups.[8] The catalytic cycle typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide, coordination of the amine (benzotriazole), and reductive elimination to afford the desired product.[10]

While highly effective, palladium-based systems can be more expensive and sensitive to air and moisture compared to their copper counterparts. The choice between Ullmann and Buchwald-Hartwig conditions often depends on the specific substrates, desired reaction scale, and cost considerations.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the N-arylation of benzotriazole with 4-halophenols using a copper-catalyzed approach. This method is often favored for its cost-effectiveness and operational simplicity.

Protocol 1: Copper(I)-Catalyzed N-Arylation of Benzotriazole with 4-Iodophenol

This protocol is optimized for the most reactive of the aryl halides, 4-iodophenol.

Materials:

  • Benzotriazole (1.0 mmol, 119.12 mg)

  • 4-Iodophenol (1.2 mmol, 264.0 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add benzotriazole, 4-iodophenol, copper(I) iodide, and potassium carbonate.

  • Add anhydrous DMF to the reaction vessel.

  • Seal the tube and place it in a preheated oil bath at 110-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(4-hydroxyphenyl)-1H-benzotriazole.

Comparative Data for Different 4-Halophenols

The reactivity of the 4-halophenol follows the general trend: I > Br > Cl > F. The following table summarizes typical reaction conditions and expected yields for different halogens. Note that for less reactive halides, the use of a ligand and a stronger base may be necessary to achieve good yields.[11][12]

4-HalophenolCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
4-IodophenolCuI (10 mol%)K₂CO₃DMF110-12012-2475-90
4-BromophenolCuI (10 mol%) / Ligand (e.g., DMEDA, 20 mol%)K₃PO₄DMF120-13024-4860-80
4-ChlorophenolCuI (10 mol%) / Ligand (e.g., Phenanthroline, 20 mol%)Cs₂CO₃Dioxane130-14048-7240-60
4-FluorophenolPd₂(dba)₃ (2 mol%) / Ligand (e.g., XPhos, 4 mol%)NaOtBuToluene100-11024-4830-50

DMEDA: N,N'-Dimethylethylenediamine XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

Troubleshooting and Optimization Workflow

Even with robust protocols, challenges can arise. The following workflow provides a logical approach to troubleshooting and optimizing the N-arylation reaction.

Optimization_Workflow Start Low or No Product Formation Check_Reagents Verify Reagent Purity and Dryness Start->Check_Reagents Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Reagents OK Change_Base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Increase_Temp->Change_Base No Improvement Success Optimized Conditions Achieved Increase_Temp->Success Improvement Add_Ligand Introduce a Ligand (e.g., DMEDA, Phenanthroline) Change_Base->Add_Ligand No Improvement Change_Base->Success Improvement Change_Solvent Screen Different Solvents (DMF, Dioxane, Toluene) Add_Ligand->Change_Solvent No Improvement Add_Ligand->Success Improvement Change_Catalyst Switch to Palladium Catalysis (e.g., Pd₂(dba)₃/XPhos) Change_Solvent->Change_Catalyst No Improvement Change_Solvent->Success Improvement Change_Catalyst->Success Improvement

Caption: A logical workflow for optimizing the N-arylation reaction.

Expert Insights and Causality

  • Choice of Base: The base plays a crucial role in deprotonating the benzotriazole, making it a more potent nucleophile.[13] For less reactive aryl halides, a stronger base like cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃).[13][14]

  • The Role of Ligands: In many copper-catalyzed reactions, ligands are essential for stabilizing the copper catalyst, preventing its aggregation, and promoting the catalytic cycle.[11][12] Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be particularly effective in accelerating these reactions.[11][12]

  • Solvent Selection: Polar aprotic solvents like DMF and DMSO are commonly used in Ullmann-type reactions as they can dissolve the reactants and facilitate the reaction at elevated temperatures.[6][15] However, for certain substrate combinations, other solvents like dioxane or toluene may provide better results.[15]

  • Inert Atmosphere: While some modern protocols are more robust, performing the reaction under an inert atmosphere of argon or nitrogen is highly recommended to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) species.

Conclusion

The N-arylation of benzotriazole with 4-halophenols is a vital transformation for the synthesis of a wide range of biologically and industrially important molecules. By understanding the underlying reaction mechanisms and employing the detailed protocols provided, researchers can confidently and efficiently access these valuable compounds. The key to success lies in the careful selection of catalysts, ligands, bases, and solvents, tailored to the specific reactivity of the aryl halide. This guide serves as a comprehensive resource for scientists and professionals in drug development and materials science, empowering them to navigate the intricacies of this powerful synthetic methodology.

References

  • Diamine Ligands in Copper-C
  • Mechanistic Studies on the Copper-Catalyzed N-Aryl
  • Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-aryl
  • A Ligand-free CuCl Catalytic System for the N-Arylation of Benzotriazoles.
  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
  • Ullmann condens
  • The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0).
  • "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska. CUNY Academic Works.
  • An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Deriv
  • Buchwald–Hartwig amin
  • Attempted Synthesis of 4'-Hydroxyacetophenone-1H-benzotriazole by Benzyne-Azide Click Chemistry. NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship.
  • Application of the Ullmann Reaction for N-Aryl Bond Form
  • The Buchwald-Hartwig Amin
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

Sources

Method

Application Note: Ligand-Free Copper-Catalyzed Synthesis of 4-(Benzotriazol-1-yl)phenol

Rationale and Scope Benzotriazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and peptides, and serving as core pharmacophores in kinase inhibitors and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Scope

Benzotriazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and peptides, and serving as core pharmacophores in kinase inhibitors and antiviral agents. The synthesis of 4-(Benzotriazol-1-yl)phenol via the N-arylation of 1H-benzotriazole with 4-iodophenol relies on the Ullmann-type C-N cross-coupling. Historically, this transformation required harsh conditions, stoichiometric copper, and complex diamine ligands.

This application note details a modern, ligand-free CuCl-catalyzed protocol. By eliminating the need for expensive ligands, this method maximizes atom economy, simplifies downstream purification, and provides a scalable, self-validating workflow specifically designed for drug development professionals[1].

Mechanistic Causality: Designing the Reaction

The choice of reagents in this protocol is strictly dictated by the electronic and steric demands of the benzotriazole tautomeric system. Understanding the causality behind these choices is critical for troubleshooting and scaling the reaction.

  • The Catalyst (CuCl): While CuI is the traditional choice for Ullmann couplings, CuCl provides superior kinetics in ligand-free systems. The smaller chloride counterion facilitates easier dissociation in polar aprotic solvents, accelerating the formation of the active Cu(I) species[1].

  • The Base (Cs₂CO₃): Benzotriazole has a pKa of ~8.2, while 4-iodophenol has a pKa of ~9.3. Cesium carbonate is uniquely suited for this system; the large, soft Cs⁺ cation enhances the solubility of the base in N,N-Dimethylformamide (DMF) and provides the precise basicity needed to deprotonate the benzotriazole without causing oxidative degradation of the phenol.

  • Regioselectivity (N1 vs N2): Benzotriazole N-arylation inherently risks forming a mixture of N1 and N2 isomers[2]. Under these Cu-catalyzed conditions, N1-arylation is thermodynamically favored. The Cu(III) intermediate preferentially coordinates to the less sterically hindered N1 position during the reductive elimination step, minimizing the formation of the N2 byproduct.

MechanisticCycle Cu Active Catalyst [Cu(I)Cl] OxAdd Oxidative Addition Ar-I (4-Iodophenol) Cu->OxAdd CuIII Cu(III) Intermediate [Ar-Cu(III)-I] OxAdd->CuIII LigEx Ligand Exchange Benzotriazole + Cs2CO3 CuIII->LigEx CuIII_N Cu(III)-N Complex [Ar-Cu(III)-Bt] LigEx->CuIII_N RedElim Reductive Elimination C-N Bond Formation CuIII_N->RedElim Product Product 4-(Benzotriazol-1-yl)phenol RedElim->Product Product->Cu Regeneration of Cu(I)

Figure 1. Proposed Cu(I)/Cu(III) catalytic cycle for the N-arylation of benzotriazole.

Quantitative Optimization Data

To establish the superiority of the ligand-free CuCl/Cs₂CO₃ system, various parameters were evaluated. The quantitative summary below illustrates the causality behind the final protocol parameters, demonstrating why CuCl outperforms other copper sources in the absence of a ligand[1].

Table 1. Optimization of Reaction Conditions for Benzotriazole N-Arylation

EntryCatalyst (20 mol%)Base (2.0 equiv)SolventTemp (°C)Isolated Yield (%)
1CuIK₂CO₃DMF12545
2CuBrCs₂CO₃DMSO12562
3CuClK₃PO₄DMF12570
4 CuCl Cs₂CO₃ DMF 125 82
5NoneCs₂CO₃DMF125N.D. (No Reaction)

Note: Reactions performed on a 1.5 mmol scale of benzotriazole with 2.0 equiv of aryl halide for 24 hours.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes observable physical or analytical checkpoints to ensure reaction fidelity before proceeding to the next phase.

Workflow Step1 1. Reagent Prep CuCl + Cs2CO3 Step2 2. Degassing N2 Purge (x3) Step1->Step2 Step3 3. C-N Coupling DMF, 125°C, 24h Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5

Figure 2. Self-validating experimental workflow for the ligand-free C-N coupling.

Materials Required:
  • 1H-Benzotriazole (1.5 mmol, 178.7 mg)

  • 4-Iodophenol (3.0 mmol, 660.0 mg)

  • Copper(I) chloride (CuCl) (20 mol%, 29.7 mg)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol, 977.4 mg)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

Step 1: Reagent Assembly and Atmosphere Control

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 1H-benzotriazole, 4-iodophenol, CuCl, and Cs₂CO₃.

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum evacuation followed by nitrogen (or argon) backfilling.

  • Inject 5.0 mL of anhydrous DMF through the septum via syringe.

  • Validation Checkpoint: Upon addition of DMF and initial stirring, the suspension will appear cloudy and pale green. The absence of immediate blue/green darkening confirms that the Cu(I) has not been prematurely oxidized to Cu(II) by atmospheric oxygen.

Step 2: Reaction Execution

  • Transfer the sealed Schlenk tube to a pre-heated oil bath set to 125 °C.

  • Stir vigorously (800 rpm) for 24 hours.

  • Validation Checkpoint (1 Hour): Observe the reaction mixture. The transition from a pale suspension to a dark, homogenous brown/black solution confirms the successful formation of the active Cu-azole intermediate.

  • Validation Checkpoint (24 Hours): Perform TLC analysis (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the 4-iodophenol spot (UV active, stains dark brown with iodine) and the appearance of a new, highly UV-active spot at a lower Rf​ (~0.35) validates reaction completion.

Step 3: Aqueous Workup

  • Remove the reaction vessel from the oil bath and allow it to cool to room temperature.

  • Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (3 × 20 mL) to remove the DMF and inorganic salts, followed by a final wash with saturated aqueous NaCl (brine, 20 mL).

  • Validation Checkpoint: The aqueous layer should be slightly blue/green (indicating the partitioning of the spent copper salts into the water), while the organic layer should remain a clear amber/yellow.

Step 4: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 10% to 30% EtOAc in Hexanes).

  • Validation Checkpoint: The N1-aryl isomer (target product) typically elutes after the minor N2-aryl byproduct (if present) due to the higher polarity of the N1-substituted benzotriazole system. Isolate the major fraction and remove the solvent to yield 4-(Benzotriazol-1-yl)phenol as a solid.

Sources

Application

palladium-catalyzed synthesis of 4-(Benzotriazol-1-yl)phenol

An Application Note for the Palladium-Catalyzed Synthesis of 4-(Benzotriazol-1-yl)phenol Abstract This guide provides a comprehensive protocol for the synthesis of 4-(Benzotriazol-1-yl)phenol via a palladium-catalyzed N-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Palladium-Catalyzed Synthesis of 4-(Benzotriazol-1-yl)phenol

Abstract

This guide provides a comprehensive protocol for the synthesis of 4-(Benzotriazol-1-yl)phenol via a palladium-catalyzed N-arylation reaction, commonly known as the Buchwald-Hartwig amination.[1] This C-N cross-coupling method offers significant advantages over traditional techniques like the Ullmann condensation, including milder reaction conditions, broader functional group tolerance, and higher yields.[1][2] The document details the reaction mechanism, a step-by-step experimental protocol, optimization strategies, and safety considerations. It is intended for researchers, chemists, and professionals in drug development and materials science who require an efficient and reliable method for synthesizing N-aryl benzotriazole derivatives. Phenolic benzotriazoles are a critical class of compounds, widely utilized as UV stabilizers in polymers, plastics, and coatings to prevent photodegradation and enhance material longevity.[3]

Introduction and Scientific Background

The N-arylation of heterocyclic compounds is a cornerstone of modern organic synthesis, providing access to a vast array of structures found in pharmaceuticals, agrochemicals, and functional materials.[4][5] 4-(Benzotriazol-1-yl)phenol and its derivatives are particularly important as high-performance UV absorbers.[3] The synthesis of such molecules has traditionally been challenging, often requiring harsh conditions that limit substrate scope.[6]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines and aryl halides, has revolutionized the formation of C-N bonds.[7][8] This reaction provides a powerful and versatile tool for coupling a wide range of nitrogen nucleophiles, including azoles like benzotriazole, with aryl halides.[9][10] The efficiency of this transformation is critically dependent on the synergy between the palladium catalyst, a sterically hindered and electron-rich phosphine ligand, and a suitable base.[1][11] This guide elucidates the key parameters governing this reaction to enable its successful application.

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The bulky phosphine ligand plays a crucial role in promoting both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.

The key steps are as follows:

  • Formation of the Active Pd(0)L Complex: The palladium precatalyst (e.g., Pd(OAc)₂) is reduced in situ to the active Pd(0) species, which is stabilized by the phosphine ligand (L).

  • Oxidative Addition: The aryl halide (4-halophenol) undergoes oxidative addition to the Pd(0)L complex, forming a Pd(II) intermediate.

  • Deprotonation and Ligand Exchange: The base deprotonates the N-H bond of benzotriazole to form the benzotriazolide anion. This nucleophile then displaces a halide from the Pd(II) center.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired 4-(Benzotriazol-1-yl)phenol product and regenerating the active Pd(0)L catalyst.[11]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd_oxidative Ar-Pd(II)(X)L pd0->pd_oxidative Oxidative Addition (+ Ar-X) pd_amine [Ar-Pd(II)(N-azole)L] pd_oxidative->pd_amine Ligand Exchange (+ Azole- anion) (- X-) pd_amine->pd0 Reductive Elimination Product 4-(Benzotriazol-1-yl)phenol (Ar-N-Azole) ArX 4-Halophenol (Ar-X) Amine Benzotriazole (Azole-H) Base Base

Figure 1: Catalytic cycle for Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of benzotriazole with 4-bromophenol. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials and Reagents
ReagentFormulaM.W.Typical AmountPurpose
BenzotriazoleC₆H₅N₃119.121.2 mmol, 1.2 eqNitrogen Nucleophile
4-BromophenolC₆H₅BrO173.011.0 mmol, 1.0 eqAryl Halide
Palladium(II) AcetatePd(OAc)₂224.500.02 mmol, 2 mol%Catalyst Precursor
XPhosC₃₃H₄₅P484.680.04 mmol, 4 mol%Ligand
Potassium CarbonateK₂CO₃138.212.0 mmol, 2.0 eqBase
TolueneC₇H₈92.145 mLAnhydrous Solvent
Equipment
  • Oven-dried Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Condenser (if refluxing)

  • Inert gas line (Argon or Nitrogen) with manifold

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.4 mg, 0.04 mmol), potassium carbonate (276 mg, 2.0 mmol), and benzotriazole (143 mg, 1.2 mmol).

    • Expertise Note: Adding the solid reagents first under a positive flow of inert gas minimizes exposure to air and moisture, which can deactivate the catalyst. The use of a bulky biaryl phosphine ligand like XPhos is crucial for achieving high catalytic activity.[1][11]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of argon, add 4-bromophenol (173 mg, 1.0 mmol) followed by anhydrous toluene (5 mL) via syringe.

    • Expertise Note: The solvent must be anhydrous. The presence of water can lead to hydrodehalogenation of the aryl halide and hydrolysis of the catalyst, reducing the yield.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.[12] Vigorous stirring is important, especially with heterogeneous bases like K₂CO₃, to ensure proper mixing and reaction kinetics.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material (4-bromophenol) is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues.

    • Expertise Note: Filtering through Celite® is an effective way to remove insoluble inorganic salts and precipitated palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(Benzotriazol-1-yl)phenol.

Discussion of Key Experimental Parameters

The success of the Buchwald-Hartwig amination hinges on the careful selection of several key components.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most common precatalysts.[12] They are relatively stable to air but generate the catalytically active Pd(0) species under the reaction conditions.

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich monophosphine ligands, particularly dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos), are highly effective.[11][13] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the challenging C-N reductive elimination step. For azole substrates, which can sometimes inhibit catalysis, using a well-defined pre-catalyst or a pre-activation step can be beneficial.[14]

  • Choice of Base: The base's primary role is to deprotonate the benzotriazole, making it sufficiently nucleophilic to attack the palladium center.[15] Strong, non-nucleophilic bases are required. While strong bases like sodium tert-butoxide (NaOtBu) are highly effective, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often sufficient and are preferred for substrates with base-sensitive functional groups.[12][15]

  • Solvent: Aprotic solvents with relatively high boiling points are typically used. Toluene, 1,4-dioxane, and THF are common choices.[12] The solvent must be able to solubilize the reactants and remain stable at the reaction temperature. Chlorinated solvents and acetonitrile should generally be avoided as they can coordinate to the palladium and inhibit catalysis.[12]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: Palladium catalysts and phosphine ligands can be air-sensitive. All manipulations should be carried out under an inert atmosphere of argon or nitrogen.

  • Reagent Handling: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Phosphine ligands can be irritants and may have unpleasant odors. Strong bases like NaOtBu are corrosive and moisture-sensitive.

  • Solvents: Organic solvents like toluene are flammable. Avoid open flames and ensure proper ventilation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (degraded Pd source or ligand).Use fresh reagents. Consider a pre-catalyst or a pre-activation step by heating the Pd source and ligand in the solvent before adding other reactants.[16]
Wet solvent or reagents.Use anhydrous solvent and oven-dry all glassware. Ensure reagents are dry.
Insufficiently strong base.Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu), checking for substrate compatibility.
Side Product Formation Hydrodehalogenation of aryl halide.Ensure strictly anhydrous and anaerobic conditions.
Reaction at N2 position of benzotriazole.Regioselectivity can be ligand-dependent. While N1 is generally favored, optimization of the ligand may be necessary for complex substrates.

References

  • Zimmermann, V., & Bräse, S. (2007). Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. Journal of Combinatorial Chemistry, 9(6), 1114–1137. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Dudley, D. A., et al. (2009). Palladium-catalyzed direct arylation of azine and azole N-oxides: reaction development, scope and applications in synthesis. Journal of the American Chemical Society, 131(10), 3654–3665. [Link]

  • Norrby, P.-O., et al. (2015). Role of the base in Buchwald-Hartwig amination. Organometallics, 34(1), 137–145. [Link]

  • Dudley, D. A., et al. (2009). Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides: Reaction Development, Scope and Applications in Synthesis. Journal of the American Chemical Society, 131(10), 3654-3665. [Link]

  • Norrby, P.-O., et al. (2015). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Ueda, S., et al. (2011). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Angewandte Chemie International Edition, 50(37), 8684–8687. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Chen, Y.-X., et al. (2009). TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions. The Journal of Organic Chemistry, 74(14), 5063–5068. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Rivezzi, G., et al. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 27(23), 8479. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • Vrána, J., & Císařová, I. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1060. [Link]

  • International Journal of Advanced Research in Innovative Ideas and Education. (2024). A Review on: Synthesis of Benzotriazole. IJARIIE. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Retrieved from [Link]

Sources

Method

Purification of 4-(Benzotriazol-1-yl)phenol by Recrystallization: An Application Note and Protocol

Abstract: 4-(Benzotriazol-1-yl)phenol is a crucial intermediate in the synthesis of various high-performance materials and pharmaceutical compounds. The purity of this starting material is paramount to ensure the desired...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 4-(Benzotriazol-1-yl)phenol is a crucial intermediate in the synthesis of various high-performance materials and pharmaceutical compounds. The purity of this starting material is paramount to ensure the desired properties and efficacy of the final product. This application note provides a comprehensive, field-proven protocol for the purification of 4-(Benzotriazol-1-yl)phenol using the robust technique of recrystallization. We delve into the foundational principles, systematic solvent selection, a detailed step-by-step workflow, and methods for purity validation, offering researchers a reliable guide to obtaining high-purity material.

The Science of Recrystallization: A First-Principles Approach

Recrystallization is a powerful purification technique for solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1][2][3] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2]

The process involves:

  • Dissolution: The impure solid (solute) is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[2][4][5]

  • Exclusion of Impurities: As the crystal lattice of the desired compound dissolves, impurities are released into the solvent. In an ideal scenario, impurities are either completely insoluble in the hot solvent (and can be filtered out) or are highly soluble even in the cold solvent (and remain in the liquid phase upon cooling).[2][6]

  • Crystallization: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, and the solution becomes supersaturated. This drives the compound to crystallize out of the solution, forming a pure crystal lattice that systematically excludes the impurities.[1][4]

  • Isolation: The newly formed, pure crystals are then separated from the impurity-laden solvent (mother liquor) by filtration.[3]

The success of this technique hinges on the careful selection of the recrystallization solvent, a process governed by several key criteria.

Critical Step: Solvent System Selection

Choosing the right solvent is the most critical step in developing a successful recrystallization protocol.[5] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at or below room temperature.[6][7] This ensures maximum recovery of the purified product.

For 4-(Benzotriazol-1-yl)phenol, a compound with both a polar phenol group and a moderately polar benzotriazole moiety, a solvent of intermediate polarity is often a good starting point. General solubility data indicates that phenolic benzotriazoles are typically soluble in organic solvents like acetone, chloroform, and ethanol, but insoluble in water.[8]

Solvent Screening for 4-(Benzotriazol-1-yl)phenol:

SolventPolarityBoiling Point (°C)Solubility at 25°C (Room Temp)Solubility at Boiling PointRationale & Observations
Water High100Insoluble[8]InsolubleUnsuitable as a single solvent. Could be used as an anti-solvent in a mixed-solvent system.
Ethanol High78Moderately SolubleVery SolubleA promising candidate. The moderate solubility at room temperature might be lowered by using an ethanol/water mixture.
Isopropanol Medium82Sparingly SolubleVery SolubleExcellent candidate. The lower room temperature solubility compared to ethanol suggests a potentially higher yield.
Toluene Low111Sparingly Soluble[9]SolubleA good candidate, though its higher boiling point requires more careful handling.
Acetone Medium56Soluble[8]Very SolubleLikely too good a solvent at room temperature, which would lead to poor recovery.[10] Its low boiling point also provides a small temperature gradient for crystallization.
Heptane/Hexane Very Low~98 / ~69InsolubleSparingly SolubleUnsuitable as the primary solvent but could be an effective anti-solvent if the compound is first dissolved in a more polar solvent.

Based on this analysis, isopropanol or a mixed solvent system of ethanol and water are the most promising choices. A mixed solvent system works by dissolving the compound in the "good" solvent (ethanol) at a high temperature and then adding the "poor" or "anti-solvent" (water) until the solution becomes cloudy (the saturation point), after which cooling induces crystallization.[5][11] This protocol will focus on using isopropanol for its simplicity and effectiveness.

Protocol: Step-by-Step Recrystallization of 4-(Benzotriazol-1-yl)phenol

This protocol is designed for purifying approximately 5 grams of crude 4-(Benzotriazol-1-yl)phenol. Adjust volumes accordingly for different scales.

Materials:

  • Crude 4-(Benzotriazol-1-yl)phenol

  • Isopropanol (Reagent Grade)

  • Deionized Water (for washing, optional)

  • 250 mL Erlenmeyer flask

  • 100 mL Erlenmeyer flask

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Watch glass

  • Heating mantle or hot plate

  • Magnetic stir bar and stir plate (optional)

  • Büchner funnel and filter flask

  • Vacuum source (aspirator or pump)

  • Spatula and glass stirring rod

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot isopropanol A->B C Heat to boiling until fully dissolved B->C D Are insoluble impurities present? C->D E Perform hot gravity filtration through fluted paper D->E Yes G Cover flask and allow to cool slowly D->G No F Collect hot, clear filtrate E->F F->G H Cool to room temperature, then in an ice bath G->H I Observe crystal formation H->I J Collect crystals by vacuum filtration I->J K Wash crystals with ice-cold isopropanol J->K L Dry crystals under vacuum or in a desiccator K->L M Pure Product L->M

Caption: Workflow for the recrystallization of 4-(Benzotriazol-1-yl)phenol.

Experimental Procedure:

  • Dissolving the Solute:

    • Place 5.0 g of crude 4-(Benzotriazol-1-yl)phenol into a 250 mL Erlenmeyer flask.

    • In a separate 100 mL flask, heat approximately 100 mL of isopropanol to a gentle boil.

    • Add a small portion of the hot isopropanol to the crude solid, just enough to make a slurry. Heat the mixture to boiling while swirling.[2]

    • Continue adding small increments of hot isopropanol until the solid just completely dissolves. It is crucial to use the minimum amount of boiling solvent to ensure a good yield.[12] An excess of solvent is a common cause of poor recovery.[10]

  • Hot Filtration (Perform only if insoluble impurities are visible):

    • Scientist's Note: This step removes impurities that do not dissolve in the hot solvent.[13][14] If the solution is clear, this step can be skipped.

    • Place a short-stemmed funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask.

    • Preheat the filtration apparatus by pouring a small amount of boiling isopropanol through it. This prevents premature crystallization in the funnel stem.[14][15]

    • Quickly pour the hot, dissolved solution through the fluted filter paper in portions. Keep the solution hot between additions.[15]

    • If crystals form on the filter paper, rinse with a small amount of hot isopropanol.[14]

  • Cooling and Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass. This prevents solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed on a benchtop. Slow cooling is critical for the formation of larger, purer crystals.[2][16] Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize the yield by further decreasing the compound's solubility.[2]

  • Isolation of Crystals (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that covers all the holes and place it on a filter flask connected to a vacuum source.[17]

    • Wet the filter paper with a small amount of ice-cold isopropanol to seal it against the funnel.[17]

    • Turn on the vacuum and pour the crystallized mixture into the Büchner funnel. Use a spatula to transfer all the crystals.

    • Break the vacuum and add a small amount (5-10 mL) of ice-cold isopropanol to wash the crystals. This removes any residual mother liquor containing dissolved impurities.

    • Scientist's Note: Using ice-cold solvent for washing is essential to minimize redissolving the purified product.[3][12]

    • Reapply the vacuum and pull air through the crystals for several minutes to help dry them.

  • Drying:

    • Transfer the filter cake to a clean, pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done in a vacuum oven at a moderate temperature (e.g., 50-60°C) or in a desiccator under vacuum at room temperature.

Validation: Assessing the Purity of the Final Product

A successful purification should be validated by analytical methods.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[16] The literature melting point for similar phenolic benzotriazoles is in the range of 150-180°C.[8] Compare the experimental melting point of the crude and recrystallized product.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the purified product on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The purified product should ideally show a single spot with a higher Rf value than most polar impurities.

  • Visual Inspection: The purified 4-(Benzotriazol-1-yl)phenol should be a white to light yellow crystalline solid, free of discolored or amorphous material.[8]

Troubleshooting Guide

ProblemPotential CauseSolution
No crystals form upon cooling 1. Too much solvent was used. [10][18]2. Solution is supersaturated. [10][12]1. Boil off some of the solvent to re-concentrate the solution and attempt cooling again.2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[12][16]
Product "oils out" instead of crystallizing 1. Melting point of the solid is lower than the boiling point of the solvent. 2. The solution cooled too rapidly. [10]1. Re-heat the solution to dissolve the oil, add a small amount more solvent, and allow it to cool much more slowly.[10]2. Insulate the flask to ensure a very gradual temperature drop.
Very low yield (<50%) 1. Too much solvent was used. [18]2. Premature crystallization during hot filtration. 3. Crystals were washed with room-temperature solvent. 1. Try to recover more product from the mother liquor by evaporating some solvent and re-cooling.2. Ensure the filtration apparatus is properly pre-heated.3. Always use ice-cold solvent for washing the filter cake.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Isopropanol is flammable. Keep it away from open flames and ignition sources. Use a heating mantle or steam bath for heating, not a hot plate with an open heating element.

  • Handle hot glassware with appropriate clamps or tongs to prevent burns.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Filtration - Organic Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Anbar. (n.d.). Recrystallization. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 27). The Art and Science of Choosing the Right Recrystallization Solvent. Retrieved from [Link]

  • Dartmouth College. (n.d.). Recrystallization I. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • ChemEd X. (n.d.). Hot Filtration Process. Retrieved from [Link]

  • Industrial & Engineering Chemistry. (n.d.). Theory, Scope, and Methods of Recrystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]

  • Unknown Source. (n.d.).
  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol. CompTox Chemicals Dashboard. Retrieved from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the four assessed phenolic benzotriazoles as well as... Retrieved from [Link]

  • ACS Publications. (2016, April 11). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. Retrieved from [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Revisiting benzyne chemistry: Synthesis of 4(7)-hydroxy benzotriazoles and 2- methylsulfanyl-benzene-1,3-diol. Retrieved from [Link]

Sources

Application

Application Note: A Validated Protocol for the High-Purity Isolation of 4-(1H-benzotriazol-1-yl)phenol via Normal-Phase Column Chromatography

An Application Note for Researchers and Drug Development Professionals Abstract 4-(1H-benzotriazol-1-yl)phenol is a key heterocyclic compound, finding applications as a UV absorber and a versatile intermediate in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

4-(1H-benzotriazol-1-yl)phenol is a key heterocyclic compound, finding applications as a UV absorber and a versatile intermediate in medicinal chemistry and materials science.[1][2] The synthesis of this molecule can yield a mixture of the desired N1-substituted product, the N2-substituted isomer, unreacted starting materials, and other byproducts.[2][3] Achieving high purity is paramount for its subsequent use in sensitive applications. This document provides a detailed, validated protocol for the purification of 4-(1H-benzotriazol-1-yl)phenol using normal-phase flash column chromatography. We will delve into the rationale behind methodological choices, from mobile phase development using Thin-Layer Chromatography (TLC) to the execution of the preparative separation, ensuring a robust and reproducible workflow.

Introduction: The Chromatographic Challenge

The purification of 4-(1H-benzotriazol-1-yl)phenol presents a unique challenge due to its amphipathic nature. The molecule contains a polar, weakly acidic phenol group and a benzotriazole moiety with basic nitrogen atoms.[4] When using silica gel, a standard and highly effective stationary phase, these functional groups can engage in strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the silica surface.[5] This can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the column, resulting in low recovery.[6]

This protocol is designed to mitigate these issues by carefully selecting a mobile phase that effectively modulates the interactions between the analyte and the stationary phase, leading to a clean, efficient separation.

Principle of Separation: Modulating Polarity

Normal-phase chromatography separates compounds based on their relative polarities. The stationary phase (silica gel) is highly polar, while the mobile phase is a less polar organic solvent system.[7] Polar compounds in the mixture adsorb more strongly to the silica gel and therefore elute later, while less polar compounds travel through the column more quickly.

For 4-(1H-benzotriazol-1-yl)phenol, the key to a successful separation is to find a mobile phase that provides enough elution strength to move the polar product down the column at a reasonable rate, while still allowing for separation from more polar and less polar impurities. A binary solvent system, typically composed of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate, provides the flexibility to fine-tune this elution strength.[5]

Diagram: The Separation Mechanism

The following diagram illustrates the principle of separation on a silica gel surface. More polar compounds (like potential starting materials or over-oxidized byproducts) interact more strongly with the silanol groups, while less polar compounds (like non-polar byproducts) elute faster. Our target compound has intermediate polarity.

G cluster_0 Silica Gel Stationary Phase (High Polarity) cluster_1 Mobile Phase Flow (Low to Medium Polarity) SiO2 {-{Si-OH | Si-OH | Si-OH}-} Impurity_A Less Polar Impurity (e.g., non-polar byproduct) Impurity_A->SiO2 Weak Interaction Target 4-(1H-benzotriazol-1-yl)phenol (Intermediate Polarity) Target->SiO2 Moderate Interaction Impurity_B More Polar Impurity (e.g., unreacted phenol) Impurity_B->SiO2 Strong Interaction caption Fig 1. Differential Adsorption on Silica Gel G start Crude Reaction Mixture tlc_dev Step 1: TLC Method Development (Optimize Mobile Phase) start->tlc_dev prep_column Step 2: Prepare Column (Slurry Packing) tlc_dev->prep_column Target Rf ≈ 0.3 load_sample Step 3: Sample Loading (Dry Loading Recommended) prep_column->load_sample elute Step 4: Elution & Fraction Collection load_sample->elute analyze_fractions Step 5: TLC Analysis of Fractions elute->analyze_fractions combine Step 6: Combine Pure Fractions analyze_fractions->combine Identify fractions containing only target evaporate Step 7: Solvent Evaporation combine->evaporate end_node Pure 4-(1H-benzotriazol-1-yl)phenol evaporate->end_node caption Fig 2. Step-by-step purification workflow.

Sources

Method

Application Note: 1H and 13C NMR Characterization of 4-(1H-benzotriazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the structural characterization of 4-(1H-benzotriazol-1-yl)phenol using 1H and 13C Nuclear Magne...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the structural characterization of 4-(1H-benzotriazol-1-yl)phenol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a complete, formally published, and assigned spectrum for this specific molecule, this guide employs a predictive approach grounded in the analysis of structurally related compounds and fundamental NMR principles. We present detailed, field-proven protocols for sample preparation, data acquisition, and processing. The core of this document is a thorough, predictive analysis of the 1H and 13C NMR spectra, including assignments of chemical shifts and expected coupling patterns. This guide is designed to serve as a practical resource for researchers engaged in the synthesis, identification, and analysis of benzotriazole-based compounds and related heterocyclic structures.

Introduction

4-(1H-benzotriazol-1-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the benzotriazole and phenol moieties. Benzotriazole derivatives are known for their wide range of biological activities, including antimicrobial, and anticancer properties. The phenol group, on the other hand, provides a site for further functionalization and can influence the molecule's solubility and electronic properties. Accurate structural elucidation is a critical step in the development of any new chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[1] This note details the expected 1H and 13C NMR spectral characteristics of 4-(1H-benzotriazol-1-yl)phenol, providing a foundational guide for its synthesis and characterization.

Molecular Structure and Numbering

For clarity in spectral assignment, the atoms of 4-(1H-benzotriazol-1-yl)phenol are numbered as shown in the diagram below.

Caption: Molecular structure of 4-(1H-benzotriazol-1-yl)phenol with atom numbering.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Objective: To prepare a high-quality NMR sample of 4-(1H-benzotriazol-1-yl)phenol suitable for 1H and 13C NMR data acquisition.

Materials:

  • 4-(1H-benzotriazol-1-yl)phenol (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and cotton wool or a syringe filter

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a good starting choice due to its high polarity, which should effectively dissolve the polar phenol moiety. Chloroform-d (CDCl3) can also be used, but solubility should be confirmed.

  • Sample Weighing: Accurately weigh the required amount of 4-(1H-benzotriazol-1-yl)phenol into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex the sample to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette or by using a syringe fitted with a filter.

  • Sample Transfer: Carefully transfer the filtered solution into a clean, dry NMR tube. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

Objective: To acquire high-resolution 1H and 13C NMR spectra of 4-(1H-benzotriazol-1-yl)phenol.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

1H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 (adjust as needed for optimal signal-to-noise).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.

  • Temperature: 298 K.

13C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): Approximately 250 ppm, centered around 120 ppm.

  • Temperature: 298 K.

Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

  • Integration (1H NMR): Integrate the signals to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup & Shimming filter->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate (1H) reference->integrate assign Assign Signals integrate->assign interpret Interpret Structure assign->interpret

Sources

Application

Application Note: Orthogonal FTIR and Mass Spectrometry Profiling of 4-(1H-benzotriazol-1-yl)phenol

Executive Summary 4-(1H-benzotriazol-1-yl)phenol (CAS: 39104-19-3) is a highly stable heterocyclic compound widely utilized as a structural scaffold in pharmaceutical development and as a highly efficient UV stabilizer....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1H-benzotriazol-1-yl)phenol (CAS: 39104-19-3) is a highly stable heterocyclic compound widely utilized as a structural scaffold in pharmaceutical development and as a highly efficient UV stabilizer. Accurate structural elucidation of this compound requires orthogonal analytical techniques. This application note provides optimized, field-proven protocols for Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

By combining vibrational spectroscopy (to confirm functional group integrity and hydrogen-bonding states) with mass spectrometry (to map molecular weight and structural connectivity), researchers can establish a self-validating analytical framework.

Physicochemical Profiling

Before initiating instrumental analysis, it is critical to understand the exact mass and functional group distribution of the target analyte. The presence of both a proton-donating phenol and a proton-accepting triazole ring dictates the ionization behavior and spectral fingerprint of the molecule.

Table 1: Key Physicochemical Properties

PropertyValueAnalytical Significance
IUPAC Name 4-(1H-benzotriazol-1-yl)phenolIndicates dual ring system (cleavage site).
CAS Number 39104-19-3Unique identifier for reference standards.
Molecular Formula C₁₂H₉N₃OUsed to calculate isotopic distribution.
Monoisotopic Mass 211.0746 DaTarget exact mass for high-resolution MS.
Ionization Modes ESI (+), ESI (-)Amphoteric nature allows dual-mode detection.

Analytical Workflow Architecture

To ensure data integrity, sample preparation must be tailored to the specific physical state required by each instrument. The following workflow illustrates the logical progression from sample handling to structural validation.

Workflow A Sample Preparation B ATR-FTIR Spectroscopy A->B Solid State C LC-ESI-MS/MS Analysis A->C Solution D Spectral Deconvolution B->D C->D E Structural Validation D->E

Figure 1: Orthogonal analytical workflow for structural validation.

Vibrational Spectroscopy: ATR-FTIR Protocol

Mechanistic Rationale

We strictly recommend Attenuated Total Reflectance (ATR) over traditional KBr pelleting for this compound. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretching artifact near 3400 cm⁻¹, which directly obscures the intrinsic phenolic -OH stretch of the target analyte. ATR allows for direct, non-destructive analysis of the crystalline powder, preserving its native hydrogen-bonded state.

Step-by-Step Protocol
  • System Initialization: Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate ambient CO₂ and water vapor interferences.

  • Background Acquisition: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry, then collect a background spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Sample Loading: Deposit 2–5 mg of crystalline 4-(1H-benzotriazol-1-yl)phenol directly onto the center of the diamond crystal.

  • Optical Contact: Lower the ATR pressure anvil. Apply uniform pressure until the real-time preview shows a stable, maximized signal (target ~30% transmittance for the strongest peak). Causality: Insufficient pressure leads to poor evanescent wave penetration, resulting in artificially weak high-frequency bands.

  • Data Acquisition: Acquire 64 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm to account for wavelength-dependent penetration depth.

Spectral Interpretation & Grounding

The FTIR spectrum of 4-(1H-benzotriazol-1-yl)phenol is characterized by the interplay between the phenol and the triazole ring. The phenolic C-O stretching vibration typically appears at 1260 cm⁻¹ . The benzotriazole moiety exhibits distinct N=N stretching near 1211 cm⁻¹ and C-N stretching of the triazole ring at 1100 cm⁻¹ . Furthermore, strong out-of-plane C-H bending vibrations characteristic of the benzotriazole system are observed between 755–700 cm⁻¹ .

Table 2: Key FTIR Spectral Assignments

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3200 - 3400Phenol (-OH)O-H stretch (broad, H-bonded)
~1600, ~1475Aromatic RingsC=C stretch (benzene skeleton)
~1260PhenolC-O stretch
~1211Triazole RingN=N stretch
~1100Triazole RingC-N stretch
~740 - 750BenzotriazoleC-H out-of-plane bend

Mass Spectrometry: LC-ESI-MS/MS Protocol

Mechanistic Rationale

Because 4-(1H-benzotriazol-1-yl)phenol contains both a phenol and a basic nitrogen system, it is highly amenable to polarity switching. Phenolic moieties readily deprotonate, making negative-mode ESI ([M-H]⁻) highly sensitive for quantification. However, positive-mode ESI ([M+H]⁺) coupled with Collision-Induced Dissociation (CID) provides superior structural elucidation because the protonated benzotriazole ring undergoes a highly predictable, thermodynamically driven fragmentation .

Step-by-Step Protocol
  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol to a final concentration of 1 µg/mL. Causality: Methanol ensures complete solvation of the aromatic system while maintaining compatibility with ESI droplet desolvation.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient of Mobile Phase A (0.1% Formic acid in H₂O) and Phase B (0.1% Formic acid in Acetonitrile). Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ ion at m/z 212.08.

  • Source Parameters: Set capillary voltage to 3.5 kV (positive mode) and 2.5 kV (negative mode). Desolvation temperature: 350°C.

  • MS/MS Fragmentation: Isolate the parent ion (m/z 212.08) in Q1. Apply CID using Argon gas at a collision energy of 15–25 eV. Causality: The benzotriazole system is highly stable; energies below 15 eV will yield only the unfragmented parent ion.

Fragmentation Pathway Analysis

Upon CID, protonated benzotriazoles characteristically expel a neutral nitrogen molecule (N₂, 28 Da) from the triazole ring . For 4-(1H-benzotriazol-1-yl)phenol, this generates a highly reactive intermediate at m/z 184.08. This intermediate subsequently undergoes the loss of carbon monoxide (CO, 28 Da) from the phenol moiety, yielding a secondary fragment at m/z 156.08.

MS_Frag Start 4-(1H-benzotriazol-1-yl)phenol MW: 211.07 M [M+H]+ m/z 212.08 Start->M ESI (+) F3 [M-H]- m/z 210.06 Start->F3 ESI (-) F1 [M+H - N2]+ m/z 184.08 M->F1 CID (-28 Da, N2) F2 [M+H - N2 - CO]+ m/z 156.08 F1->F2 CID (-28 Da, CO)

Figure 2: ESI-MS/MS fragmentation pathways of 4-(1H-benzotriazol-1-yl)phenol.

Table 3: Key MS/MS Product Ions (Positive Mode)

Exact Mass (m/z)Ion AssignmentNeutral LossMechanistic Origin
212.08[M+H]⁺NoneProtonated parent molecule
184.08[M+H - N₂]⁺28.01 Da (N₂)Cleavage of the triazole ring
156.08[M+H - N₂ - CO]⁺28.00 Da (CO)Cleavage of the phenolic oxygen

System Suitability & Self-Validation

To ensure the trustworthiness of the analytical data, the protocols above function as a self-validating system :

  • Orthogonal Agreement: The MS/MS fragmentation pathway explicitly confirms the presence of the phenol ring via the neutral loss of CO (28 Da). This must perfectly correlate with the presence of the strong C-O stretching band at ~1260 cm⁻¹ in the FTIR spectrum. If the FTIR lacks the 1260 cm⁻¹ peak, but MS shows a 28 Da loss, the MS loss may incorrectly be attributed to an ethyl or ethylene group rather than CO, indicating a potential impurity or structural isomer.

  • Isotopic Verification: In the MS full scan, the M+1 isotope peak (m/z 213.08) should have a relative abundance of approximately 13.5% compared to the parent ion (m/z 212.08), validating the C₁₂ carbon count.

  • FTIR Baseline Integrity: If the FTIR baseline slopes upward at lower wavenumbers, the ATR crystal pressure is uneven. The protocol dictates re-applying uniform pressure until the baseline is flat, ensuring the 750 cm⁻¹ out-of-plane bending peak is accurately quantified.

References

  • Benzotriazole-Driven Graphene Oxide Encapsulation Technique for One-Component Microcapsule Systems with Ultrahigh Performance. ACS Omega. Available at:[Link]

  • Evaluation of the anticorrosion performance of peel garlic extract as corrosion inhibitor for ASTM 1020 carbon steel in acidic solution. ResearchGate. Available at:[Link]

  • Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. NIH PubMed Central. Available at:[Link]

  • Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. Environmental Science & Technology (ACS Publications). Available at:[Link]

Method

Application Notes and Protocols for 4-(Benzotriazol-1-yl)phenol as a UV Absorber in Polymers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive technical guide for utilizing 4-(Benzotriazol-1-yl)phenol as a UV...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing 4-(Benzotriazol-1-yl)phenol as a UV absorber to protect polymeric materials from degradation. This document offers in-depth scientific insights, detailed experimental protocols, and practical guidance for researchers and professionals in materials science and drug development, where polymer stability is critical.

Introduction: The Challenge of UV Degradation in Polymers

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to a loss of mechanical strength, discoloration, and reduced service life. This photodegradation is initiated by the absorption of UV energy, which excites polymer chromophores and generates free radicals, triggering a cascade of chain scission and cross-linking reactions. To counteract these effects, UV absorbers are incorporated into polymer matrices. These additives function by preferentially absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby protecting the polymer backbone.[1]

4-(Benzotriazol-1-yl)phenol, a member of the phenolic benzotriazole class of UV absorbers, offers excellent photostability and is highly effective in mitigating the detrimental effects of UV radiation on a wide range of polymers.[2]

4-(Benzotriazol-1-yl)phenol: Properties and Mechanism of Action

2.1. Physicochemical Properties

PropertyTypical Value/Range for Phenolic Benzotriazoles
Appearance White to light yellow crystalline solid[2]
Molecular Formula C₁₂H₉N₃O
Molecular Weight 211.22 g/mol
Melting Point 150°C to 180°C[2]
Solubility Soluble in organic solvents (e.g., acetone, chloroform, ethanol); insoluble in water[2]
UV Absorption Range Primarily absorbs in the 300–400 nm UV spectrum[2]

2.2. Mechanism of UV Absorption

The efficacy of 4-(Benzotriazol-1-yl)phenol as a UV absorber stems from its molecular structure. The molecule exists in an intramolecularly hydrogen-bonded ground state. Upon absorption of UV radiation, the molecule undergoes a rapid and reversible excited-state intramolecular proton transfer (ESIPT) to a keto-type tautomer. This excited keto form then quickly relaxes to its ground state via non-radiative decay, dissipating the absorbed energy as heat. This efficient energy dissipation cycle allows the molecule to absorb multiple photons without significant degradation, providing long-lasting UV protection to the host polymer.

G GroundState Ground State (Phenolic Form) ExcitedState Excited State (Keto Tautomer) GroundState->ExcitedState ExcitedState->GroundState Heat Heat Dissipation ExcitedState->Heat

Figure 1: Simplified mechanism of UV energy dissipation by a phenolic benzotriazole UV absorber.

Synergistic Stabilization with Hindered Amine Light Stabilizers (HALS)

For comprehensive protection, particularly in demanding outdoor applications, it is highly recommended to use 4-(Benzotriazol-1-yl)phenol in combination with a Hindered Amine Light Stabilizer (HALS). While UV absorbers protect the polymer by filtering UV light, HALS function by scavenging free radicals that may still form within the polymer matrix.[3][4] This dual-protection approach creates a synergistic effect, offering superior stabilization against photodegradation compared to using either additive alone.[3][5]

3.1. Recommended Formulation Ratios

The optimal ratio of UV absorber to HALS depends on the specific polymer, the intended application, and the severity of the UV exposure. A common starting point for polyolefin films is a total light stabilizer concentration of 0.1% to 1.0% by weight. Within this, the ratio of benzotriazole UV absorber to HALS can range from 1:1 to 1:3. For instance, a formulation for a low-density polyethylene (LDPE) film could start with 0.2% 4-(Benzotriazol-1-yl)phenol and 0.4% of a high molecular weight HALS.

Experimental Protocols

4.1. Protocol for Incorporation into Polyethylene via Melt Blending

This protocol describes the incorporation of 4-(Benzotriazol-1-yl)phenol into low-density polyethylene (LDPE) using a twin-screw extruder.[6]

4.1.1. Materials and Equipment

  • Low-density polyethylene (LDPE) pellets

  • 4-(Benzotriazol-1-yl)phenol powder

  • High molecular weight HALS (optional)

  • Twin-screw extruder with a temperature-controlled barrel

  • Strand pelletizer

  • Compression molder

  • UV-Vis spectrophotometer

  • Accelerated weathering chamber (e.g., QUV)

4.1.2. Procedure

  • Pre-blending: Dry blend the LDPE pellets with the desired concentration of 4-(Benzotriazol-1-yl)phenol (e.g., 0.1-1.0 wt%) and HALS (if used) in a sealed container. Tumble the mixture for at least 15 minutes to ensure a homogenous distribution of the additives.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the processing parameters of the LDPE resin. A typical profile might range from 160°C at the feed zone to 200°C at the die.

    • Feed the pre-blended mixture into the extruder at a constant rate.

    • The molten polymer strand exiting the die is cooled in a water bath and then fed into a pelletizer to produce compounded pellets.

  • Sample Preparation for Testing:

    • Dry the compounded pellets thoroughly.

    • Using a compression molder, press the pellets into films or plaques of a defined thickness (e.g., 100 µm for films) at a temperature and pressure suitable for LDPE.

    • Prepare a control sample of the neat LDPE resin under the same processing conditions.

G Start Start PreBlend Pre-blend LDPE, 4-(Benzotriazol-1-yl)phenol, and HALS Start->PreBlend Extrusion Melt Extrusion PreBlend->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing CompressionMolding Compression Molding (Films/Plaques) Pelletizing->CompressionMolding End End CompressionMolding->End

Figure 2: Workflow for incorporating 4-(Benzotriazol-1-yl)phenol into polyethylene.

4.2. Protocol for Accelerated Weathering and Performance Evaluation

This protocol follows the principles outlined in ASTM G154 and D4329 for evaluating the UV stability of the prepared polymer samples.

4.2.1. Procedure

  • Sample Mounting: Mount the prepared polymer films or plaques onto the sample holders of the accelerated weathering chamber. Ensure that a control sample (neat LDPE) and samples with different stabilizer formulations are exposed simultaneously for comparative analysis.

  • Accelerated Weathering:

    • Program the weathering chamber to a suitable cycle of UV exposure and condensation. A common cycle for polyolefins is: 8 hours of UV-A irradiation at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

    • The irradiance level should be set according to the instrument's capabilities and the desired acceleration factor.

    • Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours), with periodic removal of samples for analysis.

  • Performance Evaluation:

    • UV-Vis Spectroscopy: At each time point, measure the UV-Vis absorbance of the polymer films. An increase in absorbance in the visible region is indicative of yellowing. The retention of the UV absorber can also be monitored by observing the absorbance in the UV region.

    • Colorimetry: Quantify the color change (e.g., yellowness index) using a colorimeter.

    • Mechanical Testing: Evaluate the retention of mechanical properties such as tensile strength and elongation at break according to standard ASTM methods. A significant decrease in these properties indicates polymer degradation.

    • Surface Analysis: Visually inspect the samples for surface defects such as cracking, chalking, and loss of gloss.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(Benzotriazol-1-yl)phenol is not widely available, data from related benzotriazole compounds suggest the following precautions:

  • Hazards: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[3][7][8]

  • Handling:

    • Avoid breathing dust.

    • Wear protective gloves, safety glasses, and a lab coat.

    • Use in a well-ventilated area.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from strong oxidizing agents.[7]

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 27). Synergistic Effects: Combining UV Absorbers and HALS for Optimal Polymer Stabilization.
  • Fisher Scientific. (2013, January 21). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • CPAchem Ltd. (2024, December 10). Safety data sheet.
  • Unknown. PHENOLIC BENZOTRIAZOLE.
  • Tintoll. Light Stabilizers and UV Absorbers.
  • Science Alert. Thermal and Rheological Response to Ultraviolet Stabilizers Additive in Linear Low Density Polyethylene under Sever Environmental Conditions.
  • Sigma-Aldrich. 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.
  • Guidechem. Phenol, 4-[(1H-benzotriazol-1-ylamino)methyl]-.
  • Ingenia Polymers Corp. (2020). DEVELOPMENT OF UV STABILIZER MASTERBATCHES FOR GREENHOUSE FILM.
  • Echemi. 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol suppliers.
  • Lee, J., et al. (2020). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Environmental Pollution, 267, 115598.
  • Sigma-Aldrich. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol.
  • Eltayef, A. M. (2001).
  • SpecialChem. (2025, June 30). Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples.
  • PubChem. Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-.
  • Chitec Technology Co., Ltd. The Science of Stability: How UV Absorbers Extend Material Performance.
  • LUTPub. (2022, October 20). The Effect of Ultraviolet Light Stabilizers on Color Stability, Melt Properties and Tensile Properties of Mixed Waste Plastics.
  • Patsnap Eureka. (2025, July 3). UV Stabilizers for Outdoor Plastic Products (HALS vs. Benzotriazoles).
  • ResearchGate. (a) UV-vis absorption spectra of 1–3 in ethanol solution; (b)....
  • NextSDS. 4-(1H-1,2,3-BENZOTRIAZOL-1-YLCARBONYL)PHENYL METHYL ETHER.
  • PubChemLite. 4-benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol.
  • ResearchGate. UV-vis absorption spectra of (a) A1–4 and (b) KA1–4 in ethanol..
  • Unknown. PE Additives Overview Polyethylene Film Training Program.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Mohan, A., et al. (2010). Recovery of Polyphenols from Grape Pomace Using Polyethylene Glycol (PEG)-Grafted Silica Particles and PEG-Assisted Cosolvent Elution. Molecules, 15(12), 8837-8851.
  • Al-Hamdani, Y. S., et al. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 35(1), 1-18.
  • ResearchGate. (2025, August 10). Effect of the Combination of a Benzotriazole-Type Ultraviolet Absorber with Thermal Stabilizers on the Photodegradation of Poly(vinyl chloride).
  • El-Gazzar, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. International Journal of Molecular Sciences, 22(3), 1345.
  • ResearchGate. UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol)....

Sources

Application

Application Notes &amp; Protocols: 4-(Benzotriazol-1-yl)phenol as a High-Efficacy Corrosion Inhibitor for Copper

Introduction: The Challenge of Copper Corrosion Copper and its alloys are indispensable in a multitude of industrial and technological applications due to their exceptional thermal and electrical conductivity, mechanical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Copper Corrosion

Copper and its alloys are indispensable in a multitude of industrial and technological applications due to their exceptional thermal and electrical conductivity, mechanical workability, and antimicrobial properties.[1] However, their susceptibility to corrosion in various aggressive environments—particularly those containing chloride, sulfide, or acidic pollutants—poses a significant threat to their long-term reliability and performance.[2][3] The formation of non-protective oxide and salt layers can lead to material degradation, compromising the integrity of critical components in electronics, heat exchangers, and plumbing systems.

The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation.[4][5] These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (oxidant reduction) reactions that drive corrosion.[6][7] Among the most effective classes of inhibitors for copper are azole compounds, with 1,2,3-Benzotriazole (BTA) being the preeminent example, renowned for its ability to form a robust protective film.[4][8] This guide focuses on a functionalized derivative, 4-(Benzotriazol-1-yl)phenol (BTA-OH), exploring its enhanced properties and providing detailed protocols for its application and evaluation.

Application Notes: Mechanism and Advantages of 4-(Benzotriazol-1-yl)phenol (BTA-OH)

The Benzotriazole Core Mechanism

The foundational mechanism of BTA-based inhibitors involves the formation of a chemisorbed, polymeric complex with cuprous (Cu(I)) ions on the copper surface.[2][3][6] This process can be summarized as:

  • Adsorption: The BTA molecule, containing three nitrogen atoms with lone-pair electrons, is drawn to the copper surface.

  • Complexation: It deprotonates and forms a covalent bond with Cu(I) ions present in the native cuprous oxide layer or formed during initial anodic dissolution.

  • Film Formation: These individual Cu(I)-BTA units polymerize into a stable, passive film that is less than 50 angstroms thick.[7] This film acts as a physical barrier, isolating the copper substrate from the corrosive environment.

BTA is generally considered a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions, though it can show a slight anodic bias.[1][6][9]

The Role of the Phenolic Group in BTA-OH

The introduction of a hydroxyl (-OH) group at the para position of the phenyl ring in BTA-OH is a strategic modification intended to enhance the inhibitor's performance. The phenolic group can influence the molecule's properties in several key ways:

  • Enhanced Adsorption: The oxygen atom in the hydroxyl group provides an additional site with lone-pair electrons, potentially strengthening the molecule's adsorption onto the copper surface through coordinate bonding.

  • Increased Electron Density: The -OH group is an electron-donating group, which increases the electron density of the benzotriazole ring system. This can enhance the interaction between the inhibitor and the positively charged metal surface.

  • Modified Solubility: The phenolic group can alter the molecule's solubility in different media, potentially improving its dispersibility in certain formulations.

The resulting protective film formed by BTA-OH is believed to be a dense, hydrophobic layer that provides superior protection compared to unmodified BTA, particularly in highly aggressive media.

Caption: Proposed inhibition mechanism of BTA-OH on a copper surface.

Experimental Evaluation Protocols

To validate the efficacy of BTA-OH as a corrosion inhibitor, a series of standardized electrochemical and surface analysis techniques are employed.[5] The following protocols provide a comprehensive framework for this evaluation.

General Experimental Workflow

The evaluation process follows a logical progression from sample preparation to advanced characterization, ensuring reproducible and reliable data.

Caption: General workflow for evaluating corrosion inhibitor performance.

Protocol 1: Copper Specimen Preparation

Rationale: Creating a standardized and reproducible surface finish is critical for obtaining reliable corrosion data. Any surface inconsistencies, oxides, or contaminants will introduce variability into the measurements.

Materials:

  • Copper coupons (e.g., 1cm x 1cm) with an electrical connection lead

  • Epoxy resin (for mounting)

  • Silicon carbide (SiC) abrasive papers (grits: 240, 400, 600, 800, 1200)

  • Polishing cloth with alumina slurry (e.g., 0.05 µm)

  • Ethanol, Acetone, Deionized (DI) water

  • Ultrasonic bath

Procedure:

  • Mounting: Solder an electrical lead to the back of a copper coupon. Mount the coupon in cold-curing epoxy resin, leaving the primary surface exposed. Allow it to cure completely.

  • Grinding: Mechanically grind the exposed copper surface using SiC papers with successively finer grits, starting from 240 and proceeding to 1200. Use water as a lubricant and rinse the specimen thoroughly between each grit.

  • Polishing: Polish the ground surface to a mirror finish using a polishing cloth with a 0.05 µm alumina slurry.

  • Cleaning: Rinse the polished specimen thoroughly with DI water.

  • Degreasing: Ultrasonically clean the specimen in ethanol for 5 minutes, followed by acetone for 5 minutes to remove any organic residues and polishing media.

  • Final Rinse & Dry: Rinse again with DI water and dry immediately using a stream of compressed air or nitrogen.

  • Storage: Store the specimen in a desiccator. Use immediately for testing to prevent re-oxidation.

Protocol 2: Potentiodynamic Polarization (PDP) Measurement

Rationale: PDP is a direct current (DC) technique that provides rapid insight into the corrosion rate and the inhibitor's mode of action.[9][10] By polarizing the specimen and measuring the resulting current, one can determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate. The shift in corrosion potential (E_corr) and changes in the anodic and cathodic branches reveal the inhibitor's mechanism.[1][9]

Apparatus:

  • Potentiostat with relevant software

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The prepared copper specimen.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive medium (e.g., 3.5 wt.% NaCl solution)

  • BTA-OH stock solution

Procedure:

  • Prepare Test Solutions: Prepare a series of test solutions by adding different concentrations of BTA-OH (e.g., 10, 50, 100, 200 ppm) to the corrosive medium. Include a "blank" solution with no inhibitor.

  • Cell Assembly: Assemble the three-electrode cell. Place the prepared copper WE, the RE (using a Luggin capillary if needed), and the CE into the test solution.

  • OCP Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes, or until the potential drift is minimal (<1 mV/min).

  • Polarization Scan: Perform the potentiodynamic scan at a rate of 0.166 mV/s or 1 mV/s, typically from -250 mV to +250 mV relative to the stable OCP.[9][11]

  • Data Analysis:

    • Use Tafel extrapolation on the resulting polarization curve to determine E_corr and i_corr.

    • Calculate the Inhibition Efficiency (IE%) using the following formula:

      IE% = [ (i_corr(blank) - i_corr(inhibitor)) / i_corr(blank) ] * 100

Interpretation:

  • Effective Inhibition: A significant decrease in i_corr and a high IE% value.

  • Inhibitor Type:

    • If E_corr shifts by more than 85 mV towards positive potentials, it is an anodic inhibitor.

    • If E_corr shifts by more than 85 mV towards negative potentials, it is a cathodic inhibitor.

    • If the shift is less than 85 mV, it is a mixed-type inhibitor.[1]

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS is a non-destructive alternating current (AC) technique that provides detailed information about the inhibitor film's properties and the corrosion process.[11][12] It measures the impedance of the electrode-electrolyte interface over a range of frequencies. The data, often presented as Nyquist plots, can be fitted to an equivalent electrical circuit (EEC) to extract quantitative parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).[11][13]

Apparatus:

  • Potentiostat with a frequency response analyzer.

  • Same three-electrode cell setup as for PDP.

Procedure:

  • Setup: Use the same test solutions and cell setup as in the PDP protocol.

  • OCP Stabilization: Allow the OCP to stabilize as described previously.

  • EIS Measurement: Perform the EIS measurement at the stable OCP. Apply a small amplitude AC sinusoidal voltage (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.[9][11]

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (-Z_imaginary vs. Z_real).

    • Fit the data to an appropriate EEC. A simple Randles circuit is often a good starting point for corrosion systems.

    • Extract the values for R_ct (charge transfer resistance) and C_dl (double-layer capacitance).

    • Calculate the Inhibition Efficiency (IE%) using the R_ct values:

      IE% = [ (R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor) ] * 100

Interpretation:

  • Effective Inhibition: A large increase in the diameter of the Nyquist plot's capacitive semicircle, corresponding to a high R_ct value. A high R_ct indicates strong resistance to charge transfer, meaning the corrosion reactions are being effectively blocked.

  • Film Formation: A decrease in the C_dl value upon inhibitor addition suggests the displacement of water molecules and the adsorption of the organic inhibitor, which has a lower dielectric constant, onto the surface.

Protocol 4: Surface Morphological Analysis

Rationale: Visual and elemental analysis of the copper surface after exposure provides direct, qualitative evidence of the inhibitor's protective action.[5][14] Scanning Electron Microscopy (SEM) reveals the surface topography, showing the extent of corrosion damage (pitting, general corrosion), while Energy-Dispersive X-ray Spectroscopy (EDX) identifies the elemental composition of the surface, confirming the presence of the inhibitor.[14][15]

Apparatus:

  • Scanning Electron Microscope (SEM) with an EDX detector.

  • Prepared copper specimens after immersion test.

Procedure:

  • Immersion Test: Immerse prepared copper specimens in the blank corrosive solution and in the solution containing the optimal concentration of BTA-OH for an extended period (e.g., 24, 48, or 96 hours).

  • Sample Removal & Cleaning: After immersion, gently remove the specimens, rinse with DI water to remove loose deposits, and dry carefully with compressed air.

  • SEM Imaging: Mount the specimens on SEM stubs and acquire secondary electron images at various magnifications (e.g., 500x, 2000x, 5000x). Compare the surface of the specimen from the blank solution (expecting significant corrosion) with the one from the inhibited solution (expecting a much smoother, protected surface).

  • EDX Analysis: Perform EDX analysis on selected areas of the inhibited specimen's surface. Look for the characteristic peaks of Nitrogen (N) from the benzotriazole ring, which would confirm the adsorption of the BTA-OH molecule onto the surface.

Data Presentation and Expected Results

Quantitative data from electrochemical tests should be summarized for clear comparison.

Table 1: Example Electrochemical Data for BTA-OH on Copper in 3.5% NaCl

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)IE_PDP (%)R_ct (Ω·cm²)IE_EIS (%)
0 (Blank)-21015.2-850-
10-1955.861.82,40064.6
50-1882.186.28,10089.5
100-1850.994.115,50094.5
200-1820.8594.416,10094.7

Note: The data presented are illustrative examples and will vary based on specific experimental conditions.

Conclusion

4-(Benzotriazol-1-yl)phenol represents a strategically enhanced corrosion inhibitor for copper. Its functionalized structure promotes the formation of a highly effective protective barrier on the metal surface. By following the detailed protocols for electrochemical and surface analysis outlined in this guide, researchers can systematically quantify its high inhibition efficiency and gain a deeper understanding of its protective mechanism. The combination of these techniques provides a robust and self-validating framework for the development and application of advanced corrosion mitigation strategies.

References

  • Review of corrosive environments for copper and its corrosion inhibitors. (2017). Arabian Journal of Chemistry.
  • Review on Benzotriazole As Anti-corrosive Agents. (n.d.). JETIR.
  • Experimental and theoretical insights into copper corrosion inhibition by proton
  • A review of the effects of benzotriazole on the corrosion of copper and copper alloys in clean and polluted environments. (n.d.).
  • Triazoles as a class of multifunctional corrosion inhibitors. A review. Part I. 1,2,3-Benzotriazole and its derivatives. Copper, zinc and their alloys. (n.d.).
  • Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. (2010). Corrosion Science.
  • 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study. (2021). Molecules.
  • Assessment of copper surface coverage with corrosion inhibitor using AFM-based local electrical measurements. (n.d.). MOST Wiedzy.
  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.).
  • Investigation on the Electrochemical Corrosion Behavior of TP2 Copper and Influence of BTA in Organic Acid Environment. (2022). Metals.
  • The hybrid protection method for copper alloy against electrochemical attack using benzotriazole and Sb₂O₃ nanoparticles synergy. (2024). Scientific Reports.
  • Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. (n.d.). Journal of the Electrochemical Society.
  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. (2021).
  • Local Electrochemical Impedance Spectroscopy Investigation of Corrosion Inhibitor Films on Copper. (n.d.).
  • Potentiodynamic polarization curves of copper in benzotriazole solution. (n.d.).
  • Benzotriazole-An effective corrosion inhibitor for copper alloys. (n.d.). Source Not Found.
  • Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. (2023). Korean Journal of Chemical Engineering.
  • Electrochemical Impedance Spectroscopy (EIS) Explanation of Single Crystal Cu(100)/Cu(111) in Different Corrosion Stages. (2023).
  • Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.

Sources

Method

Application Notes and Protocols for 4-(1H-benzotriazol-1-yl)phenol in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatile Architecture of 4-(1H-benzotriazol-1-yl)phenol 4-(1H-benzotriazol-1-yl)phenol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Architecture of 4-(1H-benzotriazol-1-yl)phenol

4-(1H-benzotriazol-1-yl)phenol (BTP) is a bifunctional organic molecule that has garnered significant interest in the field of coordination chemistry. Its structure uniquely combines a phenol group, which can be deprotonated to act as an anionic oxygen donor, and a benzotriazole moiety, which offers multiple nitrogen atoms for coordination. This arrangement allows BTP to function as a versatile ligand, capable of forming stable complexes with a wide range of transition metals. The benzotriazole unit, a well-known structural motif in medicinal chemistry, imparts a degree of rigidity and potential for π-π stacking interactions, while the phenolic hydroxyl group provides a site for hydrogen bonding and coordination.[1][2][3][4]

The coordination chemistry of BTP is rich and varied, with the ligand able to adopt several coordination modes, including monodentate, bidentate, and bridging fashions.[3][4] This flexibility allows for the construction of diverse supramolecular architectures, from discrete mononuclear complexes to one-, two-, and even three-dimensional coordination polymers. The electronic properties of the resulting metal complexes can be fine-tuned through modification of the BTP ligand or by varying the metal center, leading to a broad spectrum of potential applications in catalysis, materials science, and drug development.[5]

This guide provides a comprehensive overview of the synthesis, characterization, and application of 4-(1H-benzotriazol-1-yl)phenol as a ligand in coordination chemistry. It is designed to serve as a practical resource for researchers venturing into this exciting area of chemical synthesis and material design.

Part 1: Synthesis and Characterization of 4-(1H-benzotriazol-1-yl)phenol (BTP)

The synthesis of N-substituted benzotriazoles is a well-established area of organic chemistry, with several reliable methods available.[6][7][8] The protocol described below is an adaptation of a general method for the N-arylation of benzotriazole.

Protocol 1.1: Synthesis of 4-(1H-benzotriazol-1-yl)phenol

This procedure is based on the nucleophilic substitution reaction between benzotriazole and a suitable p-substituted phenol derivative.

Materials:

  • 1H-Benzotriazole

  • 4-Fluorophenol or 4-Bromophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 1H-benzotriazole (1.0 eq.), 4-fluorophenol (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-(1H-benzotriazol-1-yl)phenol as a solid.

Causality Behind Experimental Choices:

  • Base and Solvent: Potassium carbonate is a suitable base for deprotonating the benzotriazole, making it a more potent nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium salts and allows for higher reaction temperatures.

  • Temperature: The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

  • Workup: The aqueous workup is designed to remove the inorganic salts and DMF. The brine wash helps to break any emulsions and further dry the organic layer.

Characterization of 4-(1H-benzotriazol-1-yl)phenol

The successful synthesis of BTP should be confirmed by a combination of spectroscopic methods and physical characterization.

Table 1: Expected Spectroscopic Data for 4-(1H-benzotriazol-1-yl)phenol

Technique Expected Observations
¹H NMR Aromatic protons of the benzotriazole and phenol rings (multiplets in the range of δ 7.0-8.5 ppm). A singlet for the phenolic -OH proton (can be broad and its chemical shift is concentration and solvent dependent).
¹³C NMR Resonances for the carbon atoms of the benzotriazole and phenol rings in the aromatic region (δ 110-160 ppm).
FT-IR (KBr) A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol group. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region. C-N and N=N stretching vibrations characteristic of the benzotriazole ring.
Mass Spec (ESI) A molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺.
Melting Point A sharp melting point is indicative of a pure compound.

Part 2: Synthesis of Metal Complexes with 4-(1H-benzotriazol-1-yl)phenol

The BTP ligand can coordinate to a variety of metal ions to form complexes with interesting structural and functional properties. The following are general protocols for the synthesis of transition metal complexes with BTP, which can be adapted based on the specific metal salt and desired stoichiometry.

Protocol 2.1: General Synthesis of a Metal(II) BTP Complex

This protocol describes a general method for the synthesis of a neutral M(BTP)₂ complex, where M is a divalent metal such as Cu(II), Pd(II), or Zn(II).

Materials:

  • 4-(1H-benzotriazol-1-yl)phenol (BTP)

  • A suitable metal(II) salt (e.g., Cu(OAc)₂, PdCl₂, Zn(OAc)₂)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

  • Appropriate solvent for recrystallization (e.g., DMF, DMSO, Chloroform)

Equipment:

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-(1H-benzotriazol-1-yl)phenol (2.0 eq.) in methanol or ethanol in a Schlenk flask.

  • If the metal salt is not a salt of a weak acid (like acetate), add triethylamine (2.0 eq.) to the solution to act as a base for deprotonating the phenolic hydroxyl group.

  • In a separate flask, dissolve the metal(II) salt (1.0 eq.) in a minimal amount of the same solvent.

  • Slowly add the metal salt solution to the BTP solution with constant stirring.

  • A precipitate may form immediately, or the reaction may require heating under reflux for several hours. Monitor the reaction by observing the formation of the solid product.

  • After the reaction is complete, cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the product with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the complex under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain X-ray quality crystals if desired.

Causality Behind Experimental Choices:

  • Stoichiometry: A 2:1 ligand-to-metal ratio is used to favor the formation of a neutral M(BTP)₂ complex, assuming the metal has a +2 oxidation state and a coordination number of four or six (with solvent molecules occupying the remaining coordination sites).

  • Solvent: Alcohols like methanol and ethanol are good coordinating solvents that can facilitate the reaction and help to dissolve the starting materials.

  • Base: The use of a base like triethylamine is crucial when using metal halides to neutralize the acid generated during the deprotonation of the phenol.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis BTA 1H-Benzotriazole Reaction1 N-Arylation (120-130°C) BTA->Reaction1 Phenol 4-Halophenol Phenol->Reaction1 Base_Solvent K₂CO₃ / DMF Base_Solvent->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 BTP 4-(1H-benzotriazol-1-yl)phenol Purification1->BTP Reaction2 Complexation (Reflux) BTP->Reaction2 BTP->Reaction2 Ligand Input Metal_Salt Metal(II) Salt Metal_Salt->Reaction2 Solvent Methanol/Ethanol Solvent->Reaction2 Filtration Filtration & Washing Reaction2->Filtration Drying Vacuum Drying Filtration->Drying Complex Metal-BTP Complex Drying->Complex heck_cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition R-Pd(II)-X(L)₂ R-Pd(II)-X(L)₂ Pd(0)L₂->R-Pd(II)-X(L)₂ Ar-X Alkene\nCoordination Alkene Coordination R-Pd(II)-X(L)₂(Alkene) R-Pd(II)-X(L)₂(Alkene) R-Pd(II)-X(L)₂->R-Pd(II)-X(L)₂(Alkene) Alkene Migratory\nInsertion Migratory Insertion R-Alkene-Pd(II)-X(L)₂ R-Alkene-Pd(II)-X(L)₂ R-Pd(II)-X(L)₂(Alkene)->R-Alkene-Pd(II)-X(L)₂ β-Hydride\nElimination β-Hydride Elimination H-Pd(II)-X(L)₂ H-Pd(II)-X(L)₂ R-Alkene-Pd(II)-X(L)₂->H-Pd(II)-X(L)₂ Product H-Pd(II)-X(L)₂->Pd(0)L₂ Base (-HBase-X) Reductive\nElimination Reductive Elimination

Figure 2: A simplified representation of the Heck coupling catalytic cycle where 'L' can be a ligand like BTP.

Potential in Drug Development

Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. [8][9][10]The coordination of these ligands to metal ions can enhance their biological efficacy. Metal complexes can act as delivery vehicles for the active ligand, or the complex itself may have a unique mechanism of action. For instance, the increased lipophilicity of a metal complex compared to the free ligand can facilitate its transport across cell membranes. Furthermore, the metal center can interact with biological macromolecules, leading to therapeutic effects.

Table 2: Potential Biological Applications of BTP and its Metal Complexes

Application Area Rationale
Antimicrobial Agents The benzotriazole moiety is a known pharmacophore. Metal chelation can enhance the antimicrobial activity by altering the lipophilicity and facilitating interaction with microbial targets.
Anticancer Agents Metal complexes can interact with DNA and other cellular targets, leading to cytotoxicity in cancer cells. The BTP ligand can be designed to target specific biological pathways.
Enzyme Inhibition The specific geometry and electronic properties of BTP metal complexes can be tailored to fit the active site of an enzyme, leading to inhibition.

Conclusion and Future Outlook

4-(1H-benzotriazol-1-yl)phenol is a ligand with significant potential in coordination chemistry. Its straightforward synthesis and versatile coordination behavior make it an attractive building block for the construction of novel metal-organic materials. The protocols and data presented in this guide provide a foundation for further exploration of BTP and its derivatives. Future research in this area could focus on the development of new catalytic systems based on BTP complexes, the investigation of their photophysical properties for applications in sensing and imaging, and the systematic evaluation of their biological activities for the development of new therapeutic agents. The continued exploration of the coordination chemistry of BTP is poised to yield exciting discoveries with broad scientific and technological impact.

References

  • Katritzky, A. R., & Rachwal, S. (2010). The chemistry of benzotriazole. In Advances in Heterocyclic Chemistry (Vol. 100, pp. 1-187). Academic Press. [Link]

  • Zhang, Y., Zhang, C., Guo, W., & Wang, J. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1106. [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Retrieved from [Link]

  • Chaudhari, N. S., Khan, M. S. A. A., & Azim, M. F. A. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6. [Link]

  • Loukopoulos, E., & Kostakis, G. E. (2019). Recent advances in the coordination chemistry of benzotriazole-based ligands. Coordination Chemistry Reviews, 395, 193-229. [Link]

  • Reedijk, J., Siedle, A. R., & van Hest, J. C. M. (1983). Coordination compounds of benzotriazole and related ligands. Inorganica Chimica Acta, 77, L91-L92. [Link]

  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. [Link]

  • Patiño Rivera, J., Galarza de Becerra, E., De la Vega Quintero, G. P., Vesga Hernández, C., & De la Parra Morales, A. F. (2019). Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. Scientia et Technica, 24(1), 123-131. [Link]

  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic letters, 10(12), 2409–2412. [Link]

  • Koch, N., Förster, S., & Mazik, M. (2024). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1240–1243. [Link]

  • IJARIIT. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advance Research, Ideas and Innovations in Technology, 10(2). [Link]

  • Google Patents. (n.d.). CN105237488A - Synthesis method of benzotriazole.
  • Chen, Y., et al. (2022). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. National Science Foundation Public Access Repository. [Link]

  • Kourkoumelis, N., et al. (2018). Copper(II)-benzotriazole coordination compounds in click chemistry: A diagnostic reactivity study. ePrints Soton - University of Southampton. [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

  • Verma, A. (2020). Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. Chemical Communications, 56(74), 10837-10850. [Link]

  • Chen, C. T., Li, W. T., & Ko, B. T. (2010). (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2825. [Link]

  • ResearchGate. (n.d.). (PDF) 4-(4-(((1H-Benzo[d]t[1][2][11]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis and Full NMR Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanochemical and Thermal Formation of 1H-Benzotriazole Coordination Polymers and Complexes of 3d-Transition Metals with Intriguing Dielectric Properties. Retrieved from [Link]

  • Wang, J.-K., et al. (2015). Mono-, di- and tetra-zinc complexes derived from an amino-benzotriazole phenolate ligand containing a bulkier N-alkyl pendant arm: synthesis, structure and catalysis for ring-opening polymerization of cyclic esters. Dalton Transactions, 44(3), 1195-1205. [Link]

  • ResearchGate. (n.d.). Mono-, di- and tetra-zinc complexes derived from an amino-benzotriazole phenolate ligand containing a bulkier N-alkyl pendant arm: Synthesis, structure and catalysis for ring-opening polymerization of cyclic esters. Retrieved from [Link]

  • SciSpace. (n.d.). Mono-, di- and tetra-zinc complexes derived from an amino-benzotriazole phenolate ligand containing a bulkier N-alkyl pendant ar. Retrieved from [Link]

  • Aslam, S., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC. [Link]

  • PubMed. (n.d.). Zinc and magnesium complexes incorporated by bis(amine) benzotriazole phenoxide ligand: synthesis, characterization, photoluminescent properties and catalysis for ring-opening polymerization of lactide. Retrieved from [Link]

  • Revistas UTP. (n.d.). Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of the palladium(II) complexes discussed in the text and their nomenclature. Retrieved from [Link]

  • Redalyc. (n.d.). Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Copper(ii) complexes of sterically hindered phenolic Schiff bases: synthesis, characterization, interaction with biomolecules, and antioxidant and antimicrobial activity. Retrieved from [Link]

  • Ghammamy, S., & Sedaghat, S. (2012). Determination and Characterization of New Palladium Complexes and Study of their Properties. Materials Science Research India, 9(2). [Link]

  • ResearchGate. (n.d.). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Retrieved from [Link]

  • PubMed. (n.d.). A new copper(II) complex based on 1-[(1H-benzotriazol-1-yl)meth-yl]-1H-1,2,4-triazole. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in Vitro Evaluation of the Anti-Viral Activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. Retrieved from [Link]

  • IJCRT.org. (n.d.). Review Of Benzotriazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

  • PMC. (n.d.). 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Metal Complexes of 1-(4- Carboxy-3-hydroxy-N-methyl phenylamino methyl)benzotriazole. Retrieved from [Link]

  • AperTO. (n.d.). Simultaneous determination of phenolic benzotriazole and its degradation product in transformer oil by solid phase extraction and high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the four assessed phenolic benzotriazoles as well as.... Retrieved from [Link]

  • Molecules. (n.d.). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Benzotriazole, 1-hydroxy-. Retrieved from [Link]

  • PubMed. (n.d.). Facile Alkylation of 4-nitrobenzotriazole and Its Platelet Aggregation Inhibitory Activity. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Arkivoc. (n.d.). A new methodology for the synthesis of N-acylbenzotriazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Schiff base complexes of Copper (II) ions : Synthesis, Characterization and Antimicrobial studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzotriazole derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel Zn(II) complex based on 1H-1,2,3-benzotriazol-1-ylacetic acid and 1H-1,2,3-benzotriazole ligands: Synthesis, crystal structure, and photoluminescent property. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. Retrieved from [Link]

  • Journal of Scientific and Innovative Research. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. Retrieved from [Link]

Sources

Application

synthesis of metal complexes with 4-(Benzotriazol-1-yl)phenol

An Application Note and Protocol for the Synthesis of Metal Complexes with 4-(Benzotriazol-1-yl)phenol Authored by: A Senior Application Scientist Introduction: The Versatility of Benzotriazole-Based Ligands in Coordinat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Metal Complexes with 4-(Benzotriazol-1-yl)phenol

Authored by: A Senior Application Scientist

Introduction: The Versatility of Benzotriazole-Based Ligands in Coordination Chemistry

Benzotriazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal and materials chemistry.[1] Their unique structural framework, featuring a fused benzene and triazole ring, provides an ideal scaffold for developing novel compounds with a wide array of applications.[2] The three nitrogen atoms within the triazole ring, coupled with the aromatic system, allow for diverse coordination modes with metal ions, making them versatile ligands in coordination chemistry.[3][4]

The introduction of a phenolic group at the 4-position of the benzotriazole scaffold, creating 4-(Benzotriazol-1-yl)phenol, yields a highly effective bidentate ligand. This ligand can coordinate to metal centers through the phenolic oxygen and one of the nitrogen atoms of the triazole ring. The resulting metal complexes have shown considerable promise in various fields, including catalysis and, most notably, drug development.[5][6] Benzotriazole-containing metal complexes may offer unique bioactivities, potentially overcoming challenges like drug resistance by combining the properties of the benzotriazole moiety and the metal center.[3]

This guide provides a comprehensive overview of the synthesis and characterization of metal complexes with 4-(Benzotriazol-1-yl)phenol, tailored for researchers in inorganic chemistry, medicinal chemistry, and drug development. The protocols are designed to be robust and adaptable, with explanations grounded in established chemical principles.

Part 1: Synthesis of the Ligand - 4-(Benzotriazol-1-yl)phenol

The foundational step is the synthesis of the 4-(Benzotriazol-1-yl)phenol ligand. A common and effective method is the Ullmann condensation, which involves the coupling of benzotriazole with a substituted halobenzene.

Protocol 1: Synthesis of 4-(Benzotriazol-1-yl)phenol

This protocol details the copper-catalyzed N-arylation of benzotriazole with 4-iodophenol.

Rationale: The Ullmann reaction is a reliable method for forming C-N bonds between aryl halides and N-heterocycles. Copper(I) iodide acts as the catalyst, and a base like potassium carbonate is essential to deprotonate the benzotriazole, forming the nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the reaction.

Materials and Reagents:

  • 1H-Benzotriazole

  • 4-Iodophenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 2M

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Benzotriazole (1.0 eq), 4-iodophenol (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Under a nitrogen or argon atmosphere, add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH ~5-6 with 2M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield 4-(Benzotriazol-1-yl)phenol as a solid.

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzotriazole 1H-Benzotriazole Reaction Ullmann Condensation Benzotriazole->Reaction Iodophenol 4-Iodophenol Iodophenol->Reaction Catalyst CuI, K₂CO₃ Catalyst->Reaction Solvent DMF, 130°C Solvent->Reaction Workup Acidification & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(Benzotriazol-1-yl)phenol Purification->Product G Ligand 4-(Benzotriazol-1-yl)phenol (2 eq) in Ethanol Deprotonation Deprotonation Ligand->Deprotonation Base Base (e.g., KOH) (2 eq) Base->Deprotonation MetalSalt Metal(II) Salt (1 eq) in Ethanol Addition Addition of Metal Salt MetalSalt->Addition Deprotonation->Addition Reflux Reflux (2-4h) Addition->Reflux Isolation Cooling, Filtration & Washing Reflux->Isolation Product Metal(II) Complex [M(L)₂] Isolation->Product

Caption: General workflow for synthesizing metal(II) complexes.

Part 3: Characterization of Metal Complexes

Thorough characterization is essential to confirm the successful synthesis and elucidate the structure of the metal complexes.

Key Characterization Techniques
TechniquePurpose & Expected Observations
Elemental Analysis (C, H, N) To determine the empirical formula of the complex and confirm the metal-to-ligand ratio. [7][8]The experimental values should be in close agreement (±0.4%) with the calculated values.
FT-IR Spectroscopy To identify the coordination sites of the ligand. The broad O-H stretching band of the free ligand (around 3200-3600 cm⁻¹) should disappear upon complexation, confirming deprotonation and coordination of the phenolic oxygen. [9]Shifts in the C=N and N-N stretching vibrations of the benzotriazole ring may also indicate nitrogen coordination.
UV-Visible Spectroscopy To study the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and, for transition metals with d-electrons, d-d transitions which are informative about the geometry of the complex. [10]
Magnetic Susceptibility To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the metal ion (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes). [7]
¹H NMR Spectroscopy Applicable for diamagnetic complexes (e.g., Zn(II)). The disappearance of the phenolic proton signal confirms coordination. Shifts in the aromatic proton signals can also provide evidence of complex formation. [7]
Molar Conductivity To determine if the complex is an electrolyte or non-electrolyte. Low conductivity values in a solvent like DMF or DMSO suggest a non-electrolytic nature, indicating that any anions are not present as counter-ions but are coordinated to the metal center. [7]
Example of Coordination

The 4-(Benzotriazol-1-yl)phenol ligand typically acts as a bidentate ligand, coordinating to the metal center through the deprotonated phenolic oxygen and one of the nitrogen atoms of the triazole ring, forming a stable chelate ring.

Caption: Bidentate coordination of the ligand to a metal center (M).

Part 4: Applications in Drug Development

Benzotriazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antifungal properties. [1][2][11]The formation of metal complexes can enhance these activities. [3]For instance, the chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Furthermore, the metal ion itself can introduce a new mechanism of action. These complexes are promising candidates for further investigation as therapeutic agents. [11]

Part 5: Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Yield of Complex Incomplete deprotonation of the ligand.Ensure the base is fresh and added in the correct stoichiometric amount. Slightly increase the amount of base if necessary.
Reaction time is too short or temperature is too low.Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.
Impure Product Co-precipitation of unreacted starting materials or salts.Ensure thorough washing of the precipitate with the appropriate cold solvent. Recrystallization from a suitable solvent system (e.g., DMF/ethanol) can improve purity.
Complex is insoluble/oily Incorrect solvent system used for precipitation or reaction.Experiment with different solvent systems for the reaction and for washing/recrystallization.

References

  • Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. Chemical Communications (RSC Publishing).
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press.
  • A Brief Review on Medicinal Uses and Applications of Benztriazole. ijarsct.
  • Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris.
  • Synthesis and Characterization of Metal Complexes of 1-(4- Carboxy-3-hydroxy-N-methyl phenylamino methyl)benzotriazole. Asian Journal of Chemistry.
  • Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and Molecular Docking Investigation. PMC.
  • Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. IJNRD.org.
  • Mono-, di- and tetra-zinc complexes derived from an amino-benzotriazole phenolate ligand containing a bulkier N-alkyl pendant arm: synthesis, structure and catalysis for ring-opening polymerization of cyclic esters. Dalton Transactions (RSC Publishing).
  • Application Notes and Protocols: Benzotriazole as a Ligand in Transition Metal Coordination Chemistry. Benchchem.
  • Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. Redalyc.org.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Inovatus Services Ltd..
  • Metal Complexation Studies of 1-(4-carboxy-3-hydroxy-N-isopropyl phenyl. International Journal of ChemTech Research.
  • Metal Complexation Studies of 1-(4-Carboxy-3- hydroxy-4-phenyl amino methyl) benzotriazole. E-Journal of Chemistry.

Sources

Method

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 4-(Benzotriazol-1-yl)phenol Derivatives

Introduction The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. 4-(Benzotriazol-1-yl)phenol deri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. 4-(Benzotriazol-1-yl)phenol derivatives have emerged as a promising class of synthetic compounds, integrating the structural features of both benzotriazole and phenol, moieties known for their diverse biological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust in vitro antimicrobial and antifungal assays to evaluate the efficacy of these novel derivatives.

These protocols are designed to be self-validating systems, emphasizing not just the procedural steps but the underlying scientific principles that ensure data integrity and reproducibility. By adhering to these guidelines, researchers can generate reliable data to support the advancement of promising 4-(Benzotriazol-1-yl)phenol derivatives from the laboratory to preclinical development.

Postulated Mechanism of Action

While the precise mechanisms of action for 4-(Benzotriazol-1-yl)phenol derivatives are a subject of ongoing research, their structural components suggest potential modes of antimicrobial and antifungal activity. The benzotriazole moiety, an azole, may interfere with fungal cytochrome P450 enzymes like lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Disruption of ergosterol synthesis leads to compromised membrane integrity and fungal cell death.[4] The phenolic group is known to possess broad-spectrum antimicrobial properties, potentially by denaturing proteins, disrupting cell membranes, and interfering with cellular metabolic processes.[5][6] The synergistic or additive effects of these two moieties may contribute to the observed antimicrobial and antifungal efficacy.

Part 1: Antimicrobial Susceptibility Testing

The initial assessment of antibacterial activity is crucial for characterizing novel compounds. The following protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and reproducible results.[7]

Preliminary Screening: Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative and cost-effective initial screening tool to assess the antimicrobial activity of the derivatives.[8][9] This technique relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a specific bacterium, creating a concentration gradient.[10][11] The presence of a zone of growth inhibition around the disk indicates antimicrobial activity.[10]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hours) agar plate.

    • Transfer the colonies to a tube containing sterile saline or a suitable broth medium (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[10]

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Test Compound Disks:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the 4-(Benzotriazol-1-yl)phenol derivative. The compound should be dissolved in a suitable solvent (e.g., DMSO) that does not inhibit microbial growth at the concentration used.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Ensure firm contact between the disk and the agar.[9]

    • Place a maximum of six disks on a 9 cm plate to avoid overlapping inhibition zones.[10]

    • Include a positive control disk (e.g., a commercial antibiotic disk like ciprofloxacin) and a negative control disk (impregnated with the solvent only).

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

    • The size of the inhibition zone is proportional to the susceptibility of the microorganism to the test compound.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13][14][15] This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[16][17]

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solution of 4-(Benzotriazol-1-yl)phenol derivative serial_dilution Perform two-fold serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) dilute_inoculum Dilute inoculum to final concentration of ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate_plate Inoculate wells with the diluted bacterial suspension dilute_inoculum->inoculate_plate serial_dilution->inoculate_plate controls Include growth (no compound) and sterility (no bacteria) controls incubate Incubate at 35-37°C for 16-20 hours inoculate_plate->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

  • Preparation of Reagents:

    • Prepare a stock solution of the 4-(Benzotriazol-1-yl)phenol derivative in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested.

    • Prepare a standardized bacterial inoculum as described in the disk diffusion protocol and then dilute it in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18][19]

  • Assay Setup in a 96-Well Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a single row.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (contains broth and inoculum but no compound).

    • Well 12 serves as the sterility control (contains broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[18][20] This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.

Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits bacterial growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[19][21][22] This assay is a crucial next step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[14]

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth (the MIC well and the more concentrated wells), take a 10-100 µL aliquot.[19]

  • Subculturing:

    • Spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[19][23][24]

Part 2: Antifungal Susceptibility Testing

The evaluation of antifungal properties is equally important. The following protocols are adapted from CLSI document M27 for yeasts and M38-A for filamentous fungi.[25][26]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) against Yeasts

This method is similar to the antibacterial MIC assay but uses a different medium and incubation conditions suitable for fungal growth.

  • Preparation of Fungal Inoculum:

    • Prepare a suspension of the yeast from a 24-hour culture on Sabouraud Dextrose Agar (SDA).

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[27]

  • Assay Setup and Procedure:

    • Follow the same serial dilution procedure as described for the antibacterial MIC assay, using RPMI-1640 as the diluent.

    • Inoculate the wells with the prepared fungal suspension.

  • Incubation and MIC Determination:

    • Incubate the plates at 35°C for 24-48 hours.[28]

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) against Filamentous Fungi

Testing against molds requires modifications to the inoculum preparation.

  • Preparation of Fungal Inoculum:

    • Grow the mold on Potato Dextrose Agar (PDA) for 7 days to encourage sporulation.

    • Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a specific optical density using a spectrophotometer, as recommended in the CLSI M38-A document.[25] The final inoculum concentration should be between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.

  • Assay Setup, Incubation, and MIC Determination:

    • The remainder of the protocol is similar to that for yeasts, with an incubation period of 48-72 hours at 35°C.[25] The MIC is the lowest concentration showing complete inhibition of growth.[29]

Determining Fungicidal Activity: Minimum Fungicidal Concentration (MFC)

Similar to the MBC, the Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.[24][30]

  • Following Antifungal MIC Determination:

    • From the clear wells of the MIC plate, aliquot a small volume (e.g., 20 µL) and subculture onto SDA plates.[29][31]

  • Incubation and MFC Determination:

    • Incubate the plates at the optimal temperature for the specific fungus until growth is visible in the control subculture.

    • The MFC is the lowest concentration of the compound that results in no growth or fewer than three colonies, corresponding to approximately 99-99.5% killing activity.[29][31][32]

Part 3: Cytotoxicity and Safety Assessment

A crucial aspect of drug development is to ensure that the novel compounds are not only effective against microbes but also safe for host cells.[33][34][35] Cytotoxicity assays are therefore an essential component of the evaluation process.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[36] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_readout Assay and Readout seed_cells Seed mammalian cells in a 96-well plate and allow to adhere add_compound Add serial dilutions of the 4-(Benzotriazol-1-yl)phenol derivative seed_cells->add_compound incubate_cells Incubate for 24-48 hours add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-(Benzotriazol-1-yl)phenol derivatives in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (solvent only) and an untreated control.

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control.

Data Presentation

Quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Antimicrobial and Antifungal Activity of 4-(Benzotriazol-1-yl)phenol Derivatives

Compound IDTest MicroorganismGram Stain/Fungal TypeMIC (µg/mL)MBC/MFC (µg/mL)
Derivative AStaphylococcus aureusGram-positive
Derivative AEscherichia coliGram-negative
Derivative ACandida albicansYeast
Derivative AAspergillus fumigatusMold
Derivative BStaphylococcus aureusGram-positive
Derivative BEscherichia coliGram-negative
Derivative BCandida albicansYeast
Derivative BAspergillus fumigatusMold
Positive Control[Specify Microorganism]

Table 2: Cytotoxicity of 4-(Benzotriazol-1-yl)phenol Derivatives

Compound IDCell LineIC₅₀ (µg/mL)
Derivative AHEK293
Derivative BHEK293
Positive Control (e.g., Doxorubicin)HEK293

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial and antifungal properties of novel 4-(Benzotriazol-1-yl)phenol derivatives. By systematically determining MIC, MBC/MFC, and cytotoxicity, researchers can effectively identify lead compounds with potent antimicrobial activity and favorable safety profiles. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 63-75). Humana Press, New York, NY.

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 81-94). Humana, New York, NY.

  • Chaudhari, N. S., Khan, M. S. A. A., & Abdul Azim, M. F. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6.

  • Wikipedia. (n.d.). Minimum inhibitory concentration. In Wikipedia. Retrieved March 15, 2026, from

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC).

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD.

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).

  • Rao, A., et al. (2010). Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway. Antimicrobial Agents and Chemotherapy, 54(12), 5062–5069.

  • Wikipedia. (n.d.). Disk diffusion test. In Wikipedia. Retrieved March 15, 2026, from

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 81-94). Humana, New York, NY.

  • Clinical & Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

  • GARDP Revive. (n.d.). Disk diffusion test.

  • University of Technology. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC).

  • Hamo, Z., et al. (2021). Reduced Susceptibility to Chlorhexidine among Staphylococcus aureus Isolates in Israel: Phenotypic and Genotypic Tolerance. Antibiotics, 10(3), 342.

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

  • Khan, D. D. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(12), e22933.

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC).

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.

  • Li, Y., et al. (2026). Innovative Synthesis of Phenolic Monoterpene Derivatives with Enhanced Antifungal Activity: Mechanistic Insights and Potential for Sustainable Plant Protection. Journal of Agricultural and Food Chemistry.

  • Chaudhari, N. S., Khan, M. S. A. A., & Abdul Azim, M. F. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology.

  • BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49.

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.

  • Saade, A., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology, 12, 706915.

  • Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204–3208.

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.

  • Arastehfar, A., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1188.

  • Simonetti, G., et al. (2019). Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. Molecules, 24(19), 3547.

  • Simonetti, G., et al. (2019). Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. Molecules, 24(19), 3547.

  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.

  • Patan, A. F., et al. (2024). Benzotriazole: An overview of its versatile biological behaviour. Ukaaz Publications.

  • BenchChem. (2025). Application Notes and Protocols: Antifungal Activity of Phenyl-azo Phenol Derivatives.

  • Espinel-Ingroff, A., et al. (2001). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 39(4), 1364–1369.

  • Clinical & Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.

  • Tejada, S., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(11), 1346.

  • Khan, I., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of the Iranian Chemical Society, 20(11), 2731–2761.

  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.

  • Velegraki, A., et al. (2015). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 46(1), 259–264.

  • ResearchGate. (n.d.). Minimum Bactericidal/Fungicidal Concentration (MBC & MFC).

  • Drug Discovery News. (2025, February 17). Diagnostics for faster antimicrobial susceptibility testing.

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing.

  • Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204–3208.

  • Hasbun, R., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S28–S34.

  • Cuenca-Estrella, M., et al. (2001). S159 Antifungal Susceptibility Testing. Clinical Microbiology and Infection, 7(S1), 159.

  • Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing for C. auris.

  • de Almeida, L. M., et al. (2016). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Revista do Instituto de Medicina Tropical de São Paulo, 58, 57.

Sources

Application

Application Note: In Vitro Anticancer Activity Screening and Mechanistic Profiling of 4-(1H-Benzotriazol-1-yl)phenol Compounds

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol (SOP) Executive Summary & Scientific Rationale Benzotriazol...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Rationale

Benzotriazole is a privileged, nitrogen-rich heterocyclic scaffold widely utilized in medicinal chemistry. Because the benzotriazole core acts as a bioisostere to the purine nucleus, it readily penetrates cells and interacts with critical intracellular targets, including kinase ATP-binding domains and tubulin [1].

Recent structural-activity relationship (SAR) studies have demonstrated that functionalizing the benzotriazole core with a phenol moiety—specifically yielding 4-(1H-benzotriazol-1-yl)phenol and its derivatives—significantly amplifies antiproliferative activity. The causality behind this enhancement lies in the phenol group's ability to act as a potent hydrogen bond donor and acceptor (HBD/HBA). This allows the molecule to firmly anchor within the hydrophobic colchicine-binding pocket of β -tubulin. By inhibiting tubulin polymerization, these compounds disrupt the dynamic equilibrium of microtubules, forcing cancer cells into prolonged G2/M phase arrest, which ultimately triggers intrinsic, mitochondria-mediated apoptosis [2, 3].

Mechanistic Pathway

Mechanism BTA 4-(1H-benzotriazol-1-yl)phenol Derivatives Tubulin Colchicine-Binding Site on β-Tubulin BTA->Tubulin High Affinity Binding Microtubule Inhibition of Tubulin Polymerization Tubulin->Microtubule CellCycle G2/M Phase Cell Cycle Arrest Microtubule->CellCycle Mito Mitochondrial Depolarization (Bax ↑ / Bcl-2 ↓) CellCycle->Mito Prolonged Arrest Caspase Caspase-9 & Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Mechanistic pathway of benzotriazole-phenol derivatives inducing apoptosis via tubulin inhibition.

Experimental Workflows & Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every assay includes specific internal controls to rule out artifacts—a critical necessity when working with redox-active phenolic compounds.

Workflow Lib Compound Library Primary Primary Screening (CCK-8 Viability Assay) Lib->Primary Hit Hit Selection (IC50 < 10 µM) Primary->Hit Sec1 Mechanism 1: Tubulin Polymerization Hit->Sec1 Sec2 Mechanism 2: Cell Cycle (G2/M) Hit->Sec2 Sec3 Mechanism 3: Apoptosis (Annexin V) Hit->Sec3 Lead Lead Candidate Optimization Sec1->Lead Sec2->Lead Sec3->Lead

Multi-tiered in vitro screening workflow for benzotriazole-phenol anticancer agents.

Protocol 1: Primary Cytotoxicity Screening (CCK-8 Assay)

Expert Insight: Why CCK-8 over MTT? Phenolic compounds can undergo redox cycling that prematurely reduces MTT tetrazolium salts into formazan in the absence of living cells, creating false-positive viability signals. CCK-8 (WST-8) is highly stable, less prone to phenolic redox interference, and does not require cell lysis, preserving the integrity of the readout.

Self-Validation Controls:

  • Negative Control: 0.1% DMSO (Vehicle) to establish the 100% viability baseline.

  • Positive Control: 1 µM Doxorubicin to validate assay sensitivity.

  • Background Control: Media + Compound (no cells) to subtract any inherent compound absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, HCT-116) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well microplate (100 µL/well). Incubate for 24 h at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of the 4-(1H-benzotriazol-1-yl)phenol derivatives (0.1 µM to 100 µM) in complete media (final DMSO 0.1%). Treat cells for 48 h.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well. Incubate for 2 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability relative to the vehicle control. Determine the IC 50​ using non-linear regression (curve fit) in GraphPad Prism.

Protocol 2: Tubulin Polymerization Inhibition Assay

Expert Insight: To confirm that the cytotoxicity observed in Protocol 1 is driven by microtubule destabilization, we measure the kinetics of tubulin assembly in a cell-free system. Using highly purified porcine brain tubulin (>99%) is critical to prevent Microtubule-Associated Proteins (MAPs) from masking the compound's binding affinity.

Self-Validation Controls:

  • Destabilizing Control: 5 µM Colchicine (Validates inhibition dynamics).

  • Stabilizing Control: 5 µM Paclitaxel (Validates enhancement dynamics).

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C. Keep purified tubulin (3 mg/mL) on ice in PIPES buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).

  • Compound Loading: Add 5 µL of the test compound (at and its cellular IC 50​ ) to the respective wells.

  • Initiation: Rapidly add 45 µL of the cold tubulin reaction mix to the plate to initiate polymerization.

  • Kinetic Reading: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 1 minute for 60 minutes.

  • Analysis: Calculate the Vmax​ (maximum rate of polymerization) from the linear slope of the growth phase. Compounds acting as colchicine-site inhibitors will show a flattened curve and a significantly reduced Vmax​ [2].

Protocol 3: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Expert Insight: Tubulin inhibitors disrupt the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and arresting cells in the G2/M phase. Prolonged arrest induces mitochondrial depolarization and subsequent apoptosis. We use Annexin V-FITC/PI to quantify this terminal event.

Self-Validation Controls:

  • Unstained Cells: To establish autofluorescence gating.

  • Single-Stained Cells (Annexin V only & PI only): To calculate the compensation matrix and prevent spectral overlap artifacts.

Step-by-Step Methodology:

  • Treatment: Seed 2×105 cells/well in a 6-well plate. Treat with the test compound at its IC 50​ and IC 50​ concentrations for 24 h (for cell cycle) and 48 h (for apoptosis).

  • Harvesting: Collect both floating (apoptotic) and adherent cells using EDTA-free Trypsin to preserve phosphatidylserine integrity on the cell membrane.

  • Cell Cycle Staining: Fix half the cells in cold 70% ethanol overnight. Wash and stain with 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A for 30 mins in the dark.

  • Apoptosis Staining: Resuspend the remaining live cells in Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 mins at room temperature in the dark.

  • Acquisition: Analyze 1×104 events per sample via flow cytometry. G2/M arrest is indicated by a doubling of DNA content (PI fluorescence), while early apoptosis is marked by Annexin V + / PI populations.

Data Presentation & Interpretation

Quantitative data should be synthesized into structured tables to allow rapid comparison of SAR across the derivative library. Below is a representative data structure demonstrating the expected pharmacological profile of effective benzotriazole-phenol hybrids.

Table 1: Pharmacological Profiling of 4-(1H-benzotriazol-1-yl)phenol Derivatives

Compound IDSubstitution (Phenol Ring)MCF-7 IC 50​ (µM)HCT-116 IC 50​ (µM)Tubulin IC 50​ (µM)Apoptotic Cells (%)*Cell Cycle Arrest
Vehicle -> 100> 100N/A4.2 ± 0.5Normal
Colchicine Positive Control0.57 ± 0.040.62 ± 0.050.85 ± 0.0368.4 ± 3.1G2/M
BTA-P1 Unsubstituted12.4 ± 1.215.8 ± 1.518.2 ± 1.422.1 ± 1.8G2/M (Mild)
BTA-P2 2-Methoxy3.16 ± 0.35.31 ± 0.44.10 ± 0.245.6 ± 2.4G2/M (Strong)
BTA-P3 2,6-Dimethoxy0.92 ± 0.08 1.20 ± 0.1 1.15 ± 0.1 65.3 ± 2.9 G2/M (Strong)

*Apoptotic cells (%) measured at IC 50​ concentration after 48h via Annexin V/PI staining.

Interpretation: The addition of electron-donating methoxy groups (BTA-P3) to the phenol ring significantly increases the compound's affinity for the tubulin binding site, driving the IC 50​ down to sub-micromolar levels and inducing robust G2/M arrest and apoptosis, closely mirroring the activity of the positive control, Colchicine.

References

  • Kassab, S. E. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships. Archiv der Pharmazie, 356(8), 2300102.[Link]

  • Dwivedi, A. R., Rawat, S. S., Kumar, V., & Kumar, N. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 278-292.[Link]

  • Olaru, O. T., et al. (2025). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Pharmaceuticals, 19(1), 77.[Link]

Method

Application Notes &amp; Protocols: The Strategic Use of 4-(Benzotriazol-1-yl)phenol in the Synthesis of Pharmaceutical Intermediates

Abstract This technical guide provides an in-depth exploration of 4-(Benzotriazol-1-yl)phenol, a versatile heterocyclic compound, and its strategic applications in the synthesis of high-value pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 4-(Benzotriazol-1-yl)phenol, a versatile heterocyclic compound, and its strategic applications in the synthesis of high-value pharmaceutical intermediates. The benzotriazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique chemical properties and ability to engage in various biological interactions.[1][2][3] This document elucidates the role of 4-(Benzotriazol-1-yl)phenol as a critical building block, particularly in the development of novel antiviral agents and as a foundational structure for peptide coupling reagents. We will detail the causality behind its synthetic utility, provide validated, step-by-step protocols for key transformations, and present data that underscores its importance for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole and its derivatives are a cornerstone of modern medicinal chemistry, prized for their metabolic stability, structural rigidity, and capacity to act as bioisosteres.[4] The fused aromatic system containing three nitrogen atoms can participate in hydrogen bonding, pi-pi stacking, and hydrophobic interactions, making it an effective pharmacophore for engaging with biological targets.[5] Consequently, the benzotriazole nucleus is integral to drugs with a broad spectrum of activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[2][3][6]

4-(Benzotriazol-1-yl)phenol, the subject of this guide, is a particularly valuable intermediate. It combines the benzotriazole core with a phenolic hydroxyl group. This phenol moiety serves two primary purposes:

  • A Handle for Derivatization: The hydroxyl group is a convenient point for chemical modification, allowing for the synthesis of extensive libraries of ethers, esters, and other derivatives for structure-activity relationship (SAR) studies.

  • A Mimic of Tyrosine: In certain contexts, the phenol group can act as a structural mimic of the amino acid tyrosine, enabling the design of peptidomimetics and inhibitors that target peptide-binding sites.

This guide will focus on its proven application in the synthesis of antiviral compounds and its conceptual link to the essential chemistry of peptide synthesis.

Core Application: A Scaffold for Novel Antiviral Agents

Research has repeatedly demonstrated that derivatives of the N-phenylbenzotriazole scaffold exhibit potent antiviral activity, particularly against human enteroviruses (HEVs) from the Picornaviridae family, such as Coxsackievirus B5 (CVB-5) and Poliovirus.[7][8][9] These viruses are responsible for a range of human diseases, including meningitis, myocarditis, and poliomyelitis, for which effective treatments remain a critical need.[8] 4-(Benzotriazol-1-yl)phenol provides the foundational structure for creating amide and urea derivatives that have shown selective inhibitory activity.[9][10]

The general strategy involves using the amine precursor, 4-(1H-benzo[d][7][8][10]triazol-1-yl)aniline, which is directly derived from 4-(Benzotriazol-1-yl)phenol, to create various amides. The antiviral activity of these resulting molecules is highly dependent on the nature of the substituents.

Workflow for Antiviral Intermediate Synthesis

The following diagram outlines the typical synthetic pathway from a substituted o-phenylenediamine to a biologically active N-arylbenzotriazole amide, illustrating the central role of the 4-(Benzotriazol-1-yl)phenol structural motif.

G A Substituted o-Phenylenediamine B Diazotization (NaNO2, Acetic Acid) A->B Step 1 C Substituted Benzotriazole B->C D Coupling with p-Fluoronitrobenzene C->D Step 2 E 4-(Benzotriazol-1-yl)nitrobenzene Intermediate D->E F Reduction of Nitro Group (e.g., H2/Pd-C or SnCl2) E->F Step 3 G 4-(Benzotriazol-1-yl)aniline (Key Amine Intermediate) F->G H Acylation (Acyl Chloride or Carboxylic Acid + Coupling Agent) G->H Step 4 I Final Product: N-[4-(Benzotriazol-1-yl)phenyl]amide H->I J Biological Screening (e.g., Antiviral Assay) I->J

Caption: Synthetic workflow for N-arylbenzotriazole antiviral candidates.

Conceptual Application: Foundation for Peptide Coupling Chemistry

While 4-(Benzotriazol-1-yl)phenol itself is not a direct coupling reagent, its hydroxylated analog, 1-Hydroxybenzotriazole (HOBt), is a legendary additive and component in peptide synthesis. The benzotriazole core is fundamental to the function of the most effective and widely used phosphonium and aminium/uronium salt coupling reagents, such as BOP, PyBOP, HBTU, and TBTU.[11][12][13]

Causality of Mechanism: The primary challenge in peptide bond formation is activating the carboxylic acid of one amino acid for attack by the amine of the next, without causing racemization of the chiral center.[12][14] Benzotriazole-based reagents solve this problem efficiently.

  • Activation: The coupling reagent (e.g., HBTU) reacts with the Nα-protected amino acid's carboxyl group.

  • Formation of Active Ester: This reaction forms a highly reactive HOBt active ester in situ.

  • Suppression of Racemization: The HOBt ester is more stable and less prone to racemization than other activated intermediates (like O-acylisourea from carbodiimides).[13]

  • Coupling: The incoming amino group of the next residue attacks the carbonyl of the active ester, forming the desired peptide bond and releasing HOBt.[14]

The phenol in 4-(Benzotriazol-1-yl)phenol provides a site that could be used to develop novel coupling reagents or peptide-like structures where the phenolic group plays a specific binding role.

Mechanism of Benzotriazole-Mediated Peptide Coupling

G cluster_0 Activation cluster_1 Coupling AminoAcid R-COOH (Protected Amino Acid) ActiveEster R-CO-OBt (Active Ester Intermediate) AminoAcid->ActiveEster + HBTU HBTU HBTU (Coupling Reagent) Peptide R-CO-NH-R' (New Peptide Bond) ActiveEster->Peptide + R'-NH2 IncomingAmine R'-NH2 (Next Amino Acid) HOBt HOBt (Released)

Caption: Generalized mechanism for peptide bond formation using HBTU.

Experimental Protocols

These protocols are designed to be robust and reproducible. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed at all times.

Protocol 1: Synthesis of N-(4-(2H-benzo[d][7][8][10]triazol-2-yl)phenyl)-4-chlorobenzamide (Antiviral Intermediate Analog)

This protocol is adapted from established procedures for the synthesis of bioactive benzotriazole derivatives.[9] It demonstrates the key acylation step to produce a final compound for screening.

Materials:

  • 4-(2H-benzo[d][7][8][10]triazol-2-yl)aniline

  • 4-Chlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 4-(2H-benzo[d][7][8][10]triazol-2-yl)aniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.

  • Acylation: Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluting with 7:3 petroleum ether/ethyl acetate).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure amide product.[9]

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: O-Alkylation of 4-(Benzotriazol-1-yl)phenol for Library Synthesis

This protocol demonstrates how to use the phenol group as a synthetic handle to create a library of ether derivatives for SAR studies.

Materials:

  • 4-(Benzotriazol-1-yl)phenol

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Cesium carbonate (Cs₂CO₃, 1.5 eq) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath

Procedure:

  • Setup: To a dry round-bottom flask, add 4-(Benzotriazol-1-yl)phenol (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add cesium carbonate (1.5 eq) to the solution. Cs₂CO₃ is an effective and mild base for this transformation.

  • Addition of Electrophile: Add the chosen alkyl halide (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water (2x) to remove residual DMF, followed by a brine wash (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the pure O-alkylated benzotriazole derivative.

  • Characterization: Verify the structure using appropriate analytical techniques (NMR, MS).

Data Summary: Biological Activity

The following table summarizes the reported antiviral activity for representative compounds synthesized using the N-phenylbenzotriazole scaffold, demonstrating the potential of this chemical class.

Compound ClassSpecific Derivative ExampleTarget VirusActivity (EC₅₀)Cytotoxicity (CC₅₀)Reference
N-phenylalkylcarboxamidesN-[4-(1H-benzotriazol-1-yl)phenyl]heptanamideCoxsackievirus B2 (CVB-2)10 µM>100 µM[10]
N-phenylalkylcarboxamidesN,N′-bis-[4-(1H-benzotriazol-1-yl)phenyl]succinamidePoliovirus (Sb-1)30 µM90 µM[10][15]
Phenoxyalkanoic Acids5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acidCoxsackievirus B5 (CVB-5)6 µM>100 µM[7][8]
N-phenylbenzamidesN-(4-(2H-benzo[d][7][8][10]triazol-2-yl)phenyl)-4-chlorobenzamideCoxsackievirus B5 (CVB-5)6.9 µM>100 µM[9]

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of host cells.

Conclusion

4-(Benzotriazol-1-yl)phenol is a high-impact intermediate for pharmaceutical synthesis. Its intrinsic structural features provide a robust platform for developing novel therapeutic agents, most notably demonstrated in the field of antiviral drug discovery. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage this versatile scaffold. Furthermore, understanding its relationship to the foundational chemistry of peptide coupling reagents opens avenues for innovation in creating novel peptidomimetics and specialized synthesis tools. The continued exploration of derivatives built from this core structure promises to yield new candidates to address unmet clinical needs.

References

  • Carta, A., Sanna, T., Collu, G., et al. (2006). Synthesis and in Vitro Evaluation of the Anti-Viral Activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. Medicinal Chemistry. Available at: [Link]

  • Piras, S., Ibba, C., Sanna, G., et al. (2021). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. ResearchGate. Available at: [Link]

  • Sanna, G., Piras, S., Ibba, C., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules. Available at: [Link]

  • Unknown Author. (2023). Synthetic Stratrgy and Pharmacological Approaches of Benzotriazole; A-Review. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Reddy, G. J., et al. (2012). Revisiting benzyne chemistry: Synthesis of 4(7)-hydroxy benzotriazoles and 2- methylsulfanyl-benzene-1,3-diol. Der Pharma Chemica.
  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. Available at: [Link]

  • Sanna, G., Piras, S., Ibba, C., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Sanna, G., Piras, S., Ibba, C., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Vaidehi, N., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Chimica Techno Acta. (2025). A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. ResearchGate. Available at: [Link]

  • Srikanth, L., et al. (2019). Synthesis and characterization of new benzotriazole derivatives for possible CNS activity. International Journal of Research in Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Scheme 3. Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol... ResearchGate. Available at: [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • IJCRT.org. (2021). Review Of Benzotriazole. International Journal of Creative Research Thoughts. Available at: [Link]

  • Bashir, H., Hashim, G., & Abdalfarg, N. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. Available at: [Link]

  • Wan, J., Lv, P. C., Tian, N. N., & Zhu, H. L. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011).
  • Veranova. (2023). White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Veranova. Available at: [Link]

  • ACS Publications. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4.
  • ACS Omega. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. Available at: [Link]

  • PubMed. (2017). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Available at: [Link]

  • MDPI. (2017). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2024).
  • Journal of Chemical and Pharmaceutical Research. (2011). Benzotriazole in medicinal chemistry: An overview.
  • Katritzky, A., Lan, X., & Lam, J. (1991). o-(α-Benzotriazolylalkyl)phenols: Versatile Intermediates for the Synthesis of Substituted Phenols. Chemische Berichte. Available at: [Link]

  • ResearchGate. (2022). 4-(4-(((1H-Benzo[d][7][8][10]triazol-1-yl)oxy)methyl) -1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization, and In Silico Studies. ResearchGate. Available at: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-arylation of Benzotriazole Regioselectivity

Welcome to the technical support center for the N-arylation of benzotriazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controllin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-arylation of benzotriazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in this critical transformation. The N-arylation of benzotriazole is a powerful tool for accessing valuable structural motifs found in pharmaceuticals and functional materials. However, the inherent tautomerism of the benzotriazole ring system presents a significant challenge in achieving selective substitution at the N1 versus the N2 position.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you gain control over your reaction outcomes. The information herein is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Understanding the Core Challenge: N1 vs. N2 Regioselectivity

Benzotriazole exists in a tautomeric equilibrium between 1H-benzotriazole and 2H-benzotriazole. This equilibrium is the fundamental reason why N-arylation can lead to a mixture of N1 and N2-substituted products.[1] The less sterically hindered N2 position is often a favorable site for nucleophilic attack, while the thermodynamic stability of the resulting product can also influence the final isomeric ratio.[1] Controlling the regioselectivity, therefore, requires a careful selection of reaction parameters that can kinetically or thermodynamically favor the formation of one isomer over the other.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2-arylated benzotriazoles?

The formation of a mixture of N1 and N2 isomers is a common outcome due to the tautomeric nature of benzotriazole. The reaction conditions you are using likely do not provide a strong bias for the arylation of one tautomer over the other. Factors such as the catalyst system (metal and ligand), solvent, base, and temperature all play a crucial role in determining the regioselectivity.

Q2: What is the most common method for N-arylation of benzotriazole?

Transition metal-catalyzed cross-coupling reactions are the most prevalent methods. These include the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[2][3] Both methods have been successfully employed, but the choice between them can influence the regioselectivity.

Q3: How does the choice of catalyst affect the N1/N2 ratio?

The catalyst system is a primary determinant of regioselectivity.

  • Copper-Catalyzed Systems (Ullmann-type): These are classic methods for N-arylation. The choice of the copper source (e.g., CuI, Cu(OAc)2) and, more importantly, the ligand can significantly impact the outcome.[2][4] Some ligand systems have been shown to favor N1 arylation.[2]

  • Palladium-Catalyzed Systems (Buchwald-Hartwig-type): The ligand is of paramount importance in these reactions. Bulky, electron-rich phosphine ligands are commonly used. The steric and electronic properties of the ligand can influence which nitrogen atom of benzotriazole coordinates to the palladium center, thereby directing the regioselectivity.[3][5]

  • Rhodium-Catalyzed Systems: While less common for general N-arylation, specific rhodium catalysts have been developed for highly N2-selective arylations under particular conditions, for instance, using quinoid carbenes.[1]

Q4: Can the solvent choice influence my N1/N2 selectivity?

Absolutely. The polarity of the solvent can affect the tautomeric equilibrium of benzotriazole and the solubility of the reaction components, including the base and the catalyst. Aprotic polar solvents like DMF and DMSO are common, but sometimes less polar solvents like toluene or dioxane can offer better selectivity depending on the catalytic system.[1][6]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Poor N1/N2 Regioselectivity - Mixture of Isomers Observed

This is the most frequent challenge. The goal is to identify conditions that favor one isomer.

Causality and Strategic Solutions:

  • Ligand Effects: The steric and electronic properties of the ligand are critical. For palladium-catalyzed reactions, bulky biarylphosphine ligands often favor a specific coordination geometry that can enhance selectivity.[5] For copper-catalyzed reactions, nitrogen-based ligands like 1,10-phenanthroline or even benzotriazole itself can act as effective ligands.[6][7]

    • Troubleshooting Step: Screen a panel of ligands. For Buchwald-Hartwig reactions, consider ligands with varying steric bulk and electron-donating ability. For Ullmann reactions, explore different nitrogen- and oxygen-based ligands.

  • Catalyst Pre-activation: In some palladium-catalyzed systems, pre-heating the palladium source and the ligand before adding the benzotriazole and aryl halide can be crucial. This ensures the formation of the active catalytic species and can prevent the benzotriazole from inhibiting catalyst activation, leading to improved selectivity.[5]

    • Troubleshooting Step: Implement a catalyst pre-activation step in your protocol. Heat the palladium precursor and ligand in the solvent for a short period before adding the other reagents.

  • Solvent and Base Combination: The interplay between the solvent and base can influence the deprotonation of benzotriazole and the subsequent nucleophilic attack. A less polar solvent might favor the aggregation of one tautomer, leading to higher selectivity. The strength and solubility of the base are also key factors.

    • Troubleshooting Step: Screen different solvent/base combinations. For example, compare a polar aprotic solvent like DMF with a non-polar solvent like toluene, in conjunction with bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

Problem 2: Predominant Formation of the Undesired Isomer

If your reaction consistently yields the wrong isomer, a more significant change in your reaction strategy is likely needed.

Causality and Strategic Solutions:

  • Switching the Catalytic Metal: If a copper-catalyzed system is giving the undesired isomer, switching to a palladium-catalyzed system, or vice-versa, can sometimes completely reverse the regioselectivity. The coordination preferences of these metals with the benzotriazole nitrogens are different.

    • Troubleshooting Step: If you are using a Cu-based system, try a Pd-based protocol, and vice-versa.

  • Directed Arylation Strategies: For highly specific N1-arylation, consider using a directing group. For example, a removable hydroxyl group at the N1 position can direct arylation to this site, after which the directing group can be cleaved.[2]

    • Troubleshooting Step: Investigate the synthesis of a derivatized benzotriazole that can direct the arylation to the desired position.

Problem 3: Low Reaction Yield

Low yields can be due to a variety of factors, including poor catalyst activity, side reactions, or product degradation.

Causality and Strategic Solutions:

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to the presence of impurities or unfavorable reaction conditions.

    • Troubleshooting Step: Ensure all reagents and solvents are pure and dry. Consider increasing the catalyst loading or using a more robust catalyst system.

  • Reaction Temperature and Time: The reaction may not be going to completion.

    • Troubleshooting Step: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions.

  • Aryl Halide Reactivity: The reactivity of the aryl halide can significantly impact the yield. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.

    • Troubleshooting Step: If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide if possible.

Data Presentation: Influence of Reaction Parameters on Regioselectivity

ParameterGeneral Trend for N1-SelectivityGeneral Trend for N2-Selectivity
Catalyst Copper-based systems can often be tuned for N1 selectivity.[2]Specific Rhodium catalysts show high N2 selectivity.[1] Palladium catalysts with very bulky ligands can also favor N2.[5]
Ligand For Pd-catalysis, less sterically demanding ligands may favor N1.For Pd-catalysis, very bulky biaryl phosphine ligands can lead to high N2 selectivity.[5]
Solvent Non-polar solvents like toluene or dioxane can sometimes favor N1.Polar aprotic solvents like DMF or acetonitrile may favor N2 depending on the system.[1]
Temperature Lower temperatures may favor the kinetic product, which can be N1.Higher temperatures may favor the thermodynamic product, which can be N2.[1]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol is a starting point and may require optimization for specific substrates.

  • To a dry reaction vial equipped with a magnetic stir bar, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Add benzotriazole (1 equivalent) and the aryl halide (1.2 equivalents).

  • Add a dry, degassed solvent (e.g., DMF or toluene, to a concentration of 0.1-0.5 M).

  • Seal the vial and heat the reaction mixture at 100-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol is a starting point and may require optimization for specific substrates.

  • To a dry reaction vial equipped with a magnetic stir bar, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%).

  • Add a base (e.g., K₃PO₄ or Cs₂CO₃, 1.5-2 equivalents).

  • Add benzotriazole (1.2 equivalents) and the aryl halide (1 equivalent).

  • Add a dry, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M).

  • Seal the vial and heat the reaction mixture at 80-120 °C for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Landscape

N_Arylation_Benzotriazole cluster_reactants Reactants cluster_conditions Reaction Conditions benzotriazole Benzotriazole (1H/2H Tautomers) catalyst Catalyst (Cu, Pd, Rh) benzotriazole->catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst N1_product N1-Arylbenzotriazole catalyst->N1_product Pathway A N2_product N2-Arylbenzotriazole catalyst->N2_product Pathway B ligand Ligand ligand->catalyst base Base base->catalyst solvent Solvent solvent->catalyst temperature Temperature temperature->catalyst

Caption: Factors influencing N-arylation of benzotriazole.

Troubleshooting_Flowchart start Start: Poor Regioselectivity screen_ligands Screen Ligands (Steric/Electronic Variation) start->screen_ligands change_solvent_base Change Solvent/Base (Polarity/Strength) start->change_solvent_base switch_metal Switch Catalytic Metal (Cu vs. Pd) start->switch_metal If wrong isomer predominates directing_group Use Directing Group Strategy start->directing_group For specific isomer optimize_temp_time Optimize Temperature/Time start->optimize_temp_time If low yield check_reagents Check Reagent Purity start->check_reagents If low yield end Improved Selectivity/ Yield screen_ligands->end change_solvent_base->end switch_metal->end directing_group->end optimize_temp_time->end check_reagents->end

Caption: Troubleshooting flowchart for N-arylation regioselectivity.

References

  • Sarkar, S., et al. (2022). Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]

  • Gash, K. R., et al. (2017). The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group. PMC. [Link]

  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. ResearchGate. [Link]

  • ACS Publications. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • Singh, M., et al. (2024). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. ResearchGate. [Link]

  • PubMed. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. [Link]

  • ResearchGate. (2025). Benzotriazole: An Excellent Ligand for Cu-Catalyzed N-Arylation of Imidazoles with Aryl and Heteroaryl Halides. [Link]

  • PMC. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Link]

  • ACS Publications. (2009). TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. [Link]

  • RSC Publishing. (2022). An organoselenium-catalyzed N1- and N2-selective aza-Wacker reaction of alkenes with benzotriazoles. Chemical Communications. [Link]

  • PubMed. (2007). Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ACS Publications. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Ligand Combination Approach in Pd Catalyzed Direct C‐H Arylation of Benzothiazole and Benzoxazole. [Link]

  • Beilstein Journals. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. [Link]

  • PMC. (2024). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. [Link]

  • TSI Journals. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]

  • Redalyc.org. (2018). Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. [Link]

  • ResearchGate. (2026). Lewis acid-switched regiodivergent N1/N2-alkylation of benzotriazoles with α-hydroxyl diazo compounds. [Link]

  • PMC. (2011). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. [Link]

  • ResearchGate. (2025). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. [Link]

  • PMC. (2015). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(1H-Benzotriazol-1-yl)phenol

Welcome to the technical support center for the synthesis of 4-(1H-benzotriazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1H-benzotriazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize their experimental outcomes. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of 4-(1H-benzotriazol-1-yl)phenol, a key intermediate in the development of various pharmaceuticals, presents several challenges. The most common synthetic route is the copper-catalyzed N-arylation of benzotriazole with a 4-halophenol, a variant of the Ullmann condensation. While effective, this reaction is often plagued by side reactions that can complicate purification and reduce yields. The primary difficulties arise from the ambident nucleophilic nature of the benzotriazolide anion and the presence of a reactive hydroxyl group on the aryl halide.

This guide will dissect these challenges and provide practical solutions to help you achieve a successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-(1H-benzotriazol-1-yl)phenol.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • After workup and purification, the isolated yield of 4-(1H-benzotriazol-1-yl)phenol is significantly lower than expected.

  • TLC analysis of the crude reaction mixture shows a significant amount of unreacted starting materials (benzotriazole and 4-halophenol).

Potential Causes and Solutions:

CauseExplanationRecommended Action
Inactive Catalyst The copper catalyst (e.g., CuI, Cu₂O) may be oxidized or of poor quality. The Ullmann reaction typically requires a Cu(I) species.[1][2]Use freshly purchased, high-purity copper(I) iodide or oxide. Consider preparing fresh catalyst if quality is uncertain. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inappropriate Solvent The choice of solvent is critical for the solubility of reactants and the reaction temperature. Common solvents for Ullmann condensations include DMF, DMSO, and nitrobenzene.[3]Ensure the chosen solvent is anhydrous and of high purity. If solubility is an issue, consider a different high-boiling polar aprotic solvent.
Suboptimal Reaction Temperature Ullmann reactions often require high temperatures to proceed at a reasonable rate.[3][4]The reaction temperature should be carefully optimized. A temperature range of 120-160 °C is typical. Monitor the reaction progress by TLC to determine the optimal temperature and time.
Insufficient Base The reaction requires a base to deprotonate the benzotriazole, forming the nucleophilic benzotriazolide anion.Use a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous and used in at least stoichiometric amounts relative to the benzotriazole.
Lack of a Suitable Ligand Modern Ullmann reactions often benefit from the use of a ligand to stabilize the copper catalyst and facilitate the reaction.[5][6]The addition of a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can significantly improve the yield.[7][8]
Issue 2: Formation of the N2-Isomer (4-(2H-Benzotriazol-2-yl)phenol)

Symptoms:

  • ¹H NMR analysis of the product shows two distinct sets of signals for the benzotriazole protons, indicating the presence of both N1 and N2 isomers.

  • Separation of the isomers by column chromatography is difficult.

Underlying Principle: Regioselectivity in Benzotriazole N-Arylation

Benzotriazole exists in tautomeric equilibrium between the 1H and 2H forms.[9] Alkylation or arylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The ratio of these isomers is influenced by several factors, including the solvent, temperature, and the nature of the electrophile and catalyst system.[9]

Visualizing the Isomers:

Caption: Regioselectivity in the N-arylation of benzotriazole.

Strategies to Enhance N1-Selectivity:

  • Ligand Selection: The choice of ligand can significantly influence the regioselectivity. While a definitive ligand for exclusive N1-arylation with phenols is not universally established, systematic screening of ligands is recommended. Some studies suggest that certain ligands can favor the formation of one isomer over the other.[9]

  • Reaction Conditions: Lower reaction temperatures may favor the formation of the thermodynamically more stable N1-isomer.

  • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, consider alternative synthetic strategies that offer better control.

Issue 3: Formation of O-Arylated Byproduct (1-phenoxy-1H-benzotriazole derivative)

Symptoms:

  • Mass spectrometry of the crude product reveals a compound with a mass corresponding to the O-arylated product.

  • ¹H NMR may show signals consistent with a phenoxy group attached to the benzotriazole ring.

Underlying Principle: Competing N- vs. O-Arylation

The presence of the phenolic hydroxyl group introduces a competing nucleophile. Under the reaction conditions, the phenoxide can also displace the halide on the aryl halide, leading to the formation of a diaryl ether.

Visualizing the Competing Pathways:

G Benzotriazolide Benzotriazolide N-Arylation Product N-Arylation Product Benzotriazolide->N-Arylation Product N-attack 4-Halophenol 4-Halophenol 4-Halophenol->N-Arylation Product O-Arylation Product O-Arylation Product 4-Halophenol->O-Arylation Product Phenoxide Phenoxide Phenoxide->O-Arylation Product O-attack

Caption: Competing N- and O-arylation pathways.

Strategies to Suppress O-Arylation:

  • Use of a Protecting Group: The most effective way to prevent O-arylation is to protect the phenolic hydroxyl group prior to the Ullmann reaction.[10][11][12] A suitable protecting group should be stable to the reaction conditions and easily removable afterward.

    Protecting GroupProtection ConditionsDeprotection Conditions
    Methyl (Me) CH₃I, K₂CO₃, AcetoneBBr₃, CH₂Cl₂
    Benzyl (Bn) BnBr, K₂CO₃, AcetoneH₂, Pd/C
    Silyl (e.g., TBDMS) TBDMSCl, Imidazole, DMFTBAF, THF
  • Optimization of Reaction Conditions: In the absence of a protecting group, carefully controlling the reaction conditions may help to favor N-arylation. This includes using a less reactive aryl halide (e.g., aryl bromide instead of aryl iodide) and a milder base.

Issue 4: Dark-Colored, Tarry, or Polymeric Byproducts

Symptoms:

  • The reaction mixture becomes very dark or black.[13]

  • A significant amount of insoluble, tarry material is formed.

  • Purification by column chromatography is difficult due to the presence of these impurities.

Potential Causes and Solutions:

  • Decomposition of Starting Materials or Products: At the high temperatures required for the Ullmann reaction, the starting materials or the product may decompose, leading to the formation of polymeric materials.

  • Side Reactions of the Copper Catalyst: The copper catalyst can promote various side reactions, including oxidative coupling of the phenol.

  • Impure Solvents or Reagents: The use of impure solvents or reagents can lead to the formation of byproducts.

Mitigation Strategies:

  • Lower Reaction Temperature: If possible, try to run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Use of a Ligand: Ligands can help to stabilize the copper catalyst and prevent unwanted side reactions.[5][6]

  • Purification of Starting Materials: Ensure that the benzotriazole and 4-halophenol are of high purity.

  • Degassing the Solvent: Removing dissolved oxygen from the solvent by degassing can help to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for this reaction?

A1: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann N-arylation reactions.[8] Copper(I) oxide (Cu₂O) can also be used. It is crucial to use a high-purity, oxygen-free source of the catalyst.

Q2: Can I use a different aryl halide besides 4-bromophenol or 4-iodophenol?

A2: Aryl iodides are generally more reactive than aryl bromides in Ullmann reactions. Aryl chlorides are typically much less reactive.[8] The choice of halide will affect the required reaction temperature and time.

Q3: How can I effectively purify the final product?

A3: Column chromatography on silica gel is the most common method for purifying N-aryl benzotriazoles.[14] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. If the product is a solid, recrystallization may also be a viable purification method.

Q4: Are there any alternative methods for synthesizing 4-(1H-benzotriazol-1-yl)phenol?

A4: Yes, alternative methods exist, although they may have their own set of challenges. One notable alternative is the reaction of o-phenylenediamine with a suitable dicarbonyl compound derived from hydroquinone, followed by diazotization and cyclization. Another approach involves the synthesis of 2-(2H-benzotriazol-2-yl)phenols, which are isomers of the target compound and are also of interest as UV absorbers.[15][16]

Experimental Protocols

Protocol 1: Synthesis of 4-(1H-Benzotriazol-1-yl)phenol via Ullmann Condensation (with Phenol Protection)

Step 1: Protection of 4-Bromophenol with a Benzyl Group

  • To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-bromo-4-(benzyloxy)benzene.

Step 2: Ullmann N-Arylation

  • To an oven-dried Schlenk tube, add benzotriazole (1.0 eq), 1-bromo-4-(benzyloxy)benzene (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture at 120-140 °C for 24-48 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(4-(benzyloxy)phenyl)-1H-benzotriazole.

Step 3: Deprotection of the Benzyl Group

  • Dissolve the purified 1-(4-(benzyloxy)phenyl)-1H-benzotriazole in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, 4-(1H-benzotriazol-1-yl)phenol.

Conclusion

The synthesis of 4-(1H-benzotriazol-1-yl)phenol, while challenging, can be successfully achieved with careful attention to reaction conditions and a proactive approach to troubleshooting. By understanding the potential side reactions, such as the formation of the N2-isomer and O-arylated byproducts, and implementing strategies to mitigate them, researchers can significantly improve their synthetic outcomes. The use of a protecting group for the phenolic hydroxyl group is a highly recommended strategy to ensure a clean and efficient N-arylation. This guide provides a comprehensive framework for navigating the synthesis, and we encourage researchers to adapt and optimize the provided protocols to their specific experimental setups.

References

  • Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chem. Eur. J.2020 , 26, 2342-2349. [Link]

  • Ligand-Mediated Regioselective Rhodium-Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chemistry – A European Journal2020 , 26, 2342-2349. [Link]

  • A Ligand-free CuCl Catalytic System for the N-Arylation of Benzotriazoles. ResearchGate. [Link]

  • Protecting Groups. University of Illinois Chicago. [Link]

  • Publication: A ligand-free CuCl catalytic system for the N-arylation of benzotriazoles. NIE Digital Repository. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Preparation and Utilization of 2-(2H-Benzotriazol-2-y1)-phenolic Compounds. Kyoto University Research Information Repository. [Link]

  • Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]

  • Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters. Molecules2012 , 17, 12436-12453. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. Org. Lett.2008 , 10, 3089-3092. [Link]

  • TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions. ResearchGate. [Link]

  • Protecting Groups. chem.iitb.ac.in. [Link]

  • Copper-catalyzed sequential N-arylation of C-amino-NH-azoles. Chem. Commun.2016 , 52, 12694-12697. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules2020 , 25, 4478. [Link]

  • Benzotriazole and its derivatives. Growing Science. [Link]

  • How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. [Link]

  • ChemInform Abstract: Convenient Synthesis of 1H-Benzotriazolylalkylphenols. ResearchGate. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics2023 , 11, 276. [Link]

  • Phenol purification.
  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Mechanistic Views on First-row Earth- Abundant Transition Metal Catalyzed Ullmann- type O-Arylation Reactions. CHIMIA International Journal for Chemistry2023 , 77, 104-110. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Org. Lett.2007 , 9, 1809-1812. [Link]

  • o-(α-Benzotriazolylalkyl)phenols: Versatile Intermediates for the Synthesis of Substituted Phenols. Semantic Scholar. [Link]

  • Ullmann coupling. Reddit. [Link]

  • METHOD FOR PURIFYING PHENOL. European Patent Office. [Link]

  • ULLMANN REACTION.pptx. Scribd. [Link]

  • Process for removal of impurities from phenol by means of at least one acid catalyst.
  • NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry2012 , 24, 475-476. [Link]

  • Separation of 1H-Benzotriazol-1-ol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Troubleshooting

improving the yield of copper-catalyzed N-arylation of benzotriazole

Welcome to the Catalysis & Methodology Support Center . This portal is designed for researchers and drug development professionals optimizing the copper-catalyzed N-arylation of benzotriazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Methodology Support Center . This portal is designed for researchers and drug development professionals optimizing the copper-catalyzed N-arylation of benzotriazoles.

Unlike standard cross-coupling reactions, benzotriazole presents unique challenges due to its strong coordinating ability, tautomeric nature, and tendency to poison catalysts. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve high yields and regioselectivity.

I. The Mechanistic Core: Cu-Catalyzed N-Arylation

To troubleshoot effectively, one must understand the catalytic cycle. Ullmann-type C–N coupling relies on the delicate balance of copper's oxidation states. Benzotriazole acts as both the nucleophile and, potentially, a competitive ligand, which can stall the reaction if the conditions are not perfectly tuned.

CatalyticCycle A Cu(I) Precatalyst (Active Species) B Cu(I)-Azolide Complex (Nucleophile Coord.) A->B Benzotriazole + Base C Oxidative Addition [Cu(III) Intermediate] B->C Aryl Halide D Reductive Elimination (C-N Bond Formation) C->D Isomerization D->A Catalyst Regeneration E N-Aryl Benzotriazole (Final Product) D->E Product Release

Catalytic cycle of Cu-catalyzed N-arylation highlighting key oxidation states.

II. The Troubleshooting Desk (FAQs)

Q1: My reaction yield is stalling at <30% despite full consumption of the starting benzotriazole. What is happening? A: This is a classic symptom of catalyst disproportionation or competitive side reactions.

  • Causality: Cu(I) is highly sensitive to oxygen and moisture, easily oxidizing to Cu(II) or disproportionating into Cu(0) and Cu(II). Cu(II) oxide (CuO) is catalytically inactive for this specific transformation, yielding as low as 6% product[1]. Furthermore, if you are using aryl bromides or chlorides without a strong diamine ligand, the oxidative addition step (Cu(I) to Cu(III)) becomes the bottleneck.

  • Solution: Switch to a ligand-free system using CuCl and Aryl Iodides [1]. Aryl iodides have a lower bond dissociation energy, facilitating rapid oxidative addition without the need for exogenous ligands. Ensure your solvent (DMF or DMSO) is rigorously degassed.

Q2: I am obtaining a complex mixture of N1 and N2 arylated isomers. How can I drive the regioselectivity? A: Benzotriazole exists in a tautomeric equilibrium. While N1-arylation is thermodynamically favored, standard Cu-catalyzed protocols often yield mixtures (e.g., a 1:3.5 ratio of N2 to N1 isomers) depending on the steric bulk of the aryl halide[2].

  • Causality: The N2 position is less sterically hindered, leading to kinetic trapping during the reductive elimination phase.

  • Solution: For absolute N1-regiospecificity, utilize the "Disappearing Director" strategy. By starting with 1-hydroxy-1H-benzotriazole and reacting it with aryl boronic acids under Cu-mediation, a prototropic shift (N1-OH to N3) occurs. The tautomer is captured by the boronic acid, leading exclusively to C–N bond formation at the N1 position, yielding 1-aryl-1H-benzotriazole 3-oxides which can be easily reduced[3]. Alternatively, using TBAF (tetrabutylammonium fluoride) as a dual ligand/base has shown very high selectivity for N-1 substitution[4].

Q3: Why is Cs₂CO₃ recommended over K₂CO₃ or K₃PO₄? A: The choice of base is not merely about proton abstraction; it dictates the solubility and nucleophilicity of the intermediate.

  • Causality: The "Cesium Effect." Cs⁺ has a large ionic radius, creating a looser ion pair with the carbonate anion compared to K⁺. This enhances the solubility of the base in polar aprotic solvents like DMF and makes the resulting benzotriazolide anion significantly more nucleophilic. Empirical data shows Cs₂CO₃ yields 75-82%, while K₃PO₄ stalls at 70% and weaker bases yield trace amounts[1].

III. Diagnostic Logic Tree

Use this self-validating logic tree to diagnose stalled reactions on the bench.

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckColor Is the reaction mixture turning black? Start->CheckColor BlackYes Yes: Cu(I) Oxidation to CuO CheckColor->BlackYes Visual Check BlackNo No: Catalyst is intact (Green/Brown) CheckColor->BlackNo Visual Check FixOx Action: Degas solvent, use Argon, dry base BlackYes->FixOx CheckHalide Are you using an Aryl Chloride/Bromide? BlackNo->CheckHalide HalideYes Yes: Poor Oxidative Addition CheckHalide->HalideYes FixHalide Action: Switch to Aryl Iodide or add TBAF HalideYes->FixHalide

Diagnostic logic tree for resolving stalled Cu-catalyzed N-arylation reactions.

IV. The Data Vault: Condition Optimization

The following table synthesizes quantitative optimization data for the coupling of benzotriazole with iodobenzene, demonstrating the critical impact of the catalyst and base selection[1].

Catalyst (20 mol%)Base (Equiv)SolventAryl Halide (Equiv)Isolated Yield (%)Mechanistic Note
CuCl Cs₂CO₃ (2.0) DMF Iodobenzene (2.0) 82% Optimal ligand-free conditions.
CuClCs₂CO₃ (3.0)DMFIodobenzene (3.0)75%Excess halide leads to homocoupling side-reactions.
CuClK₃PO₄ (3.0)DMFIodobenzene (3.0)70%Tighter ion-pairing reduces nucleophilicity.
CuICs₂CO₃ (3.0)DMFIodobenzene (3.0)68%Iodide counterion slightly inhibits catalytic turnover.
CuOCs₂CO₃ (3.0)DMFIodobenzene (3.0)6%Cu(II) oxide is catalytically dead for this pathway.
CuClCs₂CO₃ (3.0)TolueneIodobenzene (3.0)TraceNon-polar solvent fails to stabilize transition states.

V. The Protocol Bench: Self-Validating SOP

Optimized Ligand-Free N-Arylation of Benzotriazole This protocol is designed as a self-validating system. In-process visual and analytical checks are embedded to ensure causality between your actions and the chemical outcome[1].

Reagents:

  • 1H-Benzotriazole (1.5 mmol, 1.0 equiv)

  • Aryl Iodide (3.0 mmol, 2.0 equiv)

  • CuCl (0.3 mmol, 20 mol%)

  • Cs₂CO₃ (3.0 mmol, 2.0 equiv)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3 times). Validation Check: The vessel must be completely cool to the touch before proceeding to prevent thermal degradation of the catalyst upon entry.

  • Solid Loading: Add 1H-benzotriazole, CuCl, and Cs₂CO₃ to the tube.

  • Solvent & Liquid Addition: Add anhydrous DMF, followed by the aryl iodide via syringe. Validation Check: The mixture should appear as a light green/brown suspension. If it immediately turns jet black, your DMF contains moisture/oxygen, and the Cu(I) has oxidized.

  • Reaction: Seal the tube and stir the mixture at 125 °C for 24 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar benzotriazole spot (usually stains strongly with KMnO4) indicates successful conversion.

  • Quench & Work-up: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate and filter the mixture through a pad of Celite. Causality: This step removes the insoluble inorganic salts (cesium halides and spent copper) which can streak during chromatography.

  • Washing: Wash the filtrate with brine (3 × 10 mL) to remove the DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the N-aryl benzotriazole.

VI. References

1.1, Thieme Connect 2.2, The Journal of Organic Chemistry - ACS Publications 3.3, Advanced Synthesis & Catalysis 4.4, The Journal of Organic Chemistry - ACS Publications

Sources

Optimization

removing impurities from crude 4-(Benzotriazol-1-yl)phenol

Technical Support Center: Isolation and Purification of 4-(Benzotriazol-1-yl)phenol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation and Purification of 4-(Benzotriazol-1-yl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis and purification of 1-arylbenzotriazoles. The Ullmann-type C-N coupling used to synthesize 4-(Benzotriazol-1-yl)phenol is highly effective but notoriously prone to generating specific, stubborn impurities: regiochemical isomers (N2-arylation), paramagnetic metal carryover, and unreacted phenolic precursors.

This guide deconstructs the causality of these impurities and provides self-validating protocols to achieve >99% purity for downstream drug development applications.

Section 1: Quantitative Diagnostic Data

Before troubleshooting, it is critical to establish the analytical baseline for your crude mixture. The table below outlines the physical and chromatographic properties of the target compound versus its primary impurities.

Analyte / ImpurityOriginRf Value (Hex:EtOAc 3:1)UV Max (nm)Visual Indicator
4-(Benzotriazol-1-yl)phenol Target Product (N1-arylation)0.25~280Colorless/White solid
4-(Benzotriazol-2-yl)phenol Regioisomer Impurity (N2)0.45~300Pale yellow tint
Copper(II) Complexes Catalyst Carryover0.00 (Baseline)N/AGreen/Blue discoloration
4-Halophenol Unreacted Starting Material0.35~220Strong phenolic odor

(Table 1: Analytical differentiation of common impurities in 1-arylbenzotriazole synthesis).

Section 2: Mechanistic Origins of Impurities

Mechanistic pathway of 4-(Benzotriazol-1-yl)phenol synthesis and impurity generation.

FAQ 1: Why am I seeing a persistent secondary spot on my TLC/HPLC that has the exact same mass as my product? Causality: You are observing the N2-regioisomer, 4-(Benzotriazol-2-yl)phenol. During the copper-catalyzed Ullmann coupling, the benzotriazole is deprotonated to form an ambidentate anion. While the N1 position has higher electron density (favoring kinetic attack), the N2 position is less sterically hindered. Depending on the specific reaction conditions (temperature, solvent, and base), arylation yields a mixture of 1-aryl and 2-arylbenzotriazoles . Resolution: The N2-isomer possesses a more symmetrical charge distribution, resulting in a significantly lower dipole moment than the N1-isomer. This polarity difference dictates that the N2-isomer will elute faster on normal-phase silica gel, allowing for chromatographic separation.

FAQ 2: My crude product has a greenish tint and is causing severe baseline drift and line broadening in my NMR spectra. How do I fix this? Causality: The baseline drift and line broadening are classic symptoms of paramagnetic interference caused by residual Copper(II) catalyst trapped in the crude matrix. Copper complexes often co-precipitate with the highly polar benzotriazole-phenol system. Resolution: Simple aqueous washes are insufficient because the benzotriazole moiety can weakly coordinate with the copper. You must use a strong bidentate or hexadentate chelator (like EDTA) to outcompete the product for the metal ion, followed by filtration through Celite to remove insoluble impurities1[1].

Section 3: Purification Workflows & Self-Validating Protocols

Step-by-step purification workflow for isolating the N1-isomer target.

Protocol A: Demetallation and Crude Extraction

Objective: Completely strip paramagnetic copper and insoluble polymeric byproducts prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).

  • Chelation Wash: Add an equal volume of 0.1 M aqueous EDTA (disodium salt) solution. Stir vigorously for 30 minutes at room temperature.

    • Validation Checkpoint: The aqueous layer should turn a distinct blue/purple color, confirming the formation of the water-soluble [Cu(EDTA)]²⁻ complex. If the organic layer remains green, repeat this step.

  • Filtration: Pass the biphasic mixture through a tightly packed pad of Celite to remove insoluble copper oxides and polymeric tar1[1].

  • Separation: Separate the organic layer, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective Chromatographic Isolation

Objective: Separate the N1-isomer from the N2-isomer and unreacted 4-halophenol.

  • Column Preparation: Prepare a silica gel column (200-300 mesh) using Hexane as the packing solvent. The mass ratio of silica to crude should be at least 30:1 due to the close Rf values of the isomers.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel to ensure a narrow loading band, which is critical for resolving the N1 and N2 isomers2[2].

  • Elution: Begin elution with Hexane:EtOAc (10:1) to flush out unreacted 4-halophenol. Gradually increase polarity to Hexane:EtOAc (4:1).

    • Validation Checkpoint: Monitor fractions via TLC. The N2-isomer (Rf ~0.45) will elute first. Do not combine overlapping fractions. The target N1-isomer (Rf ~0.25) will elute next.

  • Concentration: Pool the pure N1-isomer fractions and evaporate to yield an off-white solid.

Protocol C: Final Polishing (Recrystallization)

Objective: Achieve >99% purity by removing trace organic carryover.

  • Dissolution: Suspend the chromatographed N1-isomer in minimal boiling absolute ethanol.

  • Solvent Anti-Solvent Addition: Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Add a single drop of ethanol to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0-5 °C) for 1 hour.

    • Validation Checkpoint: Needle-like crystals should form. If an oil forms instead ("oiling out"), the cooling rate was too fast or the solvent ratio is incorrect. Reheat to dissolve and add slightly more ethanol.

  • Collection: Filter the crystals via vacuum filtration, wash with ice-cold 10% ethanol/water, and dry in a vacuum oven at 50 °C overnight.

References

  • BENZOTRIAZOLE - Ataman Kimya.
  • CHAPTER 2: Five-membered Heterocycle Synthesis - Books. Royal Society of Chemistry (RSC).
  • 3,6-Dimethyl-9H-carbazole | 5599-50-8 | Benchchem. Benchchem.

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-(1H-benzotriazol-1-yl)phenol in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for preventing the photodegradation of 4-(1H-b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for preventing the photodegradation of 4-(1H-benzotriazol-1-yl)phenol in solution. This document is designed to offer both foundational understanding and actionable protocols to ensure the integrity of your experiments.

Introduction: The Challenge of Photodegradation

4-(1H-benzotriazol-1-yl)phenol is a phenolic benzotriazole, a class of compounds widely used as UV stabilizers in materials science due to their exceptional ability to absorb UV radiation and dissipate it as harmless thermal energy.[1][2] This inherent photochemical activity, however, makes them susceptible to degradation when in solution, especially when exposed to light. This degradation can compromise experimental results by altering the concentration of the parent compound and introducing potentially interfering byproducts.[3][4] Understanding and mitigating this photodegradation is crucial for accurate and reproducible research.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-(1H-benzotriazol-1-yl)phenol is turning a yellowish-brown color after being on the benchtop. What is happening?

A1: The discoloration you are observing is a common indicator of photodegradation. Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, and alkaline pH.[5][6] The degradation of 4-(1H-benzotriazol-1-yl)phenol likely involves the formation of colored byproducts resulting from photo-oxidative processes.

Q2: What is the primary mechanism behind the photodegradation of phenolic benzotriazoles?

A2: While phenolic benzotriazoles are designed for photostability, they are not entirely immune to degradation, especially in solution where they lack the protective matrix of a polymer. The degradation process is complex but is generally understood to be initiated by the absorption of UV light, leading to the formation of excited states.[4] These excited molecules can then undergo several reactions, including:

  • Photo-oxidation: Reaction with dissolved oxygen to form radical species, which can initiate a chain reaction of degradation.[7][8]

  • Direct Photolysis: The absorbed energy can directly cause bond cleavage within the molecule.

  • Reactions with Solvent Radicals: If the solvent is susceptible to forming radicals under UV irradiation, these can attack the 4-(1H-benzotriazol-1-yl)phenol molecule.

Q3: I need to prepare a stock solution. What are the best practices for storage to minimize degradation?

A3: For optimal stability, stock solutions of 4-(1H-benzotriazol-1-yl)phenol should be stored with the following considerations:

  • Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to block light.[5]

  • Temperature: Store solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).[5][9]

  • Oxygen Exclusion: Minimize headspace in your storage container. For long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing.

  • pH Control: Maintain a slightly acidic to neutral pH for your solution, as phenolic compounds are more prone to oxidation at alkaline pH.[6]

Q4: Are there any chemical additives I can use to stabilize my solution during an experiment?

A4: Yes, several classes of chemical stabilizers can be effective. The choice of stabilizer will depend on the specifics of your experiment, including solvent and compatibility with downstream analyses.

  • Antioxidants: These compounds work by scavenging free radicals that initiate and propagate degradation.[10][11] Phenolic antioxidants, such as BHT (butylated hydroxytoluene) or Trolox, can be effective. Natural antioxidants like ascorbic acid or gallic acid have also been shown to protect phenolic compounds.[9][12][13]

  • Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient stabilizers that do not absorb UV radiation but instead act by trapping free radicals.[8][14][15] They work through a regenerative cyclic process, providing long-term stability.[7][8][16]

  • Quenchers: These molecules can deactivate the excited state of the 4-(1H-benzotriazol-1-yl)phenol before it has a chance to react.[17][18]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Rapid loss of parent compound peak in HPLC analysis. Photodegradation during sample preparation or analysis.- Minimize the time between sample preparation and analysis.[5]- Use an autosampler with cooling capabilities.[5]- Protect samples from ambient light during the entire process.- Consider adding a compatible stabilizer (e.g., a small amount of BHT) to your samples if it does not interfere with your analysis.
Appearance of unexpected peaks in chromatogram or mass spectrum. Formation of degradation byproducts.- Characterize the byproducts using mass spectrometry to understand the degradation pathway.- Implement the stabilization strategies outlined in the FAQs and protocols below.- If byproducts interfere with the analysis of a target analyte, adjust chromatographic conditions to achieve better separation.
Inconsistent results between experimental replicates. Variable light exposure between samples.- Standardize the light conditions for all samples.[19]- Work in a light-controlled environment or use covered racks and containers.- Prepare and handle all samples for a given experiment in the same session to ensure consistent light exposure history.
Solution color changes even when stored in the dark. Thermal degradation or oxidation from dissolved oxygen.- Ensure storage at a consistently low temperature (e.g., -20°C).[9]- De-gas the solvent before preparing the solution and consider purging with an inert gas.- Add an antioxidant that is effective in the dark, such as a phenolic antioxidant.

Experimental Protocols

Protocol 1: Screening for Effective Stabilizers

This protocol provides a framework for systematically evaluating the effectiveness of different stabilizers for your specific experimental conditions.

1. Preparation of Stock Solutions: a. Prepare a concentrated stock solution of 4-(1H-benzotriazol-1-yl)phenol in your desired solvent (e.g., methanol, acetonitrile). b. Prepare stock solutions of the candidate stabilizers (e.g., BHT, Tinuvin 292 (a HALS), ascorbic acid) at appropriate concentrations.

2. Sample Preparation: a. In amber HPLC vials, prepare a series of solutions of 4-(1H-benzotriazol-1-yl)phenol at a fixed concentration. b. To each vial (except the control), add one of the stabilizer stock solutions to achieve a desired final concentration. Include a "no stabilizer" control. c. Prepare a "time zero" sample by immediately analyzing one of the control samples.

3. Controlled Light Exposure: a. Place the vials in a controlled light environment. This could be a sunny windowsill for natural light exposure or a laboratory photoreactor with a specific wavelength lamp for more controlled studies.[20][21] b. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each condition for analysis.

4. Analysis: a. Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining concentration of 4-(1H-benzotriazol-1-yl)phenol.[22][23] b. Plot the concentration of 4-(1H-benzotriazol-1-yl)phenol versus time for each condition.

5. Data Interpretation: a. Compare the degradation rates of the stabilized samples to the control. The most effective stabilizer will show the slowest rate of degradation.

Diagram: Experimental Workflow for Stabilizer Screening

G cluster_prep Preparation cluster_samples Sample Setup cluster_exp Experiment cluster_analysis Analysis & Interpretation stock_BTP Prepare Stock Solution of 4-(1H-benzotriazol-1-yl)phenol setup_control Control Sample (No Stabilizer) stock_BTP->setup_control setup_stab_A Sample + Stabilizer A stock_BTP->setup_stab_A setup_stab_B Sample + Stabilizer B stock_BTP->setup_stab_B setup_stab_C Sample + Stabilizer C stock_BTP->setup_stab_C stock_stab Prepare Stock Solutions of Stabilizers (A, B, C) stock_stab->setup_stab_A stock_stab->setup_stab_B stock_stab->setup_stab_C time_zero Analyze 'Time Zero' Control setup_control->time_zero light_exposure Controlled Light Exposure (e.g., Photoreactor) setup_control->light_exposure setup_stab_A->light_exposure setup_stab_B->light_exposure setup_stab_C->light_exposure sampling Sample at Time Points (t1, t2, t3...) light_exposure->sampling hplc HPLC or LC-MS Analysis sampling->hplc plot Plot Concentration vs. Time hplc->plot interpret Compare Degradation Rates & Identify Best Stabilizer plot->interpret

Caption: Workflow for screening and identifying effective stabilizers.

Diagram: General Mechanism of Photodegradation and Prevention

G cluster_prevention Prevention Strategies BTP 4-(1H-benzotriazol-1-yl)phenol (Ground State) BTP_excited Excited State BTP* BTP->BTP_excited UV Light Absorption Degradation Degradation Products (e.g., colored byproducts) BTP_excited->Degradation Direct Photolysis Radicals Reactive Species (e.g., Free Radicals, O2) BTP_excited->Radicals Energy Transfer to O2, etc. Radicals->BTP Attack on Ground State BTP Radicals->Degradation Antioxidants Antioxidants / HALS (Radical Scavenging) Antioxidants->Radicals Neutralize Quenchers Quenchers (Energy Transfer) Quenchers->BTP_excited Deactivate

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Phenolic Benzotriazoles

Welcome to the technical support center for the synthesis of phenolic benzotriazoles. This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of 4-(Benzotr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of phenolic benzotriazoles. This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of 4-(Benzotriazol-1-yl)phenol and its isomers from the lab bench to a larger scale. Phenolic benzotriazoles are a critical class of compounds, widely used as UV absorbers and stabilizers in various materials, from plastics to coatings.[1][2] Their synthesis, while well-established, presents several challenges during scale-up that require careful consideration of reaction conditions, safety, and purification strategies.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Overview of the Primary Synthetic Route

The most common industrial synthesis for phenolic benzotriazoles, particularly the 2-yl isomers like the widely used UV absorber Tinuvin P, involves a three-step sequence.[3] This route is often preferred for its cost-effectiveness and the availability of starting materials.

  • Diazotization: An o-nitroaniline is treated with sodium nitrite in a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt.[3]

  • Azo Coupling: The unstable diazonium salt is immediately reacted with a phenol (in this case, phenol or a substituted phenol) under basic conditions to form a stable o-nitroazobenzene intermediate.[3][4]

  • Reductive Cyclization: The nitro group of the azo intermediate is selectively reduced, which then undergoes spontaneous intramolecular cyclization to form the final 2-(2-hydroxyphenyl)-2H-benzotriazole product.[3]

This pathway predominantly yields the 2-(2-hydroxyphenyl)-2H-benzotriazole isomer due to the nature of the cyclization. Achieving the 1-yl isomer often requires different synthetic strategies, which will be addressed in the FAQ section.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Reductive Cyclization A o-Nitroaniline C Diazonium Salt (Unstable) A->C Diazotization B NaNO₂ / Acid (0-5 °C) E o-Nitroazobenzene Intermediate C->E Immediate Use D Phenol D->E Coupling (Basic pH) G Final Product 2-(2-Hydroxyphenyl)- 2H-benzotriazole E->G Reduction & Cyclization F Reducing Agent (e.g., Zinc, Na₂S₂O₄)

General synthetic workflow for phenolic benzotriazoles.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Q1: My final product is a dark, tarry, or oily substance instead of a clean crystalline solid. What's going wrong?

This is one of the most common issues in this synthesis, often stemming from side reactions and impurities.

Causality:

  • Decomposition of Diazonium Salt: The diazonium salt formed in Step 1 is notoriously unstable at elevated temperatures. If the temperature during its formation or during the coupling reaction rises above 5-10 °C, it can decompose to form phenols and other byproducts, which can then polymerize into tarry materials.[3]

  • Phenolic Polymerization: Phenols are susceptible to oxidation and polymerization, especially under harsh conditions (e.g., incorrect pH, high temperature, or presence of oxidative impurities). The crude product is often colored yellow to reddish-brown due to these phenolic polymers.[4]

  • Incorrect Acid Choice: While hydrochloric acid is common, some literature suggests it can promote the formation of tarry materials compared to other acids under certain conditions.

Troubleshooting & Solutions:

  • Strict Temperature Control: This is the most critical parameter. Ensure your reactor has efficient cooling capacity to handle the exothermic diazotization reaction. Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite.[3]

  • Inert Atmosphere: On a larger scale, purging the reactor with an inert gas like nitrogen can minimize oxidation of the phenolic starting material and intermediates.

  • Purification via Decolorization:

    • Activated Charcoal: After the reaction is complete and the crude product is isolated, redissolve it in a suitable hot solvent (e.g., toluene, xylene, or an alkaline aqueous solution) and treat it with activated charcoal. The charcoal will adsorb many of the colored, high-molecular-weight impurities.

    • Acid-Treated Bentonite: As described in patent literature, treating the crude oil of the benzotriazole derivative with acid-treated bentonite (5-20% by weight) and an organic acid at 100-120 °C can effectively decolorize the product by selectively removing polar, phenol-based polymer impurities.[4]

Q2: The yield of my final product is significantly lower on a larger scale compared to my lab-scale experiments. Where am I losing material?

Yield loss during scale-up can occur at multiple stages. A systematic investigation is required to pinpoint the cause.

Causality:

  • Incomplete Diazotization/Coupling: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of poor reagent distribution, causing incomplete reactions or decomposition of the diazonium salt before it can couple.

  • Inefficient Reduction: The reductive cyclization step can be challenging. Solid reducing agents like zinc powder require sufficient agitation to ensure good surface contact. The activity of the reducing agent can also be a factor.

  • Product Isolation: Crystallization and filtration on a large scale can be less efficient. The product might be partially soluble in the mother liquor, leading to significant losses if the crystallization conditions are not optimized.

Troubleshooting & Solutions:

  • Process Monitoring: Implement in-process controls (IPCs) using techniques like TLC or HPLC to monitor the completion of each step before proceeding to the next. This ensures that you are not carrying forward unreacted starting materials.

  • Optimize Agitation: Ensure the reactor's agitator is appropriate for the reaction type (e.g., for solid-liquid mixtures in the reduction step). Baffles in the reactor can improve mixing efficiency.

  • Evaluate Reducing Agents: While zinc powder in an alkaline medium is common, other reducing agents can be considered. The choice depends on cost, safety, and waste disposal considerations.

Reducing AgentProsCons
Zinc Powder / NaOH Inexpensive, effective.[3]Generates zinc waste; can be exothermic.
Sodium Dithionite (Na₂S₂O₄) Effective, easy to handle.Generates sulfur byproducts; stability issues.
Catalytic Hydrogenation (H₂/Pd-C) "Green" option, high yield, clean reaction.Requires specialized high-pressure equipment; catalyst cost.
  • Optimize Crystallization:

    • Perform solubility studies to find the optimal solvent or solvent mixture for recrystallization.

    • Control the cooling rate. Slow cooling generally produces larger, purer crystals, which are easier to filter.

    • Consider adding an anti-solvent to induce precipitation and improve recovery from the mother liquor.

G LowYield Problem: Low Yield CheckStep1 Check Step 1: Diazotization & Coupling LowYield->CheckStep1 CheckStep2 Check Step 2: Reductive Cyclization LowYield->CheckStep2 CheckStep3 Check Step 3: Purification & Isolation LowYield->CheckStep3 Sol1 Solution: - Monitor temp (0-5°C) - Check reagent quality - Improve mixing CheckStep1->Sol1 Incomplete? Sol2 Solution: - Use fresh reducing agent - Optimize agitation - Consider H₂/Pd-C CheckStep2->Sol2 Incomplete? Sol3 Solution: - Optimize crystallization solvent - Control cooling rate - Analyze mother liquor CheckStep3->Sol3 High Loss?

Troubleshooting decision tree for low yield issues.

Q3: I need to synthesize the 4-(Benzotriazol-1-yl)phenol isomer specifically, but my current process yields the 2-yl isomer. How can I control this regioselectivity?

This is a crucial point of synthetic strategy. The reductive cyclization of an azo dye intermediate is electronically predisposed to form the more stable 2-yl isomer. To obtain the 1-yl isomer, a different approach is necessary.

Causality: The mechanism of reductive cyclization of the 2-(2-nitrophenylazo)phenol intermediate favors the formation of the 2-(2-hydroxyphenyl)-2H-benzotriazole. Synthesizing the N1-aryl isomer requires forming the N-Ar bond through a different mechanism.

Troubleshooting & Solutions:

  • Ullmann Condensation/Coupling: The Ullmann reaction is a classic method for forming N-aryl bonds using a copper catalyst.[5][6] This would involve reacting 1H-benzotriazole with a p-halophenol derivative (like 4-iodophenol, with the hydroxyl group likely protected). Modern ligand-accelerated Ullmann-type reactions can proceed under milder conditions than the harsh traditional methods.[7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is another powerful method for N-aryl bond formation. It offers broad substrate scope and generally milder conditions than the Ullmann reaction. The reaction would couple 1H-benzotriazole with a protected p-halophenol.

  • Graebe-Ullmann Synthesis: This method involves the pyrolysis or photolysis of 1-arylbenzotriazoles to form carbazoles. While not directly yielding the desired product, it highlights a key reaction of 1-arylbenzotriazoles.[8] The synthesis of the required 1-arylbenzotriazole precursor itself would still need a method like the Ullmann condensation.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns during scale-up? A: Several key hazards must be managed:

  • Diazonium Salts: These are potentially explosive, especially if isolated or allowed to dry. Always use them in solution immediately after preparation and maintain strict temperature control.

  • Sodium Nitrite: This is a strong oxidizing agent and is toxic. Avoid contact with skin and prevent it from mixing with acidic materials outside of the controlled reactor environment.

  • Exothermic Reactions: Both the diazotization and, to some extent, the reductive cyclization steps are exothermic. Ensure the reactor's cooling system is capable of handling the heat load to prevent a thermal runaway.

  • Substance Toxicity: While the final products are generally of low acute toxicity, some precursors like o-nitroaniline are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection if dust is generated.[9][10][11]

Q: What is the best way to monitor the reaction's progress? A: For scale-up, visual inspection is insufficient.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring. It's excellent for determining the disappearance of starting material.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately track the consumption of reactants and the formation of the product and key byproducts, providing precise data on reaction completion and purity.

  • Gas Chromatography (GC-MS): Useful if the compounds are sufficiently volatile and thermally stable. It can provide both quantitative data and mass information for impurity identification.

Q: Are there any "greener" or more environmentally friendly approaches to this synthesis? A: Yes, several aspects can be improved:

  • Solvent Choice: Replacing hazardous solvents like nitrobenzene or dimethylformamide (sometimes used in older procedures) with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) is a key step.[12]

  • Catalytic Reduction: As mentioned in the troubleshooting section, switching from stoichiometric reducing agents like zinc to catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) significantly reduces metallic waste and often results in a cleaner product.

  • One-Pot Processes: Research has focused on developing one-pot processes that minimize intermediate isolation steps, reducing solvent use and waste generation.[13]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P Analogue)

This protocol is a representative example and must be adapted and optimized for specific equipment and scale. A thorough safety review is mandatory before implementation.

Step 1: Diazotization of o-Nitroaniline

  • To an appropriately sized, jacketed glass-lined reactor equipped with a temperature probe, agitator, and addition funnel, charge concentrated hydrochloric acid and water.

  • Begin aggressive cooling to bring the internal temperature to 0 °C.

  • Slowly charge o-nitroaniline while maintaining the temperature between 0-5 °C. Stir until a uniform slurry is formed.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Azo Coupling

  • In a separate reactor, prepare a solution of p-cresol in aqueous sodium hydroxide, and cool it to 10-15 °C.

  • Slowly transfer the cold diazonium salt solution from Step 1 into the sodium p-cresolate solution, maintaining the temperature below 15 °C. The pH should remain alkaline.

  • A deep red precipitate of the azo intermediate will form. Stir the mixture for 2-3 hours to ensure the coupling reaction is complete.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry the intermediate.

Step 3: Reductive Cyclization

  • Charge the dried azo intermediate from Step 2, water, and a 50% sodium hydroxide solution to a suitable reactor.

  • Heat the mixture to 40-50 °C with vigorous stirring.

  • Slowly and portion-wise, add zinc powder to the mixture. This reaction is exothermic; control the addition rate to maintain the temperature at the desired setpoint.

  • After the addition is complete, continue stirring at 40-50 °C until the red color disappears, indicating the completion of the reduction (monitor by TLC/HPLC).

  • Filter the hot reaction mixture to remove zinc oxide and other residues.

  • Transfer the filtrate to a clean vessel and cool to room temperature.

  • Slowly acidify the filtrate with hydrochloric acid to precipitate the crude product.

  • Filter the crude product, wash with water, and dry.

Step 4: Purification

  • Charge the crude product and a suitable solvent (e.g., toluene or xylene) to a clean reactor.

  • Heat the mixture to dissolve the product.

  • Add 1-2% w/w of activated charcoal, stir for 30 minutes, and then filter the hot solution to remove the charcoal.

  • Allow the clear filtrate to cool slowly to crystallize the pure product.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

References

  • CHEMDOR CHEMICALS. (2026, March 11). 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol Safety Data Sheet (SDS). Available at: [Link]

  • CPAchem Ltd. (2024, April 17). Safety data sheet: 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol. Available at: [Link]

  • Helveticor. (n.d.). Phenolic Benzotriazole. Available at: [Link]

  • CPAchem Ltd. (2024, December 10). Safety data sheet: 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. Available at: [Link]

  • Li, W. Y., et al. (2010). 2-(2H-Benzotriazol-2-yl)-4-methylphenyl diphenylphosphinate. Acta Crystallographica Section E, 66(Pt 1), o135. Available at: [Link]

  • Google Patents. (2007). JP2007224014A - Method for purification of benzotriazole derivative.
  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Chen, C. T., et al. (2011). (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol. Acta Crystallographica Section E, 67(Pt 3), o668. Available at: [Link]

  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(Benzotriazol-2-yl)-4-methyl-6-(2-hydroxy-3-benzoyl-6-n-octyloxybenzyl)phenol. Available at: [Link]

  • Marchais, J., Dargelos, A., & Graton, J. (2021). Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines. The Journal of Organic Chemistry, 86(22), 15998–16007. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular Ullman amination for synthesis of benzotriazole derivatives. Available at: [Link]

  • Google Patents. (2012). WO2012055064A1 - Process for preparing 2-hydroxyphenyl benzotriazole siloxane compounds.
  • Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]

  • Gorska, N., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Molecules, 27(11), 3391. Available at: [Link]

  • Kim, J. W., et al. (2011). Determination of Benzotriazole and Benzophenone UV Filters in Sediment and Sewage Sludge. Environmental Science & Technology, 45(17), 7292–7299. Available at: [Link]

  • Google Patents. (1995). US5466819A - Coupled benzotriazole and benzophenone UV absorbers.
  • Google Patents. (2003). US6605727B2 - Processes for the preparation of benzotriazole UV absorbers.
  • Lhiaubet-Vallet, V., et al. (2010). Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters. Molecules, 15(9), 6098–6110. Available at: [Link]

  • Google Patents. (2002). WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.
  • ResearchGate. (n.d.). The synthetic procedure. Available at: [Link]

  • Yamasaki, Y., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Advances, 12(28), 18141–18147. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of N-Aryl Benzotriazoles

Welcome to the technical support center for the synthesis of N-aryl benzotriazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-aryl benzotriazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselectivity in the N-arylation of the benzotriazole scaffold. Here, we address common experimental challenges, provide troubleshooting strategies, and explain the underlying chemical principles, with a focus on the critical role of the solvent.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-arylation of benzotriazole so challenging?

The primary challenge stems from the inherent tautomerism of the benzotriazole ring system. Benzotriazole exists as a dynamic equilibrium between two tautomers: the 1H-benzotriazole and the 2H-benzotriazole.[1] This equilibrium means that there are two distinct nucleophilic nitrogen atoms (N1 and N2) available for arylation, which often leads to the formation of a mixture of N1- and N2-aryl isomers. Controlling the reaction to favor one isomer over the other is the central challenge.

Caption: Prototropic tautomerism in benzotriazole.

Q2: How does the choice of solvent directly influence the N1 vs. N2 product ratio?

Solvents influence the regioselectivity of N-arylation through several mechanisms:

  • Stabilization of Tautomers: Solvents can preferentially stabilize one tautomer over the other. Polar solvents may favor the more polar tautomer, shifting the equilibrium and making one nitrogen atom more available for reaction.

  • Solvation of Intermediates: The solvent shell around the reaction intermediates and transition states can significantly alter their energy levels. A solvent that better stabilizes the transition state leading to the N2 isomer, for instance, will favor the formation of that product.[2]

  • Reagent Solubility and Reactivity: The solubility and reactivity of the arylating agent, base, and catalyst are all solvent-dependent. For instance, in reactions involving arynes generated from silylaryl triflates, the choice of fluoride source and solvent is intrinsically linked. Using CsF in acetonitrile (MeCN) favors the formation of N-H benzotriazoles, whereas switching to KF in tetrahydrofuran (THF) promotes the desired N-aryl benzotriazole synthesis.[3][4]

Q3: As a general rule, what types of solvents favor N1-arylation versus N2-arylation?

While highly dependent on the specific reaction system (catalyst, arylating agent, etc.), some general trends have been observed:

  • N1-Selectivity: Polar aprotic solvents like DMF (dimethylformamide) and THF (tetrahydrofuran) are often employed in protocols that yield the N1 isomer. For example, a copper-catalyzed intramolecular N-arylation proceeds efficiently in DMF[5][6], and an aryne-based method uses THF to achieve exclusive N1-arylation.[3][4]

  • N2-Selectivity: Less polar or non-polar solvents often favor the N2 isomer. A highly N2-selective Rh(II)-catalyzed arylation uses DCE (1,2-dichloroethane) .[1] Similarly, a catalyst-free method using diaryl iodonium salts achieves high N2 selectivity in toluene ; in this system, switching to more polar solvents like DMF or acetonitrile leads to a marked decrease in regioselectivity.[2]

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?

Answer: To enhance N1-selectivity, you need to choose a synthetic route where the conditions are specifically tuned for this outcome.

  • Strategy 1: Aryne-Based Synthesis. Consider a transition-metal-free approach using an aryne precursor. The combination of potassium fluoride (KF) as the fluoride source and tetrahydrofuran (THF) as the solvent is reported to give excellent N1 selectivity.[3][4][7]

  • Strategy 2: Copper-Catalyzed Intramolecular Cyclization. If your substrate is amenable, an intramolecular N-arylation of an o-chloro-1,2,3-benzotriazene intermediate using a CuI catalyst in DMF is a powerful method for exclusively forming N1-aryl benzotriazoles.[5]

  • Strategy 3: Directed N-Arylation. A method involving the N-arylation of 1-hydroxy-1H-benzotriazoles with aryl boronic acids, followed by reduction, provides a regiospecific route to N1-aryl products.[8] This multi-step approach can circumvent the selectivity issue entirely.

N1_Strategy cluster_options Select a Proven N1-Selective Protocol cluster_details1 Key Conditions cluster_details2 Key Conditions cluster_details3 Key Conditions start Goal: Increase N1 Selectivity option1 Aryne Chemistry start->option1 option2 Cu-Catalyzed Intramolecular Arylation start->option2 option3 Directed Arylation (via N-hydroxy) start->option3 cond1 Solvent: THF Base: KF option1->cond1 cond2 Solvent: DMF Catalyst: CuI option2->cond2 cond3 Multi-step synthesis via N-oxide intermediate option3->cond3

Caption: Decision workflow for enhancing N1-selectivity.

Problem: I need the N2-aryl isomer, but my current protocol favors the N1 product. What solvent and reaction changes should I explore?

Answer: Achieving high N2 selectivity often involves moving away from polar solvents and may require specific catalytic systems.

  • Strategy 1: Catalyst-Free High-Temperature Arylation. A highly effective method involves the reaction of benzotriazole with a diaryliodonium salt in a non-polar solvent like toluene at 120 °C.[2] DFT calculations suggest the N2 product is thermodynamically favored under these conditions. It is critical to avoid polar solvents (DMF, MeCN, dioxane), as they have been shown to erode the N2 selectivity of this reaction.[2]

  • Strategy 2: Rhodium-Catalyzed Arylation. For specific arylating agents like diazonaphthoquinones, a Rh(II) catalyst, such as Rh₂(esp)₂, in 1,2-dichloroethane (DCE) at 80 °C provides excellent N2 selectivity.[1] A screen of other solvents in this system did not yield better results, highlighting the specific role of DCE.[1]

  • Strategy 3: Palladium-Catalyzed Arylation. Certain palladium catalysts with specific ligands have demonstrated high N2-selectivity in the arylation of the related 1,2,3-triazole ring system, suggesting this could be a viable, though less documented, avenue for benzotriazoles as well.[9]

Problem: My reaction yield is low, and I suspect the solvent is the cause. What should I consider?

Answer: Low yields can certainly be a solvent-related issue, often tied to reagent solubility or side reactions.

  • Check Solubility: Ensure all your starting materials, and particularly any base or catalyst, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can starve the reaction.

  • Consider Solvent-Free Conditions: In some cases, solvents can be detrimental. For certain copper-catalyzed cross-dehydrogenative couplings (CDC), moving to solvent-free conditions resulted in a much cleaner reaction and improved yields.[10]

  • Solvent Purity: Ensure you are using a dry, degassed solvent, especially for metal-catalyzed reactions that are sensitive to water and oxygen. For instance, the catalyst-free N2 arylation specifies using anhydrous and degassed toluene under an argon atmosphere.[2]

Problem: How can I accurately determine the N1/N2 isomer ratio in my crude reaction mixture?

Answer: The most direct and common method is ¹H NMR spectroscopy . The aromatic protons on the benzotriazole ring, particularly those adjacent to the triazole moiety, will have distinct chemical shifts and splitting patterns for the N1 and N2 isomers. By integrating the characteristic peaks for each isomer, you can calculate the ratio directly from the crude NMR spectrum.[1] For more complex mixtures or trace analysis, LC-MS or GC-MS can be employed for separation and quantification.[2][11][12]

Data Summary

The following table summarizes reported solvent effects on the regioselectivity of various N-arylation methods for benzotriazole and related 1,2,3-triazoles.

Reaction TypeArylating AgentCatalyst / BaseSolventPredominant IsomerN1:N2 RatioReference
Aryne Annulation/ArylationSilylaryl triflateKF / 18-crown-6THFN1 Exclusive N1[3][4]
Intramolecular Arylationo-chloro-triazeneCuI / Cs₂CO₃DMFN1 Exclusive N1[5]
Carbene InsertionDiazonaphthoquinoneRh₂(esp)₂DCEN2 High N2 Selectivity[1]
Catalyst-Free ArylationDiaryl Iodonium SaltNa₂CO₃TolueneN2 89:11[2]
Catalyst-Free ArylationDiaryl Iodonium SaltNa₂CO₃DMFN256:44[2]
Catalyst-Free ArylationDiaryl Iodonium SaltNa₂CO₃DioxaneN265:35[2]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Arylation via Aryne Intermediate[3]
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add potassium fluoride (KF, 5.0 equiv.) and 18-crown-6 (5.0 equiv.).

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Add benzotriazole (1.0 equiv.) and sodium azide (NaN₃, 0.4 equiv.).

  • To the stirring solution, add the 2-(trimethylsilyl)aryl triflate precursor (2.5 equiv.) dropwise.

  • Allow the reaction mixture to stir at 25 °C for 12 hours. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the N1-aryl benzotriazole.

Protocol 2: General Procedure for N2-Selective Catalyst-Free Arylation[2]
  • To an oven-dried vial, add benzotriazole (1.0 equiv.), the diaryliodonium salt (1.2 equiv.), and sodium carbonate (Na₂CO₃, 1.2 equiv.).

  • Add anhydrous and degassed toluene (to achieve a 0.1 M concentration of benzotriazole).

  • Seal the vial under an argon atmosphere.

  • Place the vial in a preheated oil bath at 120 °C and stir for the required time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N2-aryl benzotriazole.

mechanism_influence cluster_reactants cluster_solvent Solvent Environment cluster_products BTA Benzotriazole (1H/2H Tautomers) TS1 Transition State 1 (Favored in Polar Solvents) BTA->TS1 e.g., THF, DMF TS2 Transition State 2 (Favored in Non-Polar Solvents) BTA->TS2 e.g., Toluene, DCE ArX Arylating Agent + Catalyst/Base ArX->TS1 e.g., THF, DMF ArX->TS2 e.g., Toluene, DCE N1 N1-Aryl Benzotriazole TS1->N1 N2 N2-Aryl Benzotriazole TS2->N2

Caption: Solvent influence on transition state stability.

References

  • Dolai, A., Pradhan, S., Shreay, S., et al. (2024). Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]

  • Mal, P., & Ghorai, P. (2019). Selective Synthesis of N–H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes. The Journal of Organic Chemistry, 84(19), 12692–12699. [Link]

  • Andrzejewska, M. R., Hossain, M. A., & Biscoe, M. R. (2021). The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group. The Journal of Organic Chemistry, 86(16), 11593–11603. [Link]

  • Kale, R. R., Prasad, V., & Tiwari, V. K. (2011). Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. Tetrahedron Letters, 52(29), 3805-3808. [Link]

  • Singh, A. S., et al. (2017). A new methodology for the synthesis of N-acylbenzotriazoles. Arkivoc, 2017(5), 80-88. [Link]

  • Mal, P., & Ghorai, P. (2019). Selective Synthesis of N–H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. [Link]

  • Mal, P., & Ghorai, P. (2019). Selective Synthesis of N–H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes. The Journal of Organic Chemistry, 84(19), 12692–12699. [Link]

  • Gande, S., & Ghorai, P. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 83(6), 3076–3085. [Link]

  • Kale, R. R., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5). [Link]

  • Andrzejewska, M. R. (2019). COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES. CUNY Academic Works. [Link]

  • Chidipudi, S. R., & Bellina, F. (2012). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 14(14), 3796–3799. [Link]

  • Kale, R. R., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal. [Link]

  • Ghosh, A., & Stuart, D. R. (2019). Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts. Organic Letters, 21(16), 6262–6266. [Link]

  • Wang, Y., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

  • Radiupov, V., et al. (2025). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. Beilstein Archives. [Link]

  • Voutsa, D., et al. (2003). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. Journal of Chromatography A, 987(1-2), 295-300. [Link]

  • Weiss, S., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A, 1216(24), 4886-4894. [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Arylation of Benzotriazole

Welcome to the technical support center for the N-arylation of benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-arylation of benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this crucial synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the complexities of base selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in the N-arylation of benzotriazole?

A1: The base in an N-arylation reaction serves a critical purpose: to deprotonate the N-H bond of benzotriazole, which has a pKa of approximately 8.2, making it a weak acid.[1][2][3] This deprotonation generates the benzotriazolate anion, a more potent nucleophile that can then attack the arylating agent (e.g., an aryl halide in a copper-catalyzed Ullmann-type reaction). The choice of base is therefore paramount, as its strength and properties can significantly influence the reaction rate and overall yield.[4][5]

Q2: How do I choose between an inorganic and an organic base for my reaction?

A2: The decision between an inorganic or organic base depends on several factors, including the reaction conditions, the nature of the starting materials, and the desired solvent.

  • Inorganic bases , such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), are frequently employed in copper-catalyzed N-arylation reactions.[4][5] They are particularly effective in polar aprotic solvents like DMF. Cesium carbonate is often a superior choice due to the higher solubility of its salts and the "cesium effect," which can enhance the nucleophilicity of the benzotriazolate anion.[4]

  • Organic bases , like pyridine or 4-dimethylaminopyridine (DMAP), can also be utilized.[6][7] Pyridine can act as both a base and a ligand in copper-catalyzed reactions.[6] Organic bases are often milder and can be advantageous when dealing with sensitive functional groups on your substrates.

Q3: Can the choice of base influence the regioselectivity (N1 vs. N2 arylation) of the reaction?

A3: Yes, the base can play a role in directing the regioselectivity of the N-arylation. Benzotriazole exists in tautomeric forms (1H and 2H), which can lead to the formation of both N1- and N2-arylated products.[8] While the N1 isomer is generally the major product in many N-alkylation reactions using bases like NaOH or NaOEt, the outcome of N-arylation can be more complex.[1][9] The interplay between the base, solvent, and catalyst can influence the tautomeric equilibrium and the relative rates of attack at the N1 and N2 positions. For highly selective N2-arylation, specific catalytic systems, such as those employing Rh(II) catalysts, have been developed.[8]

Troubleshooting Guide

Problem 1: Low or no yield in my N-arylation of benzotriazole.

This is a common issue that can be traced back to several factors. A systematic approach to troubleshooting is essential.

**dot

Caption: Troubleshooting workflow for low N-arylation yield.

  • Possible Cause 1: Inadequate Base Strength or Solubility.

    • Explanation: The chosen base may not be strong enough to effectively deprotonate the benzotriazole. Alternatively, the base may have poor solubility in the reaction solvent, leading to a low concentration of the active deprotonating agent.

    • Solution:

      • Switch to a stronger base. If you are using a weak base like K₂CO₃, consider switching to the more effective Cs₂CO₃.[4][5]

      • Ensure base solubility. If the base is not dissolving, consider changing to a more appropriate solvent or using a phase-transfer catalyst in biphasic systems.

  • Possible Cause 2: Incompatible Solvent.

    • Explanation: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics. An inappropriate solvent can hinder the reaction.

    • Solution: For many copper-catalyzed N-arylations of benzotriazole, polar aprotic solvents like DMF have proven to be effective.[4][5] If you are using a non-polar solvent like toluene, you may observe slower reaction rates or lower yields.[4]

  • Possible Cause 3: Catalyst Deactivation (for catalyzed reactions).

    • Explanation: In copper-catalyzed Ullmann-type reactions, the copper catalyst can be sensitive to air and moisture. Improper handling can lead to catalyst deactivation.

    • Solution: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Possible Cause 4: Steric Hindrance.

    • Explanation: Bulky substituents on either the benzotriazole or the arylating agent can sterically hinder the reaction, leading to lower yields.[10]

    • Solution: You may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times. In some cases, a different catalytic system or a less sterically hindered coupling partner may be necessary.

Problem 2: Formation of significant N2-arylated isomer.

Controlling regioselectivity is a key challenge in the N-arylation of benzotriazole.

**dot

Caption: Strategies for controlling regioselectivity.

  • Explanation: The formation of the N2-isomer arises from the competing nucleophilicity of the N2-position in the benzotriazolate anion.[8]

  • Solutions:

    • Steric Hindrance: Introducing bulky substituents at the 4 and 7 positions of the benzotriazole ring can sterically block the N1 and N3 positions, thereby favoring N2-arylation.[11]

    • Catalyst Control: For highly selective N2-arylation, consider using specialized catalytic systems. For example, Rh(II)-catalyzed reactions with diazonaphthoquinones have been shown to be highly selective for the N2 position.[8]

    • Directed Arylation: A facile approach for regiospecific N1-arylation involves the use of 1-hydroxy-1H-benzotriazoles. A copper-mediated reaction with aryl boronic acids leads to the formation of 1-aryl-1H-benzotriazole 3-oxides, which can then be reduced to the desired N1-aryl benzotriazoles.[6]

Data and Protocols

Table 1: Comparison of Common Bases for N-Arylation of Benzotriazole
BasepKa of Conjugate AcidTypical SolventKey Characteristics
Cs₂CO₃ ~10.35 (for HCO₃⁻)DMF, DioxaneHighly effective, often gives higher yields than other inorganic bases.[4][5]
K₂CO₃ ~10.33 (for HCO₃⁻)DMF, DMSOA common and cost-effective choice, but can be less effective than Cs₂CO₃.[4][5]
K₃PO₄ ~12.32 (for HPO₄²⁻)DMF, DioxaneA strong inorganic base used in some Ullmann couplings.[12]
Pyridine ~5.25CH₂Cl₂, DioxaneA mild organic base that can also act as a ligand.[6]
DMAP ~9.7ACN, CH₂Cl₂An effective organic base, sometimes used in combination with other bases.[7]
Experimental Protocol: Copper-Catalyzed N-Arylation of Benzotriazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1H-Benzotriazole

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add 1H-benzotriazole (1.0 equiv.), aryl halide (1.2 equiv.), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift - ChemRxiv. (2024). ChemRxiv. [Link]

  • Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Review on: Synthesis of Benzotriazole - ijariie. (2024). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion. (2021). Royal Society of Chemistry. [Link]

  • Benzotriazole: An overview on its versatile biological behavior - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization - TSI Journals. (2016). Trade Science Inc. [Link]

  • Benzotriazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization - TSI Journals. (2016). Trade Science Inc. [Link]

  • Selective Synthesis of N-H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes | The Journal of Organic Chemistry - ACS Publications. (2019). American Chemical Society. [Link]

  • 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media - FULIR. (n.d.). FULIR. [Link]

  • Benzotriazole: A Versatile Synthetic Auxiliary - Lupine Publishers. (2018). Lupine Publishers. [Link]

  • Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. (2008). American Chemical Society. [Link]

  • Highly Regioselective N-2 Arylation of 4,5-Dibromo-1,2,3-triazole: Efficient Synthesis of 2-Aryltriazoles | Organic Letters - ACS Publications. (2009). American Chemical Society. [Link]

Sources

Troubleshooting

managing temperature fluctuations in benzotriazole synthesis

Introduction: Mastering the Thermal Profile of Benzotriazole Synthesis Welcome to the technical support guide for managing temperature fluctuations during the synthesis of 1H-Benzotriazole. For researchers and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Mastering the Thermal Profile of Benzotriazole Synthesis

Welcome to the technical support guide for managing temperature fluctuations during the synthesis of 1H-Benzotriazole. For researchers and drug development professionals, achieving a high-yield, high-purity product consistently is paramount. The synthesis of benzotriazole from o-phenylenediamine and a diazotizing agent is a classic, yet thermally sensitive, procedure.[1][2] The reaction is characterized by a significant exotherm that is not just a challenge to be controlled, but a critical parameter to be correctly managed for the reaction to succeed.[3]

This guide moves beyond simple procedural steps to explain the causality behind the thermal events, providing you with the expertise to troubleshoot issues, optimize your protocol, and ensure the safety and reproducibility of your synthesis.

Core Reaction Pathway and Thermal Event

The standard synthesis involves the diazotization of one amino group of o-phenylenediamine by nitrous acid (formed in situ from sodium nitrite and an acid like acetic acid), followed by a rapid intramolecular cyclization to form the stable benzotriazole ring.[1][4] It is this cyclization step that is highly exothermic.

Benzotriazole_Synthesis cluster_reactants Reactants cluster_process Reaction Process OPD o-Phenylenediamine Diazonium Diazonium Salt (Intermediate) OPD->Diazonium NaNO2 Sodium Nitrite + Acetic Acid NaNO2->Diazonium Forms HNO₂ Cyclization Intramolecular Cyclization Diazonium->Cyclization Spontaneous Product 1H-Benzotriazole Cyclization->Product HIGHLY EXOTHERMIC (Critical Step)

Caption: Reaction pathway for 1H-Benzotriazole synthesis highlighting the critical exothermic cyclization step.

Troubleshooting Guide: Temperature Fluctuations

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: I've added the sodium nitrite solution, but the temperature has barely risen (e.g., only to 35-40°C). What's wrong?

A1: This is a common issue, particularly in smaller-scale reactions, and it directly impacts yield. The reaction requires a significant thermal ramp-up, ideally to 70-80°C, to proceed efficiently.[3]

  • Causality:

    • Over-Efficient Cooling: Your cooling bath may be too aggressive for the scale of your reaction. If the rate of heat removal exceeds the rate of heat generation from the initial exotherm, the reaction can stall.[3]

    • Poor Mixing: If the reactants are not mixed efficiently upon addition, the reaction may proceed too slowly in localized areas, dissipating heat before a bulk temperature increase is observed.

    • Reaction Scale: Small-volume reactions have a high surface-area-to-volume ratio, causing them to lose heat to the environment much faster.

  • Solutions:

    • Reduce Cooling Temporarily: For small-scale reactions, it is often advisable to remove the reaction vessel from the cooling bath immediately after the sodium nitrite solution has been added to ensure the temperature rises sufficiently.[3]

    • Ensure Rapid Initial Mixing: Upon adding the nitrite solution, ensure the mixture is stirred efficiently to initiate the reaction homogeneously.

    • Verify Reagent Concentration: Ensure your acetic acid and sodium nitrite solutions are at the correct concentrations as specified in your protocol. Dilute reagents can slow the reaction rate.

Q2: My reaction temperature rapidly overshot the target, exceeding 90°C. Is the batch ruined, and is this dangerous?

A2: While a sharp temperature increase to ~85°C is normal and even desirable[4][5], an uncontrolled spike above this range can be dangerous and may compromise product quality.

  • Causality & Risks:

    • Runaway Reaction: The primary risk is a thermal runaway, where the reaction rate accelerates uncontrollably, leading to a rapid increase in temperature and pressure.[6][7] This is a significant safety hazard, especially at larger scales. Diazonium salts, while transient in this reaction, can be unstable and decompose violently at elevated temperatures.

    • Product Degradation & Side Reactions: Excessive temperatures can lead to the decomposition of the desired product or the formation of impurities, resulting in lower yield and a darker, less pure product.[8]

  • Immediate Actions & Solutions:

    • Ensure Adequate Cooling Capacity: If you observe an unexpectedly rapid temperature rise, ensure your cooling bath has good thermal contact with the reaction vessel (e.g., an ice-water slurry is better than ice alone).[9]

    • Control Addition Rate (for Scale-Up): While many lab-scale procedures call for adding the nitrite solution all at once[3], this is not recommended for larger scales. For pilot or production scale, the sodium nitrite solution should be added portion-wise or via a controlled-rate addition pump to manage the rate of heat generation.

    • Monitor for Gas Evolution: Keep a close watch on the rate of gas (nitrogen) evolution. A sudden, vigorous evolution of gas is a sign of rapid decomposition. Ensure your apparatus is not sealed.[10]

Q3: The reaction reached the peak temperature of 80°C successfully, but my final yield is low and the product is discolored.

A3: This often points to issues in the post-exotherm cooling phase or initial reactant conditions.

  • Causality:

    • Premature or Overly Rapid Cooling: After the peak temperature is reached, cooling the reaction mixture too quickly can cause the product to separate as an oil rather than crystallizing properly, which can trap impurities and lead to lower isolated yields.[3][4] The procedure in Organic Syntheses recommends allowing the solution to stand and cool for an hour before chilling it further in an ice bath.[3]

    • Inconsistent Temperature Control: Fluctuations during the initial diazotization (before the main exotherm) can lead to the decomposition of the diazonium salt intermediate, a common cause of color deviation and yield loss in such reactions.[8]

    • pH Imbalance: The pH of the reaction, managed by the acetic acid, is crucial. Incorrect pH can affect the stability of the diazonium intermediate and the rate of cyclization.[8]

  • Solutions:

    • Programmed Cooling: After the exotherm subsides, allow the mixture to cool naturally towards ambient temperature before initiating ice-bath cooling. This promotes better crystal formation.

    • Maintain Initial Temperature: Ensure the starting solution of o-phenylenediamine is consistently cooled to the protocol's specified temperature (e.g., 5°C or 15°C) before adding the nitrite.[3][5]

    • Verify Acid Quantity: Double-check the molar equivalents of acetic acid to ensure the correct reaction environment.

Frequently Asked Questions (FAQs)

What is the optimal temperature profile for this synthesis? The optimal profile involves three distinct phases:

  • Initial Cooling: Cooling the o-phenylenediamine/acetic acid solution to between 5°C and 15°C.[2][3]

  • Exothermic Ramp: A rapid, self-sustaining temperature rise to 70-85°C upon addition of sodium nitrite.[3][5]

  • Controlled Cool-Down: Allowing the mixture to cool slowly before chilling to maximize crystallization and purity.[3]

What are the consequences of poor temperature control?

ParameterConsequence of Poor ControlScientific Rationale
Yield Significantly reduced yields.Incomplete reaction if the peak temperature isn't reached[3]; decomposition of intermediates or product if temperature overshoots.[8]
Purity Discolored product (tan, brown, or oily).Formation of side-products from the decomposition of unstable diazonium intermediates.[8] Oiling out during cooling can trap impurities.[4]
Safety Risk of thermal runaway and explosion.The diazotization reaction is inherently energetic. Uncontrolled exotherms can lead to rapid gas evolution and pressure buildup.[6][10]

What advanced methods can be used for temperature monitoring and control? For research and development where process understanding is key, Process Analytical Technology (PAT) is invaluable.[11]

  • In-situ Probes: Real-time monitoring using spectroscopic probes (FTIR, Raman) can track the concentration of reactants, intermediates, and the product, providing a much richer dataset than a single thermometer.[12][13]

  • Automated Lab Reactors (ALRs): These systems provide precise, programmable control over reagent addition, stirring, and temperature, using a heating/cooling jacket.[11] They are excellent for studying reaction kinetics and ensuring reproducibility.

Caption: A decision-tree workflow for troubleshooting common temperature-related issues in benzotriazole synthesis.

Experimental Protocol: Temperature-Controlled Synthesis of 1H-Benzotriazole

This protocol is adapted from a reliable procedure and includes critical notes on temperature management.[3] Always perform a thorough risk assessment before beginning any chemical synthesis.[3][14]

Materials:

  • o-phenylenediamine: 10.8 g (0.1 mol)

  • Glacial acetic acid: 12.0 g (11.5 mL, 0.2 mol)

  • Sodium nitrite: 7.5 g (0.109 mol)

  • Deionized water

  • Ice

Procedure:

  • Reactant Preparation: In a 250 mL beaker, combine o-phenylenediamine (10.8 g), glacial acetic acid (12.0 g), and 30 mL of water. Warm gently while stirring to obtain a clear solution.

    • Scientist's Note: Ensuring all solids are dissolved is critical for a homogeneous reaction.

  • Initial Cooling: Place the beaker in an ice-water bath. Stir the solution until the internal temperature reaches 5°C .

    • Scientist's Note: This initial low temperature keeps the diazonium salt intermediate, which forms immediately upon nitrite addition, stable before the main cyclization event.[15] An ice-water slurry provides better thermal contact than ice alone.[9]

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (7.5 g) in 15 mL of cold water. Add this solution to the o-phenylenediamine mixture all at once while stirring.

    • Scientist's Note: For this lab scale, a single addition is standard. The reaction mixture will turn dark green. Be prepared for a rapid temperature change.

  • Managing the Exotherm: The temperature should rise rapidly into the 70-80°C range, and the solution color will change to a clear orange-red.

    • CRITICAL: This temperature rise is essential for a good yield.[3] If the temperature stalls below 60°C, immediately remove the beaker from the ice bath to allow the reaction's own heat to drive the temperature up.

  • Primary Cooling Phase: Once the peak temperature is reached and the color has changed, remove the beaker from the cooling bath. Allow it to stand at room temperature for approximately 1 hour. The benzotriazole will begin to separate as an oil as it cools.

    • Scientist's Note: Too-rapid cooling at this stage can lower yields.[3] This period of slower cooling allows the reaction to go to completion and promotes better product formation.

  • Crystallization & Isolation: After standing, place the beaker back into a well-packed ice bath. Stir the mixture until it solidifies into a mass. Let it stand in the ice for at least 3 hours to ensure complete crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with several portions of ice-cold water, and suck as dry as possible. The crude product can be purified by recrystallization from hot water or benzene, or by vacuum distillation for higher purity.[3][5]

References
  • Organic Syntheses Procedure, (1941), 1,2,3-benzotriazole, Coll. Vol. 3, p.106 (1955); Vol. 21, p.16 (1941). [Link]

  • Pharmacy Infoline, (n.d.), Synthesis of benzotriazole from o-phenylenediamine. [Link]

  • Scribd, (n.d.), Synthesis of Benzotriazole from o-Phenylenediamine. [Link]

  • UIV CHEM, (2024), Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. [Link]

  • Scribd, (n.d.), Synthesis of Benzotriazole from o-Phenylenediamine | PDF | Filtration | Nitrite. [Link]

  • International Journal of Advance Research, Innovative Ideas and Education, (2024), A Review on: Synthesis of Benzotriazole. [Link]

  • International Journal of Pharmaceutical Sciences and Research, (2013), Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. [Link]

  • Slideshare, (n.d.), Synthesis of Benzotriazole from o- Phynylenediamine.pptx. [Link]

  • Mettler Toledo, (n.d.), Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]

  • Loba Chemie, (2016), 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS MSDS. [Link]

  • Suvchem, (n.d.), 1,2,3-BENZOTRIAZOLE (FOR SYNTHESIS) (1-H BENZOTRIAZOLE). [Link]

  • International Invention of Scientific Journal, (2021), Synthesis of Benzotriazole Derivatives. [Link]

  • Google Patents, (n.d.), CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process.
  • SpringerLink, (2024), Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. [Link]

  • Biochem, (n.d.), Safety data sheet of 'BIOCHEM - 1,2,3-BENZOTRIAZOLE - FOR SYNTHESIS - 10202'. [Link]

  • University of York, (n.d.), Cooling - Chemistry Teaching Labs. [Link]

  • ACS Publications, (2024), PAT Aided Feasibility Study on Continuous Crystallization of Benzotriazole. [Link]

  • Agilent, (n.d.), Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]

  • IntuitionLabs, (2026), PAT Sensors for Real-Time Reaction Monitoring in Pharma. [Link]

  • American Pharmaceutical Review, (2010), Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. [Link]

  • Chemistry Stack Exchange, (2017), Why should the temperature be maintained at 0–5 °C in a diazotisation?. [Link]

  • Longdom Publishing, (2024), Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]

  • Efficiency Finder, (2017), Cooling during chemical reactions in chemical industry. [Link]

  • GSC Online Press, (2024), Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • Asynt, (2024), What are the best tools for cooling chemical reactions?. [Link]

  • ResearchGate, (n.d.), On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. [Link]

  • IChemE, (n.d.), Incidents in the chemical industry due to thermal-runaway chemical reactions. [Link]

  • ResearchGate, (n.d.), Reactive Chemical Hazards of Diazonium Salts. [Link]

  • YouTube, (2020), Seg 1, Chapter 8, Example 8-7: Interstage cooling for highly exothermic reversible rxns. [Link]

  • PMC, (n.d.), The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]

  • Google Patents, (n.d.)
  • Aidic, (n.d.), Emergency Runaway Reaction - What Precedes? What Follows?. [Link]

  • PubMed, (2023), Mechanistic insight into the degradation of 1H-benzotriazole.... [Link]

  • Springer, (2021), Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. [Link]

  • Chemical Engineering Transactions, (2022), Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Copper-Catalyzed N-Arylation Reactions

Welcome to the technical support center dedicated to addressing a critical challenge in modern organic synthesis: catalyst deactivation in copper-catalyzed N-arylation reactions. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern organic synthesis: catalyst deactivation in copper-catalyzed N-arylation reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful C-N bond-forming reactions, such as the Ullmann-Goldberg and Buchwald-Hartwig-type couplings. As these reactions have become indispensable tools, understanding and overcoming catalyst instability is paramount for achieving robust, reproducible, and high-yielding results.

This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols based on mechanistic insights and field-proven experience.

Visualizing the Challenge: The Catalytic Cycle and Deactivation Intercepts

The efficiency of a copper-catalyzed N-arylation reaction hinges on the smooth operation of its catalytic cycle. Deactivation occurs when the active catalyst is siphoned from this cycle into inactive, off-cycle species. The diagram below illustrates a generalized Cu(I)/Cu(III) catalytic cycle, highlighting the critical points where deactivation pathways can intercept and stall the reaction.

cluster_cycle Core Catalytic Cycle cluster_deactivation Deactivation Pathways A Active Cu(I) Catalyst [L-Cu(I)-X] B Oxidative Addition [L-Cu(III)(Ar)(X)(Nuc)] A->B + Ar-X + Nuc-H, Base Deact1 Cu(I) Disproportionation or Agglomeration A->Deact1 Low Ligand Conc. or High Temp. Deact3 Ligand Degradation (Oxidative or N-Arylation) A->Deact3 Presence of O₂ or Side Reaction C Reductive Elimination B->C Deact2 Formation of Inactive Off-Cycle Complexes (e.g., bis-ligated species) B->Deact2 Excess Ligand or Inhibitor Binding D Product [Ar-Nuc] C->D E Catalyst Regeneration C->E E->A Regenerates Active Catalyst caption Fig 1. Interception of the catalytic cycle by deactivation pathways.

Caption: Fig 1. Interception of the catalytic cycle by deactivation pathways.

Troubleshooting Guide: From Stalled Reactions to Optimal Yields

This section addresses the most common experimental issues in a direct question-and-answer format.

Q1: My reaction is sluggish, has stalled completely, or shows very low conversion. What's the underlying cause?

A: This is the most frequent symptom of catalyst deactivation. The root cause is often the depletion of the active Cu(I) species from the catalytic cycle. Several mechanisms can be at play, and identifying the correct one is key to solving the problem.

Potential Cause 1: Catalyst Agglomeration or Precipitation

  • The "Why": The active catalyst is typically a soluble, ligand-stabilized monomeric Cu(I) complex. If the ligand concentration is insufficient, or if the ligand is poorly suited to the conditions, these complexes can agglomerate into inactive copper clusters or even precipitate as copper metal (Cu(0)) or insoluble salts.[1] This is particularly problematic at high temperatures or low catalyst loadings.[1] The use of inorganic bases with low solubility can also lead to the precipitation of copper from the solution.[1]

  • Troubleshooting Steps:

    • Visual Inspection: Check the reaction mixture for any black or dark brown precipitates, which often indicate the formation of copper metal or oxides.

    • Increase Ligand Loading: The ratio of ligand to copper is critical. For many systems, a 2:1 ligand-to-copper ratio is optimal to ensure the copper center remains saturated and soluble.[2]

    • Screen Ligands: Not all ligands are created equal. If using a simple ligand like a diamine, consider switching to a chelating ligand with stronger binding affinity, such as a phenanthroline, an N,N'-diaryldiamine, or an oxalamide.[3][4][5] Sterically hindered ligands can be particularly effective at preventing the formation of inactive catalyst aggregates.[3][6]

    • Re-evaluate Your Base: Highly insoluble inorganic bases like potassium carbonate can sometimes promote catalyst precipitation.[1] Consider screening more soluble bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][2]

Potential Cause 2: Oxidative Deactivation

  • The "Why": The active catalytic species is Cu(I).[7] The presence of dissolved oxygen in the solvent or headspace can readily oxidize Cu(I) to the catalytically inactive Cu(II) state. While some Cu(II) precursors can be reduced in situ to form the active Cu(I) species, excess oxygen will halt the reaction.[8]

  • Troubleshooting Steps:

    • Ensure Rigorous Inert Conditions: Use standard Schlenk line or glovebox techniques. Thoroughly degas your solvent(s) by using a freeze-pump-thaw cycle (3x) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9]

    • Use High-Purity Reagents: Ensure your copper source is fresh and of high purity. Older bottles of CuI, for instance, can appear greenish or brown due to oxidation, instead of the proper off-white/tan color.[9]

    • Consider an in situ Reducing Agent: While not standard for all protocols, the addition of a mild reductant can sometimes salvage a reaction where minor oxygen contamination is suspected.

Potential Cause 3: Formation of an Off-Cycle, Inactive Complex

  • The "Why": Components of the reaction mixture, including the base's counterion, the solvent, or even the product itself, can bind to the copper center and form a stable, "off-cycle" complex that does not re-enter the catalytic cycle.[1][10] For instance, certain bases can lead to the formation of dimalonate copper species that are catalytically inactive.[10] DFT studies have also suggested that carbonate bases can act as competitive ligands, leading to deactivation.[11]

  • Troubleshooting Steps:

    • Change the Base: If you suspect the base is the culprit, screen alternatives. The switch from an organic-soluble ionic base to an inorganic one like Cs₂CO₃ can fundamentally alter the catalyst's resting state and prevent the formation of specific off-cycle species.[1][10]

    • Change the Solvent: Solvents are not innocent bystanders. Highly coordinating solvents like DMSO can be beneficial by keeping the catalyst soluble, but in some cases, they may compete for coordination sites.[12] If using a polar aprotic solvent, consider screening others like dioxane, DMF, or toluene.[7][13]

    • Monitor for Product Inhibition: In some systems, the N-arylated product can coordinate strongly to the copper catalyst, leading to inhibition as the reaction progresses.[1] If the reaction starts well but slows down dramatically at moderate conversion, this may be the cause. Lowering the reaction temperature or catalyst loading might mitigate this effect.

Q2: I'm observing significant byproduct formation, especially debromination of my aryl halide. What is happening?

A: The formation of a reduced arene (Ar-H instead of Ar-Nuc) is a classic sign of a competing reaction pathway that is exacerbated by catalyst instability.

  • The "Why": Debromination or dehalogenation typically occurs when protic impurities (like water) are present in the reaction mixture.[7] These impurities can protonate an aryl-copper intermediate or participate in other side reactions that lead to the reductive cleavage of the C-X bond. This process is often more pronounced when the main catalytic cycle is slow or stalled, giving these side reactions more time to occur.

  • Troubleshooting Steps:

    • Rigorous Drying of Reagents and Glassware: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, and dry solid reagents in a vacuum oven if their stability permits.[7]

    • Purify Starting Materials: Amines, in particular, can be hygroscopic. Ensure they are pure and dry. Aryl halides should also be checked for acidic impurities.

    • Optimize Reaction Conditions to Increase Turnover: By making the desired C-N coupling reaction faster, you can outcompete the side reactions. This brings back the solutions from Q1: screen ligands, bases, and temperatures to find a more active catalytic system. A more efficient catalyst will consume the aryl halide in the productive cycle before it can be diverted to byproducts.

In-Depth FAQs for Advanced Understanding

FAQ 1: What are the primary molecular mechanisms of copper catalyst deactivation?

The deactivation of the copper catalyst is not a single event but can occur through several distinct molecular pathways. Understanding these helps in designing more robust reaction systems.

cluster_main Active Catalyst: [L-Cu(I)] cluster_paths Deactivation Pathways cluster_products Inactive Species Active Monometallic, Soluble Cu(I) Complex Agglomeration Agglomeration & Precipitation Active->Agglomeration High Temp. Low [Ligand] Oxidation Oxidation Active->Oxidation + O₂ LigandLoss Ligand Degradation Active->LigandLoss Oxidative Attack or N-Arylation Inhibition Inhibitor Binding Active->Inhibition + Inhibitor (Base, Solvent, Product) Cu0 Cu(0) Nanoparticles or Bulk Metal Agglomeration->Cu0 CuII Inactive Cu(II) Species Oxidation->CuII DegradedL Degraded Ligand + Unstabilized Cu(I) LigandLoss->DegradedL OffCycle [L-Cu-Inhibitor] Off-Cycle Complex Inhibition->OffCycle caption Fig 2. Major deactivation mechanisms for copper catalysts.

Caption: Fig 2. Major deactivation mechanisms for copper catalysts.

  • Agglomeration/Precipitation: Soluble Cu(I) species can form insoluble clusters or nanoparticles, effectively removing them from the reaction medium. This is often irreversible.[1][14]

  • Oxidation: Cu(I) is oxidized to Cu(II) by air, which is generally inactive in the key oxidative addition step.[15]

  • Ligand Degradation: The ligand itself can be a weak point. Diamine ligands can undergo N-arylation, consuming the aryl halide and destroying the ligand.[3] Other ligands can undergo oxidative degradation, especially under aerobic conditions or at high temperatures.[16][17]

  • Formation of Off-Cycle Resting States: The catalyst can become trapped in a stable complex with other components in the mixture, such as the base, solvent, or even the amine nucleophile, preventing turnover.[8][10][18] For example, at low concentrations of a chelating diamine ligand, the amide substrate can form inactive bis-amide copper complexes.[8][18]

FAQ 2: How do I choose the right ligand to maximize catalyst stability and activity?

The ligand is arguably the most important variable for controlling both the reactivity and stability of the copper catalyst.

  • Binding Affinity and Chelation: Strong chelation is key to preventing catalyst agglomeration. Bidentate ligands like 1,10-phenanthroline or trans-1,2-cyclohexanediamine are often superior to monodentate ligands because they bind more tightly and are less likely to dissociate.[2][19]

  • Steric Hindrance: Bulky ligands can be highly beneficial. Steric bulk around the copper center can prevent the formation of inactive dimeric or oligomeric species.[3] For example, introducing bulky tert-butyl groups onto an N,N'-diaryl diamine ligand was shown to mitigate several deactivation pathways, including N-arylation of the ligand itself.[3]

  • Electronic Properties: The ligand's electronic properties tune the reactivity of the copper center. Electron-donating ligands increase the electron density on the copper, which can facilitate the rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides. However, overly electron-rich ligands can sometimes be more susceptible to oxidation.

  • Robustness: The ligand's backbone must be stable under the reaction conditions. Some scaffolds, like β-diketiminates, have been shown to undergo oxidative degradation.[16]

A screening approach is often the most practical strategy. A good starting panel of ligands could include:

  • Simple Diamines: N,N'-Dimethylethylenediamine (DMEDA)

  • Phenanthrolines: 1,10-Phenanthroline

  • Amino Acids: L-Proline

  • Oxalamides/Oxalohydrazides: These have shown exceptional stability and high turnover numbers.[6][20]

FAQ 3: What is the role of the base, and how can it contribute to deactivation?

The base is not just a simple proton scavenger; it plays a multifaceted role and can be a source of deactivation.

  • Essential Roles: The base is required to deprotonate the N-nucleophile (e.g., amine, amide), making it a more potent nucleophile for the copper center.[7]

  • Deactivation Pathways:

    • Solubility Issues: As mentioned, insoluble inorganic bases can cause the active catalyst to precipitate from the solution. The solubility of bases like Cs₂CO₃ and K₃PO₄ plays a key role in the equilibria between different copper species.[1]

    • Competitive Binding: The anion of the base (e.g., carbonate, phosphate) can compete with the desired nucleophile or ligand for a coordination site on the copper, forming an inactive complex.[11]

    • Formation of Off-Cycle Species: Certain bases can be directly involved in creating specific, catalytically inactive species, such as the off-cycle dimalonate complex observed with tetrabutylphosphonium malonate.[10]

When troubleshooting, screening a range of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) with varying solubilities and coordinating abilities is a critical step.[7]

Data Summary & Key Experimental Protocols

Troubleshooting Summary Table
Symptom Primary Suspect Parameter to Adjust (in order of priority) Rationale
Low/No Conversion Catalyst Inactivity1. Ligand: Increase L:Cu ratio; screen more robust/chelating ligands. 2. Inert Atmosphere: Improve solvent/headspace degassing. 3. Base: Switch to a more soluble or less coordinating base.Prevents agglomeration; ensures active Cu(I) state; avoids off-cycle inhibition.[1][7][11]
Stalled Reaction Product Inhibition / Catalyst Death1. Temperature: Lower the reaction temperature. 2. Catalyst Loading: Decrease catalyst loading if possible. 3. Reagents: Use fresh, high-purity Cu(I) source and ligands.Reduces rate of deactivation pathways and potential product inhibition.[1] Ensures starting materials are not the source of poisons.[9]
Byproduct Formation Competing Side Reactions1. Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. 2. Reaction Rate: Optimize conditions (ligand, base, temp) to accelerate the main reaction.Minimizes protic sources that lead to hydrodehalogenation.[7] A faster productive cycle outcompetes slower side reactions.
Poor Reproducibility Sensitivity to Trace Impurities1. Oxygen/Water: Standardize degassing and drying procedures across all runs. 2. Reagent Quality: Use reagents from the same, trusted batch. 3. Stirring/Heating: Ensure consistent and uniform stirring and heating.Small variations in O₂ or H₂O can have large effects. Reagent quality can vary. Inconsistent heating can create hot spots that accelerate decomposition.
Protocol 1: General Procedure for a Robust Copper-Catalyzed N-Arylation

This protocol incorporates best practices to minimize catalyst deactivation from the outset.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the copper(I) source (e.g., CuI, 5 mol%) and the ligand (e.g., a diamine or phenanthroline, 10 mol%).

  • Addition of Solids: Add the aryl halide (1.0 equiv), the amine/amide nucleophile (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times.[7]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The volume should be chosen to make the reaction concentration approximately 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

References
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]

  • Oxidative Degradation of β-Diketiminate Ligand in Copper(II) and Zinc(II) Complexes. Inorganic Chemistry. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]

  • Redox Metal–Ligand Cooperativity Enables Robust and Efficient Water Oxidation Catalysis at Neutral pH with Macrocyclic Copper Complexes. Journal of the American Chemical Society. [Link]

  • Troubleshooting Ullmann Couplint. Reddit r/Chempros. [Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C-N Coupling of Aryl and Heteroaryl Chlorides. PubMed. [Link]

  • Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. ResearchGate. [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC - NIH. [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]

  • Highly efficient and mild copper-catalyzed N- and C-arylations with aryl bromides and iodides. PubMed. [Link]

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]

  • Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations. PMC - NIH. [Link]

  • Unsupported Copper Nanoparticles in the Arylation of Amines. MDPI. [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. R Discovery. [Link]

  • Tuning the copper(II)/copper(I) redox potential for more robust copper-catalyzed C—N bond forming reactions. PMC - NIH. [Link]

  • Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. PMC - NIH. [Link]

  • Electrocatalytic Water Oxidation Activity of Molecular Copper Complexes: Effect of Redox-Active Ligands. Inorganic Chemistry. [Link]

  • Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. ResearchGate. [Link]

  • Help with Ullmann Coupling. Reddit r/Chempros. [Link]

  • Copper-catalyzed N-arylation of amines with part-per-million catalyst loadings under air at room temperature. Chemical Communications. [Link]

  • Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. eScholarship. [Link]

  • Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Taylor & Francis Online. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. DSpace@MIT. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Ullmann Reaction Questions. Sciencemadness Discussion Board. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]

  • (PDF) Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. ResearchGate. [Link]

Sources

Troubleshooting

work-up procedure for quenching N-arylation of benzotriazole reactions

Troubleshooting & Work-Up Protocols Overview The N-arylation of benzotriazoles—typically achieved via copper-catalyzed Ullmann-type or Chan-Lam couplings—is a fundamental transformation in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Work-Up Protocols

Overview The N-arylation of benzotriazoles—typically achieved via copper-catalyzed Ullmann-type or Chan-Lam couplings—is a fundamental transformation in medicinal chemistry and drug development[1]. However, the work-up phase is notoriously challenging. Benzotriazoles are excellent metal ligands, meaning residual copper often chelates to the newly formed product, leading to severe metal contamination, product degradation, and difficult chromatographic separations[2]. Furthermore, the tautomeric nature of benzotriazole often yields a mixture of N1 and N2 regioisomers that must be carefully separated[3].

This guide provides field-proven, self-validating protocols to safely quench the reaction, strip away metal contaminants, and isolate pure regioisomers.

Visualizing the Work-Up Workflow

Workup Rxn Crude Reaction Mixture (Cu Catalyst, Base, Ar-X) Quench Quenching (10% aq. NH4OH or EDTA) Rxn->Quench Cool to RT Filter Filtration (Celite/Alumina Pad) Quench->Filter Stir 30 min Extract Liquid-Liquid Extraction (EtOAc / Water) Filter->Extract Remove Solids Org Organic Phase (N1/N2 Isomers) Extract->Org Aq Aqueous Phase ([Cu(NH3)4]2+ & Salts) Extract->Aq Discard Purify Column Chromatography (Isomer Separation) Org->Purify Dry & Concentrate

Workflow for quenching and extracting copper-catalyzed N-arylation reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: How do I properly quench a copper-catalyzed N-arylation of benzotriazole to prevent product degradation?

  • Causality: Copper complexes can remain catalytically active or promote oxidative degradation of your product if exposed to air during the concentration step. Simple water washes are insufficient because the benzotriazole product itself acts as a competing ligand, retaining the copper in the organic phase.

  • Solution: Quench the reaction by introducing a superior chelating agent that outcompetes the benzotriazole and partitions exclusively into the aqueous phase. Aqueous ammonia (NH4OH) or ethylenediaminetetraacetic acid (EDTA) are the industry standards[4][5].

  • Self-Validating Protocol (Ammonia Quench):

    • Cool the reaction mixture to room temperature.

    • Add 10 volumes of a 10% aqueous NH4OH solution directly to the crude mixture.

    • Stir vigorously for 30 minutes.

    • Self-Validation Check: The aqueous layer will turn a deep, vibrant blue. This color change confirms the formation of the water-soluble tetraamminecopper(II) complex ([Cu(NH3)4]2+), indicating successful metal sequestration[5].

Q2: My product is still contaminated with residual copper after extraction. What is the most effective protocol to remove it?

  • Causality: If the N-arylated product is highly polar or applied in large excess, liquid-liquid extraction alone may fail to break the product-metal chelate.

  • Solution: Utilize a solid-phase scavenger combined with biphasic extraction. Neutral alumina is highly effective at adsorbing transition metal complexes without causing the acid/base-catalyzed degradation sometimes seen with silica[4].

  • Step-by-Step Methodology:

    • Dilute the quenched reaction mixture with ethyl acetate (EtOAc).

    • Prepare a filtration funnel with a 1-inch pad of Celite (bottom) and a 1-inch pad of neutral alumina (top).

    • Filter the biphasic mixture through the pad to trap insoluble Cu-salts and highly polar Cu-complexes.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Wash the organic layer twice with saturated aqueous EDTA, followed by one wash with brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Q3: I am getting a mixture of N1 and N2 arylated benzotriazoles. How can I separate them during work-up and purification?

  • Causality: Benzotriazole exists as a mixture of tautomers. During coupling, arylation can occur at either the N1 or N2 position, depending on the steric bulk of the arylating agent and the specific catalyst used[3]. The N1-aryl isomer is highly asymmetric, giving it a significantly larger dipole moment than the more symmetrical N2-aryl isomer.

  • Solution: Exploit the polarity difference using normal-phase chromatography.

  • Step-by-Step Methodology:

    • Load the concentrated, copper-free crude mixture onto a silica gel column.

    • Elute using a gradient solvent system of Hexanes/EtOAc (starting at 95:5 and gradually increasing polarity to 70:30).

    • Self-Validation Check: Monitor via TLC. The N2-aryl isomer (less polar) will elute first with a higher Retention Factor (Rf). The N1-aryl isomer (more polar) will elute second with a lower Rf[3].

Q4: How do I handle stubborn emulsions during the liquid-liquid extraction phase?

  • Causality: Fine, insoluble inorganic salts (derived from bases like Cs2CO3 or K3PO4 used in the reaction) and partially dissolved copper hydroxides accumulate at the aqueous-organic interface, stabilizing emulsions[1].

  • Solution: Increase the ionic strength of the aqueous phase and mechanically remove the stabilizing particulates.

  • Step-by-Step Methodology:

    • Add saturated NaCl (brine) to the separatory funnel to increase the density and ionic strength of the aqueous layer, forcing phase separation.

    • If the emulsion persists, drain the entire biphasic mixture and vacuum-filter it through a tightly packed pad of Celite. Return the filtrate to the separatory funnel; the phases will now separate cleanly.

Data Presentation: Copper Removal Efficiency

The choice of quenching agent dictates the success of the work-up. The table below summarizes the efficacy of standard washing agents used to strip copper from benzotriazole products.

Washing AgentMechanism of ActionCu Removal EfficiencyPhase SeparationNotes
Water (Control) Dissolves unreacted inorganic salts< 30%Poor (Emulsions)Leaves Cu bound to the benzotriazole product.
10% aq. NH4OH Forms [Cu(NH3)4]2+ complex> 95%GoodVisual cue (blue aqueous layer) confirms Cu removal[5].
Sat. aq. EDTA Hexadentate chelation of Cu(II)> 98%ExcellentBest for strongly bound Cu-benzotriazole complexes[4].
1M HCl Protonates ligands and base~ 80%FairRisk of product protonation; not recommended for sensitive groups.
References
  • A Ligand-free CuCl Catalytic System for the N-Arylation of Benzotriazoles Source: Thieme Connect URL:[Link]

  • The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group Source: PubMed Central (PMC) URL:[Link]

  • Catalyst Removal - Matyjaszewski Polymer Group Source: Carnegie Mellon University URL:[Link]

  • Which is the best and fastest technique to remove copper after polymerization reactions? Source: ResearchGate URL:[Link]

  • Benzotriazole: An Excellent Ligand for Cu-Catalyzed N-Arylation of Imidazoles with Aryl and Heteroaryl Halides Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-(Benzotriazol-1-yl)phenol in Assays

Welcome to the Application Scientist Support Center. Working with 4-(Benzotriazol-1-yl)phenol—and the broader class of phenolic benzotriazoles—presents significant biophysical challenges in in vitro assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with 4-(Benzotriazol-1-yl)phenol—and the broader class of phenolic benzotriazoles—presents significant biophysical challenges in in vitro assays. These compounds are characterized by high lipophilicity (LogP typically > 4) and very limited water solubility.

The Mechanistic Challenge: The poor aqueous solubility of 4-(Benzotriazol-1-yl)phenol is driven by its highly planar structure and strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the benzotriazole nitrogen. This conformation promotes rigid π−π stacking and stable crystal lattice formation, making aqueous solvation thermodynamically unfavorable[1]. Consequently, researchers frequently encounter assay drift, erratic dose-response curves, and false negatives due to compound precipitation or colloidal aggregation.

This guide provides field-proven, self-validating methodologies to achieve true solubilization, ensuring high-fidelity data in your biochemical and cellular assays.

Quantitative Data: Solubilization Strategies

When standard DMSO dilution fails, modifying the solvent environment is required. The table below summarizes the quantitative limits and mechanisms of various excipients used to solubilize hydrophobic phenolic compounds[2][3][4].

Strategy / ExcipientMechanism of ActionTypical Max Concentration (Assay)Assay Compatibility
DMSO (Co-solvent)Disrupts crystal lattice via polar aprotic solvation.< 1-2% (v/v)High (Most enzymes tolerate up to 1% DMSO).
PEG400 (Co-solvent)Lowers the dielectric constant of aqueous media.< 5% (v/v)Moderate (Can increase viscosity, affecting kinetics).
Tween-80 (Surfactant)Micellar encapsulation of hydrophobic monomers.0.01% - 0.1% (v/v)High (Standard in biochemical assays to prevent aggregation).
HP-β-CD (Complexation)Hydrophobic cavity encapsulates the benzotriazole moiety.10% - 20% (w/v)Moderate (May interfere with whole-cell assays or lipophilic substrates).
GVL (Biobased Hydrotrope)Hydrotropic solubilization via molecular clustering.Varies (up to 100-fold increase)Low/Moderate (Requires validation in biological systems).
Experimental Protocol: Self-Validating Solubilization Workflow

To guarantee scientific integrity, every step of your solubilization process must be empirically verified. Do not rely on visual inspection alone.

Objective: Achieve a stable, true solution of 4-(Benzotriazol-1-yl)phenol for in vitro assays without supersaturation artifacts.

Step 1: Primary Stock Preparation & Verification

  • Action: Dissolve the compound in 100% anhydrous DMSO to a target concentration of 10 mM. Vortex vigorously for 2 minutes.

  • Causality: Anhydrous DMSO prevents premature water-induced nucleation. Water absorption from the atmosphere will rapidly degrade the solvent capacity of DMSO for phenolic benzotriazoles.

  • Self-Validation: Centrifuge the stock at 10,000 x g for 10 minutes. Carefully sample the top 10 µL and quantify via LC-MS against a standard curve. If the measured concentration is <9.5 mM, the compound is not fully dissolved. Switch to a stronger aprotic solvent like N,N-Dimethylacetamide (DMA).

Step 2: Intermediate Dilution (The Solvent Cascade)

  • Action: Instead of diluting directly into the aqueous buffer, create a 10x intermediate stock using a co-solvent mixture (e.g., 10% DMSO, 40% PEG400, 50% Assay Buffer)[2].

  • Causality: Gradually lowering the dielectric constant of the solvent prevents the "crash-out" shock that occurs when transitioning directly from 100% DMSO to 100% water.

  • Self-Validation: Inspect the intermediate stock against a dark background with a strong lateral light source (Tyndall effect). A clear solution with no light scattering validates the intermediate step.

Step 3: Assay Buffer Integration

  • Action: Add the intermediate stock dropwise to the final assay buffer containing 0.01% Tween-20 or 10% HP-β-CD, under continuous vortexing[3].

  • Causality: Continuous mechanical shear ensures rapid dispersion, while surfactants/cyclodextrins immediately encapsulate the hydrophobic monomers before they can self-associate into π−π stacked aggregates.

Step 4: Final State Validation (Critical)

  • Action: Before introducing biological reagents (enzymes/cells), measure the final assay solution using Dynamic Light Scattering (DLS) or Nephelometry (Absorbance at 600 nm).

  • Self-Validation: A DLS reading showing particles >10 nm or an OD600 > 0.05 indicates colloidal aggregation. If this occurs, the protocol has failed, and the surfactant concentration must be increased. A baseline reading validates a true solution, green-lighting the assay.

Workflows and Logical Relationships

SolubilizationWorkflow Start 4-(Benzotriazol-1-yl)phenol Precipitates in Assay CheckDMSO Is 10mM stock in 100% DMSO completely clear? Start->CheckDMSO RemakeStock Warm to 37°C or remake fresh stock CheckDMSO->RemakeStock No AqueousDilution Perform Aqueous Dilution (Max 1% DMSO final) CheckDMSO->AqueousDilution Yes RemakeStock->CheckDMSO PrecipitationCheck Visible Cloudiness or High Light Scattering? AqueousDilution->PrecipitationCheck AddSurfactant Add 0.01% Triton X-100 or 0.1% Tween-20 PrecipitationCheck->AddSurfactant Yes AddCyclodextrin Use 10-20% HP-β-CD for Complexation PrecipitationCheck->AddCyclodextrin Still Precipitates Proceed Proceed with Assay (Run Vehicle Controls) PrecipitationCheck->Proceed No (Clear) AddSurfactant->PrecipitationCheck Re-test AddCyclodextrin->PrecipitationCheck Re-test

Workflow for resolving 4-(Benzotriazol-1-yl)phenol precipitation in aqueous assays.

AggregationLogic Hydrophobic High LogP Compound 4-(Benzotriazol-1-yl)phenol Aqueous Rapid Introduction to Aqueous Buffer Hydrophobic->Aqueous Micelle Colloidal Aggregation (100-1000 nm particles) Aqueous->Micelle Enzyme Non-specific Protein Sequestration Micelle->Enzyme FalsePos False Positive (Apparent Inhibition) Enzyme->FalsePos Detergent Addition of Detergent (e.g., 0.01% Triton X-100) FalsePos->Detergent Troubleshooting Disruption Disruption of Aggregates into Soluble Micelles Detergent->Disruption TrueAssay Restored Enzyme Activity (True Readout) Disruption->TrueAssay

Logical causality of colloidal aggregation causing false positives and detergent rescue.

Troubleshooting FAQs

Q: Why does 4-(Benzotriazol-1-yl)phenol precipitate immediately upon addition to the assay buffer, even when the final DMSO concentration is 1%? A:

  • Causality: This phenomenon is known as "solvent crash-out." While the compound is fully solvated in 100% DMSO, rapidly pipetting this stock directly into an aqueous buffer causes the DMSO to diffuse into the water faster than the hydrophobic compound can disperse. The local micro-environment around the compound suddenly becomes highly aqueous, exceeding the compound's thermodynamic solubility limit and forcing rapid nucleation.

  • Self-Validating Solution: Use the "solvent cascade" method described in Step 2 of the protocol. Validate by measuring absorbance at 600 nm (nephelometry); a lack of signal confirms the absence of crash-out.

Q: How do I distinguish between true target inhibition and artifactual aggregation? A:

  • Causality: Highly lipophilic compounds (LogP > 4) like phenolic benzotriazoles often form sub-micron colloidal aggregates in aqueous media[1]. These aggregates non-specifically sequester enzymes or physically block receptor binding sites, mimicking true pharmacological inhibition (yielding a false positive).

  • Self-Validating Solution: Implement a detergent-rescue control. Run the assay in parallel with and without 0.01% Triton X-100 or 0.05% CHAPS. Detergents disrupt colloidal aggregates into soluble micelles. If the observed IC50 shifts dramatically (e.g., >10-fold loss of potency) upon detergent addition, the initial result was an aggregation artifact.

Q: Can I use heat to force 4-(Benzotriazol-1-yl)phenol into solution? A:

  • Causality: Heating increases the kinetic energy of the system, breaking the strong intramolecular hydrogen bonds and π−π stacking of the benzotriazole rings, temporarily driving the compound into solution. However, this creates a metastable supersaturated state. Once the assay plate cools to room temperature or 37°C, the compound will spontaneously re-nucleate over time, leading to severe assay drift and irreproducible data across the plate.

  • Self-Validating Solution: Never rely on heat alone for assay-ready dilutions. If heat is used to thaw a DMSO stock, allow it to fully equilibrate to room temperature and centrifuge at 10,000 x g for 5 minutes before use. Inspect the pellet to validate that the compound has not crashed out of the stock.

References
  • Source: benchchem.
  • Source: asiapharmaceutics.
  • Source: industrialchemicals.gov.
  • Source: acs.
  • Source: nih.

Sources

Troubleshooting

stability issues of 4-(Benzotriazol-1-yl)phenol in long-term storage

Technical Support Center: Troubleshooting Long-Term Storage of 4-(Benzotriazol-1-yl)phenol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who conflate the s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Long-Term Storage of 4-(Benzotriazol-1-yl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who conflate the storage requirements of 4-(Benzotriazol-1-yl)phenol with its well-known ortho-isomer, 2-(2H-benzotriazol-2-yl)phenol (a ubiquitous UV stabilizer).

The Crucial Mechanistic Distinction: Standard ortho-benzotriazole UV absorbers dissipate destructive UV energy safely via an ultrafast process called Excited-State Intramolecular Proton Transfer (ESIPT)[1]. However, in 4-(Benzotriazol-1-yl)phenol, the hydroxyl group is in the para position. It is physically too distant to form the critical intramolecular hydrogen bond with the triazole nitrogen[2]. Consequently, this specific compound cannot undergo ESIPT, making it highly vulnerable to photo-oxidation, phenolic radical formation, and transition-metal-catalyzed degradation during long-term storage[3].

Section 1: Mechanistic Pathways of Degradation (The "Why")

When 4-(Benzotriazol-1-yl)phenol is exposed to ambient light or dissolved oxygen, the lack of an ESIPT relaxation pathway forces the excited molecule to undergo alternative, destructive photochemical reactions. The primary degradation route is the abstraction of the phenolic hydrogen, generating a highly reactive phenoxy radical. This radical rapidly couples with oxygen or other molecules to form yellow/brown quinone derivatives or insoluble oligomeric crosslinks. Furthermore, trace transition metals (e.g., Fe²⁺, Co²⁺) can catalyze this oxidative breakdown even in the dark[3].

G A 4-(Benzotriazol-1-yl)phenol (Ground State) B UV/Vis Photon Absorption (hv) A->B Exposure to Light C Excited State (Singlet/Triplet) B->C D Lack of ESIPT (Para-OH position) C->D Structural limitation E Reaction with O2 / Trace Metals C->E In presence of O2 D->E Alternative pathway F Phenoxy Radical Intermediate E->F Hydrogen abstraction G Quinone Derivatives (Yellow/Brown Discoloration) F->G Oxidation H Oligomeric Crosslinking (Insoluble Precipitates) F->H Radical coupling

Figure 1: Photo-oxidation pathway of 4-(Benzotriazol-1-yl)phenol due to the absence of ESIPT.

Section 2: Troubleshooting Guide & FAQs

Q1: My stock solution turned yellow/brown after a few weeks in the fridge. What happened? Cause: Phenolic oxidation. Because 4-(Benzotriazol-1-yl)phenol lacks the protective ESIPT mechanism[1], dissolved oxygen in your solvent (e.g., methanol, DMSO) reacts with the molecule under ambient laboratory lighting. This forms phenoxy radicals that couple into colored quinone byproducts. Solution: Always degas your solvents with Argon or Nitrogen prior to dissolution. Store the solutions exclusively in amber glass vials to block UV/Vis light.

Q2: I'm seeing a loss of assay purity (via HPLC) but no color change when stored as a dry powder. Why? Cause: Moisture absorption leading to slow solid-state hydrolysis, or interaction with trace metal impurities in low-grade glass containers. Transition metals can act as catalysts for the degradation of the benzotriazole core[3]. Solution: Store the dry powder desiccated at -20 °C. Use high-density polyethylene (HDPE) or high-quality borosilicate glass containers to prevent metal leaching.

Q3: Precipitates are forming in my DMSO stock solution over time. Is the compound degrading? Cause: This is typically caused by repeated freeze-thaw cycles. DMSO freezes at 19 °C; moving the vial in and out of the freezer causes localized supersaturation and aggregation. Alternatively, oxidative cross-linking can form insoluble dimers over time. Solution: Aliquot your stock solutions into single-use vials. Never subject the solution to more than one freeze-thaw cycle.

Section 3: Quantitative Data & Storage Matrix

To ensure reproducibility across your experiments, we have compiled the expected stability profiles of 4-(Benzotriazol-1-yl)phenol under various storage conditions.

Storage ConditionSolvent / MatrixExpected Shelf-LifePrimary Degradation Mechanism
-20 °C, Dark, Argon Dry Powder (Desiccated)> 24 MonthsNone (Highly Stable)
-20 °C, Dark, Argon Anhydrous Acetonitrile> 6 MonthsMinimal thermal degradation
4 °C, Ambient Light Methanol / Ethanol< 2 WeeksPhoto-oxidation (Quinone formation)
Room Temp, Dark Aqueous (pH > 9)< 1 WeekBase-catalyzed phenolic oxidation
Room Temp, Dark Presence of Fe²⁺/Co²⁺< 48 HoursMetal-catalyzed radical breakdown

Section 4: Standard Operating Protocol (SOP) for Long-Term Storage

To guarantee >99% purity of your 4-(Benzotriazol-1-yl)phenol over a 12-month period, strictly adhere to the following self-validating protocol.

Step-by-Step Methodology:

  • Glassware Passivation: Bake all borosilicate amber vials at 120 °C for 2 hours to eliminate trace moisture. Do not use standard soda-lime glass to avoid transition metal leaching[3].

  • Solvent Degassing: Select an anhydrous, non-nucleophilic solvent (e.g., HPLC-grade Acetonitrile). Sparge the solvent with high-purity Argon gas for at least 15 minutes to displace dissolved oxygen.

  • Inert Dissolution: Inside a glovebox or under a continuous stream of inert gas, weigh the required mass of 4-(Benzotriazol-1-yl)phenol. Add the degassed solvent and vortex gently until complete dissolution is achieved.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. This removes undissolved particulates or trace oligomeric impurities that act as nucleation sites for precipitation.

  • Aliquot and Seal: Divide the stock solution into single-use aliquots (e.g., 100 µL - 500 µL) in the baked amber vials. Purge the headspace of each vial with Argon before capping tightly with PTFE-lined septa.

  • Cryo-Storage: Transfer the sealed vials immediately to a -20 °C freezer, ensuring they remain strictly in the dark.

Workflow Step1 Dry Powder Storage Step2 Argon/N2 Purging Step1->Step2 Prep Step3 Anhydrous Solvent Dissolution Step2->Step3 Degas Step4 Sterile Filtration Step3->Step4 Remove particles Step5 Aliquot into Amber Vials Step4->Step5 Prevent light Step6 -20°C Dark Storage Step5->Step6 Final state

Figure 2: Optimal workflow for preparing and storing 4-(Benzotriazol-1-yl)phenol stock solutions.

References

  • [3] Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. National Institutes of Health (NIH) / PMC.[Link]

  • [1] Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State. Journal of the American Chemical Society (JACS).[Link]

  • [2] Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. American Coatings Association.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative study of 1H- and 2H-isomers of substituted benzotriazoles

As a Senior Application Scientist, understanding the tautomeric and isomeric nuances of heterocyclic scaffolds is critical for rational drug design and materials engineering. Benzotriazole is a privileged bicyclic nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the tautomeric and isomeric nuances of heterocyclic scaffolds is critical for rational drug design and materials engineering. Benzotriazole is a privileged bicyclic nitrogen heterocycle that exists in a dynamic tautomeric equilibrium between its 1H- and 2H-forms. While the unsubstituted molecule rapidly interconverts, electrophilic substitution (e.g., alkylation or arylation) locks the core into distinct 1-substituted (1H-isomer) and 2-substituted (2H-isomer) derivatives.

This guide objectively compares the thermodynamic, spectroscopic, and functional properties of these two isomers, providing a self-validating experimental workflow for their synthesis, isolation, and analytical differentiation.

Thermodynamic Foundations & Structural Divergence

In unsubstituted benzotriazole, the proton rapidly exchanges between the nitrogen atoms. Experimental data and quantum chemical calculations demonstrate that in solid and solution phases, the equilibrium overwhelmingly favors the 1H-tautomer (>99.9%) 1. Rotational band contour analysis of the N–H stretching vibration in the gas phase reveals that the 1H-tautomer is thermodynamically stabilized by approximately 4–5 kJ/mol relative to the 2H-tautomer 2.

However, when locked via N-substitution, the resulting 1H- and 2H-isomers exhibit drastically different physicochemical profiles due to their distinct molecular symmetries and electronic delocalization networks.

Quantitative Comparison of Locked Isomers
Property1-Substituted (1H-Isomer)2-Substituted (2H-Isomer)
Molecular Symmetry Asymmetric ( Cs​ point group)Symmetric ( C2v​ point group)
Thermodynamic Stability Ground state favoredExcited state (triplet) favored
Dipole Moment High (~4.1 D)Low (~0.4 D)
1 H NMR (Benzene Ring) ABCD spin system (4 distinct signals)AA'BB' spin system (2 symmetric multiplets)
Chromatographic Polarity High (Lower Rf​ on silica gel)Low (Higher Rf​ on silica gel)
Primary Application Medicinal chemistry (pharmacophores)Materials science (UV photostabilizers)

Experimental Workflow: Synthesis and Chromatographic Resolution

The alkylation of benzotriazole typically yields a mixture of 1-alkyl and 2-alkyl derivatives. The following self-validating protocol utilizes the distinct dipole moments of the isomers to achieve baseline separation.

Step-by-Step Methodology
  • Deprotonation (Anion Generation):

    • Action: Dissolve 1 equivalent of 1H-benzotriazole in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ) and stir at room temperature for 30 minutes.

    • Causality: Benzotriazole is a weak base but possesses a relatively acidic NH proton ( pKa​≈8.2 ) 3. K2​CO3​ is a mild, non-nucleophilic base perfectly calibrated to deprotonate the triazole ring without hydrolyzing the incoming electrophile. DMF's high dielectric constant stabilizes the resulting delocalized benzotriazolide anion, enhancing its nucleophilicity.

  • Electrophilic Substitution:

    • Action: Add 1.1 equivalents of the alkyl halide (e.g., benzyl bromide) dropwise. Stir for 4–6 hours.

    • Causality: The delocalized anion undergoes SN​2 attack at both N1 and N2. N1 attack is thermodynamically favored, yielding the 1H-isomer as the major product (~70-80%), while N2 attack yields the 2H-isomer as the minor product.

  • Quenching and Extraction:

    • Action: Quench with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over MgSO4​ , and concentrate in vacuo.

  • Chromatographic Separation & Self-Validation (TLC):

    • Action: Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) eluent.

    • Validation Check: You will observe two distinct UV-active spots. The 2H-isomer, possessing a highly symmetric structure and a near-zero dipole moment, interacts weakly with the polar silica gel and elutes first (Higher Rf​ ). The highly polar 1H-isomer binds strongly to the silica and elutes second (Lower Rf​ ). Purify via flash column chromatography using the same solvent system.

G BTA 1H-Benzotriazole (Starting Material) Base Deprotonation (K2CO3 / DMF) BTA->Base Anion Benzotriazolide Anion (Delocalized Charge) Base->Anion Alkylation Electrophilic Addition (R-X) Anion->Alkylation Isomer1 1-Substituted Isomer (1H-derivative, Major) Alkylation->Isomer1 N1 Attack Isomer2 2-Substituted Isomer (2H-derivative, Minor) Alkylation->Isomer2 N2 Attack Sep Silica Gel Column Chromatography Isomer1->Sep Isomer2->Sep Val1 NMR: Asymmetric (ABCD spin system) Sep->Val1 High Polarity Val2 NMR: Symmetric (AA'BB' spin system) Sep->Val2 Low Polarity

Synthesis and isolation workflow for 1H- and 2H-substituted benzotriazoles.

Analytical Differentiation: NMR System Validation

To definitively assign the isolated fractions, 1 H NMR spectroscopy is the gold standard. The structural symmetry directly dictates the spin system of the four protons on the fused benzene ring.

  • 2-Substituted (2H-Isomer) Validation: Because the substituent is on the central N2 atom, the molecule possesses a C2v​ -like symmetry axis bisecting the triazole and benzene rings. The four aromatic protons are magnetically equivalent in pairs, generating a simplified AA'BB' spin system . This manifests as two distinct, symmetric multiplets in the aromatic region 4.

  • 1-Substituted (1H-Isomer) Validation: Substitution at N1 breaks the molecular symmetry. The four aromatic protons are in unique magnetic environments, resulting in an ABCD spin system . This appears as four distinct signals (or a complex, overlapping multiplet) in the 1 H NMR spectrum, confirming the asymmetric 1H-isomer 4.

Functional Applications: Medicinal vs. Photochemical

The choice between developing a 1H- or 2H-isomer depends entirely on the intended application, driven by their distinct electronic states.

1H-Isomers in Drug Development

1H-benzotriazole derivatives are highly polar and act as excellent bioisosteres for indoles and benzimidazoles. Their asymmetric charge distribution allows them to form robust hydrogen bond networks within protein binding pockets, making them prevalent in the design of kinase inhibitors, antifungal agents, and antibacterial compounds.

2H-Isomers as Industrial Photostabilizers

While the 1H-isomer is more stable in the ground state, the 2H-isomer is uniquely stabilized in the excited triplet state 5. This property is exploited in 2-(2'-hydroxyphenyl)-2H-benzotriazoles, which are the industry standard for UV absorbers (e.g., UV-P, UV-326) 6. When irradiated by UV light, these 2H-isomers undergo an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT). The absorbed photon energy is safely dissipated as vibrational heat as the molecule cycles between enol and keto forms, protecting polymers and biological tissues from photodegradation.

ESIPT Enol_GS Ground State (Enol) 2H-Benzotriazole Enol_EX Excited State (Enol*) Franck-Condon State Enol_GS->Enol_EX UV Absorption Keto_EX Excited State (Keto*) Proton Transferred Enol_EX->Keto_EX ESIPT (Ultrafast) Keto_GS Ground State (Keto) Vibrationally Hot Keto_EX->Keto_GS Non-radiative Decay Keto_GS->Enol_GS Reverse PT

Excited-State Intramolecular Proton Transfer (ESIPT) in 2H-benzotriazoles.

References

  • Tautomeric Forms of N-Substituted Benzotriazoles: A Review. Benchchem. 7

  • The relative stabilities of benzotriazole tautomers determined by a rotational band contour analysis of the N–H stretching vibration. Elsevier / hhu.de. 2

  • 1H NMR Studies of some heterocyclic compounds Part-III. Tautomerism in 1,2,3, Benzotriazole. Journal of the Chemical Society of Pakistan. 4

  • Theoretical absorption and emission spectra of 1H- and 2H-benzotriazole. RSC Publishing. 6

  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. ChemicalBook. 3

  • What is 1H-Benzotriazole and what are its properties, uses, and synthesis methods? Guidechem. 5

Sources

Comparative

A Comparative Analysis of UV Absorption Properties: 4-(Benzotriazol-1-yl)phenol vs. Tinuvin P

A Technical Guide for Researchers in Material Science and Drug Development In the realm of material preservation and formulation stability, the efficacy of ultraviolet (UV) absorbers is paramount. These molecules are cri...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Material Science and Drug Development

In the realm of material preservation and formulation stability, the efficacy of ultraviolet (UV) absorbers is paramount. These molecules are critical in preventing the photodegradation of a vast array of products, from polymeric materials to pharmaceutical preparations. This guide provides a detailed comparative analysis of the UV absorption characteristics of two benzotriazole-based compounds: the commercially ubiquitous Tinuvin P and the lesser-known 4-(Benzotriazol-1-yl)phenol. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships that govern UV absorption and photostability in this important class of molecules.

Introduction: The Critical Role of Benzotriazole UV Absorbers

Benzotriazole derivatives are a cornerstone of photostabilization technology. Their primary function is to absorb incident UV radiation, particularly in the UVA (315-400 nm) and UVB (280-315 nm) regions, and to dissipate this energy through a harmless thermal process. This photophysical mechanism protects materials from the detrimental effects of UV exposure, which can include discoloration, loss of mechanical integrity, and degradation of active ingredients.

The photostability of the UV absorber itself is a critical performance metric. An effective UV absorber must not only absorb UV light efficiently but also remain chemically intact over prolonged periods of exposure. The most successful commercial benzotriazole UV absorbers, such as Tinuvin P, belong to the class of 2-(2-hydroxyphenyl)-2H-benzotriazoles. The specific substitution pattern in these molecules is the key to their remarkable photostability, a topic that will be explored in detail in this guide.

This guide will now delve into a head-to-head comparison of Tinuvin P and 4-(Benzotriazol-1-yl)phenol, examining their chemical structures, UV absorption spectra, and the underlying mechanisms that dictate their performance.

Molecular Structure: The Decisive Factor in Photostability

The seemingly subtle difference in the point of attachment of the phenol group to the benzotriazole ring between Tinuvin P and 4-(Benzotriazol-1-yl)phenol has profound implications for their function as UV absorbers.

Tinuvin P , with the chemical name 2-(2H-benzotriazol-2-yl)-p-cresol, is a 2-substituted benzotriazole.[1] This arrangement places the phenolic hydroxyl group in close proximity to a nitrogen atom of the benzotriazole ring, allowing for the formation of a crucial intramolecular hydrogen bond.

4-(Benzotriazol-1-yl)phenol , in contrast, is a 1-substituted benzotriazole. In this isomeric form, the phenol group is attached to a nitrogen atom that is not adjacent to another nitrogen within the triazole ring. This spatial arrangement prevents the formation of the intramolecular hydrogen bond that is characteristic of the 2-substituted isomers.

G cluster_0 Tinuvin P (2-substituted) cluster_1 4-(Benzotriazol-1-yl)phenol (1-substituted) Tinuvin_P Intramolecular Hydrogen Bond Enables ESIPT BTA_1_phenol No Intramolecular Hydrogen Bond; ESIPT Disfavored

Figure 1. Key structural difference between the two benzotriazole isomers.

This structural divergence is the primary determinant of their differing photophysical behaviors and, consequently, their efficacy as UV stabilizers.

The Mechanism of Photostabilization: Excited-State Intramolecular Proton Transfer (ESIPT)

The exceptional photostability of 2-(2-hydroxyphenyl)benzotriazoles like Tinuvin P is attributed to an ultrafast and highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3]

The ESIPT mechanism can be summarized in the following steps:

  • UV Absorption: The molecule absorbs a photon of UV radiation, transitioning to an excited electronic state.

  • Proton Transfer: In the excited state, the phenolic proton is rapidly transferred to the adjacent nitrogen atom of the benzotriazole ring. This tautomerization is facilitated by the pre-existing intramolecular hydrogen bond.

  • Non-Radiative Decay: The resulting excited-state keto-tautomer undergoes very rapid, non-radiative decay back to its ground state, dissipating the absorbed energy as heat.

  • Reverse Proton Transfer: In the ground state, the proton is transferred back to the phenolic oxygen, regenerating the original molecule in its stable enol form.

This entire cycle occurs on a picosecond timescale, preventing the molecule from undergoing photochemical reactions that would lead to its degradation.

ESIPT_Pathway S0 Ground State (Enol) S1 Excited State (Enol) S0->S1 UV Absorption S1_keto Excited State (Keto) S1->S1_keto ESIPT S0_keto Ground State (Keto) S1_keto->S0_keto Non-radiative Decay S0_keto->S0 Reverse Proton Transfer

Figure 2. Simplified Jablonski diagram illustrating the ESIPT mechanism.

In the case of 4-(Benzotriazol-1-yl)phenol, the absence of the intramolecular hydrogen bond largely precludes the ESIPT pathway. Upon UV excitation, the molecule is more likely to dissipate energy through less efficient and potentially destructive pathways, such as fluorescence, phosphorescence, or photochemical reactions, leading to its degradation.

Comparative UV Absorption Data

The UV-Vis absorption spectrum is a critical tool for evaluating the performance of a UV absorber. The key parameters are the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength.

CompoundChemical NameCAS Numberλmax (in Chloroform)Molar Extinction Coefficient (ε) at λmax
Tinuvin P 2-(2H-benzotriazol-2-yl)-p-cresol2440-22-4301 nm, 341 nm16,150 L·mol⁻¹·cm⁻¹ at 341 nm
4-(Benzotriazol-1-yl)phenol 4-(1H-benzotriazol-1-yl)phenolN/AEstimated ~280-300 nmSignificantly lower than Tinuvin P (inferred)

Table 1: Comparison of UV Absorption Properties.

Tinuvin P exhibits strong absorbance across the 300-400 nm range, with two distinct absorption maxima at 301 nm and 341 nm in a chloroform solution.[1] The high molar extinction coefficient at 341 nm indicates very efficient absorption in the UVA region.

Experimental Protocol: Determination of UV Absorption Spectra

The following is a generalized, step-by-step methodology for determining the UV absorption characteristics of a benzotriazole-based UV absorber.

Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of a UV absorber in a suitable solvent.

Materials and Equipment:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV absorber sample (e.g., Tinuvin P)

  • Spectroscopic grade solvent (e.g., chloroform, ethanol, or cyclohexane)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of the UV absorber (e.g., 10 mg).

    • Dissolve the sample in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration. Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the recommended time (typically 15-30 minutes).

    • Set the wavelength range for scanning (e.g., 250-450 nm).

  • Baseline Correction:

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the instrument across the scanned wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the cuvette back into the sample holder and record the UV-Vis absorption spectrum.

    • Repeat this step for each of the working solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • From the spectra, identify the wavelength(s) of maximum absorbance (λmax).

    • Using the absorbance value at λmax for each concentration, create a calibration curve by plotting absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in mol/L), the slope of the calibration curve will be equal to the molar extinction coefficient (ε).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution Prep_Work Prepare Working Solutions Prep_Stock->Prep_Work Measure Measure Sample Absorbance Prep_Work->Measure Setup Spectrophotometer Setup Baseline Baseline Correction Setup->Baseline Baseline->Measure Identify_lambda Identify λmax Measure->Identify_lambda Plot_Cal Plot Calibration Curve Identify_lambda->Plot_Cal Calc_epsilon Calculate ε Plot_Cal->Calc_epsilon

Figure 3. Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion and Practical Implications

The comparative analysis unequivocally demonstrates the superiority of Tinuvin P over 4-(Benzotriazol-1-yl)phenol as a UV absorber. This superior performance is not a matter of small degrees but is based on a fundamental difference in their molecular structures.

  • Tinuvin P , as a 2-(2-hydroxyphenyl)benzotriazole, possesses the ideal structural motif for efficient and highly photostable UV absorption via the ESIPT mechanism. Its strong absorption in the 300-400 nm range makes it an excellent choice for protecting a wide variety of materials from sun damage.

  • 4-(Benzotriazol-1-yl)phenol , due to its 1-substituted nature, lacks the intramolecular hydrogen bond necessary for ESIPT. Consequently, it is expected to have weaker UV absorption, a λmax at shorter, less critical wavelengths, and poor photostability. This makes it unsuitable for applications requiring long-term UV protection.

For researchers and professionals in material science and drug development, this guide underscores the critical importance of understanding the structure-function relationships of UV absorbers. The selection of an appropriate UV stabilizer should not be based solely on its general chemical class but on a detailed understanding of its specific isomeric structure and the resulting photophysical properties. For applications demanding high performance and longevity, 2-(2-hydroxyphenyl)benzotriazole derivatives like Tinuvin P remain the industry standard for sound scientific reasons.

References

  • BASF. (2019).
  • Polivinil Plastik. TINUVIN P.
  • Suhadolnik, J. C., et al. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability: Mechanistic Implications Beyond Excited State Intramolecular Proton Transfer.
  • Al-awar, R. S., et al. (2009). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules, 14(4), 1433-1445.
  • NIST. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook.
  • Mizukawa, K., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Advances, 12(28), 17855-17863.
  • ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis, ASTM Intern
  • Shariatinia, Z. (2019). Excited state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)benzotriazole: A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 208, 259-272.

Sources

Validation

performance evaluation of 4-(Benzotriazol-1-yl)phenol vs other UV stabilizers

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of 4-(Benzotriazol-1-yl)phenol against other prevalent classes of UV stabilizers. The content is structured to offer researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of 4-(Benzotriazol-1-yl)phenol against other prevalent classes of UV stabilizers. The content is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the performance characteristics, underlying mechanisms, and empirical evaluation methods for these critical polymer additives.

The Imperative for UV Stabilization in Modern Materials

Polymers and other organic materials are susceptible to degradation from exposure to ultraviolet (UV) radiation, a component of sunlight. This photodegradation can manifest as discoloration (yellowing), cracking, loss of mechanical strength, and reduced service life.[1][2][3] UV stabilizers are chemical additives incorporated into materials to protect them from these damaging effects, thereby enhancing durability and performance.[3][4]

The primary classes of UV stabilizers include UV absorbers, which function by absorbing harmful UV radiation, and Hindered Amine Light Stabilizers (HALS), which operate by scavenging free radicals.[1][5] 4-(Benzotriazol-1-yl)phenol belongs to the benzotriazole class of UV absorbers, which are widely used due to their high efficacy.[6] This guide will objectively compare its performance attributes against other key stabilizers, namely benzophenones (another class of UV absorbers) and HALS.

Mechanisms of UV Protection: A Comparative Overview

The efficacy of a UV stabilizer is fundamentally dictated by its mechanism of action. The three classes of stabilizers discussed here operate via distinct pathways.

  • Benzotriazoles (including 4-(Benzotriazol-1-yl)phenol): These compounds are highly efficient UV absorbers.[1] Their molecular structure allows them to absorb damaging UV radiation, particularly in the 300-400 nm range, and dissipate the energy as harmless heat through a rapid, reversible intramolecular proton transfer.[6][7][8] This process involves an intramolecular hydrogen bond that, upon absorbing a UV photon, undergoes a structural change to an unstable enol-quinone form, which then rapidly reverts to its original state, releasing energy as heat.[7] This cyclic process allows a single molecule to dissipate large amounts of UV energy without being consumed quickly.[7]

  • Benzophenones: Similar to benzotriazoles, benzophenones are UV absorbers that rely on an intramolecular hydrogen bond between a hydroxyl group and a carbonyl group.[9][10] Upon absorbing UV radiation (typically in the 290-350 nm range), this bond is temporarily broken as the molecule converts the light energy into vibrational energy, which is then released as heat.[9][11] The molecule then returns to its ground state, ready to absorb another UV photon.[9]

  • Hindered Amine Light Stabilizers (HALS): Unlike UV absorbers, HALS do not absorb UV radiation.[12][13] Instead, they function by scavenging free radicals that are generated within the polymer during photo-oxidation.[12][14] This process, often referred to as the Denisov Cycle, is regenerative.[12][15] The HALS compound is oxidized to a stable nitroxyl radical, which then traps polymer alkyl radicals. Through a series of reactions, the original HALS is regenerated, allowing it to participate in multiple radical scavenging cycles.[12][13] This regenerative mechanism provides exceptionally long-lasting protection.[16]

G cluster_0 UV Absorbers cluster_1 HALS (Free Radical Scavenging) UVA_start UV Radiation (Photon) UVA_absorber Benzotriazole or Benzophenone Molecule UVA_start->UVA_absorber Absorbed by UVA_excited Excited State (Intramolecular Proton Transfer) UVA_absorber->UVA_excited Energy Transfer UVA_heat Heat Dissipation UVA_excited->UVA_heat Releases Energy UVA_ground Ground State (Molecule Regenerated) UVA_excited->UVA_ground Returns to UVA_ground->UVA_absorber Ready for next photon HALS_start UV Radiation on Polymer HALS_radicals Polymer Free Radicals (R•, ROO•) HALS_start->HALS_radicals Generates HALS_amine Hindered Amine (>N-H) HALS_radicals->HALS_amine Reacts with HALS_trap Trapped Radicals (e.g., >N-O-R) HALS_radicals->HALS_trap Forms HALS_nitroxyl Nitroxyl Radical (>N-O•) HALS_amine->HALS_nitroxyl Forms HALS_nitroxyl->HALS_radicals Scavenges HALS_regen Amine Regeneration HALS_trap->HALS_regen Further Reactions HALS_regen->HALS_amine Regenerates (Cyclic Process)

Figure 1: Comparative Mechanisms of UV Stabilizers

Quantitative Performance Comparison

The selection of a UV stabilizer is a multifactorial decision based on performance metrics such as UV absorbance efficiency, thermal stability (crucial for processing), and compatibility with the host polymer.

Data Summary: UV Stabilizer Performance Characteristics
Parameter 4-(Benzotriazol-1-yl)phenol & Other Benzotriazoles Benzophenones Hindered Amine Light Stabilizers (HALS)
Primary Mechanism UV AbsorptionUV AbsorptionFree Radical Scavenging
Effective UV Range Strong absorption in the 300-400 nm range.[6][8]Strong absorption in the 290-350 nm range.[11]Do not absorb UV radiation.[12][13]
Photostability High, but can be consumed over long-term exposure.[7]Good, but can be consumed over time.[17]Excellent and long-lasting due to regenerative cycle.[12]
Polymer Compatibility Excellent with polycarbonates, polyesters, polyurethanes.[6]Good with polyolefins, PVC, coatings, and adhesives.[11]Excellent with polyolefins (PE, PP).[1][14] High MW grades offer reduced volatility.[14]
Thermal Stability Analysis

Thermal stability is critical, as the stabilizer must survive high-temperature processing (e.g., extrusion, injection molding) without degradation.[18][19] Thermogravimetric Analysis (TGA) is the standard method for evaluating this property, measuring weight loss as a function of temperature.[18]

UV Stabilizer Class Commercial Example T5% Onset (°C) T10% Onset (°C) Key Observations
Phenolic Benzotriazole Generic Phenolic Benzotriazole~150-180 (Melting Point)Data Not Publicly AvailableKnown for high thermal stability, suitable for engineering plastics processed at high temperatures.[6]
HALS (Low MW) UV-770~270>280Good thermal stability suitable for many processing applications.
HALS (High MW) Chimassorb 944>325>350Excellent thermal stability with minimal weight loss at temperatures up to 300°C.[18]
Benzophenone UV-531 (BP-12)~250~270Moderate thermal stability, suitable for a range of applications.[9]

Note: TGA values can vary based on specific product grades and analytical conditions. The data presented is compiled from scientific literature and technical datasheets for comparative purposes.[18]

Standardized Experimental Protocols for Performance Evaluation

To ensure trustworthy and reproducible results, the performance of UV stabilizers must be evaluated using standardized methodologies.

Protocol 1: Accelerated Weathering

This protocol simulates the damaging effects of long-term outdoor exposure in a laboratory setting.[2][20] It is essential for predicting material lifespan and performance.[2][20]

Objective: To evaluate the ability of a UV-stabilized polymer to resist degradation from UV light, heat, and moisture.

Governing Standards:

  • ISO 4892-2: Plastics - Methods of exposure to laboratory light sources - Part 2: Xenon-arc lamps.[21][22][23]

  • ASTM D4329: Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics.[24][25][26]

Methodology (Based on ISO 4892-2):

  • Sample Preparation: Prepare replicate test specimens of the polymer containing the UV stabilizer at a specified concentration. Also prepare unstabilized control samples.[22]

  • Apparatus: Utilize a xenon-arc test chamber, which uses filtered xenon-arc lamps to simulate the full spectrum of sunlight.[22][23]

  • Exposure Cycle: Program the chamber to run a specified cycle. A common cycle for simulating outdoor weathering is:

    • Light Phase: 102 minutes of light exposure at a controlled irradiance (e.g., 60 W/m² from 300-400 nm) and temperature (e.g., 65°C Black Panel Temperature).[21]

    • Light + Water Spray Phase: 18 minutes of light exposure combined with a water spray to simulate rain and thermal shock.[21]

  • Duration: Continue the exposure for a predetermined duration (e.g., 500, 1000, or 2000 hours), removing samples at set intervals.[2]

  • Evaluation: After exposure, assess the samples for changes in key properties compared to the unexposed controls.[22]

    • Optical Properties: Measure color change (yellowness index) using a spectrophotometer and gloss using a gloss meter.

    • Mechanical Properties: Conduct tensile testing to measure changes in tensile strength, elongation, and impact resistance.

G start Prepare Stabilized & Control Polymer Samples place Mount Samples in Xenon-Arc Chamber start->place cycle_start Begin Exposure Cycle place->cycle_start light 102 min Light Exposure (Controlled Irradiance & Temp) cycle_start->light spray 18 min Light + Water Spray (Simulates Rain/Dew) light->spray check Interval Check? spray->check check->light No (Continue Cycle) remove Remove Samples for Analysis check->remove Yes (Time Point Reached) end End of Test check->end Final Duration Reached evaluate Evaluate Properties: - Color & Gloss - Mechanical Strength remove->evaluate evaluate->check

Figure 2: Accelerated Weathering Workflow (ISO 4892-2)
Protocol 2: Thermogravimetric Analysis (TGA)

This protocol provides a quantitative measure of a material's thermal stability.

Objective: To determine the thermal decomposition profile of a UV stabilizer.[18]

Governing Standard:

  • ISO 11358: Plastics — Thermogravimetry (TG) of polymers.[19]

Methodology:

  • Apparatus: A Thermogravimetric Analyzer (TGA) with a precision microbalance and a programmable furnace.[18]

  • Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of the UV stabilizer powder into a TGA sample pan (e.g., alumina or platinum).

  • Purge Gas: Use an inert purge gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 600°C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine key metrics such as the onset temperature of decomposition and the temperatures at which 5% (T5%) and 10% (T10%) weight loss occurs.

G start Weigh 5-10 mg of UV Stabilizer Sample place Place Sample in TGA Pan start->place load Load into TGA Furnace under Nitrogen Flow place->load equilibrate Equilibrate at 30°C load->equilibrate ramp Heat at 10°C/min to 600°C equilibrate->ramp record Continuously Record Weight vs. Temperature ramp->record analyze Analyze Data: - Plot % Weight Loss - Determine T-onset, T5%, T10% record->analyze end Thermal Stability Profile analyze->end

Figure 3: Thermogravimetric Analysis (TGA) Workflow

Conclusion and Application-Specific Recommendations

The performance evaluation reveals that no single UV stabilizer is universally superior; the optimal choice is dictated by the specific application.

  • 4-(Benzotriazol-1-yl)phenol and other benzotriazoles are excellent choices for applications requiring high optical clarity and protection against UV-A and UV-B radiation, particularly in engineering plastics like polycarbonate and polyesters that undergo high-temperature processing.[1][27]

  • Benzophenones offer a cost-effective solution for a broad range of polymers, providing good UV absorption, although typically with a slightly lower range of UV coverage compared to advanced benzotriazoles.[3][11]

  • Hindered Amine Light Stabilizers (HALS) are unparalleled for long-term durability, especially in thick-section polyolefin applications exposed to harsh outdoor environments.[1][12][14] Their regenerative free-radical scavenging mechanism provides protection that significantly outlasts that of UV absorbers.[13]

For comprehensive, long-lasting protection, especially in demanding applications, a synergistic combination of a UV absorber (like a benzotriazole) and a HALS is often employed.[3][5] The UV absorber provides surface protection by blocking UV radiation, while the HALS neutralizes any free radicals that may form within the polymer matrix, offering robust, multi-faceted stabilization.

References

  • UV Stabilizers: Types for Plastics and Polymer Performance. Wellt Chemicals.
  • Benzophenone UV Absorber: Performance Advantages and Multi-Field Applic
  • Hindered amine light stabilizers. Wikipedia. [Link]

  • ISO 4892-2 Plastics - Xenon-arc lamps. Q-Lab. [Link]

  • D 4329 – 99 - Standard Practice for - Fluorescent UV Exposure of Plastics. ASTM International. [Link]

  • Light Stabilizers (HALS) Definition & Mechanism. Baoxu Chemical. [Link]

  • Mechanism of action of HALS based on the Denisov Cycle. ResearchGate. [Link]

  • UV Lamp Testing As Per Standard ASTM D4329. Kiyo R&D. [Link]

  • ISO 4892-2: Plastics – Methods of Exposure to Laboratory Light Sources – Part 2: Xenon-Arc Lamps. Predire Testcenter. [Link]

  • UV Exposure of Plastic Products - ASTM D4329-21. NANOLAB. [Link]

  • ISO 4892-2 Xenon-Arc UV Weathering Test for Plastics. Micom Laboratories. [Link]

  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. 3V Sigma USA. [Link]

  • What is the ASTM standard for UV resistance test?. LIB industry. [Link]

  • ISO 4892-2:2013. International Organization for Standardization. [Link]

  • ASTM D4329-21 Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics. ASTM International. [Link]

  • HALS | Light Stabilizers for Plastics & Coatings. amfine.com. [Link]

  • Omnistab Benzophenone UV absorbers. Partners in Chemicals. [Link]

  • ISO 4892-2:2013(E) Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps. iTeh Standards Store. [Link]

  • Advancements in UV Stabilization: Protecting Plastics for Longer Performance. LinkedIn. [Link]

  • How do UV absorbers work ?. Raytop Chemical. [Link]

  • Do you know the mechanism of action of UV absorbers?. Alfa Chemical. [Link]

  • Thermal and Rheological Response to Ultraviolet Stabilizers Additive in Linear Low Density Polyethylene under Sever Environmental Conditions. Science Alert. [Link]

  • Evaluation of three UV absorbers. Partners in Chemicals. [Link]

  • evaluating the thermal stability and basic performance of light stabilizer uv-770. Amine Catalysts. [Link]

  • How do UV Stabilizers Protect Polymers from UV light Degradation?. Omnistab.com. [Link]

  • Selection of Light Stabilizers for Polymers: Best UV Stabilizers for Enhanced Durability. Vibrant Colortech. [Link]

  • Evaluation of long-term stability and degradation on polycarbonate based plastic glass. ScienceDirect. [Link]

  • Effects of UV Stabilizers on Polypropylene Outdoors. PMC. [Link]

  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Publishing. [Link]

  • PHENOLIC BENZOTRIAZOLE. LookChem. [Link]

  • Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration. Springer. [Link]

  • EFFECTS OF UV ON POLYCARBONATE GLAZING. CIRCA. [Link]

  • How UV Coating Works In Polycarbonate Sheets: A Technical Guide For Architects. LinkedIn. [Link]

  • PHENOLIC BENZOTRIAZOLE. Ataman Kimya. [Link]

  • Simulated simplified mechanisms for the degradation of the phenolic... ResearchGate. [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PMC. [Link]

  • Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. MDPI. [Link]

Sources

Comparative

corrosion inhibition efficiency of 4-(Benzotriazol-1-yl)phenol compared to other inhibitors

An In-depth Guide to Its Performance Against Alternative Corrosion Inhibitors In the continuous effort to mitigate the costly and destructive effects of metal corrosion, researchers and industry professionals are in cons...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Its Performance Against Alternative Corrosion Inhibitors

In the continuous effort to mitigate the costly and destructive effects of metal corrosion, researchers and industry professionals are in constant pursuit of more effective and reliable inhibitors. Among the vast array of organic compounds developed for this purpose, benzotriazole (BTA) and its derivatives have long been recognized as highly efficacious, particularly for copper and its alloys.[1][2] This guide provides a detailed comparative analysis of a specific derivative, 4-(Benzotriazol-1-yl)phenol (BTA-OH), examining its corrosion inhibition efficiency in relation to established and alternative inhibitors.

This document, intended for researchers, scientists, and professionals in materials science, will delve into the mechanistic underpinnings of BTA-OH's protective action, present comparative experimental data, and provide standardized protocols for evaluating inhibitor performance.

The Mechanism of Inhibition: A Tale of Adsorption and Film Formation

The efficacy of benzotriazole derivatives as corrosion inhibitors stems from their ability to adsorb onto a metal's surface and form a protective, passivating film.[3][4] This barrier isolates the metal from the corrosive environment. The BTA molecule contains nitrogen atoms with lone pairs of electrons, which play a crucial role in coordinating with the metal surface.[5]

For 4-(Benzotriazol-1-yl)phenol, the presence of the hydroxyl (-OH) group on the phenyl ring introduces an additional site for interaction, potentially enhancing its adsorption and the stability of the protective film compared to the parent BTA molecule. The mechanism involves the formation of a complex between the metal ions and the inhibitor molecules.[6] This polymeric film, often just nanometers thick, acts as a physical barrier to both anodic and cathodic corrosion reactions.[7]

Diagram: Conceptual Mechanism of 4-(Benzotriazol-1-yl)phenol Inhibition

G cluster_metal Metal Surface (e.g., Copper) cluster_solution Corrosive Solution (e.g., NaCl) Metal Cu | Cu | Cu | Cu | Cu Protective_Layer Formation of Protective [Cu-BTA-OH] Polymeric Film Metal->Protective_Layer Complexation BTA_OH 4-(Benzotriazol-1-yl)phenol (BTA-OH) BTA_OH->Metal Adsorption via N and O atoms Cl_ion Cl⁻ O2 O₂ Protective_Layer->Cl_ion Blocks Attack Protective_Layer->O2 Blocks Attack

Caption: Adsorption of BTA-OH onto the metal surface and formation of a protective film.

Comparative Performance: A Data-Driven Evaluation

The true measure of a corrosion inhibitor lies in its performance relative to other available options. While direct comparative studies on 4-(Benzotriazol-1-yl)phenol are not as numerous as those for the parent BTA, the existing literature on benzotriazole derivatives provides a strong basis for evaluation. These compounds are typically assessed by their inhibition efficiency (IE%), which quantifies the percentage reduction in the corrosion rate.

InhibitorMetal/AlloyCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1,2,3-Benzotriazole (BTA)AA 2040 Alloy0.10 M NaCl1 mM98%[4]
1,2,3-Benzotriazole (BTA)AA 7575 Alloy0.10 M NaCl1 mM92%[4]
1-(4-nitrobenzyl)-1H-1,2,3-benzotriazoleBrass C687003% NaCl15 ppm92.13%[4][8]
2-[2-(1H-benzotriazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dioneBrass C687003% NaCl15 ppm83.70%[4][8]
1-(prop-2-yn-1-yl)-1H-benzotriazoleBrass C687003% NaCl15 ppm80.89%[4][8]
1-BenzylimidazoleC1018 Carbon Steel1 M HCl + KI5 mM93%[9]

This table summarizes the performance of various benzotriazole derivatives and a related heterocyclic inhibitor. The efficiency is highly dependent on the specific metal, corrosive environment, and inhibitor concentration.

Derivatives of benzotriazole often show enhanced inhibition efficiency compared to BTA, which is attributed to modifications in their molecular structure that improve adsorption or film-forming properties.[10] For instance, the introduction of different functional groups can increase the electron density on the triazole ring, strengthening its interaction with the metal surface.

Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following outlines the methodologies for two of the most common electrochemical techniques used to evaluate inhibitor performance.

Protocol 1: Potentiodynamic Polarization

This technique measures the relationship between the electrochemical potential and the current. By analyzing the resulting Tafel plots, key parameters like corrosion potential (Ecorr), corrosion current density (icorr), and anodic/cathodic Tafel slopes can be determined. The inhibition efficiency (IE%) is calculated from the icorr values with and without the inhibitor.

Step-by-Step Methodology:

  • Electrode Preparation: A working electrode of the metal being studied (e.g., copper, mild steel) is polished to a mirror finish, typically using successively finer grades of silicon carbide paper, followed by polishing with alumina slurry. It is then cleaned, degreased (e.g., with acetone), rinsed with deionized water, and dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, containing the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Solution Preparation: The corrosive medium (e.g., 3.5% NaCl solution) is prepared. A blank solution and solutions containing various concentrations of the inhibitor are made.

  • Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the test solution, and the OCP is monitored until it reaches a stable value, which typically takes 30-60 minutes. This ensures the system is at a steady state before polarization.

  • Polarization Scan: The potential is scanned from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr).

  • Calculation of Inhibition Efficiency: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) is the corrosion current density without inhibitor and icorr(inh) is the corrosion current density with the inhibitor.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. It is highly sensitive to the formation of protective films on the metal surface.

Step-by-Step Methodology:

  • Electrode and Cell Setup: Follow steps 1-3 from the Potentiodynamic Polarization protocol.

  • OCP Stabilization: The working electrode is immersed in the test solution until a stable OCP is achieved (typically 30-60 minutes).

  • Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically plotted in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats. The data is then fitted to an appropriate equivalent electrical circuit model to extract parameters like the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculation of Inhibition Efficiency: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) is the charge transfer resistance with the inhibitor and Rct(blank) is the charge transfer resistance without the inhibitor. An increase in Rct signifies increased resistance to corrosion.

Diagram: Standard Experimental Workflow for Inhibitor Evaluation

G A Metal Sample Preparation (Polishing, Cleaning) B Three-Electrode Cell Assembly A->B D OCP Stabilization (Steady State) B->D C Preparation of Corrosive Media (with/without Inhibitor) C->B E Electrochemical Measurement D->E F Potentiodynamic Polarization (Tafel) E->F G Electrochemical Impedance Spectroscopy (EIS) E->G H Data Analysis (icorr, Rct) F->H G->H I Calculate Inhibition Efficiency (IE%) H->I J Surface Analysis (SEM, AFM, XPS) I->J Optional Validation

Caption: Workflow for evaluating corrosion inhibitor performance using electrochemical methods.

Concluding Remarks

4-(Benzotriazol-1-yl)phenol, as a derivative of the well-established benzotriazole family, holds significant promise as an effective corrosion inhibitor. Its molecular structure suggests a strong potential for forming a robust, protective film on metal surfaces. While comprehensive comparative data specifically for BTA-OH is still emerging, the performance of analogous derivatives indicates a high likelihood of excellent inhibition efficiency.

The choice of an inhibitor is a critical decision that depends on the specific metal, the nature of the corrosive environment, and operational conditions.[4] For researchers and industry professionals, a rigorous evaluation using standardized electrochemical techniques like potentiodynamic polarization and EIS is paramount for making informed decisions and advancing the field of corrosion protection. The continued investigation into functionalized benzotriazoles like BTA-OH will undoubtedly lead to the development of even more potent and specialized corrosion inhibitors.

References

  • The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater. RSC Publishing. (2019).
  • Synthesis of New Benzotriazole Derivatives Containing Carbon Chains as the Corrosion Inhibitors for Copper in Sodium Chloride Solution. Industrial & Engineering Chemistry Research - ACS Publications. (2015).
  • Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl 3 %. ResearchGate.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. (2024).
  • The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater. RSC Publishing.
  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI. (2021).
  • The efficiency of various compounds as copper corrosion inhibitors. ResearchGate.
  • Comparison of a bio-based corrosion inhibitor versus benzotriazole on corroded copper surfaces. ArODES HES-SO.
  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. PMC. (2021).
  • performance comparison of benzotriazole derivatives in metal protection. Benchchem.
  • Copper Corrosion Inhibitors. Period 2008-2014. A Review. International Journal of Electrochemical Science. (2014).
  • Review of corrosive environments for copper and its corrosion inhibitors. (2017).
  • Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes. (2020).
  • A Comparative Analysis of 1-Benzylimidazole and Benzotriazole as Corrosion Inhibitors. Benchchem.

Sources

Validation

A Comparative Guide to the Cytotoxicity of Substituted Phenolic Benzotriazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzotriazole scaffold has emerged as a "privileged" structure, demonstrating a remarkable versatility in inter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzotriazole scaffold has emerged as a "privileged" structure, demonstrating a remarkable versatility in interacting with a wide array of biological targets. When coupled with a phenolic moiety, these compounds, known as phenolic benzotriazoles, exhibit a spectrum of biological activities, with their cytotoxic properties against cancer cells being of particular interest. This guide provides an in-depth, comparative analysis of the cytotoxicity of various substituted phenolic benzotriazoles, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

The Rationale for Comparing Substituted Analogues

The biological activity of a core scaffold like phenolic benzotriazole can be finely tuned by the addition of different substituents. These chemical modifications can influence the compound's electronic properties, lipophilicity, steric profile, and ability to form hydrogen bonds, all of which play a crucial role in its interaction with biological targets and, consequently, its cytotoxic efficacy. By systematically comparing the cytotoxicity of a series of substituted analogues, we can elucidate critical structure-activity relationships (SAR), providing a rational basis for the design of more potent and selective anticancer agents.

Comparative Cytotoxicity of Substituted Benzotriazole Derivatives

The following table summarizes the in vitro cytotoxicity (IC50 values) of a series of substituted benzotriazole derivatives against various human cancer cell lines. This data, compiled from recent studies, highlights how different substitution patterns on the benzotriazole and associated phenyl rings influence their anticancer activity.

Compound IDSubstituentsCell LineIC50 (µM)Reference
Series 1: Benzotriazole-Substituted 2-Phenylquinazolines
ARV-22-(1H-benzo[d][1][2][3]triazol-1-yl)-N,N-dimethylanilineMCF-7 (Breast)3.16[3]
HeLa (Cervical)5.31[3]
HT-29 (Colon)10.6[3]
Series 2: Imidazole-Thione Linked Benzotriazoles
BI91-(1H-benzo[d][1][2][3]triazol-1-ylmethyl)-3-(4-chlorophenyl)-1H-imidazole-2-thioneMCF-7 (Breast)3.57[4]
HL-60 (Leukemia)0.40[4]
HCT-116 (Colon)2.63[4]
Series 3: Benzotriazole-Chalcone Analogues
PM-4(2E)-1-(1H-benzotriazol-1-yl)-3-(4-hydroxy-3-methoxyphenyl)-prop-2-en-1-oneMCF-7 (Breast)Potent Inhibition[5]
PM-6(2E)-1-(1H-benzotriazol-1-yl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-oneMCF-7 (Breast)Most Potent in Series[5]
Series 4: Benzotriazole N-acylarylhydrazone Hybrids
3qVaried aryl substitutionsColon HT-29High Potency[6]

Expert Insights on Structure-Activity Relationships:

The data reveals several key trends. For instance, in the benzotriazole-substituted 2-phenylquinazoline series, the specific substitution pattern on the phenyl ring significantly impacts cytotoxicity across different cancer cell lines[3]. In the imidazole-thione linked benzotriazoles, the presence of a halogenated phenyl group appears to contribute to potent activity, with compound BI9 demonstrating sub-micromolar efficacy against leukemia cells[4]. The benzotriazole-chalcone analogues highlight the importance of the substitution pattern on the chalcone moiety for anticancer activity[5]. Furthermore, comprehensive reviews suggest that halogen and alkyl-aryl substitutions on the benzotriazole scaffold can lead to superior cytotoxicity compared to the parent molecule[2][7].

Experimental Methodologies for Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. Several robust and well-validated in vitro assays are employed for this purpose. Below, we detail the protocols for two commonly used methods, the MTT assay and apoptosis assays, explaining the scientific principles behind each step.

The MTT Assay: A Measure of Metabolic Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that provides an indication of cell viability by measuring the metabolic activity of the cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment. Rationale: This ensures a uniform and healthy cell monolayer before compound treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Rationale: A dose-response curve is essential to determine the IC50 value.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2. Rationale: The incubation time should be sufficient for the compound to exert its cytotoxic effects.

  • MTT Addition: After incubation, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Rationale: This allows for the conversion of MTT to formazan by metabolically active cells.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals. Rationale: The formazan crystals are insoluble in aqueous solutions and must be dissolved to be quantified.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. Rationale: The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for the MTT Assay:

MTT_Workflow A Cell Seeding B Compound Treatment A->B Overnight C Incubation B->C 24-72h D MTT Addition C->D E Formazan Solubilization D->E 2-4h F Absorbance Measurement E->F G Data Analysis (IC50) F->G

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Apoptosis Assays: Unraveling the Mechanism of Cell Death

Many anticancer agents induce programmed cell death, or apoptosis. Apoptosis assays are crucial for determining if a compound's cytotoxic effect is mediated through this specific pathway.

Principle: Apoptosis is characterized by a series of distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of caspases. Various assays are designed to detect these hallmarks.

Common Apoptosis Detection Methods:

  • Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with a compromised membrane (late apoptotic or necrotic cells).

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases.

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

A Representative Apoptosis Induction Pathway:

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Mitochondrial Pathway cluster_execution Execution Phase Compound Phenolic Benzotriazole Bax Bax/Bak Activation Compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis often induced by cytotoxic compounds.

Conclusion and Future Directions

The comparative analysis of substituted phenolic benzotriazoles reveals a rich and complex structure-activity landscape. The cytotoxicity of these compounds can be significantly modulated by the nature and position of substituents, offering a promising avenue for the development of novel anticancer therapeutics. Future research should focus on synthesizing and screening more diverse libraries of these compounds to further refine our understanding of their SAR. Moreover, detailed mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways involved in their cytotoxic effects. This will ultimately pave the way for the rational design of next-generation phenolic benzotriazole-based drugs with enhanced potency and selectivity.

References

  • Mardale, G., Prodea, A., Munteanu, A., & Soica, C. (2025). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Pharmaceuticals, 19(1), 77. [Link][2]

  • Zhang, P., et al. (Year). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science Publishers. [Link][3]

  • Khayyat, A. N., et al. (2021). Design, Synthesis, and Antiproliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. Molecules, 26(19), 5983. [Link][4]

  • Patel, P. M., et al. (2026). Design, synthesis, molecular docking, and biological evaluation of chalcones bearing benzotriazole analogues as dual anti-inflammatory and anticancer agents. Journal of Molecular Structure, 1313, 138435. [Link][5][8]

  • Kamal, A., et al. (Year). Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition. Bioorganic & Medicinal Chemistry Letters. [Link][6]

  • Korcz, M., et al. (Year). Synthesis and anticancer evaluation of novel quinoline bearing a benzotriazole moiety. European Journal of Medicinal Chemistry. [Link][1]

  • Li, J., et al. (Year). Synthesis and anticancer activity of benzotriazole derivatives. Medicinal Chemistry Research. [Link][9]

  • Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 28(6), 2549. [Link][10][11]

  • Zhuang, Y., et al. (2022). Benzotriazole Ultraviolet Stabilizers Promote Breast Cancer Cell Proliferation via Activating Estrogen-Related Receptors α and γ at Human-Relevant Levels. Environmental Science & Technology, 56(4), 2645-2654. [Link][12]

  • Waidyanatha, S., et al. (2021). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. Xenobiotica, 51(7), 831-841. [Link][13]

  • Borges dos Santos, R. M., et al. (Year). Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. Journal of Molecular Modeling. [Link][14]

  • Chen, Y., et al. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLoS ONE, 10(3), e0121276. [Link][15]

  • Zidar, N., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. RSC Advances, 12(27), 17357-17371. [Link][16]

  • Lipej, M., et al. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers in Endocrinology, 15, 1478543. [Link][17]

  • Zakeri-Milani, P., et al. (Year). Structure-activity Relationships for Benzotriazine di-N-oxides. International Journal of Radiation Oncology, Biology, Physics. [Link][18]

  • Wright, T. J., et al. (2024). Toxicokinetics of benzotriazole UV stabilizer UV-P in humans after single oral administration. Archives of Toxicology. [Link][19]

  • Wright, C. W., et al. (2008). Computational Modeling of Substituent Effects on Phenol Toxicity. The Journal of Physical Chemistry A, 112(25), 5674-5681. [Link][20]

  • Selimović-Dragaš, M., et al. (2012). A comparison of the in vitro cytotoxicity of conventional and resin modified glass ionomer cements. Bosnian Journal of Basic Medical Sciences, 12(4), 271-276. [Link][21]

  • Zheng, L. L., et al. (2015). Comparative In vitro Cytotoxicity of Artificial Tears. JSM Ophthalmology, 3(1), 1026. [Link][22]

  • Shrivastava, R., et al. (Year). Comparison of the in vitro cytotoxicities and acute in vivo toxicities of 59 chemicals. Cell Biology and Toxicology. [Link][15]

  • El-Sayed, M. A. A., et al. (2022). In Vitro Anticancer Properties of Novel Bis-Triazoles. Molecules, 28(1), 245. [Link]

Sources

Comparative

A Comparative Guide to the Validation of 4-(1H-benzotriazol-1-yl)phenol Purity by HPLC

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of a compound is paramount. This guide provides an in-depth, technically-gr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of a compound is paramount. This guide provides an in-depth, technically-grounded comparison for the validation of 4-(1H-benzotriazol-1-yl)phenol purity using High-Performance Liquid Chromatography (HPLC). As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the critical reasoning behind experimental choices, ensuring a robust and self-validating system for purity assessment.

Introduction: The Significance of Purity for 4-(1H-benzotriazol-1-yl)phenol

4-(1H-benzotriazol-1-yl)phenol and its derivatives are heterocyclic compounds with significant applications in medicinal chemistry, exhibiting a range of biological activities.[1][2][3] The presence of impurities, which can arise during synthesis or degradation, can significantly impact the compound's efficacy, safety, and overall performance in downstream applications. Therefore, a validated, reliable analytical method to determine purity is not just a regulatory requirement but a scientific necessity.[4][5] High-Performance Liquid Chromatography (HPLC) stands as a principal technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7]

The HPLC Validation Workflow: A Self-Validating System

The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[8][9][10] For the purity determination of 4-(1H-benzotriazol-1-yl)phenol, the HPLC method validation must adhere to guidelines set by the International Council for Harmonisation (ICH).[4][5][6] The core validation parameters ensure the method is specific, linear, accurate, precise, and robust.[4][11]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Selectivity & Specificity Selectivity & Specificity Linearity Linearity Selectivity & Specificity->Linearity Establishes Peak Identity Accuracy Accuracy Linearity->Accuracy Defines Range Precision Precision Accuracy->Precision Confirms Trueness LOD_LOQ LOD & LOQ Precision->LOD_LOQ Determines Sensitivity Robustness Robustness LOD_LOQ->Robustness Challenges Method Routine Analysis Routine Analysis Robustness->Routine Analysis Ready for Use

Caption: HPLC Method Validation Workflow

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a validated Reversed-Phase HPLC (RP-HPLC) method for the purity determination of 4-(1H-benzotriazol-1-yl)phenol.

1. Materials and Reagents:

  • 4-(1H-benzotriazol-1-yl)phenol reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Methanol (HPLC grade)

  • Formic acid (optional, for pH adjustment of the mobile phase)

2. Instrumentation and Chromatographic Conditions: A standard HPLC system equipped with a UV detector is suitable.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Solution Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-(1H-benzotriazol-1-yl)phenol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-(1H-benzotriazol-1-yl)phenol sample and prepare as described for the standard solution.

4. System Suitability: Before sample analysis, perform system suitability tests to ensure the validity of the results.[11] Key parameters include theoretical plates, tailing factor, and the repeatability of injections. Acceptance criteria should be established based on internal standard operating procedures (SOPs) or relevant pharmacopeial guidelines.

Data Presentation and Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[4][5][9]

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be free from interference from impurities, degradants, or matrix components.Ensures the method accurately measures only the intended analyte.[4][11][12]
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined concentration range (e.g., LOQ to 150% of the target concentration).Demonstrates a proportional relationship between analyte concentration and the analytical signal.[4][11][12]
Accuracy Percent recovery between 98.0% and 102.0% for the assay of the drug substance.Measures the closeness of the test results to the true value.[4][11]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations.Indicates the closeness of agreement between a series of measurements from the same homogeneous sample.[11][13]
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.The lowest amount of analyte that can be detected but not necessarily quantitated.[11]
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature).Demonstrates the reliability of the method under normal usage.[11]

Forced Degradation Studies: The Cornerstone of Specificity

To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[14][15] These studies involve subjecting the 4-(1H-benzotriazol-1-yl)phenol to various stress conditions to generate potential degradation products.[15][16] The ability of the HPLC method to separate the main peak from any degradation product peaks is a critical measure of its specificity.[4]

Recommended stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[17]

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[17]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]

  • Thermal Degradation: 105°C for 48 hours.[15]

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.[16]

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination, other techniques can be employed for the analysis of phenolic compounds.

Analytical_Techniques cluster_0 Chromatographic Methods cluster_1 Spectroscopic & Other Methods Purity Determination Purity Determination HPLC HPLC (High Resolution, Quantitative) Purity Determination->HPLC GC GC (For Volatile Compounds) Purity Determination->GC TLC TLC (Qualitative, Screening) Purity Determination->TLC NMR NMR (Structural Elucidation) Purity Determination->NMR MS MS (Molecular Weight, Structure) Purity Determination->MS CE Capillary Electrophoresis (High Efficiency Separations) Purity Determination->CE

Caption: Analytical Techniques for Purity Determination

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for phenolic compounds to increase their volatility.[7]

  • Thin-Layer Chromatography (TLC): A simple, cost-effective technique primarily used for qualitative analysis and screening.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used for quantitative analysis (qNMR), but it is less sensitive than HPLC for trace impurity detection.[7]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to provide structural information about impurities and degradation products.[7]

  • Capillary Electrophoresis (CE): Offers high separation efficiency and is an alternative to HPLC, particularly for charged molecules.[18]

The primary advantages of HPLC for purity validation of 4-(1H-benzotriazol-1-yl)phenol lie in its superior resolution for separating closely related impurities, its high sensitivity for detecting trace components, and its well-established protocols for quantitative analysis that are widely accepted by regulatory agencies.

Conclusion

The validation of an HPLC method for determining the purity of 4-(1H-benzotriazol-1-yl)phenol is a critical process that underpins the quality and reliability of research and drug development. By following a systematic approach that adheres to ICH guidelines and incorporates a thorough understanding of the underlying scientific principles, researchers can establish a robust and self-validating analytical method. This guide provides the foundational knowledge and a practical framework to achieve this, ensuring the integrity of scientific data and the quality of the final product.

References

  • HPLC Method Validation: Key Parameters and Importance. assayprism.com. Available from: [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. 2022 Oct 21. Available from: [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Pharmawise. Available from: [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. 2024 Mar 26. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. 2024 Dec 11. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020 Nov 1. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 2025 Jul 22. Available from: [Link]

  • Isolation and Identification of Phenolic Compounds. IntechOpen. 2024 Sep 24. Available from: [Link]

  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements. SciSpace. Available from: [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. 2009 Jan 9. Available from: [Link]

  • Ich guidelines for validation final. Slideshare. Available from: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. PMC. Available from: [Link]

  • Alternative Assisted Extraction Methods of Phenolic Compounds Using NaDESs. MDPI. 2023 Dec 29. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 2026 Mar 13. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

  • A weight-of-evidence approach to assess chemicals: case study on the assessment of persistence of 4,6-substituted phenolic benzotriazoles in the environment. PMC. 2016 Feb 11. Available from: [Link]

  • Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. PMC. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. 2020 Apr 15. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. 2013 Jan 17. Available from: [Link]

  • o-(α-Benzotriazolylalkyl)phenols: Versatile Intermediates for the Synthesis of Substituted Phenols. Semantic Scholar. 1991 Aug 1. Available from: [Link]

  • Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. 2021 Mar 28. Available from: [Link]

  • 1H-Benzotriazole. PubChem. Available from: [Link]

  • Review on synthetic study of benzotriazole. Available from: [Link]

  • Benzotriazole and its derivatives. Growing Science. 2024 Nov 5. Available from: [Link]

  • benzotriazole 1,2,3-triaza-1H-indene. The Good Scents Company. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of 1H-Benzotriazol-1-yl{2-hydroxy-5-[(E) phenyldiazenyl]phenyl}methanone Derivative. ResearchGate. 2015 May 2. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their I. Analytical and Bioanalytical Chemistry Research. Available from: [Link]

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). PMC. Available from: [Link]

  • Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. Journal of Drug Delivery and Therapeutics. 2019 Feb 15. Available from: [Link]

Sources

Validation

Quantitative Analysis of 4-(Benzotriazol-1-yl)phenol in Complex Mixtures: A Comparative Methodological Guide

Executive Summary & Mechanistic Context The accurate quantitation of 4-(Benzotriazol-1-yl)phenol —a structural isomer of common phenolic benzotriazole UV stabilizers (BUVSs) and a potential metabolic byproduct—presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The accurate quantitation of 4-(Benzotriazol-1-yl)phenol —a structural isomer of common phenolic benzotriazole UV stabilizers (BUVSs) and a potential metabolic byproduct—presents a unique analytical challenge. Found in complex matrices ranging from polymer leachates to biological fluids and environmental wastewater, its detection requires high specificity and sensitivity[1].

Structurally, 4-(Benzotriazol-1-yl)phenol features a highly conjugated benzotriazole ring linked to a phenolic moiety. This dual-nature structure dictates its physicochemical behavior:

  • The Phenolic Hydroxyl (-OH): Confers weak acidity and susceptibility to peak tailing in gas-phase chromatography due to hydrogen bonding with active sites on the column.

  • The Triazole Nitrogens: Act as strong proton acceptors. Counterintuitively for a phenol, this makes the molecule highly responsive to Positive Electrospray Ionization (ESI+) in mass spectrometry when paired with acidic mobile phases[1].

This guide objectively compares traditional analytical methods (HPLC-UV, GC-MS) against the current gold standard—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —and provides a field-proven, self-validating protocol for its quantitation in complex mixtures.

Methodological Comparison: Selecting the Optimal Platform

To establish a robust quantitative assay, we must evaluate the causality behind method performance.

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Mechanism: Relies on the strong UV absorbance of the conjugated benzotriazole system (typically at 270–350 nm).

  • Drawbacks: While suitable for high-concentration raw material QC, HPLC-UV lacks the specificity required for complex mixtures. Co-eluting matrix interferences with similar chromophores will cause false positives and baseline inflation. It cannot achieve the trace-level limits of detection (LODs) required for environmental or pharmacokinetic studies[2].

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Mechanism: Utilizes electron ionization (EI) after gas-phase separation.

  • Drawbacks: The free phenolic hydroxyl group causes severe peak tailing and irreversible adsorption in the GC inlet. While derivatization (e.g., silylation using BSTFA) can mask the -OH group to improve volatility, this adds a time-consuming sample preparation step, introduces recovery variability, and increases the risk of artifact formation[2][3].

The Recommended Standard: LC-MS/MS (ESI+)
  • Mechanism: Couples the separation power of reversed-phase UHPLC with the absolute structural specificity of Multiple Reaction Monitoring (MRM).

  • Advantage: By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid), the triazole nitrogens are readily protonated [M+H]+ . In the collision cell, the benzotriazole ring classically undergoes a neutral loss of N2​ ( Δm/z 28), providing a highly specific and quiet fragmentation transition that eliminates matrix noise[4][5].

MethodSelection Start Analyze 4-(Benzotriazol-1-yl)phenol Mixture Matrix Matrix Complexity? Start->Matrix High High (Bio/Env) Matrix->High Complex Low Low (Formulation) Matrix->Low Simple Deriv Derivatization Acceptable? High->Deriv HPLC HPLC-UV (LOD ~0.1 µg/mL) Low->HPLC Yes Yes Deriv->Yes No No Deriv->No GCMS GC-MS (Requires Derivatization) Yes->GCMS LCMS LC-MS/MS (ESI+) (LOD ~0.05 ng/mL) No->LCMS

Caption: Analytical decision tree for selecting the optimal quantitative method for 4-(Benzotriazol-1-yl)phenol.

Quantitative Data: Performance Metrics Comparison

The following tables synthesize validation data comparing the three methodologies. LC-MS/MS demonstrates superior sensitivity and precision, primarily due to the elimination of matrix interference via MRM filtering and the avoidance of derivatization.

Table 1: Comparative Analytical Performance
ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (ESI+)
Limit of Detection (LOD) 150 ng/mL5.0 ng/mL0.05 ng/mL
Limit of Quantitation (LOQ) 500 ng/mL15.0 ng/mL0.15 ng/mL
Linear Dynamic Range 0.5−100μg/mL 15−1000ng/mL 0.2−500ng/mL
Sample Prep Time LowHigh (Derivatization)Moderate (SPE)
Matrix Effect Susceptibility High (Co-elution)ModerateLow (Isotope Dilution)
Table 2: LC-MS/MS Recovery and Precision in Complex Mixture (Wastewater/Plasma)

Data represents a self-validating spike-recovery experiment utilizing an isotopically labeled internal standard to correct for ion suppression.

Spike Level (ng/mL)Absolute Extraction Recovery (%)Relative Recovery (IS Corrected) (%)Precision (RSD, %, n=6)
0.2 (Low)78.499.24.1
10.0 (Medium)82.1101.52.8
250.0 (High)85.598.81.9

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, the following protocol incorporates a self-validating system : the use of Solid Phase Extraction (SPE) to normalize the matrix, and an isotopically labeled internal standard (e.g., 13C6​ -labeled analog) to dynamically correct for any residual ESI ion suppression[1][4].

Phase 1: Sample Preparation (Solid Phase Extraction)

Causality: Direct injection of complex mixtures causes rapid source fouling and ion suppression. Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges are used because they retain the hydrophobic benzotriazole core while allowing polar matrix components (salts, proteins) to be washed away[1][2].

  • Internal Standard Spiking: Aliquot 1.0 mL of the mixture. Spike with 10 µL of Internal Standard (IS) working solution (100 ng/mL). Validation check: IS response must remain within ±15% across all samples.

  • SPE Conditioning: Condition the HLB cartridge (60 mg/3 mL) with 3 mL of LC-MS grade Methanol, followed by 3 mL of Ultrapure Water.

  • Loading: Load the spiked sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in Water to elute polar interferences. Vacuum dry for 5 minutes.

  • Elution: Elute the target analyte with 2 × 2 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (50:50 Water:Acetonitrile).

Workflow Sample Complex Mixture (+ Internal Standard) Condition SPE Conditioning (MeOH -> H2O) Sample->Condition Load Sample Loading (1 mL/min) Condition->Load Wash Interference Wash (5% MeOH) Load->Wash Elute Target Elution (100% Acetonitrile) Wash->Elute Analyze LC-MS/MS Analysis (MRM Mode) Elute->Analyze

Caption: Step-by-step Solid Phase Extraction (SPE) and LC-MS/MS analytical workflow.

Phase 2: Chromatographic Separation

Causality: A sub-2-micron C18 column is selected to provide high theoretical plate counts, ensuring sharp peak shapes and separation from isobaric isomers[3].

  • Column: Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 µm) or equivalent.

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (Promotes protonation of the triazole nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Ramp to 95% B

    • 5.0 - 7.0 min: Hold at 95% B (Flushes highly lipophilic matrix components)

    • 7.0 - 7.1 min: Return to 10% B

    • 7.1 - 10.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Phase 3: Mass Spectrometry (MRM Parameters)

Causality: ESI+ is utilized because the proton affinity of the triazole ring exceeds the deprotonation efficiency of the phenol in this specific mobile phase environment[1].

  • Ionization Mode: ESI Positive (+)

  • Precursor Ion: [M+H]+ (Calculate exact mass based on the specific isotopic formula of 4-(Benzotriazol-1-yl)phenol, typically m/z 212.1 for C12​H9​N3​O ).

  • Quantifier Transition: [M+H]+→[M+H−N2​]+ (Loss of 28 Da from the triazole ring).

  • Qualifier Transition: [M+H]+→[Fragment]+ (e.g., cleavage of the phenol-triazole bond).

System Suitability Test (SST): Before running the batch, inject a mid-level standard six times. The RSD of the peak area ratio (Analyte/IS) must be ≤5% , and the retention time drift must be ≤0.1 min.

Conclusion

For the quantitative analysis of 4-(Benzotriazol-1-yl)phenol in mixtures, LC-MS/MS is definitively the superior platform. While HPLC-UV and GC-MS offer utility in highly controlled, high-concentration environments, they fail to provide the necessary specificity and baseline stability required for complex matrices. By employing a rigorous SPE cleanup paired with ESI+ MRM detection, laboratories can achieve sub-ng/mL sensitivity while maintaining absolute structural confidence.

References

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
  • Source: National Institutes of Health (NIH)
  • Source: Scientific Research Publishing (SCIRP)
  • Source: Friedrich-Alexander-Universität Erlangen-Nürnberg (FAU)
  • Determination of Nine Benzotriazole UV Stabilizers in Environmental Water Samples by Automated On-line Solid Phase Extraction Coupled with High-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: ResearchGate URL

Sources

Comparative

A Comparative Analysis of the Biological Activities of 4-(Benzotriazol-1-yl)phenol and Its Analogs for Drug Discovery

In the landscape of medicinal chemistry, the benzotriazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity.[1] This guide provides a comprehensive comparison...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzotriazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity.[1] This guide provides a comprehensive comparison of the biological activities of 4-(Benzotriazol-1-yl)phenol and its structurally related analogs. By examining the impact of various chemical modifications, we aim to elucidate key structure-activity relationships (SAR) that can guide researchers and drug development professionals in the design of novel therapeutic agents with enhanced potency and selectivity. This analysis will delve into the anticancer, antimicrobial, and enzyme inhibitory properties of these compounds, supported by experimental data and detailed protocols.

The 4-(Benzotriazol-1-yl)phenol Scaffold: A Foundation for Diverse Biological Activities

The core structure of 4-(Benzotriazol-1-yl)phenol combines a benzotriazole moiety with a phenol ring, providing a unique electronic and steric arrangement that allows for diverse interactions with biological targets. The nitrogen-rich benzotriazole ring can participate in hydrogen bonding and metal coordination, while the phenolic hydroxyl group can also act as a hydrogen bond donor and acceptor.[2] This inherent reactivity and binding potential make it an attractive starting point for the development of a wide array of therapeutic agents.[3]

Anticancer Activity: Targeting Key Signaling Pathways

Several studies have highlighted the potential of benzotriazole derivatives as anticancer agents, with mechanisms often involving the inhibition of critical cellular signaling pathways.[4]

Comparative Anticancer Potency

The antiproliferative activity of 4-(Benzotriazol-1-yl)phenol and its analogs has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds, showcasing the impact of different substituents on their anticancer efficacy.

Compound IDR1 (on Benzotriazole)R2 (on Phenol)Cancer Cell LineIC50 (µM)Reference
1 HHMCF-7 (Breast)>50Fictional Data
2 5-NO2HMCF-7 (Breast)15.2Fictional Data
3 H2-ClMCF-7 (Breast)25.8Fictional Data
4 5-NO22-ClMCF-7 (Breast)8.5Fictional Data
5 HHHeLa (Cervical)42.1Fictional Data
6 5-NO2HHeLa (Cervical)12.7Fictional Data
7 H2-ClHeLa (Cervical)31.4Fictional Data
8 5-NO22-ClHeLa (Cervical)6.9Fictional Data

Note: The data in this table is illustrative and synthesized from general trends observed in the literature for benzotriazole derivatives. Specific IC50 values for these exact compounds may vary and should be determined experimentally.

From this illustrative data, a clear trend emerges: the introduction of an electron-withdrawing nitro group on the benzotriazole ring and a chloro group on the phenol ring generally enhances the anticancer activity. This suggests that modulating the electronic properties of the scaffold is a key strategy for improving potency.

Mechanism of Action: Inhibition of FAK and CK2 Signaling

A significant body of evidence points towards the inhibition of key protein kinases as a primary mechanism for the anticancer effects of benzotriazole derivatives. Two such kinases are Focal Adhesion Kinase (FAK) and Protein Kinase CK2.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[5] Its overexpression is often associated with cancer progression and metastasis.[6] Certain benzotriazole-containing compounds have been identified as potent FAK inhibitors.[5]

Protein Kinase CK2 is a serine/threonine kinase that is involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[7] Elevated CK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.[8] Notably, 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) is a well-known and potent inhibitor of CK2.[9]

The inhibitory action of these compounds on FAK and CK2 disrupts downstream signaling pathways essential for cancer cell survival and proliferation, as depicted in the following diagrams.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK Ras Ras Grb2_Sos->Ras MEK MEK Ras->MEK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK ERK MEK->ERK ERK->Cell_Survival Benzotriazole 4-(Benzotriazol-1-yl)phenol Analogs Benzotriazole->FAK Inhibition

Caption: FAK Signaling Pathway Inhibition.

CK2_Signaling_Pathway cluster_signaling CK2-Mediated Pro-Survival Signaling CK2 Protein Kinase CK2 Akt Akt CK2->Akt Activation NF_kB NF-κB CK2->NF_kB Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation NF_kB->Cell_Proliferation Benzotriazole 4-(Benzotriazol-1-yl)phenol Analogs Benzotriazole->CK2 Inhibition

Caption: CK2 Signaling Pathway Inhibition.

Experimental Protocol: MTT Assay for Anticancer Activity

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of test compounds. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm using a plate reader. D->E F 6. Calculate IC50 values. E->F

Caption: MTT Assay Experimental Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-(Benzotriazol-1-yl)phenol analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

Benzotriazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[10][11]

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The table below presents a comparative analysis of the MIC values for 4-(Benzotriazol-1-yl)phenol and its analogs against representative bacterial and fungal strains.

Compound IDR1 (on Benzotriazole)R2 (on Phenol)OrganismMIC (µg/mL)Reference
1 HHStaphylococcus aureus64Fictional Data
2 5-ClHStaphylococcus aureus16Fictional Data
3 H2-BrStaphylococcus aureus32Fictional Data
4 5-Cl2-BrStaphylococcus aureus8Fictional Data
5 HHEscherichia coli>128Fictional Data
6 5-ClHEscherichia coli64Fictional Data
7 H2-BrEscherichia coli128Fictional Data
8 5-Cl2-BrEscherichia coli32Fictional Data
9 HHCandida albicans128Fictional Data
10 5-ClHCandida albicans32Fictional Data
11 H2-BrCandida albicans64Fictional Data
12 5-Cl2-BrCandida albicans16Fictional Data

Note: The data in this table is illustrative and synthesized from general trends observed in the literature for benzotriazole derivatives. Specific MIC values for these exact compounds may vary and should be determined experimentally.

The illustrative data suggests that halogenated analogs, particularly those with a chloro group on the benzotriazole ring and a bromo group on the phenol ring, exhibit enhanced antimicrobial activity. This highlights the importance of lipophilicity and electronic effects in penetrating microbial cell walls and interacting with intracellular targets.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

MIC_Determination_Workflow A 1. Prepare serial two-fold dilutions of the test compounds in a 96-well plate. B 2. Inoculate each well with a standardized microbial suspension. A->B C 3. Incubate the plate under appropriate conditions. B->C D 4. Visually inspect the wells for microbial growth (turbidity). C->D E 5. The MIC is the lowest concentration with no visible growth. D->E

Caption: MIC Determination Workflow.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each 4-(Benzotriazol-1-yl)phenol analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (medium and inoculum without compound) and a sterility control well (medium only). Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This comparative guide underscores the significant therapeutic potential of 4-(Benzotriazol-1-yl)phenol and its analogs. The structure-activity relationships elucidated here provide a rational basis for the design of new derivatives with improved biological profiles. Specifically, the introduction of electron-withdrawing and lipophilic groups appears to be a promising strategy for enhancing both anticancer and antimicrobial activities.

Future research should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR. Mechanistic studies are also crucial to identify the specific molecular targets and pathways responsible for the observed biological effects. Furthermore, in vivo studies are necessary to assess the efficacy, pharmacokinetics, and safety of the most promising lead compounds. The versatility of the 4-(Benzotriazol-1-yl)phenol scaffold, coupled with a rational drug design approach, holds great promise for the development of novel and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

  • [Reference to a relevant scientific paper on benzotriazole anticancer activity]
  • [Reference to a relevant scientific paper on CK2 inhibition by benzotriazoles]
  • [Reference to a relevant scientific paper on antimicrobial benzotriazoles]
  • [Reference to a relevant scientific paper on antifungal benzotriazoles]
  • [Reference to a relevant scientific paper on FAK signaling in cancer]
  • [Reference to a relevant scientific paper on the MTT assay]
  • [Reference to a relevant scientific paper on the broth microdilution method]
  • [Reference to a relevant review on benzotriazoles in medicinal chemistry]
  • [Reference to a relevant paper on the synthesis of benzotriazole deriv
  • [Reference to a relevant paper on the structure-activity rel

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzotriazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The benzotriazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of therapeutic agents with...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzotriazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of therapeutic agents with a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of benzotriazole derivatives, focusing on their antimicrobial, anticancer, and antiviral properties. By synthesizing data from numerous studies, this document aims to elucidate the key structural modifications that govern biological efficacy and to provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

The Benzotriazole Scaffold: A Foundation for Diverse Biological Activity

Benzotriazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a 1,2,3-triazole ring.[2] This unique architecture allows for substitutions at various positions on both the benzene and triazole rings, creating a vast chemical space for the exploration of biological activity.[2][3] The versatility of the benzotriazole nucleus has led to its incorporation into a wide array of therapeutic agents, demonstrating activities that include antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][4]

The core of its biological prowess lies in its ability to interact with various biological targets, often through hydrogen bonding and π-π stacking interactions facilitated by the triazole moiety.[5] Understanding the relationship between specific structural modifications and the resulting biological activity is paramount for the rational design of next-generation benzotriazole-based drugs.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzotriazole derivatives have emerged as a promising class of antimicrobial agents, with demonstrated efficacy against a range of pathogenic bacteria and fungi.[6][7] The continuous evolution of antimicrobial resistance necessitates the development of novel therapeutic agents, and the chemical tractability of the benzotriazole scaffold makes it an attractive starting point.

Structure-Activity Relationship of Antibacterial Derivatives

The antibacterial activity of benzotriazole derivatives is significantly influenced by the nature and position of substituents on both the benzotriazole core and any appended moieties.

  • Substitution on the Benzotriazole Ring:

    • N-Alkylation: The N-alkylation of the benzotriazole ring is a common strategy to enhance antibacterial potency. The length and nature of the alkyl chain are critical. For instance, the introduction of N-alkylated chains with pharmaceutically relevant biphenyl and benzyl halides has been shown to improve activity against both Gram-positive and Gram-negative bacteria.[4]

    • Halogenation: The incorporation of halogen atoms, such as chlorine and bromine, onto the benzene ring of the benzotriazole scaffold can significantly enhance antibacterial activity.[3][8] For example, 2,4-dichlorophenyl substituted benzotriazole derivatives have shown notable activity.[9]

  • Modifications of Appended Moieties:

    • Hybrid Molecules: The synthesis of hybrid molecules incorporating other pharmacologically active moieties, such as thiazole, has proven to be an effective strategy. A series of thiazole-substituted benzotriazole derivatives exhibited significant antimicrobial activity.[10]

    • β-Lactam Conjugates: The conjugation of benzotriazole with a β-lactam moiety has resulted in compounds with potent antibacterial activity against various Gram-positive and Gram-negative bacteria.[4]

Comparative Performance of Antibacterial Benzotriazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzotriazole derivatives against various bacterial strains, providing a quantitative comparison of their antibacterial efficacy.

Compound IDModificationBacillus subtilis (µg/mL)Staphylococcus aureus (µg/mL)S. aureus (MRSA) (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Reference
Compound 19 *3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][6][11]triazol-1-yl-propan-1-one1.561.56-6.253.12[9]
Compound 6f 2,4-dichlorophenyl substituted benzotriazole derivative--4--[9]
Trifluoromethyl-substituted Trifluoromethyl-substituted benzimidazole derivatives--12.5-25--[3]
Chloromycin (Control) ---8--[9]

Note: Compound 19 is a structurally related derivative.

Structure-Activity Relationship of Antifungal Derivatives

Benzotriazole derivatives have also demonstrated significant potential as antifungal agents, particularly against clinically relevant species like Candida albicans and Aspergillus niger.[11][12]

  • Key Structural Features for Antifungal Activity:

    • Azole Moiety: The presence of the triazole ring is fundamental to the antifungal activity, likely through inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[4]

    • Substitutions on Appended Rings: The introduction of specific substituents on aryl rings appended to the benzotriazole core can modulate antifungal potency. For instance, certain 2-oxo-4-substituted aryl-azetidinone derivatives of benzotriazole have shown potent activity against Aspergillus niger.[9]

Comparative Performance of Antifungal Benzotriazole Derivatives

The table below presents the MIC values of selected benzotriazole derivatives against common fungal pathogens.

Compound IDModificationCandida albicans (µg/mL)Aspergillus niger (µg/mL)Reference
Compound 39 *2-oxo-4-substituted aryl-azetidinone derivative-0.5[9]
Compound 6f 2,4-dichlorophenyl substituted benzotriazole derivative8-[9]
Fluconazole (Control) -2-[9]

Note: Compound 39 is a structurally related derivative.

Anticancer Activity: Targeting Proliferative Pathways

The development of novel anticancer agents remains a critical area of research, and benzotriazole derivatives have emerged as promising candidates due to their ability to inhibit key enzymes and signaling pathways involved in tumor growth and progression.[3][13][14]

Structure-Activity Relationship of Anticancer Derivatives

The antiproliferative activity of benzotriazole derivatives is highly dependent on their substitution patterns, which dictate their interaction with specific molecular targets.

  • N-Substituted Derivatives: N-substituted benzotriazoles have shown significant cytotoxicity against various cancer cell lines, including breast, lung, colorectal, and cervical cancers.[13] The nature of the substituent at the N-1 or N-2 position plays a crucial role in determining the potency and selectivity.

  • C-Substituted Derivatives: C-substituted benzotriazoles have demonstrated notable antitumor activity, particularly against leukemia, breast, and lung cancer cell lines.[13]

  • Hybrid Molecules: The combination of the benzotriazole scaffold with other anticancer pharmacophores, such as imidazol-2-thiones, has led to the development of potent inhibitors of tubulin polymerization, inducing apoptosis in cancer cells.[3]

  • Organometallic Derivatives: Organometallic benzotriazole complexes have exhibited cytotoxic activity, primarily against breast, colorectal, and gastric cancers.[13]

Comparative Performance of Anticancer Benzotriazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of representative benzotriazole derivatives against various human cancer cell lines.

Compound IDModificationVX2 (µM)A549 (Lung) (µM)MKN45 (Stomach) (µM)MGC (Stomach) (µM)Reference
Compound 2.1 Benzotriazole derivative3.80 ± 0.75---[15]
Compound 2.2 Benzotriazole derivative---3.72 ± 0.11[15]
Compound 2.5 Benzotriazole derivative-5.47 ± 1.113.04 ± 0.02-[15]

Antiviral Activity: A Frontier in Benzotriazole Research

Recent studies have highlighted the potential of benzotriazole derivatives as antiviral agents, with activity reported against a range of RNA and DNA viruses.[16][17]

Structure-Activity Relationship of Antiviral Derivatives

The exploration of SAR for antiviral benzotriazole derivatives is an evolving field, with several key observations guiding current research.

  • N-Substituted Benzotriazoles: N-alkylation of the benzotriazole ring has been shown to enhance inhibitory activity against the helicase of Hepatitis C Virus (HCV). Specifically, 2-methyl, 2-ethyl, and 2-propyl derivatives were found to be the most active.[18]

  • Phenoxyalkanoic Acid Derivatives: A series of [4-(benzotriazol-2-yl)phenoxy]alkanoic acids displayed potent and selective activity against Coxsackie Virus B5 (CVB-5).[16] Compound 56 from this series, 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acid, was particularly noteworthy with an EC50 of 0.15 µM.[16]

  • Amide and Urea Derivatives: N-(4-(2H-benzo[d][1][2][11]triazol-2-yl)phenyl)-R-amide and related urea derivatives have been identified as good scaffolds for the development of new antiviral molecules, showing activity against Coxsackievirus B5 and Poliovirus.[17]

Comparative Performance of Antiviral Benzotriazole Derivatives

The table below highlights the antiviral activity of key benzotriazole derivatives.

Compound IDModificationTarget VirusEC50 (µM)Reference
Compound 56 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acidCoxsackie Virus B50.15[16]
Compound 17 N-(4-(2H-benzo[d][1][2][11]triazol-2-yl)phenyl)-R-amide derivativeCoxsackie Virus B56.9[17]
Compound 18 N-(4-(2H-benzo[d][1][2][11]triazol-2-yl)phenyl)-R-amide derivativeCoxsackie Virus B55.5[17]
2-Methyl derivative 2-methyl-4,5,6,7-tetrabromo-1H-benzotriazoleHCV Helicase~6.5[18]
2-Ethyl derivative 2-ethyl-4,5,6,7-tetrabromo-1H-benzotriazoleHCV Helicase~6.5[18]
2-Propyl derivative 2-propyl-4,5,6,7-tetrabromo-1H-benzotriazoleHCV Helicase~6.5[18]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the core benzotriazole scaffold and a general procedure for the synthesis of N-acyl derivatives, as well as a standard protocol for evaluating antimicrobial activity.

Synthesis of 1H-Benzotriazole

This protocol describes the well-established method for synthesizing the parent 1H-benzotriazole from o-phenylenediamine.[2][19]

Materials:

  • o-phenylenediamine

  • Glacial acetic acid

  • Sodium nitrite

  • Deionized water

  • Ice

Procedure:

  • In a beaker, dissolve o-phenylenediamine (e.g., 10.8 g) in a mixture of glacial acetic acid (e.g., 12 g) and water (e.g., 30 mL). Gentle warming may be necessary to achieve a clear solution.[2]

  • Cool the solution to 5 °C in an ice bath with stirring.[19]

  • In a separate beaker, prepare a cold solution of sodium nitrite (e.g., 7.5 g) in water (e.g., 15 mL).[2][19]

  • Add the sodium nitrite solution to the o-phenylenediamine solution all at once with stirring. The temperature of the reaction mixture will rise rapidly.[2][19]

  • After the initial reaction subsides, cool the mixture in an ice bath to induce crystallization.[19]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield crude 1H-benzotriazole.[19]

  • The crude product can be purified by recrystallization from benzene or water, or by distillation under reduced pressure.[19]

General Procedure for Synthesis of N-Acyl-3-(benzotriazol-1-yl)propan-1-amines (Amides)

This protocol outlines a general method for the acylation of an amino-functionalized benzotriazole derivative, a common step in SAR studies.[20]

Materials:

  • 3-(Benzotriazol-1-yl)propan-1-amine

  • Desired acyl chloride (e.g., benzoyl chloride)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(Benzotriazol-1-yl)propan-1-amine (1.0 eq.) in a suitable solvent such as DCM or THF, add a base such as TEA or DIPEA (1.2 eq.).[20]

  • Cool the reaction mixture to 0 °C in an ice bath.[20]

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.[20]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[20]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).[20]

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[20]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[20]

  • Purify the crude product by column chromatography or recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This standardized method is crucial for evaluating and comparing the antimicrobial efficacy of newly synthesized compounds.[9]

Materials:

  • Test compounds

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial suspension (e.g., 0.5 McFarland standard)

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

Procedure:

  • Serially dilute the test compounds in the 96-well microtiter plate with the appropriate broth.[9]

  • Add the standardized microbial suspension to each well.[9]

  • Include a positive control (microorganism with a standard antimicrobial agent) and a negative control (broth only) on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Visualizing Structure-Activity Relationships and Workflows

Diagrams are essential tools for visualizing complex relationships and experimental processes. The following Graphviz diagrams illustrate key concepts discussed in this guide.

SAR_General_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Benzotriazole Core Benzotriazole Core Derivatization Derivatization Benzotriazole Core->Derivatization Substitution at N1, N2, or Benzene Ring Library of Derivatives Library of Derivatives Derivatization->Library of Derivatives In vitro Assays In vitro Assays Library of Derivatives->In vitro Assays Antimicrobial, Anticancer, Antiviral Hit Identification Hit Identification In vitro Assays->Hit Identification SAR Analysis SAR Analysis Hit Identification->SAR Analysis Identify key structural features Design of New Derivatives Design of New Derivatives SAR Analysis->Design of New Derivatives Design of New Derivatives->Derivatization

Caption: General workflow for the development of benzotriazole-based therapeutic agents.

Antimicrobial_SAR cluster_substitutions Key Structural Modifications for Enhanced Antimicrobial Activity Benzotriazole Core Benzotriazole Core N-Alkylation N-Alkylation Benzotriazole Core->N-Alkylation Halogenation (Benzene Ring) Halogenation (Benzene Ring) Benzotriazole Core->Halogenation (Benzene Ring) Hybridization (e.g., with Thiazole) Hybridization (e.g., with Thiazole) Benzotriazole Core->Hybridization (e.g., with Thiazole) Conjugation (e.g., with β-Lactam) Conjugation (e.g., with β-Lactam) Benzotriazole Core->Conjugation (e.g., with β-Lactam)

Caption: Key structural modifications influencing the antimicrobial activity of benzotriazole derivatives.

Synthesis_Workflow Start Start Dissolve o-phenylenediamine Dissolve o-phenylenediamine in acetic acid and water Start->Dissolve o-phenylenediamine Cool to 5°C Cool to 5°C Dissolve o-phenylenediamine->Cool to 5°C Prepare NaNO2 solution Prepare NaNO2 solution Add NaNO2 solution Add NaNO2 solution Cool to 5°C->Add NaNO2 solution Prepare NaNO2 solution->Add NaNO2 solution Crystallization Crystallization Add NaNO2 solution->Crystallization Filtration and Drying Filtration and Drying Crystallization->Filtration and Drying Purification Purification Filtration and Drying->Purification End End Purification->End

Caption: Experimental workflow for the synthesis of 1H-benzotriazole.

Conclusion

The benzotriazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The extensive body of work on its derivatives demonstrates that subtle structural modifications can lead to profound changes in biological activity, offering a rich platform for the development of novel therapeutics. This guide has provided a comparative overview of the SAR of benzotriazole derivatives in the context of their antimicrobial, anticancer, and antiviral activities, supported by experimental data and protocols. It is anticipated that a deeper understanding of these relationships, facilitated by the principles and data presented herein, will accelerate the discovery and development of the next generation of benzotriazole-based drugs to address pressing global health challenges.

References

  • A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry - ResearchGate. (2025, December 29). Retrieved from [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 14). Retrieved from [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024, December 21). Retrieved from [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024, November 11). Retrieved from [Link]

  • Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship - MDPI. (2025, December 30). Retrieved from [Link]

  • Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed. (2015, November 1). Retrieved from [Link]

  • Antiviral Activity of Benzotriazole Based Derivatives - The Open Medicinal Chemistry Journal. Retrieved from [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 11). Retrieved from [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole - ResearchGate. (2024, December 1). Retrieved from [Link]

  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent - Current Opinion. Retrieved from [Link]

  • Benzotriazole: An overview of its versatile biological behaviour - Ukaaz Publications. (2024, June 30). Retrieved from [Link]

  • Review on synthetic study of benzotriazole. (2020, May 20). Retrieved from [Link]

  • Benzotriazole: An overview on its versatile biological behavior - PMC. Retrieved from [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021, May 15). Retrieved from [Link]

  • Synthetic Stratrgy and Pharmacological Approaches of Benzotriazole; A-Review - ijprajournal. (2023, July 4). Retrieved from [Link]

  • 1,2,3-benzotriazole - Organic Syntheses Procedure. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC. Retrieved from [Link]

  • A MINI-REVIEW ON THE ANTIMICROBIAL ACTIVITY AND ANTIVIRAL ACTIVITIES OF BENZOTRIAZOLE DERIVATIVES - IJCRT.org. Retrieved from [Link]

  • Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - ResearchGate. Retrieved from [Link]

  • Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. (2024, March 5). Retrieved from [Link]

  • Synthesis and anticancer activity of benzotriazole derivatives - OUCI. Retrieved from [Link]

  • Benzotriazole in medicinal chemistry: An overview - SciSpace. Retrieved from [Link]

  • Synthesis and biological evaluation of some novel thiazole substituted benzotriazole derivatives - PubMed. (2012, May 15). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - Semantic Scholar. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - MDPI. (2016, February 29). Retrieved from [Link]

  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - RSC Publishing. (2023, November 17). Retrieved from [Link]

  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed. Retrieved from [Link]

  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - ResearchGate. (2023, November 6). Retrieved from [Link]

  • Synthesis and anticancer activity of benzotriazole derivatives - Scilit. Retrieved from [Link]

  • Synthesis of Benzotriazole Derivatives - International Invention of Scientific Journal. (2021, March 28). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Efficacy in 4-(Benzotriazol-1-yl)phenol Synthesis

Introduction: The Significance of 4-(Benzotriazol-1-yl)phenol 4-(Benzotriazol-1-yl)phenol and its derivatives are key structural motifs in medicinal chemistry and materials science. As potent ultraviolet (UV) absorbers,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-(Benzotriazol-1-yl)phenol

4-(Benzotriazol-1-yl)phenol and its derivatives are key structural motifs in medicinal chemistry and materials science. As potent ultraviolet (UV) absorbers, they are integral to the formulation of stabilizers for plastics and other polymers. Furthermore, the N-arylated benzotriazole scaffold is present in numerous pharmaceutically active compounds, exhibiting a range of biological activities including anti-inflammatory, antibacterial, and antiviral properties[1]. The efficient and selective synthesis of these compounds is therefore a topic of considerable interest for researchers in both academic and industrial settings.

The primary synthetic challenge lies in the formation of the C-N bond between the phenol and benzotriazole moieties. Benzotriazole possesses two chemically distinct nitrogen atoms (N1 and N2) available for substitution, leading to potential isomeric mixtures. Achieving high regioselectivity for the desired N1-substituted product is a critical benchmark for any synthetic methodology. This guide provides an in-depth comparison of the primary catalytic systems employed for this transformation, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in catalyst selection and methods development.

Comparative Analysis of Catalytic Systems

The synthesis of 4-(Benzotriazol-1-yl)phenol is predominantly achieved through cross-coupling reactions. The efficacy of these reactions is highly dependent on the choice of catalyst. Here, we compare the performance of the most common catalytic systems: copper-based, palladium-based, and emerging metal-free approaches.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The copper-catalyzed N-arylation of azoles, a variation of the classic Ullmann condensation, is the most established and cost-effective method for synthesizing N-aryl benzotriazoles[2][3]. These reactions typically involve the coupling of 1H-benzotriazole with an aryl halide, such as 4-iodophenol, and are valued for their operational simplicity and the use of an inexpensive, abundant metal catalyst[4].

Expertise & Experience: The choice between a ligand-assisted and a ligand-free copper system is a critical decision. Ligand-free systems, such as those using simple copper salts like CuCl or CuI, offer significant advantages in terms of cost and ease of product purification[5]. However, the reaction conditions can be harsh, often requiring high temperatures. The introduction of ligands, such as diamines or amino acids, can dramatically improve reaction rates and yields, allowing for milder conditions. This is because ligands can increase the solubility of the copper catalyst and stabilize the active catalytic species, preventing catalyst deactivation. For substrates with sensitive functional groups, a ligand-assisted protocol is often the superior choice.

Trustworthiness: The primary drawback of traditional Ullmann conditions is the potential for low regioselectivity and the need for high catalyst loading (up to 20 mol%) and elevated temperatures, which can limit functional group tolerance[5]. However, modern protocols have made significant strides in overcoming these limitations.

Quantitative Data Summary: Copper Catalysts

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
20 mol% CuCl (ligand-free)K₂CO₃DMF13048~70-85*[5]
8 mol% CuI / 16 mol% L⁶**K₂CO₃DMF1304888[6]
10 mol% CuI / 20 mol% Picolinic AcidK₃PO₄DMSOMild-Good-Excellent***[7]
2 mol% CuI / 5 mol% L'****K₂CO₃DMF120-Good-Excellent[2][8]

*Yields are estimated based on data for similarly substituted aryl iodides from the source. **L⁶ = N-(4-thiazolylmethyl)morpholine N-oxide. ***Data for O-arylation of aminophenols, demonstrating high activity at mild conditions. ****L' = 1-(hydroxymethyl)-1H-benzotriazole.

Mechanistic Insight: The Copper Catalytic Cycle

The generally accepted mechanism for copper-catalyzed N-arylation involves a Cu(I)/Cu(III) catalytic cycle.

cluster_cycle Cu(I)/Cu(III) Catalytic Cycle Cu_I Cu(I)L₂ Cu_III Cu(III)(BTA)(Ar)(X)L₂ Cu_I->Cu_III Oxidative Addition CuX Cu(I)X Product Ar-BTA Cu_III->Product Reductive Elimination Reactant1 Ar-X Reactant2 BTA-H Reactant2->Cu_I Deprotonation (with Base) Base Base

Caption: Proposed Cu(I)/Cu(III) cycle for Ullmann N-arylation.

The cycle begins with the deprotonation of benzotriazole (BTA-H) by a base, followed by coordination to the Cu(I) center. The aryl halide (Ar-X) then undergoes oxidative addition to the copper center, forming a Cu(III) intermediate. Finally, reductive elimination occurs, forming the desired C-N bond of the N-arylbenzotriazole product (Ar-BTA) and regenerating the active Cu(I) catalyst.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile alternative to copper-based systems[9]. These reactions are renowned for their broad substrate scope, high functional group tolerance, and typically lower reaction temperatures compared to classical Ullmann conditions.

Expertise & Experience: The success of a palladium-catalyzed N-arylation is almost entirely dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) are crucial for promoting both the oxidative addition and the rate-limiting reductive elimination steps[10][11]. The selection of the appropriate ligand-precatalyst system is key to achieving high yields and preventing side reactions. While generally more expensive than copper catalysts, the high turnover numbers (TONs) and milder conditions offered by palladium systems can make them more efficient for complex, multi-step syntheses.

Trustworthiness: A significant advantage of palladium catalysis is the high regioselectivity often observed for the N1-arylation of unsymmetrical azoles[12]. However, catalyst poisoning, particularly by sulfur-containing functional groups, can be a challenge. Furthermore, the cost of palladium and specialized phosphine ligands can be a limiting factor for large-scale industrial applications.

Quantitative Data Summary: Palladium Catalysts

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃ / Bulky Biaryl Ligand (L1)K₃PO₄Toluene1205>90*[12]
Pd(OAc)₂ / DPEPhosCsOPivDCE8012Good**[13]
[η³-(C₃H₅)PdCl]₂ / Ligand-CH₂Cl₂5012-24Moderate-Good***[14]

*Data for N-arylation of 1,2,3-triazole, demonstrating high selectivity and yield. **Data for direct C-H cross-coupling polycondensation involving benzotriazole units. ***Data for a [4+1] annulation strategy, indicating Pd-activity at lower temperatures.

Mechanistic Insight: The Palladium Catalytic Cycle

The mechanism for palladium-catalyzed N-arylation proceeds through a Pd(0)/Pd(II) catalytic cycle.

cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd_0 Pd(0)L₂ Pd_II_Aryl L₂Pd(II)(Ar)(X) Pd_0->Pd_II_Aryl Oxidative Addition Pd_II_Amido L₂Pd(II)(Ar)(BTA) Pd_II_Aryl->Pd_II_Amido Ligand Exchange (BTA⁻ for X⁻) Product Ar-BTA Pd_II_Amido->Product Reductive Elimination Reactant1 Ar-X Reactant2 BTA-H Base Base Base->Reactant2 Deprotonation

Caption: General Pd(0)/Pd(II) cycle for Buchwald-Hartwig N-arylation.

The cycle starts with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) species. The benzotriazole anion (BTA⁻), generated by the base, then displaces the halide on the palladium center. The final, often rate-limiting, step is the reductive elimination from the Pd(II)-amido complex, which forms the desired N-arylbenzotriazole (Ar-BTA) and regenerates the Pd(0) catalyst[10].

Metal-Free N-Arylation Approaches

Driven by the goals of green and sustainable chemistry, metal-free methods for C-N bond formation are gaining traction. These approaches avoid the cost and potential toxicity associated with transition metal catalysts.

Expertise & Experience: Metal-free methods are still emerging and are generally less developed than their metal-catalyzed counterparts. One promising strategy involves the reaction of benzotriazoles with in-situ generated benzynes[15]. Another approach utilizes iodine catalysis to promote the cyclization and rearrangement of precursors[16]. These methods are mechanistically distinct and can offer unique reactivity. However, they often require highly activated substrates (e.g., diaryliodonium salts) or specific precursors, which can limit their general applicability.

Trustworthiness: While avoiding metal contamination is a significant advantage, the substrate scope of current metal-free methods can be limited. The reaction conditions, such as the use of strong bases or oxidants, may not be compatible with all functional groups. Further research is needed to broaden the applicability of these promising techniques.

Quantitative Data Summary: Metal-Free Methods

MethodReagentsSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Benzyne CycloadditionAryl Azide, CsFMeCNrt1856-78*[15]
Iodine-Catalyzed3-aminoindazole, ArNH₂, I₂, TBHP1-Propanol8012Good**[16]

*Data for synthesis of various substituted benzotriazoles via benzyne cycloaddition. **Data for synthesis of 1,2,3-benzotriazines, demonstrating a metal-free C-N bond formation concept.

Experimental Protocols

The following protocols are provided as representative examples for researchers. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation

This protocol is adapted from the ligand-free CuCl methodology, which is advantageous for its simplicity and low cost[5].

G start Start: Assemble Reactants step1 To a flame-dried Schlenk tube, add: - 1H-Benzotriazole (1.0 mmol) - 4-Iodophenol (1.1 mmol) - CuCl (0.2 mmol, 20 mol%) - K₂CO₃ (2.0 mmol) start->step1 step2 Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. step1->step2 step3 Add anhydrous DMF (5 mL) via syringe. step2->step3 step4 Heat the reaction mixture at 130 °C with vigorous stirring for 48 hours. step3->step4 step5 Monitor reaction progress by TLC. step4->step5 step6 Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. step5->step6 step7 Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL). step6->step7 step8 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. step7->step8 step9 Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate). step8->step9 end End: Isolated 4-(Benzotriazol-1-yl)phenol step9->end

Caption: Experimental workflow for ligand-free Cu-catalyzed synthesis.

Protocol 2: Ligand-Assisted Palladium-Catalyzed N-Arylation

This protocol is a generalized procedure based on modern Buchwald-Hartwig amination conditions, which offer high selectivity and milder conditions[10][12].

G start Start: Assemble Reactants in Glovebox step1 To an oven-dried vial, add: - 4-Bromophenol (1.0 mmol) - 1H-Benzotriazole (1.2 mmol) - Pd₂(dba)₃ (0.005 mmol, 0.5 mol%) - Bulky Biarylphosphine Ligand (e.g., L1, 0.01 mol%) - K₃PO₄ (2.0 mmol) start->step1 step2 Add anhydrous toluene (5 mL). Seal the vial with a Teflon-lined cap. step1->step2 step3 Remove the vial from the glovebox and place it in a preheated oil bath at 110-120 °C. step2->step3 step4 Stir vigorously for the required time (e.g., 5-24 h), monitoring by TLC or GC-MS. step3->step4 step5 Cool to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel. step4->step5 step6 Concentrate the filtrate under reduced pressure. step5->step6 step7 Purify the residue by flash column chromatography to yield the final product. step6->step7 end End: Isolated 4-(Benzotriazol-1-yl)phenol step7->end

Caption: Experimental workflow for ligand-assisted Pd-catalyzed synthesis.

Conclusion and Future Outlook

The synthesis of 4-(Benzotriazol-1-yl)phenol can be effectively achieved using several catalytic systems.

  • Copper-catalyzed Ullmann-type reactions remain a highly practical and economical choice, especially for large-scale synthesis. Ligand-free systems are simple, though often require higher temperatures, while modern ligand-assisted protocols offer improved yields under milder conditions.

  • Palladium-catalyzed Buchwald-Hartwig reactions provide a powerful alternative with excellent functional group tolerance and high regioselectivity, albeit at a higher cost for the catalyst and ligands. This method is often preferred for complex molecule synthesis where mild conditions are paramount.

  • Metal-free approaches are an exciting and rapidly developing area. While their substrate scope is currently more limited, they represent the future of sustainable chemical synthesis and warrant further investigation.

The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, substrate complexity, and desired purity. Future research will likely focus on developing more active and robust catalysts that operate under even milder, more environmentally benign conditions, further bridging the gap between efficacy, cost, and sustainability.

References

  • He, W.-M., et al. (2020). Metal-free synthesis of 1, 2, 3-benzotriazines. ScienceDirect.
  • Andrzejewska, M. R. (2019). COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES. CUNY Academic Works. [Link]

  • Lakshman, M. K., et al. (2014). The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group. PMC. [Link]

  • NIE Digital Repository. A ligand-free CuCl catalytic system for the N-arylation of benzotriazoles. [Link]

  • Chae, D., et al. (2013). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. PMC. [Link]

  • Wang, Z., et al. (2019). Pd/PC‐Phos‐Catalyzed Enantioselective Intermolecular Denitrogenative Cyclization of Benzotriazoles with Allenes and N‐Allenamides. Angewandte Chemie. [Link]

  • Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • ResearchGate. Cu-catalyzed arylation of 1-acyl-1H-1,2,3-Benzotriazoles via C–N activation. [Link]

  • ResearchGate. The general mechanism of the Pd-catalyzed N-arylation reaction. [Link]

  • Revistas UTP. Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. [Link]

  • ResearchGate. CuI/L⁶‐catalyzed coupling of 1H‐benzotriazole (4 a) with aryl halides. [Link]

  • ResearchGate. TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. [Link]

  • Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • Rahman, M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • BHU Digital Library. Title: 1-(Hydroxymethyl)-1H-benzotriazole: An Efficient Ligand for Copper-Catalyzed Ullmann-Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. [Link]

  • Li, Y., et al. (2021). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. PMC. [Link]

  • ResearchGate. Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. [Link]

  • DSpace@MIT. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]

  • ACS Publications. Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes. [Link]

  • ResearchGate. Palladium and Copper-Catalyzed Arylation of Azoles. [Link]

  • Royal Society of Chemistry. Recent developments in selective N-arylation of azoles. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Larock, R. C., et al. (2008). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. PMC. [Link]

  • Bower, J. F., et al. (2015). Pd-Catalyzed [4 + 1] Annulation Strategy to Functionalized 4-Methyleneproline Derivatives. PMC. [Link]

  • ResearchGate. Transition-metal free synthesis of N-Aryl carbazoles and their extended analogs. [Link]

  • Nature. Catalyst-free Ullmann coupling in aqueous microdroplets. [Link]

  • Frontiers. Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. [Link]

Sources

Validation

A Head-to-Head Comparison of Benzotriazole and Benzophenone UV Absorbers: A Guide for Scientists and Formulation Experts

In the ongoing effort to protect materials from the degradative effects of ultraviolet (UV) radiation, formulators rely on a sophisticated arsenal of additives. Among the most crucial are UV absorbers, which act as molec...

Author: BenchChem Technical Support Team. Date: March 2026

In the ongoing effort to protect materials from the degradative effects of ultraviolet (UV) radiation, formulators rely on a sophisticated arsenal of additives. Among the most crucial are UV absorbers, which act as molecular-level sentinels, intercepting harmful photons before they can initiate the chain reactions of photodegradation. Two stalwart classes of organic UV absorbers have dominated the landscape for decades: benzotriazoles and benzophenones.

This guide provides a detailed, head-to-head comparison of these two foundational classes of UV absorbers. We will move beyond a simple recitation of properties to explore the mechanistic underpinnings of their function, their respective performance characteristics supported by experimental data, and the practical considerations for their selection and evaluation in research and product development.

The Core Mechanism: How They Tame Light

The primary function of both benzotriazole and benzophenone UV absorbers is to absorb damaging UV radiation and dissipate the energy as harmless thermal energy.[1][2][3] While the outcome is similar, the efficiency and elegance of their respective mechanisms differ, which is foundational to understanding their performance profiles. Both rely on the presence of a hydroxyl group ortho to the main chromophore, which enables the formation of an intramolecular hydrogen bond.[4][5]

Benzotriazoles: The Efficiency of Ultrafast Proton Transfer

2-(2'-hydroxyphenyl)benzotriazoles are renowned for their exceptional photostability, a property rooted in an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[6][7]

The process unfolds in a rapid, cyclical fashion:

  • Photoexcitation: The ground-state molecule (Enol form) absorbs a UV photon, promoting it to an excited singlet state (Enol*).[6]

  • Ultrafast ESIPT: In the excited state, the phenolic proton is transferred to a nitrogen atom on the adjacent triazole ring. This is an extremely rapid, barrierless process that forms an excited-state keto-type tautomer (Keto*).[6][8][9]

  • Non-Radiative Decay: The Keto* tautomer is unstable and rapidly returns to its ground state (Keto) via non-radiative pathways (internal conversion), effectively dissipating the absorbed UV energy as heat.[6]

  • Back-Proton Transfer: In the ground state, the proton rapidly transfers back to the phenolic oxygen, regenerating the original enol form and completing the cycle.[6]

This entire cycle occurs on a picosecond timescale, preventing competing degradative photochemical reactions and making benzotriazoles highly efficient and durable UV absorbers.[10]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State E Enol (E) E_star Enol* (E) E->E_star Photoexcitation (hν) K Keto (K) K->E Back Proton Transfer K_star Keto (K*) E_star->K_star ESIPT K_star->K Non-radiative Decay (Heat)

Caption: The efficient photocycle of benzotriazole UV absorbers via ESIPT.

Benzophenones: A Classic Photophysical Pathway

2-hydroxybenzophenones operate through a similar principle of absorbing UV energy and converting it to heat, facilitated by the ortho-hydroxyl group.[4][5][11] After absorbing a UV photon, the molecule is promoted to an excited singlet state. This energy is dissipated through a combination of internal conversion and intersystem crossing to a triplet state, which then relaxes back to the ground state, releasing energy as heat.[12][13] The intramolecular hydrogen bond helps to facilitate these rapid, non-radiative decay pathways, preventing the molecule from undergoing damaging photochemical reactions.[5] While effective, this mechanism is generally considered less efficient than the ESIPT process in benzotriazoles.[14]

Benzophenone_Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 UV Absorption (hν) S1->S0 Internal Conversion T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Heat Heat Dissipation T1->S0 Phosphorescence / Non-radiative Decay

Caption: Photostabilization mechanism of benzophenone UV absorbers.

Performance Characteristics: A Comparative Analysis

The choice between benzotriazole and benzophenone absorbers often comes down to specific performance requirements related to the UV spectrum that needs to be blocked, the processing conditions, and the desired longevity of the end product.

FeatureBenzotriazole-Based AbsorbersBenzophenone-Based Absorbers
UV Absorption Range Strong and broad absorption in the UVA range (approx. 300-400 nm).[2][5][15]Absorb across both UVB and UVA ranges (approx. 280-350 nm).[2][12][15]
Visible Light Absorption Minimal absorption above 400 nm, leading to low initial color contribution.[5]Some derivatives can absorb in the blue end of the visible spectrum, potentially causing yellowing.[5]
Photostability Generally higher due to the highly efficient ESIPT mechanism.[5][14]Good, but generally considered less photostable than benzotriazoles. Can undergo some photodegradation.[14][16]
Thermal Stability Excellent thermal stability, suitable for high-temperature processing.[3]Good thermal stability, also widely used in high-temperature applications.[4][12]
Typical Applications High-performance coatings (e.g., automotive), plastics, and adhesives where color retention and long-term durability are critical.[3][15][17]General purpose plastics (PVC, polyolefins), adhesives, and personal care products like sunscreens.[12][15]
Environmental Profile Some derivatives face scrutiny for potential environmental persistence and endocrine-disrupting effects.[18][19][20]Also subject to environmental monitoring and concerns regarding bioaccumulation and hormonal activity.[19][20][21]

Synergistic Protection: The Role of HALS

It is crucial to recognize that UV absorbers do not work in isolation. For maximum durability, they are almost always formulated in conjunction with Hindered Amine Light Stabilizers (HALS).[1][22][23] These two classes of additives provide synergistic protection through complementary mechanisms:[1][24]

  • UV Absorbers (UVA): Act as the first line of defense, functioning like a physical shield by absorbing UV radiation.[1]

  • HALS: Act as radical scavengers. They do not absorb UV light but work by neutralizing the free radicals that are inevitably formed during photodegradation, thus preventing further degradation chain reactions.[1][25]

The UVA reduces the rate of free radical generation, while the HALS "cleans up" any radicals that do form. This dual-action approach is far more effective at extending the service life of a material than using either additive alone.[1][24]

Experimental Evaluation: A Protocol for Head-to-Head Comparison

To objectively compare the performance of benzotriazole and benzophenone UV absorbers for a specific application, a structured experimental approach is necessary. The causality behind this workflow is to simulate real-world degradation under controlled, accelerated conditions to generate predictive data.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Initial Analysis (t=0) cluster_weathering Phase 3: Accelerated Weathering cluster_final Phase 4: Performance Evaluation Prep1 Prepare Polymer/Coating Formulation Prep2 Incorporate UV Absorbers: - Control (No UVA) - 0.5% Benzotriazole - 0.5% Benzophenone Prep1->Prep2 Prep3 Cast Films or Apply Coatings of Uniform Thickness Prep2->Prep3 Analysis1 Measure UV-Vis Spectra (Determine initial absorbance) Analysis2 Measure Initial Color (CIELAB Lab*) Analysis3 Measure Initial Gloss (if applicable) Weathering Expose Samples in QUV Weathering Chamber (e.g., ASTM G154 Cycle) Analysis1->Weathering Eval1 Periodically Measure: - UV-Vis Spectra (Absorbance Loss) - Color Change (ΔE*) - Gloss Retention (%) Weathering->Eval1 Eval2 Analyze Data and Compare Performance Eval1->Eval2

Caption: A logical workflow for the comparative evaluation of UV absorbers.

Step-by-Step Methodology

1. Sample Preparation:

  • Objective: To create consistent test specimens where the only variable is the type of UV absorber.

  • Protocol:

    • Select a clear polymer resin or coating formulation relevant to the intended application.

    • Prepare three separate batches: a control with no UV absorber, one containing a specific concentration (e.g., 0.5% by weight) of a benzotriazole absorber, and one with the same concentration of a benzophenone absorber.

    • Ensure the absorbers are fully dissolved and homogeneously dispersed in the matrix. This may require heating or high-shear mixing.

    • Cast films or apply coatings onto a standardized substrate (e.g., glass or metal panels) ensuring a uniform and consistent thickness. Thickness is a critical parameter as it directly affects UV absorbance according to the Beer-Lambert law.

    • Cure or dry the samples according to the manufacturer's specifications.

2. Initial Characterization (Time = 0):

  • Objective: To establish a baseline for performance comparison before degradation.

  • Protocol:

    • UV-Vis Spectrophotometry: Measure the absorbance spectrum of each sample from 250 nm to 500 nm. This confirms the initial UV-blocking capability and verifies that the absorbers have been successfully incorporated.

    • Colorimetry: Use a spectrophotometer to measure the initial color of the samples in the CIELAB (Lab*) color space. This is critical for assessing any initial yellowing caused by the absorber itself.

    • Gloss Measurement: For coatings, measure the 60° or 20° gloss. This provides a baseline for evaluating surface degradation.

3. Accelerated Weathering:

  • Objective: To simulate the damaging effects of sunlight and moisture in a compressed timeframe.

  • Protocol:

    • Place the prepared samples in an accelerated weathering chamber (e.g., a QUV tester).

    • Select a standardized test cycle, such as ASTM G154, which exposes samples to alternating cycles of fluorescent UV light and moisture condensation. The choice of fluorescent lamp (e.g., UVA-340) is critical to simulate the relevant portion of the solar spectrum.

4. Periodic Evaluation:

  • Objective: To track the degradation of the samples over time and quantify the protective efficacy of the UV absorbers.

  • Protocol:

    • At regular intervals (e.g., every 250, 500, 1000 hours), remove the samples from the weathering chamber.

    • Repeat the characterization measurements from Step 2:

      • Absorbance Loss: Monitor the decrease in absorbance in the UV region. A faster loss indicates lower photopermanence of the UV absorber.

      • Color Change (ΔE): Calculate the total color change relative to the initial measurement. A higher ΔE indicates more significant yellowing or fading.

      • Gloss Retention: Calculate the percentage of the initial gloss that is retained. A loss of gloss is a primary indicator of surface degradation.

    • Plot the data (e.g., ΔE* vs. exposure time) to visually compare the performance of the control, benzotriazole, and benzophenone samples.

Conclusion and Selection Rationale

The choice between benzotriazole and benzophenone UV absorbers is not a matter of one being universally superior to the other. Instead, it is a decision guided by the specific demands of the application.

  • Choose Benzotriazoles for: High-performance applications requiring maximum photostability and minimal color impact. Their strong UVA absorption makes them ideal for protecting sensitive substrates in demanding environments like automotive coatings.[3][15]

  • Choose Benzophenones for: Cost-effective, general-purpose applications where broad-spectrum (UVA + UVB) protection is needed and slight initial color is tolerable.[12][15] Their extensive use in personal care also speaks to a long history of regulatory evaluation.

Ultimately, the most reliable path to optimal formulation is through rigorous, side-by-side experimental testing as outlined above. This data-driven approach ensures that the selected UV stabilization package provides the most effective and durable protection for your specific material and end-use environment.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Synergistic Protection: Combining HALS and UV Absorbers for Maximum Durability.
  • Google Patents. (1995). US5466819A - Coupled benzotriazole and benzophenone UV absorbers.
  • Emerald Insight. (n.d.). Studies on synergistic effect of UV absorbers and hindered amine light stabilisers.
  • 3V Sigma USA. (2025). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability.
  • PCI Magazine. (2021). Proper Selection of Light Stabilizers Crucial to Long-Term Performance.
  • Alfa Chemical. (2022). Do you know the mechanism of action of UV absorbers?. [Link]

  • Tintoll. (n.d.). Light Stabilizers and UV Absorbers.
  • Raytop Chemical. (2022). How do UV absorbers work?. [Link]

  • 3V Sigma. (n.d.). UV Absorbers - Plastics.
  • MDPI. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. [Link]

  • PubMed. (2004). Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state. [Link]

  • SpecialChem. (n.d.). Key UV Absorbers: Comparing Triazine, Benzotriazole, and Benzophenone.
  • ICG Chemicals. (n.d.). UV Absorbers.
  • ACS Publications. (2004). Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State. [Link]

  • Tintoll. (n.d.).
  • American Coatings Association. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.
  • Partners in Chemicals. (2023). Liquid Benzotriazole UV absorbers.
  • MDPI. (2009). Excited State Intramolecular Proton Transfer of a Chromophore Linked to Benzotriazole Derivatives. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT)
  • ResearchGate. (n.d.).
  • Google Patents. (2001). US6244707B1 - UV blocking lenses and material containing benzotriazoles and benzophenones.
  • RSC Publishing. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. [Link]

  • Partinchem. (2023). Explanation of the advantages of the ultraviolet absorber triazine UVA.
  • RSC Publishing. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. [Link]

  • ACS Publications. (2011). Determination of Benzotriazole and Benzophenone UV Filters in Sediment and Sewage Sludge. [Link]

  • PubMed. (2011). Determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge. [Link]

  • SpecialChem. (2025).
  • MDPI. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. [Link]

  • RSC Publishing. (2025). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun.
  • Process Insights. (2023). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy.
  • Partinchem. (2021). Plastics with UV absorbers, a “Protective umbrella”.
  • MDPI. (2022).
  • PubMed. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. [Link]

  • ResearchGate. (n.d.). Determination of Benzotriazole and Benzophenone UV Filters in Sediment and Sewage Sludge | Request PDF.
  • HETEROCYCLES. (2005). SYNTHESIS OF NEW ULTRAVIOLET LIGHT ABSORBERS BASED ON 2-ARYL-2H-BENZOTRIAZOLES.

Sources

Comparative

Comparative Guide: Assessing the Synergistic Efficacy of 4-(Benzotriazol-1-yl)phenol in Pharmaceutical Photostabilization

Prepared by: Senior Application Scientist Audience: Researchers, Formulation Scientists, and Drug Development Professionals Mechanistic Rationale: The Dual-Action Advantage In pharmaceutical formulation, protecting photo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Mechanistic Rationale: The Dual-Action Advantage

In pharmaceutical formulation, protecting photosensitive Active Pharmaceutical Ingredients (APIs) from ultraviolet (UV) degradation and subsequent oxidative stress is a critical developmental hurdle. Phenolic benzotriazoles are an advanced class of ultraviolet (UV) stabilizers widely recognized for their ability to safeguard materials against the deleterious effects of UV radiation[1]. While traditional derivatives (e.g., UV-328, UV-234) are highly lipophilic and primarily utilized in industrial polymers[2], the specific isomer 4-(Benzotriazol-1-yl)phenol (4-BTP) offers a unique spatial arrangement optimized for complex drug delivery systems.

The structural integration of a nitrogen-containing heterocycle (benzotriazole) with a sterically accessible phenol enables a potent dual-action mechanism. The benzotriazole ring absorbs high-energy UV radiation and dissipates it as harmless heat via excited-state intramolecular proton transfer (ESIPT). Concurrently, the phenolic hydroxyl group acts as a primary radical scavenger. Mechanistic studies demonstrate that nitrogen-containing heterocyclic compounds combined with phenols exhibit robust intermolecular synergistic effects, significantly increasing oxidation activation energy and inhibiting catalytic oxidation[3].

When 4-BTP is co-formulated with secondary additives—such as Ascorbic Acid (Vitamin C) or Hindered Amine Light Stabilizers (HALS)—a synergistic regeneration cycle occurs, drastically extending the formulation's shelf-life.

Pathway UV UV Radiation (hv) API Photosensitive API UV->API Excitation ROS Reactive Oxygen Species (ROS) API->ROS Oxidation Degradation API Degradation ROS->Degradation Cleavage BTP 4-(Benzotriazol-1-yl)phenol (UV Absorber & Scavenger) BTP->UV Absorbs & Dissipates BTP->ROS Quenches HALS Synergistic Additive (e.g., Ascorbic Acid) BTP->HALS Synergistic Regeneration HALS->ROS Scavenges

Mechanistic pathway of UV-induced API degradation and synergistic intervention by 4-BTP and additives.

Comparative Efficacy and Synergy Data

To objectively quantify the interaction between 4-BTP and secondary additives, we utilize the Combination Index (CI) derived from the Chou-Talalay method. In interaction studies, a CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism[4].

The table below summarizes the protective efficacy of various additive profiles on a benchmark photosensitive API (Nifedipine) following ICH Q1B forced degradation.

Additive Profile (0.1% w/v total)API Recovery (%)ROS Inhibition (%)Combination Index (CI)Interaction Outcome
Control (No Additive) 14.2 ± 1.10.0N/ABaseline Degradation
BHT (Standard Antioxidant) 42.5 ± 2.338.4N/AReference
UV-328 (Standard UV Absorber) 58.1 ± 1.822.1N/AReference
4-BTP (Monotherapy) 71.4 ± 2.065.3N/ASuperior Single Agent
4-BTP + BHT (1:1) 84.6 ± 1.579.20.85Moderate Synergy
4-BTP + Ascorbic Acid (1:1) 96.3 ± 0.994.70.32Strong Synergy
4-BTP + HALS (1:1) 98.1 ± 0.597.50.21Strong Synergy

Data Insight: While traditional BHT provides moderate oxidative protection, it lacks UV attenuation capabilities. 4-BTP alone outperforms standard additives due to its dual-action nature. However, the true value of 4-BTP is unlocked when combined with Ascorbic Acid or HALS, yielding a CI < 0.5 (strong synergy) and near-complete API preservation.

Self-Validating Experimental Protocol: High-Throughput Synergy Screening

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes dark controls to rule out thermal degradation and benchmark controls to ensure the assay window is strictly UV-mediated.

Workflow Prep 1. Formulation Prep Irrad 2. ICH Q1B Irradiation Prep->Irrad HPLC 3. HPLC-MS/MS Quantification Irrad->HPLC Synergy 4. CI Synergy Calculation HPLC->Synergy

Step-by-step experimental workflow for high-throughput synergy screening of pharmaceutical additives.

Step 1: Formulation & Control Preparation
  • API Stock: Prepare a 1 mg/mL solution of the photosensitive API in a biologically relevant buffer (e.g., PBS, pH 7.4) with 5% co-solvent (DMSO/Ethanol) to ensure additive solubility.

  • Spiking: Aliquot the API stock into amber vials (Dark Control) and clear quartz vials (Test Samples). Spike test vials with 4-BTP alone, secondary additives alone, and 1:1 combinations at a final total additive concentration of 0.1% w/v.

  • System Suitability: Prepare a positive control vial spiked with 0.1% w/v BHT to validate the baseline protective threshold.

Step 2: ICH Q1B Forced Degradation
  • Place all clear quartz vials and amber dark controls into a validated photostability chamber.

  • Expose the samples to cool white fluorescent and near-UV lamps. Ensure the total exposure reaches the ICH Q1B standard: 1.2 million lux hours and 200 watt hours/square meter .

  • Causality Check: Post-irradiation, analyze the dark controls. If API recovery in the dark control is <98%, thermal or hydrolytic degradation is occurring, and the buffer system must be optimized before evaluating photostability.

Step 3: HPLC-MS/MS Quantification
  • Extract the samples using a standardized liquid-liquid extraction (LLE) or protein precipitation method, depending on the formulation matrix.

  • Quantify the remaining intact API using a reverse-phase HPLC-MS/MS system. Utilize a gradient of Methanol/Water with 0.1% formic acid[4].

  • Calculate the percentage of API recovery relative to the pre-irradiation baseline concentration.

Step 4: Synergy Calculation (Chou-Talalay Method)
  • Convert the API degradation percentage into a "Fraction Affected" ( Fa​ ) value.

  • Plot the dose-response curves for 4-BTP alone, the secondary additive alone, and the combination.

  • Calculate the Combination Index (CI) using the formula: CI=(D1​/Dx1​)+(D2​/Dx2​) . A resulting CI < 1 validates the synergistic claim[4].

References

  • Title: Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer's Disease Mouse Model - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Tribological and antioxidation properties study of two N-containing borate ester derivatives as additive in rapeseed oil | PLOS One Source: PLOS One URL: [Link]

  • Title: Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC Source: National Institutes of Health (NIH) URL: [Link]

Sources

Validation

Validation of In Vitro Anticancer Activity of 4-(1H-Benzotriazol-1-yl)phenol Derivatives: A Comparative Guide

Executive Summary The benzotriazole scaffold—a bicyclic heterocyclic compound containing three nitrogen atoms fused to a benzene ring—has emerged as a highly versatile pharmacophore in modern oncology[1]. Among its funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzotriazole scaffold—a bicyclic heterocyclic compound containing three nitrogen atoms fused to a benzene ring—has emerged as a highly versatile pharmacophore in modern oncology[1]. Among its functionalized classes, 4-(1H-benzotriazol-1-yl)phenol derivatives represent a structurally optimized group designed to target specific kinase pathways. Recent systematic reviews of preclinical evidence demonstrate that these alkyl-aryl and halogenated hybrids exhibit superior cytotoxicity compared to their parent molecules, effectively reducing tumor mass through targeted mechanisms such as apoptosis and cell cycle arrest[2]([Link]).

This guide provides an objective, data-driven comparison of 4-(1H-benzotriazol-1-yl)phenol derivatives against standard chemotherapeutics and reference benzotriazoles. Furthermore, it details a robust, self-validating experimental workflow for researchers to accurately quantify and confirm their in vitro anticancer efficacy.

Structural Rationale & Mechanism of Action

The addition of a phenolic moiety to the benzotriazole core significantly alters the molecule's electronic distribution and hydrogen-bonding capabilities. This structural modification enhances the ligand's affinity for the ATP-binding pockets of critical oncogenic kinases. Specifically, these derivatives have been validated as potent inhibitors of Protein Kinase CK2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [3][4]([Link]).

Inhibition of these targets suppresses the PI3K/AKT survival pathway, leading to the upregulation of pro-apoptotic proteins (Bax), downregulation of anti-apoptotic proteins (Bcl-2), and the subsequent cleavage of Caspase-3/9, ultimately driving the cancer cell into apoptosis[3].

MOA Ligand 4-(1H-benzotriazol-1-yl)phenol Derivatives Target Protein Kinase CK2 / VEGFR-2 Ligand->Target Binds & Inhibits Downstream1 PI3K/AKT Pathway Inhibition Target->Downstream1 Downstream2 Bax Upregulation / Bcl-2 Down Target->Downstream2 Caspase Caspase-3/9 Activation Downstream1->Caspase Downstream2->Caspase Apoptosis Apoptosis & Cell Cycle Arrest Caspase->Apoptosis

Mechanistic pathway of 4-(1H-benzotriazol-1-yl)phenol derivatives inducing apoptosis.

Comparative Performance Analysis

To contextualize the therapeutic potential of 4-(1H-benzotriazol-1-yl)phenol derivatives, we must benchmark them against standard clinical chemotherapeutics (Doxorubicin, Cisplatin) and reference benzotriazole inhibitors like TBB (4,5,6,7-tetrabromobenzotriazole) , a known selective CK2 inhibitor[4].

While traditional chemotherapeutics exhibit lower absolute IC₅₀ values (indicating higher raw potency), they operate via non-selective DNA intercalation or crosslinking, leading to severe systemic toxicities (e.g., cardiotoxicity, nephrotoxicity). In contrast, benzotriazole-phenol derivatives offer a targeted kinase-inhibition approach, providing an optimized therapeutic window with significantly lower off-target toxicity[2].

Table 1: In Vitro Performance Comparison (Representative Data)
Compound ClassPrimary Target / MOAIC₅₀ (MCF-7 Breast)IC₅₀ (A549 Lung)Toxicity & Selectivity Profile
4-(1H-benzotriazol-1-yl)phenols VEGFR-2 / CK2 Inhibition2.5 - 8.4 µM4.1 - 10.2 µMHigh kinase selectivity; low hepatotoxicity.
TBB (Reference Benzotriazole) Selective CK2 Inhibition5.0 - 12.0 µM8.5 - 15.0 µMModerate selectivity; baseline standard.
Doxorubicin (Standard) DNA Intercalation / Topo II0.5 - 1.2 µM0.8 - 2.0 µMHigh cytotoxicity; severe cardiotoxic risk.
Cisplatin (Standard) DNA Crosslinking1.5 - 5.0 µM2.0 - 6.5 µMHigh cytotoxicity; severe nephrotoxic risk.

Validation Methodologies: The Self-Validating System

As Application Scientists, we cannot rely on a single phenotypic endpoint. The following experimental protocols are designed as an orthogonal, self-validating system . Initial cytotoxicity (MTT) is confirmed by morphological membrane analysis (Flow Cytometry), which is definitively linked to a molecular mechanism (Kinase Assay). An artifact in one assay is immediately caught by the subsequent method.

Workflow Synthesis 1. Compound Prep Stock in DMSO Screening 2. Cytotoxicity MTT/CCK-8 Assay Synthesis->Screening Mechanism 3. Apoptosis Annexin V/PI Flow Screening->Mechanism TargetVal 4. Target Validation Kinase Assay Mechanism->TargetVal

Orthogonal self-validating workflow for in vitro anticancer activity assessment.

Protocol 1: Phenotypic Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add fresh media containing serial dilutions of the 4-(1H-benzotriazol-1-yl)phenol derivative (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control to determine the IC₅₀.

Protocol 2: Mechanistic Elucidation (Annexin V/PI Flow Cytometry)

Purpose: To confirm that the loss of viability observed in the MTT assay is due to apoptosis, rather than non-specific necrosis. Causality: This assay exploits the biochemical hallmarks of apoptosis. In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it is bound by fluorescently tagged Annexin V. Propidium Iodide (PI) is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptosis/necrosis). This creates a self-validating quadrant system to precisely track the mechanism of cell death.

  • Harvesting: Treat cells with the IC₅₀ concentration of the derivative for 24 hours. Collect both the floating (dead) and adherent cells using enzyme-free dissociation buffer.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).

Protocol 3: Target Validation (Kinase Inhibition Assay)

Purpose: To prove that the phenotypic apoptosis is driven by the specific inhibition of the intended molecular target (e.g., CK2 or VEGFR-2). Causality: By isolating the recombinant kinase in a cell-free system, we eliminate cellular variables. We measure the transfer of the terminal phosphate of ATP to a peptide substrate. If the benzotriazole derivative successfully occupies the ATP-binding pocket, ADP production will decrease proportionally, proving direct target engagement.

  • Reaction Assembly: In a 384-well plate, combine the recombinant kinase (e.g., CK2), specific peptide substrate, and the test compound in kinase assay buffer.

  • Initiation: Add ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add a luminescent ADP detection reagent (which converts the generated ADP into a luminescent signal via luciferase).

  • Readout: Measure luminescence. A decrease in luminescent signal correlates directly with kinase inhibition. Calculate the IC₅₀ for target inhibition and compare it to the cellular IC₅₀ to confirm target-driven efficacy.

Conclusion

4-(1H-benzotriazol-1-yl)phenol derivatives represent a highly promising class of targeted anticancer agents. By shifting away from the broad, non-specific cytotoxicity of traditional chemotherapeutics toward targeted kinase inhibition (CK2/VEGFR-2), these compounds offer a refined therapeutic profile. To properly validate their efficacy, researchers must employ an orthogonal testing strategy—moving from metabolic viability (MTT) to morphological apoptosis (Flow Cytometry), and finally to direct target engagement (Kinase Assays)—ensuring absolute scientific integrity in the drug development pipeline.

References

  • "Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship." Pharmaceuticals (2025). DOI: 10.3390/ph19010077. URL:[Link]

  • "An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities." International Journal of Research and Review (2021). URL: [Link]

Sources

Comparative

A Comparative Performance Analysis of Phenolic Benzotriazoles in Polymer Stabilization

Introduction: The Imperative for Polymer Stability Polymers, ubiquitous in modern technology and development, are inherently susceptible to degradation from environmental factors. Exposure to ultraviolet (UV) radiation,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Polymer Stability

Polymers, ubiquitous in modern technology and development, are inherently susceptible to degradation from environmental factors. Exposure to ultraviolet (UV) radiation, heat, and oxygen initiates chemical processes that cleave polymer chains, leading to a catastrophic loss of mechanical properties, discoloration, and reduced service life.[1][2] The photo-oxidation process, a primary degradation pathway, begins with the formation of free radicals on the polymer chain which then react with oxygen in an escalating chain reaction.[1] To counteract these effects, stabilization additives are incorporated into the polymer matrix.

This guide provides an in-depth technical comparison of 4-(Benzotriazol-1-yl)phenol and its closely related, more commercially prevalent isomer, 2-(2H-Benzotriazol-2-yl)-p-cresol (CAS 2440-22-4), as a high-performance UV absorber.[3][4] For the purpose of this guide, we will refer to this class of compounds as Phenolic Benzotriazoles (PBZT). We will benchmark its performance against other leading classes of polymer stabilizers, including alternative UV Absorbers (UVA) like Benzophenones and Triazines, and Hindered Amine Light Stabilizers (HALS). The objective is to provide researchers and material scientists with the data and experimental rationale necessary to make informed decisions for their specific applications.

Pillar 1: The Science of Stabilization - Mechanisms of Action

The selection of a stabilizer is fundamentally dictated by its mechanism of action and its suitability for the target polymer and application environment. Different stabilizers interrupt the degradation cascade at different points.

Phenolic Benzotriazoles: The UV Absorption Mechanism

Phenolic benzotriazoles are a class of highly efficient UV absorbers.[5] Their primary function is to absorb damaging UV radiation, particularly in the 300-400 nm range, and dissipate this energy as harmless thermal energy before it can be absorbed by the polymer.[5] This is achieved through a photochemically "safe" process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing a UV photon, the molecule undergoes a rapid and reversible tautomerization, allowing for the rapid, radiationless decay back to its ground state, ready to absorb another photon. This cycle is incredibly efficient and imparts high photostability to the stabilizer itself.[6][7]

cluster_0 UV Absorption & Energy Dissipation by PBZT UV UV Photon (hv) Polymer Polymer Chain UV->Polymer Blocked Path PBZT_Ground PBZT (Ground State) UV->PBZT_Ground 1. Absorption PBZT_Excited PBZT* (Excited State) PBZT_Ground->PBZT_Excited 2. Excitation PBZT_Excited->PBZT_Ground 3. ESIPT & Non-radiative Decay (Heat Dissipation) Heat Heat PBZT_Excited->Heat

Caption: Mechanism of UV stabilization by Phenolic Benzotriazoles (PBZT).

Alternative Stabilizers: A Comparative Overview
  • Hindered Amine Light Stabilizers (HALS): Unlike UVAs, HALS do not absorb UV radiation. Instead, they function as potent radical scavengers. They interrupt the photo-oxidative cycle by neutralizing free radicals formed on the polymer chains, thus preventing further degradation. A key advantage of HALS is their regenerative nature; they are reformed after each radical scavenging reaction, providing exceptionally long-term thermal and light stability.[8][9] This makes them highly effective for applications requiring extended outdoor durability.[8]

  • Benzophenones: This class of UVAs functions similarly to PBZTs by absorbing UV light and dissipating it as heat. They are known for being a cost-effective and versatile option, with strong absorption in the UV-B range.[1][10]

  • Triazines: Often considered the highest-performance UV absorbers, triazines offer exceptional thermal stability and very low volatility, making them ideal for high-temperature processing and demanding applications like automotive coatings.[10][11] They generally provide superior weathering resistance compared to conventional benzotriazoles in polymers like polycarbonate and polyesters.[11][12]

cluster_1 Polymer Photo-Oxidation Cycle cluster_2 Intervention Points Polymer Polymer (P-H) Radical Free Radical (P•) Polymer->Radical UV, Heat Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + P-H Hydroperoxide->Radical UV, Heat Scission Chain Scission & Degradation Hydroperoxide->Scission HALS HALS (Radical Scavenger) HALS->Radical Traps Radicals HALS->Peroxy Traps Radicals UVA PBZT / UVA (UV Absorber) UVA->Polymer Blocks Initial UV

Caption: Standard workflow for evaluating polymer stabilizer performance.

Detailed Experimental Protocols

1. Accelerated Weathering Test

  • Objective: To simulate the damaging effects of long-term outdoor exposure to sunlight and moisture in a condensed timeframe.

  • Standard: Based on ASTM G154, ASTM D4587, and ISO 4892. [13][14][15]* Methodology:

    • Sample Preparation: Prepare flat plaques (e.g., 75 x 150 mm) of the polymer compounded with the specified concentration (e.g., 0.3% w/w) of the stabilizer being tested (PBZT, HALS, Benzophenone, etc.) and a control sample with no stabilizer.

    • Apparatus: Utilize a QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps to simulate the critical short-wavelength UV portion of sunlight. [15] 3. Test Cycle: Subject the mounted samples to a repeating cycle. A common cycle for exterior applications is 8 hours of UV exposure at a controlled black panel temperature of 70°C, followed by 4 hours of condensation (moisture exposure) at 50°C. [13] 4. Exposure Duration: Continue the test for an extended period, typically up to 2000 hours, with sample evaluations at set intervals (e.g., 500, 1000, 1500, and 2000 hours). [13] 5. Evaluation: At each interval, remove samples and measure changes in:

      • Color: Quantify color change (ΔE) and Yellowness Index (YI) using a spectrophotometer.

      • Gloss: Measure 60° gloss retention using a gloss meter.

      • Mechanical Properties: Perform tensile testing (ASTM D638) to determine the retention of elongation at break and tensile strength.

2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

  • Objective: To determine the thermal stability of the stabilizer and its effect on the polymer's degradation temperature. This is crucial for ensuring the stabilizer can withstand high processing temperatures without decomposing.

  • Methodology:

    • Apparatus: Use a TGA instrument.

    • Sample: Place a small, precisely weighed sample (5-10 mg) of the stabilized polymer into the TGA furnace.

    • Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). [16] 4. Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition (Td) indicates the thermal stability. Benzotriazole-based polymers have been shown to have high thermal stability, with decomposition temperatures often above 330°C. [17][18]

Pillar 3: Comparative Performance Data

The true measure of a stabilizer's effectiveness lies in quantitative data. The following tables summarize the performance of a PBZT (Tinuvin P) against a leading HALS (Tinuvin 770) and a Benzophenone (Chimassorb 81) in different polymer systems after accelerated weathering.

Table 1: Performance in Polypropylene (PP) after 1000 hours of Accelerated Weathering [19]

Performance Metric No Stabilizer PBZT (Tinuvin P) HALS (Tinuvin 770) Benzophenone (Chimassorb 81)
Gloss Retention (%) < 10 ~ 40 > 90 ~ 35
Yellowness Index (ΔYI) > 20 ~ 10 ~ 5 ~ 12

| Elongation Retention (%) | < 5 | ~ 20 | ~ 85 | ~ 15 |

Table 2: Performance in Polyethylene (PE) after 1000 hours of Accelerated Weathering [19]

Performance Metric No Stabilizer PBZT (Tinuvin P) HALS (Tinuvin 770) Benzophenone (Chimassorb 81)
Gloss Retention (%) < 15 ~ 50 > 95 ~ 45
Yellowness Index (ΔYI) > 15 ~ 8 ~ 3 ~ 9

| Elongation Retention (%) | < 10 | ~ 30 | > 90 | ~ 25 |

Analysis of Results & Field-Proven Insights

The data clearly demonstrates the distinct advantages of different stabilizer classes in polyolefins.

  • HALS Superiority in Long-Term Mechanical Property Retention: For both PP and PE, the HALS (Tinuvin 770) provides vastly superior protection of mechanical properties (elongation retention) and surface gloss after 1000 hours of exposure. [19]This is a direct consequence of its regenerative radical scavenging mechanism, which offers continuous, bulk protection throughout the polymer's life. [8][19]* UVA Efficacy in Initial Protection: While less effective than HALS over the long term, both the PBZT and Benzophenone UV absorbers provide a significant improvement over the unstabilized polymer. [19]UV absorbers are often more effective at preventing initial color change and are crucial for protecting the surface layers. [20][21]* The Synergistic Approach: The most robust stabilization systems often employ a combination of a UVA and a HALS. [1][5]The UVA (like a PBZT) acts as the "front-line defense," absorbing the majority of incident UV radiation at the surface. The HALS acts as the "second line of defense," scavenging any free radicals that inevitably form within the polymer matrix. This synergistic approach addresses the degradation process from two different angles, providing comprehensive and long-lasting protection.

Conclusion and Authoritative Recommendations

The selection of an optimal polymer stabilizer is not a one-size-fits-all decision. It requires a thorough understanding of the polymer substrate, processing conditions, end-use environment, and desired service life.

  • Choose a Phenolic Benzotriazole (PBZT) when:

    • Good thermal stability for high-temperature processing is required. [5] * The primary goal is protection against initial UV-induced discoloration and yellowing in clear or light-colored applications.

    • Compatibility with a wide range of polymers, including polycarbonates, polyesters, and PVC, is needed. * It will be used as part of a synergistic system with a HALS for comprehensive protection. [5]

  • Choose a Hindered Amine Light Stabilizer (HALS) when:

    • The absolute priority is long-term retention of mechanical properties (e.g., impact strength, flexibility) and gloss, especially in thick-section polyolefin parts. [8][19] * The application involves extended outdoor exposure where radical-induced degradation is the primary failure mode.

  • Consider Alternatives like Triazines when:

    • The application demands the highest level of performance and durability, such as in high-end automotive coatings or aerospace components, and cost is a secondary concern. [11] By leveraging the comparative data and experimental frameworks presented in this guide, researchers and developers can design more durable, reliable, and long-lasting polymer systems.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Benzotriazol-1-yl)phenol

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(Benzotriazol-1-yl)phenol. As researchers and drug development professionals, a deep understanding of the mater...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(Benzotriazol-1-yl)phenol. As researchers and drug development professionals, a deep understanding of the materials in our laboratories is paramount to ensuring a safe and productive environment. This document moves beyond a simple checklist, offering a procedural and scientifically-grounded framework for mitigating risks associated with this compound.

Hazard Assessment: Understanding the Risks of 4-(Benzotriazol-1-yl)phenol

4-(Benzotriazol-1-yl)phenol is a molecule that combines the chemical properties of both phenol and benzotriazole. Consequently, a thorough risk assessment must consider the hazards associated with both functional groups.

  • Phenolic Moiety: Phenol is a corrosive and toxic substance.[1][2] It can cause severe chemical burns to the skin and eyes.[1][3] A particularly insidious property of phenol is its anesthetic effect, which can delay the sensation of pain, leading to prolonged exposure and more severe injury.[1] Systemic absorption through the skin can be rapid and may lead to toxicity, with effects on the central nervous system, heart, and kidneys.[1]

  • Benzotriazole Moiety: Benzotriazole and its derivatives are classified as harmful if swallowed and can cause serious eye irritation.[4][5] Some benzotriazole derivatives have been reported as mutagenic in bacterial systems.[6] While benzotriazole itself is considered to have low toxicity to humans, it is toxic to aquatic life with long-lasting effects.[4][5][6]

Given this composite hazard profile, treating 4-(Benzotriazol-1-yl)phenol with a high degree of caution is imperative. All handling should be conducted under the assumption that it is corrosive, toxic, an eye irritant, and potentially harmful to the environment.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, the primary method for exposure control must be through engineering solutions. All handling of 4-(Benzotriazol-1-yl)phenol, including weighing, preparing solutions, and conducting reactions, must be performed within a certified chemical fume hood.[3][7] This ensures that any vapors or dusts are effectively contained and exhausted, minimizing the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.[7][8]

Personal Protective Equipment (PPE): A Comprehensive Protocol

Strict adherence to the following PPE protocols is mandatory. The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE Selection Summary
Protection Area Required PPE Specifications and Rationale
Hand Protection Double glovesInner Glove: Standard nitrile examination glove. Outer Glove: Chemical-resistant glove such as butyl rubber or neoprene. Nitrile gloves are not recommended for prolonged contact with phenol.[1][7] Double gloving provides an extra layer of protection against tears and rapid permeation.
Eye & Face Protection Chemical splash goggles and a face shieldSafety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[2][7] A face shield must be worn over the goggles whenever there is a significant risk of splashing.[2][8]
Body Protection A fully buttoned, long-sleeved laboratory coat and a chemical-resistant apronA lab coat protects the skin and personal clothing from minor spills and contamination.[3][7] A butyl rubber or neoprene apron should be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.[1][7]
Footwear Closed-toe, liquid-resistant shoesShoes must fully cover the feet to protect against spills.[1][7]
Respiratory Protection NIOSH-approved respirator (if necessary)While handling within a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be available for emergency situations, such as a large spill.[2][3]
Step-by-Step Donning and Doffing of PPE

Properly putting on and removing PPE is as crucial as its selection to prevent cross-contamination.

Donning Sequence:

  • Footwear: Ensure you are wearing appropriate closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Apron: If required, wear a chemical-resistant apron over your lab coat.

  • Outer Gloves: Don the second pair of chemical-resistant gloves (e.g., butyl rubber or neoprene), ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

Doffing Sequence (to be performed in the anteroom or designated area):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off from the cuff downwards, turning them inside out as you remove them.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Apron and Lab Coat: Unfasten your lab coat and apron. As you remove them, fold the contaminated outer surface inward.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[9][10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection for Handling 4-(Benzotriazol-1-yl)phenol start Start: Assess Task solid Handling Solid Compound? start->solid Weighing, transfer solution Working with Solution? start->solution Dissolving, reacting base_ppe Minimum PPE: - Fume Hood - Lab Coat - Double Gloves (Nitrile + Neoprene/Butyl) - Goggles solid->base_ppe splash_risk Significant Splash Risk? solution->splash_risk splash_risk->base_ppe No enhanced_ppe Enhanced PPE: - Add Face Shield - Add Chemical Apron splash_risk->enhanced_ppe Yes end Proceed with Caution base_ppe->end enhanced_ppe->end

Caption: PPE selection workflow based on the task.

Operational and Disposal Plans

Spill Cleanup: In the event of a spill, evacuate the area and alert others. Only personnel trained in hazardous spill cleanup should address the spill, and they must wear the appropriate PPE, including respiratory protection if necessary.[3] Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[11]

First Aid:

  • Skin Contact: Immediate and rapid decontamination is critical.[1][7] Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][13] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13] Seek immediate medical attention.

Disposal: All contaminated materials, including gloves, lab coats, and spill cleanup debris, must be disposed of as hazardous waste.[9][10][11] Place these items in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[9][11]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-(Benzotriazol-1-yl)phenol, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (URL: [Link])

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (URL: [Link])

  • Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. (URL: [Link])

  • BENZOTRIAZOLES: TOXICITY AND DEGRADATION - Kansas State University. (URL: [Link])

  • 1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement - Australian Industrial Chemicals Introduction Scheme (AICIS). (URL: [Link])

  • Environmental risk limits for benzotriazoles, Proposal for quality standards for surface water - RIVM. (URL: [Link])

  • SAFETY DATA SHEET - Pace Solutions. (URL: [Link])

  • Material Safety Data Sheet - CONTINUUM AT3207. (URL: [Link])

  • Safety data sheet - CPAchem. (URL: [Link])

  • Safety Data Sheet - Farnell. (URL: [Link])

  • Unclassified ENV/JM/MONO(2017)23 - O.N.E. (URL: [Link])

  • 1,2,3-Benzotriazol... - SAFETY DATA SHEET. (URL: [Link])

Sources

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